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  • Product: 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride
  • CAS: 1185298-80-9

Core Science & Biosynthesis

Foundational

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride CAS number

An In-depth Technical Guide to 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride Abstract This technical guide provides a comprehensive overview of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS Number: 11852...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Abstract

This technical guide provides a comprehensive overview of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS Number: 1185298-80-9), a pivotal building block in modern medicinal chemistry and pharmaceutical development. This document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, characterization, and application. We will explore the causality behind key experimental choices, establish self-validating protocols for its analysis, and ground all claims in authoritative references. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical entity.

Core Chemical Identity and Physicochemical Properties

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a saturated heterocyclic compound valued for its rigid, three-dimensional structure, which serves as a valuable scaffold in the design of bioactive molecules. The dihydrochloride salt form enhances its aqueous solubility and stability, making it more amenable to handling and formulation in research settings compared to its free base counterpart (CAS: 933721-82-5)[1].

Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 1185298-80-9 .[2][3][4]

Caption: Chemical Structure of the Compound.

A summary of its essential physicochemical properties is presented below, compiled from leading chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1185298-80-9[2][3][4]
Molecular Formula C₁₁H₂₂Cl₂N₂O₂[3][4]
Molecular Weight 285.21 g/mol [3][4]
Purity Typically ≥95%[3]
Synonyms 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride[2]
MDL Number MFCD06799962[4]
Hazard Statement Irritant[4]

Synthesis and Manufacturing: A Logic-Driven Perspective

While specific, proprietary manufacturing processes may vary, the synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride follows a logical and well-established chemical pathway. The core challenge lies in the controlled assembly of the bipiperidine system and the subsequent introduction of the carboxylic acid functionality. A conceptual workflow is outlined below.

G cluster_start Starting Materials cluster_process Core Synthesis & Functionalization cluster_final Final Processing A Piperidin-4-one C Reductive Amination (Core Assembly) A->C B Piperidine B->C D Intermediate: 1,4'-Bipiperidine (CAS: 4897-50-1) C->D Forms bipiperidine core E Carboxylation Strategy (e.g., via nitrile hydrolysis or Grignard reaction) D->E Adds functional group F Intermediate: [1,4'-Bipiperidine]-4'-carboxylic acid (Free Base) E->F G Salt Formation (Addition of HCl) F->G Increases solubility/stability H Final Product: 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride G->H Isolation & Purification

Caption: Conceptual Synthesis Workflow.

Expert Commentary on Synthesis:

The key step is the formation of the C-N bond between the two piperidine rings. Reductive amination of piperidin-4-one with piperidine is the most direct and industrially scalable approach. This choice is dictated by the commercial availability of the starting materials and the high efficiency of this reaction class.

The subsequent introduction of the carboxylic acid at the 4-position requires a strategic approach to avoid side reactions on the two secondary amine nitrogens. One common strategy involves the conversion of a precursor, such as a nitrile or an ester, at the 4-position, followed by hydrolysis. The final step, salt formation with hydrochloric acid, is critical. It serves a dual purpose: it protonates the two basic nitrogen atoms, significantly increasing the compound's polarity and aqueous solubility, and it facilitates purification through crystallization.

Applications in Drug Discovery and Development

The 1,4'-bipiperidine scaffold is not merely an inert linker; its defined stereochemistry and conformational rigidity are crucial for orienting pharmacophoric groups toward their biological targets. This makes 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride a high-value starting material.

  • As a Scaffold for Novel Chemical Entities: The carboxylic acid group serves as a versatile chemical handle for amide bond formation, allowing for the attachment of diverse "tail" fragments to explore structure-activity relationships (SAR). This has been successfully demonstrated in the development of potent human carbonic anhydrase inhibitors for oncology applications.[5]

  • Intermediate for Complex APIs: The bipiperidine motif is a core structural element in several established and investigational drugs. For instance, the related compound [1,4']bipiperidinyl-1'-carbonyl chloride is a key starting material for the synthesis of Irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy.[6] The structural similarity highlights the utility of the bipiperidine core in creating complex, biologically active molecules.

  • Neuroscience and Analgesics: Piperidine-containing structures are well-known pharmacophores for central nervous system (CNS) targets. The bipiperidine structure has been explored in the development of analgesics and other psychoactive agents.[7]

G cluster_apps Therapeutic Areas & Derivative Classes Core 1,4'-Bipiperidine-4-carboxylic acid (Core Scaffold) Deriv1 Carboxamide Derivatives (e.g., Carbonic Anhydrase Inhibitors) Core->Deriv1 Deriv2 Carbamate/Ester Derivatives (e.g., Topoisomerase Inhibitor Precursors) Core->Deriv2 Deriv3 Amine Derivatives (e.g., Analgesic Candidates) Core->Deriv3 Oncology Oncology Neuro Neuroscience Other Other Areas Deriv1->Oncology Deriv2->Oncology Deriv3->Neuro

Caption: Role as a Scaffold in Drug Discovery.

Analytical Methodologies: A Self-Validating System for Quality Assurance

Ensuring the identity, purity, and quality of a starting material is non-negotiable in pharmaceutical development. A robust analytical package provides a self-validating system where orthogonal techniques confirm one another.

Chromatographic Analysis: The Challenge of Universal Detection

Causality: The 1,4'-bipiperidine scaffold lacks a significant ultraviolet (UV) chromophore, rendering standard HPLC-UV detection ineffective for accurate quantification. To overcome this, a universal detector that does not rely on the analyte's optical properties is required. Charged Aerosol Detection (CAD) is an excellent choice, as it provides a near-uniform response for any non-volatile analyte.[8]

Protocol: HPLC with Charged Aerosol Detection (HPLC-CAD)

  • Instrumentation: High-Performance Liquid Chromatography system equipped with a Charged Aerosol Detector.

  • Column: A reverse-phase column, such as an Atlantis C18 (150 x 4.6 mm, 3.5 µm), is suitable.[8]

  • Mobile Phase: Due to the basic nature of the analyte, an ion-pairing agent is necessary for good peak shape and retention on a reverse-phase column. A mobile phase of 0.1% Heptafluorobutyric acid (HFBA) in a water-acetonitrile gradient is a proven choice.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[8]

  • CAD Settings: Nitrogen gas pressure set to 35 psi.[8]

  • Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak area to determine purity relative to a qualified reference standard.

Spectroscopic Confirmation

While chromatography assesses purity, spectroscopy confirms identity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra will show characteristic signals for the piperidine ring protons and carbons, and the absence of signals from potential starting material impurities.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the molecular weight of the parent molecule.[5] The expected mass for the free base (C₁₁H₂₀N₂O₂) would be observed.

A Sample Received B Sample Preparation (Dissolution in mobile phase) A->B C Purity Assessment via HPLC-CAD B->C D Structural Confirmation via NMR & Mass Spectrometry B->D E Data Review & Cross-Validation C->E D->E F Certificate of Analysis (CoA) Generation E->F

Caption: Self-Validating Analytical Workflow.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety.

  • Hazard Identification: The compound is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[12][13]

  • Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[11] Avoid all personal contact.[12] Ensure eyewash stations and safety showers are readily accessible.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong acids.[11][14]

Conclusion

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 1185298-80-9) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, coupled with the versatile carboxylic acid handle, provides a reliable foundation for building complex and potent therapeutic agents. Understanding its synthesis logic, applying robust and appropriate analytical techniques like HPLC-CAD, and adhering to strict safety protocols are essential for unlocking its full potential in the laboratory and beyond. This guide provides the foundational, experience-based knowledge necessary for its effective and safe utilization in advancing pharmaceutical research.

References

  • Nocentini, A., et al. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 23(10), 2633. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from [Link]

  • Laitinen, I. (2010). Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. U.S. Patent No. 7,662,964 B2.
  • European Patent Office. (2013). Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. EP 1 846 371 B1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22481888, 1,4'-Bipiperidine dihydrochloride. Retrieved from [Link]

  • Ye, M., et al. (2008). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Journal of Liquid Chromatography & Related Technologies, 31(15), 2329-2338. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95%. Retrieved from [Link]

  • Jain, P. S., et al. (2020). An Investigative Review for Pharmaceutical Analysis of 1,4-Dihydropyridine-3,5-Dicarboxylic Acid Derivative: Cilnidipine. Critical Reviews in Analytical Chemistry, 51(5), 448-464. Retrieved from [Link]

Sources

Exploratory

Physicochemical Properties of 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride

The following technical guide details the physicochemical properties, synthesis, and applications of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. Technical Monograph & Application Guide Executive Summary 1,4'-Bip...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

Technical Monograph & Application Guide

Executive Summary

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 1185298-80-9) is a rigid, bicyclic diamine scaffold widely utilized in medicinal chemistry as a hydrophilic building block.[1][2] Structurally composed of two linked piperidine rings—a distal secondary amine and a proximal tertiary amine bearing a carboxylic acid—it serves as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, peptidomimetics, and PROTAC linkers. This guide provides a definitive analysis of its solid-state characteristics, solution-phase behavior, and synthetic utility.

Chemical Identity & Structural Analysis[1][3]

The compound is a dihydrochloride salt of a zwitterionic amino acid. Its structure is defined by a central 1,4'-bipiperidine core, where the nitrogen of the "proximal" ring is substituted by the 4-position of the "distal" ring.

Attribute Technical Detail
IUPAC Name 1-(Piperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride
Common Name 1,4'-Bipiperidine-4-carboxylic acid 2HCl
CAS Number 1185298-80-9 (Dihydrochloride) / 845918-29-8 (Free Base)
Molecular Formula C₁₁H₂₀N₂O₂[1][3][4][5][6][7][8] · 2HCl
Molecular Weight 285.21 g/mol (Salt) / 212.29 g/mol (Free Base)
SMILES OC(=O)C1CCN(CC1)C2CCNCC2.Cl.Cl
Core Motif Linked bis-heterocycle (Rigidified diamine)
Structural Visualization & Protonation States

The molecule possesses three ionizable centers: the carboxylic acid, the tertiary amine (N1'), and the secondary amine (N1). In its dihydrochloride form, both nitrogen atoms are protonated.

ProtonationStates cluster_0 pH < 2 (Fully Protonated) cluster_1 pH ~ 4-8 (Zwitterionic/Mixed) cluster_2 pH > 11 (Free Base) Node1 Cation (+2) COOH (Neutral) NH+ (Tertiary) NH2+ (Secondary) Node2 Cation (+1) COO- (Anionic) NH+ (Tertiary) NH2+ (Secondary) Node1->Node2 pKa1 ~3.8 (COOH Deprotonation) Node3 Anion (-1) COO- (Anionic) N (Neutral) NH (Neutral) Node2->Node3 pKa2 ~8.5 & pKa3 ~10.8 (Amine Deprotonation) caption Figure 1: Predicted protonation equilibria of 1,4'-Bipiperidine-4-carboxylic acid.

Physicochemical Profile

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: >250°C (Decomposition). The high lattice energy of the dihydrochloride salt confers significant thermal stability compared to the amorphous free base.

  • Hygroscopicity: Moderate to High. The presence of two charged ammonium centers and chloride counterions makes the solid susceptible to moisture uptake.

    • Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccators are mandatory for long-term stability.

Solution Properties & Solubility

The dihydrochloride salt is highly polar, dictating its solvent compatibility profile.

SolventSolubility RatingComment
Water High (>50 mg/mL)Ideal for aqueous buffer preparation.
DMSO GoodSuitable for stock solutions in biological assays.
Methanol ModerateSoluble, often used for transfers.
DCM/Chloroform Poor/InsolubleRequires free-basing or phase transfer catalysts.
Ether/Hexane InsolubleUsed as antisolvents for precipitation.
Acidity & Lipophilicity
  • pKa Values (Predicted):

    • 
       (Carboxyl): 3.8 ± 0.2
      
    • 
       (Tertiary Amine): 8.4 ± 0.3
      
    • 
       (Secondary Amine): 10.8 ± 0.3
      
  • LogP (Octanol/Water):

    • Free Base: ~ -0.5 (Hydrophilic)

    • Dihydrochloride: Highly negative (<< -2.0).

    • Implication: The compound will not passively cross biological membranes efficiently without chemical modification (e.g., esterification) or active transport.

Synthetic Route & Manufacturing

The industrial synthesis typically employs a reductive amination strategy, ensuring the correct connectivity between the two piperidine rings.

Synthesis Workflow (Reductive Amination)

This protocol avoids the use of unstable halides and proceeds via a high-yielding reductive coupling.

  • Reactants: 1-Boc-4-piperidone (Ketone) + Ethyl isonipecotate (Amine).

  • Coupling: Reductive amination using Sodium triacetoxyborohydride (

    
    ) in DCE/AcOH.
    
  • Hydrolysis: Saponification of the ethyl ester (LiOH/THF/Water).

  • Deprotection & Salt Formation: Removal of the Boc group using HCl in Dioxane/MeOH, resulting in the precipitation of the dihydrochloride salt.

Synthesis Start Start Materials: 1-Boc-4-piperidone + Ethyl Isonipecotate Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCE, AcOH) Forms N-C Bond Start->Step1 Inter1 Intermediate: Ethyl 1-(1-Boc-piperidin-4-yl) piperidine-4-carboxylate Step1->Inter1 Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Step3 Step 3: Acid Deprotection (4M HCl in Dioxane) Step2->Step3 Final Product: 1,4'-Bipiperidine-4-carboxylic acid Dihydrochloride Step3->Final caption Figure 2: Industrial synthesis via reductive amination.

Applications in Drug Discovery

Scaffold Utility

The 1,4'-bipiperidine moiety is a "privileged structure" in medicinal chemistry, offering a semi-rigid linker that extends approximately 8–10 Å. It is frequently used to:

  • Span Binding Pockets: Connects orthosteric and allosteric sites in GPCRs (e.g., Muscarinic, CCR5 antagonists).

  • Improve Solubility: The high fraction of

    
     carbons (
    
    
    
    ) and basic nitrogens improves the aqueous solubility of lipophilic warheads.
Analytical Standard Protocol

To verify the identity of the dihydrochloride salt, the following analytical method is recommended:

  • HPLC Method:

    • Column: C18 hydrophilic interaction (HILIC) or Polar-embedded C18 (to retain the polar amine).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Gradient: 0% B to 40% B (The compound is very polar and elutes early on standard C18).

    • Detection: UV 210 nm (Weak chromophore; requires high concentration or CAD/ELSD detection).

  • 1H NMR (D2O): Distinctive multiplets for the piperidine ring protons. The methine proton at the ring junction (N-CH-C) typically shifts downfield (~3.0–3.5 ppm) due to the ammonium charge.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[9][10] The dihydrochloride salt is acidic.

  • PPE: Nitrile gloves, safety glasses, and lab coat. Handle in a fume hood to avoid dust inhalation.

  • First Aid: In case of contact, flush with copious water.[9] The salt is corrosive to mucous membranes.

References

  • PubChem Compound Summary. "1,4'-Bipiperidine dihydrochloride" (Parent structure data). National Center for Biotechnology Information. [Link]

  • Organic Syntheses. "Preparation of 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid" (Analogous synthetic methodology). Org. Synth. 2006, 83, 201. [Link]

  • Journal of Medicinal Chemistry. "Design and Synthesis of Bipiperidine Derivatives as Novel CCR5 Antagonists." (Contextual application of the scaffold). J. Med. Chem. (General reference for scaffold utility).

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, a key bui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, a key building block in contemporary drug discovery and development. The document elucidates the compound's structural features, conformational analysis, and the influence of its dihydrochloride salt form on its physicochemical properties. Furthermore, this guide details a plausible synthetic pathway, purification methodologies, and thorough characterization techniques. The critical role of this scaffold in medicinal chemistry is explored, with an emphasis on its application in the design of novel therapeutic agents. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting.

Introduction

The bipiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. Its inherent conformational flexibility, coupled with the ability to present substituents in distinct spatial orientations, makes it a versatile component in the design of ligands for receptors and enzymes. 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, in particular, serves as a crucial intermediate, offering synthetic handles for the elaboration of more complex molecular architectures. Its application spans various therapeutic areas, including the development of enzyme inhibitors and modulators of protein-protein interactions. This guide aims to provide a detailed understanding of its molecular structure and properties, which are fundamental to its rational application in drug design.

Molecular Structure and Conformational Analysis

The molecular structure of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is characterized by two interconnected piperidine rings and a carboxylic acid functionality. The dihydrochloride salt form dictates that both nitrogen atoms are protonated, significantly influencing the molecule's overall conformation and electronic properties.

Connectivity and Key Structural Features

The core of the molecule consists of a piperidine ring substituted at the 4-position with another piperidine ring, forming the 1,4'-bipiperidine system. The carboxylic acid group is attached to the 4-position of the second piperidine ring. In the dihydrochloride salt, two chloride ions are associated with the protonated nitrogen atoms of the piperidine rings.

Table 1: Key Molecular Identifiers for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

IdentifierValue
CAS Number 39225-33-3
Molecular Formula C₁₁H₂₂Cl₂N₂O₂
Molecular Weight 285.21 g/mol
IUPAC Name 1,4'-bipiperidine-4-carboxylic acid dihydrochloride
Conformational Isomers

Both piperidine rings in the 1,4'-bipiperidine scaffold predominantly adopt a chair conformation to minimize steric strain. The linkage between the two rings can be either axial-axial, axial-equatorial, or equatorial-equatorial. The equatorial-equatorial conformation is generally the most stable due to reduced steric hindrance. The protonation of the nitrogen atoms and the presence of the carboxylic acid group can influence the conformational equilibrium.

The conformational behavior of piperidine rings is a well-studied phenomenon, influenced by electrostatic interactions, hyperconjugation, and steric factors.[1][2] In the case of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, the protonated nitrogen atoms introduce positive charges, which can have through-space electrostatic interactions with other parts of the molecule and with the chloride counter-ions.

cluster_0 Conformational Isomers of 1,4'-Bipiperidine cluster_1 Relative Stability Equatorial-Equatorial Equatorial-Equatorial Axial-Equatorial Axial-Equatorial Equatorial-Equatorial->Axial-Equatorial Ring Inversion Most Stable Most Stable Equatorial-Equatorial->Most Stable Axial-Axial Axial-Axial Axial-Equatorial->Axial-Axial Ring Inversion Less Stable Less Stable Axial-Equatorial->Less Stable Least Stable Least Stable Axial-Axial->Least Stable

Caption: Conformational isomerism and relative stability in the 1,4'-bipiperidine core.

Synthesis and Purification

A plausible and efficient synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride can be conceptualized based on established synthetic methodologies for related compounds. A key precursor for this synthesis is 4-piperidinopiperidine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-piperidinopiperidine. The first step involves the introduction of a carboxyl equivalent at one of the piperidine nitrogens, followed by hydrolysis to the carboxylic acid. A more direct approach involves the reaction with a phosgene equivalent to form an acyl chloride, which is then hydrolyzed. A patent for the synthesis of the related [1,4′]bipiperidinyl-1′-carbonyl chloride hydrochloride provides a robust starting point for this proposed synthesis.[3][4]

A 4-Piperidinopiperidine B [1,4']Bipiperidinyl-1'-carbonyl chloride hydrochloride A->B 1. Triphosgene, Methylene Chloride 2. Solvent Exchange (e.g., Acetonitrile/Toluene) C 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride B->C Hydrolysis (H2O)

Caption: Proposed synthetic pathway for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

Experimental Protocol: Synthesis of the Acyl Chloride Intermediate

The following protocol is adapted from the patented synthesis of [1,4′]bipiperidinyl-1′-carbonyl chloride hydrochloride.[3][4]

Step 1: Reaction Setup

  • A solution of triphosgene in methylene chloride is prepared in a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood due to the formation of phosgene.

Step 2: Addition of 4-Piperidinopiperidine

  • A solution of 4-piperidinopiperidine in methylene chloride is added dropwise to the triphosgene solution while maintaining the temperature between 20-25 °C. This reaction is exothermic and requires cooling.

Step 3: Solvent Exchange and Crystallization

  • After the addition is complete, a portion of the methylene chloride is distilled off.

  • A suitable aprotic solvent, such as acetonitrile, is then added.

  • The distillation is continued to remove the remaining methylene chloride, which raises the temperature and helps to remove impurities.

  • Toluene is then added to induce crystallization of the [1,4′]bipiperidinyl-1′-carbonyl chloride hydrochloride.

Step 4: Isolation of the Intermediate

  • The crystalline product is isolated by filtration, washed with toluene, and dried under reduced pressure.

Experimental Protocol: Hydrolysis to the Carboxylic Acid

The hydrolysis of the acyl chloride intermediate to the final carboxylic acid is a standard transformation.

Step 1: Hydrolysis

  • The isolated [1,4′]bipiperidinyl-1′-carbonyl chloride hydrochloride is carefully added to water. The hydrolysis of acyl chlorides can be vigorous.[5]

Step 2: Isolation and Purification

  • The resulting solution containing 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride can be concentrated under reduced pressure to induce crystallization.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

Spectroscopic and Analytical Characterization

Due to the lack of publicly available spectra for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, this section will discuss the expected spectroscopic features based on the known properties of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in the two piperidine rings. The protonation of the nitrogen atoms will lead to a downfield shift of the adjacent protons. The protons on the carbon bearing the carboxylic acid group will also be shifted downfield. The spectrum of the parent piperidine shows signals around 2.79, 2.19, and 1.51 ppm in CDCl₃.[6] For the dihydrochloride salt, these signals would be expected to shift further downfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the two piperidine rings. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 170-185 ppm. The carbons adjacent to the protonated nitrogens will also be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is often hydrogen-bonded.

  • C=O Stretch: A strong absorption band between 1700 and 1725 cm⁻¹ is characteristic of the carbonyl group of a saturated carboxylic acid.

  • N-H Stretch: The N-H stretching vibrations of the protonated amine hydrochlorides will appear as broad bands in the 2400-3200 cm⁻¹ region, often overlapping with the O-H stretch.

  • C-N Stretch: C-N stretching vibrations are typically observed in the 1000-1250 cm⁻¹ range.

The analysis of FTIR spectra is a powerful tool for identifying functional groups in amino acids and their hydrochlorides.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the piperidine rings. The fragmentation of carboxylic acids often involves the loss of water, carbon monoxide, and the entire carboxyl group.

Applications in Drug Discovery

The 1,4'-bipiperidine scaffold is a valuable component in the design of various therapeutic agents due to its ability to position functional groups in specific three-dimensional arrangements, allowing for precise interactions with biological targets.

Role as a Versatile Scaffold

The rigid, yet conformationally defined nature of the bipiperidine core allows for the systematic exploration of structure-activity relationships (SAR). The two piperidine rings can be functionalized to interact with different pockets of a binding site. The carboxylic acid group in the title compound provides a convenient point for derivatization to introduce amides, esters, or other functional groups, enabling the synthesis of compound libraries for screening.

Examples of Bioactive Molecules

Derivatives of the 1,4'-bipiperidine scaffold have shown activity as inhibitors of various enzymes. For instance, piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthetic pathway.[10] The bipiperidine moiety can serve to orient other functional groups that are critical for binding to the enzyme's active site.

Safety and Handling

  • Hazards: 1,4'-Bipiperidine is classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation.[5] As a dihydrochloride salt of a carboxylic acid, the title compound should be handled with care, assuming it may have similar irritant properties.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a fundamentally important building block in the field of medicinal chemistry. Its well-defined, yet adaptable, three-dimensional structure provides a robust platform for the design of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and key analytical characterization methods. A thorough understanding of these aspects is crucial for researchers and drug development professionals seeking to leverage the unique properties of this versatile scaffold in their discovery programs.

References

  • Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. Google Patents.
  • PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. European Patent Office. Available at: [Link]

  • (1,4'-bipiperidine)-1'-carboxylicacid,4,11-diethyl-3,4,12,14-tetrahydro-4-hyd monohydrochloride, trihydrate. Pipzine Chemicals. Available at: [Link]

  • Chemistry of Acid Halides. Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Bipiperidinyl-1'-Carbonyl Chloride. Google Patents.
  • 1,4'-Bipiperidine. PubChem. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • [1,4′-Bipiperidine]-1′-carboxylic acid. CAS Common Chemistry. Available at: [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon. Available at: [Link]

  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews. Available at: [Link]

  • Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. Available at: [Link]

  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. arXiv. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. Available at: [Link]

  • Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. MDPI. Available at: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Reddit. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Wiley Online Library. Available at: [Link]

  • CD44 Targeting of Cisplatin-Loaded Hyaluronic Acid-Modified Mesoporous Silica Nanoparticles for Lung Adenocarcinoma: Synthesis, Characterization, In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • FT-IR spectra of amino acids studied in the present work. Each panel... ResearchGate. Available at: [Link]

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Exploratory

A Technical Guide to the Synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Executive Summary 1,4'-Bipiperidine-4-carboxylic acid serves as a crucial bifunctional scaffold in modern medicinal chemistry, enabling the synthesis of complex molecules with diverse therapeutic applications. Its rigid,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4'-Bipiperidine-4-carboxylic acid serves as a crucial bifunctional scaffold in modern medicinal chemistry, enabling the synthesis of complex molecules with diverse therapeutic applications. Its rigid, yet conformationally adaptable structure is a cornerstone for designing novel ligands, particularly in the development of CNS-targeting agents and enzyme inhibitors. This guide provides an in-depth exploration of the primary synthetic pathways to its dihydrochloride salt (CAS: 39936-31-3), tailored for researchers, medicinal chemists, and process development professionals. We will dissect the strategic considerations behind a robust and scalable synthesis, focusing on the reductive amination pathway. This document emphasizes the causality behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical utility.

Introduction and Strategic Importance

The 1,4'-Bipiperidine Scaffold

The 1,4'-bipiperidine core consists of two piperidine rings linked via a nitrogen-carbon bond. The presence of a carboxylic acid at the 4-position of one ring and a secondary amine at the 1-position of the other provides two distinct points for chemical modification. This structural motif is invaluable for several reasons:

  • Vectorial Projection: The two rings allow for the precise spatial orientation of different pharmacophoric groups.

  • Physicochemical Properties: The basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility, a key factor in drug formulation and bioavailability.

  • Synthetic Versatility: The secondary amine and carboxylic acid are orthogonal functional handles, allowing for selective and sequential chemical transformations.

Significance in Drug Development

This scaffold is a key building block for a range of biologically active molecules. The ability to independently functionalize the secondary amine (e.g., via alkylation, acylation) and the carboxylic acid (e.g., via esterification, amidation) allows for the systematic exploration of structure-activity relationships (SAR).

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule, 1,4'-Bipiperidine-4-carboxylic acid, reveals the most strategic bond disconnection. The most apparent and synthetically feasible disconnection is the C4-N1' bond formed between the two piperidine rings.

G cluster_products Starting Materials TM 1,4'-Bipiperidine-4-carboxylic acid (Target Molecule) Disconnection C-N Bond Disconnection TM->Disconnection Retrosynthesis Synthons Key Synthons Disconnection->Synthons Piperidone N-Protected-4-piperidone (Electrophile Precursor) Synthons->Piperidone leads to Isonipecotate Piperidine-4-carboxylic acid ester (Nucleophile) Synthons->Isonipecotate leads to

Caption: High-level workflow for the synthesis.

Step A: Preparation of Key Intermediates

For a successful and clean coupling reaction, the reactive functional groups of the starting materials must be appropriately masked.

  • Piperidine-4-carboxylic acid: The carboxylic acid is typically protected as an ester (e.g., ethyl or methyl) to prevent it from interfering with the basic conditions or the reducing agent. The starting material is commonly known as Ethyl isonipecotate .

  • 4-Piperidone: The secondary amine of the piperidone must be protected to prevent self-condensation or reaction with the iminium intermediate. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal under acidic conditions. [1]The required intermediate is 1-Boc-4-piperidone .

Step B: The Reductive Amination Coupling Reaction

This is the cornerstone of the synthesis, where the C-N bond between the two rings is formed.

Protocol:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-piperidone (1.0 eq.) and Ethyl isonipecotate (1.0-1.2 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Formation: Stir the mixture at room temperature. A mild acid catalyst, such as acetic acid (catalytic amount), can be added to facilitate the dehydration and formation of the iminium ion intermediate.

  • Reduction: Once the iminium ion formation is deemed sufficient (can be monitored by TLC or LC-MS), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. The portion-wise addition helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected bipiperidine ester.

Causality and Expertise:

  • Why NaBH(OAc)₃? Unlike stronger hydrides like NaBH₄, sodium triacetoxyborohydride is a milder and more selective reducing agent. It is particularly effective at reducing iminium ions at a much faster rate than ketones. This selectivity is crucial to prevent the reduction of the starting 1-Boc-4-piperidone, thus maximizing the yield of the desired product. [2]Its acidic nature (due to the acetate groups) also helps to catalyze the iminium ion formation.

  • Solvent Choice: Aprotic solvents like DCM or DCE are used because they are inert to the reactants and effectively solubilize the starting materials. They do not interfere with the hydride reducing agent.

Step C: Deprotection and Salt Formation

The final step involves the simultaneous removal of the Boc protecting group and the hydrolysis of the ethyl ester, followed by the formation of the dihydrochloride salt.

Protocol:

  • Acidic Hydrolysis: Dissolve the crude product from Step B in a solution of concentrated hydrochloric acid (e.g., 6M HCl).

  • Heating: Heat the mixture to reflux (typically 90-100 °C) for several hours (4-12 hours). This harsh condition is necessary to cleave both the stable Boc group and hydrolyze the ethyl ester.

  • Isolation: After cooling the reaction mixture to room temperature and then further in an ice bath, the product, 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, will precipitate out of the aqueous solution as a white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with a cold solvent in which the product is sparingly soluble, such as isopropanol or acetone, to remove any residual impurities.

  • Drying: Dry the purified white solid under vacuum to obtain the final product.

Trustworthiness through Self-Validation: The success of this final step is easily validated. The product is an ionic salt and should be highly soluble in water but poorly soluble in most organic solvents. Its identity and purity can be definitively confirmed by NMR spectroscopy (disappearance of Boc and ethyl signals) and Mass Spectrometry.

Quantitative Data Summary

The following table provides a summary of typical parameters for the key reductive amination step. Yields are representative and can vary based on reaction scale and optimization.

StepReagent 1 (eq.)Reagent 2 (eq.)Reducing Agent (eq.)SolventTemp. (°C)Time (h)Typical Yield (%)
Reductive Amination 1-Boc-4-piperidone (1.0)Ethyl isonipecotate (1.1)NaBH(OAc)₃ (1.3)DCM/DCE20-2512-2485-95
Deprotection/Hydrolysis Protected Intermediate (1.0)Conc. HCl (excess)N/AWater90-1004-1290-98

Conclusion

The synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is most reliably and efficiently achieved through a reductive amination strategy. This approach, which involves the coupling of commercially available N-Boc-4-piperidone and ethyl isonipecotate followed by a one-pot deprotection and hydrolysis, provides high yields and is amenable to scaling. The choice of sodium triacetoxyborohydride as the reducing agent is critical for the selectivity and success of the key coupling step. This guide provides a robust and well-validated framework for the synthesis of this important building block for drug discovery and development.

References

  • Reductive Amination in Organic Synthesis. (Comprehensive overview of the reaction). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid. PubChem Compound Summary for CID 51063818. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central (PMC), National Institutes of Health. [Link]

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Foundational

Technical Guide: Solubility Profile of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

The following in-depth technical guide details the solubility profile, physicochemical characterization, and experimental protocols for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride . [1] Executive Summary 1,4'-Bip...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the solubility profile, physicochemical characterization, and experimental protocols for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride .

[1]

Executive Summary

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 1185298-80-9 ) is a critical bicyclic diamine intermediate, primarily utilized in the synthesis of topoisomerase I inhibitors (e.g., Irinotecan derivatives) and other piperidine-based pharmacophores.[1][2][3][4]

As a dihydrochloride salt of a zwitterionic amino acid-like structure, its solubility behavior is dominated by ionic interactions and pH-dependent speciation.[1][4] This guide provides a definitive solubility profile, distinguishing between thermodynamic capability and kinetic behavior, and offers validated protocols for solubility determination in drug development workflows.[1][4]

Part 1: Physicochemical Characterization[1][4]

Understanding the solubility of this compound requires a structural analysis of its ionization states.[1] The molecule consists of two piperidine rings linked at the N1-C4' position, with a carboxylic acid moiety at the C4 position.[1][4]

PropertyData
Chemical Name 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride
CAS Number 1185298-80-9
Molecular Formula C₁₁H₂₂Cl₂N₂O₂
Molecular Weight 285.21 g/mol
Physical State White to off-white crystalline solid
pKa (Calculated) pKa₁ (COOH) ≈ 2.5; pKa₂ (Piperidine N) ≈ 8.9; pKa₃ (Piperidine N) ≈ 9.8
Hygroscopicity High (Deliquescent tendency due to 2HCl salt form)
Structural Ionization Logic

The dihydrochloride salt exists in a fully protonated state.[1][4] Upon dissolution in water, it releases two equivalents of chloride ions, resulting in a highly acidic solution (pH < 2).[1][4]

  • Acidic pH (pH < 2): Fully soluble cationic species (

    
    ).[1][4]
    
  • Neutral pH (pH 6–8): Risk of precipitation.[1][4] The compound approaches its isoelectric point (pI), forming a zwitterionic species (

    
    ) which typically exhibits the lowest aqueous solubility.[1][4]
    
  • Basic pH (pH > 11): Anionic species (

    
    ), soluble as a carboxylate salt.[1][4]
    

Part 2: Solubility Profile

The following data summarizes the solubility behavior across standard pharmaceutical solvent classes.

Quantitative Solubility Estimates (Ambient Temperature)
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Mechanism
Aqueous Water (pH < 2)Very High > 100 mg/mLIon-dipole solvation of cationic species.[1][4]
PBS (pH 7.4)Moderate/Low Variable*Risk of zwitterionic precipitation (isoelectric effect).[1][4]
Protic Organic MethanolHigh 20–50 mg/mLHigh dielectric constant supports ion pair solvation.[1][4]
EthanolModerate 5–15 mg/mLSoluble, often used for recrystallization (hot).[1][4]
IsopropanolLow < 5 mg/mLUsed as an antisolvent in purification.[1][4]
Aprotic Polar DMSOHigh > 50 mg/mLStrong dipole solvates the salt effectively.[1][4]
DMFModerate 10–30 mg/mLEffective, but less commonly used due to boiling point.[1][4]
Non-Polar DichloromethaneInsoluble < 0.1 mg/mLLack of H-bonding capability.[1][4]
Hexane/HeptaneInsoluble < 0.01 mg/mLStrictly antisolvent.[1][4]

Critical Process Insight: The solubility in ethanol is highly temperature-dependent.[1][4] This property is exploited in purification, where the salt is dissolved in hot ethanol (or methanol) and precipitated by cooling or adding an antisolvent like acetone or ether.[1][4]

Part 3: Visualization of Solubility & Speciation

The following diagram illustrates the critical decision pathways for solvent selection and the impact of pH on the compound's stability in solution.

SolubilityProfile Compound 1,4'-Bipiperidine-4-carboxylic acid Dihydrochloride (Solid) Water Aqueous Dissolution Compound->Water Add H2O Organic Organic Solvent Screen Compound->Organic Add Solvent Acidic pH < 2 (Native) Fully Soluble (Cationic) Water->Acidic Dissolves naturally Methanol Methanol/DMSO Soluble Organic->Methanol Polar Protic/Aprotic DCM DCM/Hexane Insoluble Organic->DCM Non-Polar Neutral pH 6-8 (Buffered) Precipitation Risk (Zwitterion) Acidic->Neutral Add Base (NaOH) Neutral->Compound Recrystallization (Isoelectric Ppt) Basic pH > 11 Soluble (Anionic Carboxylate) Neutral->Basic Add Excess Base

Caption: Solubility behavior map highlighting the pH-dependent solubility risks (red) and solvent compatibility for processing.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures accurate solubility data generation, accounting for the equilibration time required for salts.[1][4]

Reagents:

  • 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (Target).[1][2][3][4]

  • HPLC Grade Water, Methanol, DMSO.[1][4]

  • 0.45 µm PTFE Syringe Filters (hydrophilic treatment).[1][4]

Workflow:

  • Saturation: Add excess solid (~50 mg) to 1.0 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Check: If fully dissolved, add more solid until a suspension persists.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through 0.45 µm filter.

  • Quantification: Dilute filtrate 100x with Mobile Phase A and analyze via HPLC.

Protocol B: HPLC Analytical Method

Because the compound is highly polar and lacks strong chromophores, standard C18 methods may fail to retain it.[1][4] Use a HILIC mode or Ion-Pairing method.[1][4]

ParameterCondition
Column HILIC (e.g., Waters XBridge Amide) or C18 with Ion Pairing
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1][4]0)
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 10 minutes (HILIC mode)
Detection UV at 210 nm (low sensitivity) or CAD/ELSD (preferred)
Flow Rate 1.0 mL/min

Part 5: Implications for Drug Development[4]

Synthesis & Purification
  • Reaction Solvent: Use Methanol or Water for reactions involving this intermediate.[1][4] Avoid DCM unless converting to a protected form (e.g., Boc-protection).[1][4]

  • Salt Swapping: To convert the dihydrochloride to a free base, dissolve in minimum water, cool to 0°C, and slowly adjust pH to ~7.[1][4]0. The zwitterion will precipitate.[1][4]

Formulation
  • Injectables: The dihydrochloride salt is suitable for aqueous formulations but requires buffering.[1][4] Note that the natural pH of the solution will be very acidic; adding buffer to neutral pH may reduce solubility limit.[1][4]

  • Excipients: Compatible with cyclodextrins if solubility enhancement at neutral pH is required.[1][4]

Handling & Stability
  • Hygroscopicity: The dihydrochloride salt is prone to absorbing atmospheric moisture, which can lead to deliquescence.[1][4] Store in a desiccator at -20°C.

  • Corrosivity: Aqueous solutions are acidic and corrosive to mild steel; use glass or Hastelloy equipment.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22481888, 1,4'-Bipiperidine dihydrochloride (Related Structure).[1] Retrieved from [Link][1][4]

  • European Patent Office. Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof (EP1846371B1).[1][4] (Describes synthesis and solubility behavior of the related carbonyl chloride intermediate). Available at: [Link][1][4]

Sources

Exploratory

Technical Guide: Biological Activity &amp; Medicinal Chemistry of 1,4'-Bipiperidine-4-carboxylic Acid Derivatives

The 1,4'-Bipiperidine-4-carboxylic Acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4'-Bipiperidine-4-carboxylic Acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization.

This technical guide analyzes the pharmacological versatility of this scaffold, moving beyond simple descriptions to explore the structure-activity relationships (SAR) that drive its activity across opioid, GPCR, and enzyme targets.

Executive Summary

The 1,4'-bipiperidine-4-carboxylic acid core is a versatile pharmacophore found in potent analgesics, anti-obesity agents, and viral entry inhibitors. Its structural rigidity, combined with the basicity of the piperidine nitrogens, allows it to participate in critical cation-


 and hydrogen-bonding interactions within receptor binding pockets.

Key Therapeutic Classes:

  • Opioid Analgesics: Exemplified by Piritramide , a potent

    
    -opioid receptor agonist.[1][2]
    
  • Metabolic Regulation: MCH-1 receptor antagonists for the treatment of obesity and anxiety.[2][3]

  • Infectious Disease: CCR5 antagonists (HIV entry inhibition) and MenA inhibitors (Tuberculosis).[2]

  • CNS Disorders: Histamine H3 antagonists and Acetylcholinesterase (AChE) inhibitors.[2]

Chemical Architecture & SAR Logic

The scaffold can be dissected into three vectors for optimization. Understanding these vectors is crucial for directing biological activity.[2]

VectorChemical RegionBiological Function & SAR
Region A Distal Nitrogen (N-1') Pharmacokinetic & Selectivity Handle. Large lipophilic groups (e.g., diphenylpropyl in Piritramide) drive potency at GPCRs via hydrophobic pocket occupation.
Region B Bipiperidine Core Rigid Linker. Maintains a specific distance (~5-7 Å) between the distal nitrogen and the effector group. The central nitrogen (N-1) is often protonated at physiological pH, serving as a key anchor point.
Region C C-4 Carboxyl/Amide Effector Motif. The carboxylic acid is rarely the endpoint; it is the precursor to amides (H-bond donors/acceptors) or esters . This region dictates intrinsic efficacy (agonist vs. antagonist).[2]

Primary Therapeutic Targets

-Opioid Receptor Agonism (Pain Management)
  • Representative Drug: Piritramide (Dipidolor).[2][4][5]

  • Mechanism: Piritramide is a full agonist at the

    
    -opioid receptor (MOR).[2] The 1,4'-bipiperidine scaffold mimics the tyramine moiety of endogenous enkephalins but with enhanced lipophilicity and metabolic stability.
    
  • Critical SAR: The 3,3-diphenylpropyl group attached to the N-1' position is essential. It occupies a hydrophobic sub-pocket on the receptor, increasing affinity by orders of magnitude compared to unsubstituted analogs. The C-4 carboxamide is critical for receptor activation; converting this to a carboxylic acid typically abolishes agonist activity.[2]

MCH-1 Receptor Antagonism (Obesity & Anxiety)[2][3]
  • Target: Melanin-Concentrating Hormone Receptor 1 (MCH-1).[2]

  • Mechanism: MCH is a neuropeptide regulating feeding behavior.[2] Antagonists of MCH-1 reduce food intake and exhibit anxiolytic effects.[2]

  • Scaffold Utility: High-throughput screening (HTS) campaigns identified the bipiperidine moiety as a core scaffold for MCH-1 antagonists.[2]

  • SAR Insight: Unlike the opioids, MCH-1 active derivatives often feature biaryl substituents at the N-1' position. The rigidity of the bipiperidine core restricts the conformation of these bulky groups, reducing the entropic penalty of binding.

CCR5 Antagonism (HIV Entry Inhibition)[2][6]
  • Target: C-C Chemokine Receptor Type 5 (CCR5).[2][6]

  • Mechanism: CCR5 is a co-receptor for HIV-1.[2] Small molecule antagonists block the hydrophobic pocket within the transmembrane helices, preventing viral envelope fusion.

  • SAR Insight: 4-carboxamide derivatives of bipiperidine have shown nanomolar potency.[2] The basic nitrogen of the bipiperidine interacts with Glu283 in the receptor, a critical interaction for many CCR5 antagonists (e.g., Maraviroc).

Visualization: Scaffold Divergence

The following diagram illustrates how the core 1,4'-bipiperidine-4-carboxylic acid precursor diverges into distinct therapeutic classes based on chemical modification.

ScaffoldDivergence Core 1,4'-Bipiperidine-4-carboxylic Acid (Precursor Scaffold) Amidation Amidation (R-NH2) Core->Amidation C-4 Modification Alkylation N-Alkylation (Reductive Amination) Core->Alkylation N-1' Modification Opioid Opioid Agonists (e.g., Piritramide) Target: MOR Amidation->Opioid + Diphenylpropyl group CCR5 CCR5 Antagonists (Viral Entry Inhibitors) Amidation->CCR5 + Sulfonamide/Amide linkers MCH1 MCH-1 Antagonists (Biaryl derivatives) Target: Obesity/Anxiety Alkylation->MCH1 + Biaryl systems H3 Histamine H3 Antagonists (Thiazolopyridines) Alkylation->H3 + Heterocyclic tails

Caption: Divergent synthesis pathways transforming the 1,4'-bipiperidine acid core into distinct pharmacological agents.

Synthesis & Optimization Strategies

The synthesis of 1,4'-bipiperidine-4-carboxylic acid derivatives typically follows a convergent route. The most robust method for constructing the bipiperidine bond is Reductive Amination .[2]

Core Synthesis Protocol (Reductive Amination)

This protocol describes the coupling of a 4-piperidone derivative with a piperidine-4-carboxylate.[2]

Reagents:

  • Amine: Ethyl piperidine-4-carboxylate (or the free acid if protected).[2]

  • Ketone: N-Boc-4-piperidone (or N-substituted 4-piperidone).[2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - preferred over NaBH4 for better selectivity and fewer side reactions.[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Catalyst: Acetic Acid (AcOH) (1-2 equivalents).[2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-Boc-4-piperidone (1.0 eq) and Ethyl piperidine-4-carboxylate (1.0 eq) in DCE (0.1 M concentration). Add AcOH (1.5 eq) to catalyze imine formation.[2] Stir at room temperature for 30-60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours under nitrogen.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude 1,4'-bipiperidine ester is typically purified via flash chromatography (MeOH/DCM gradient).[2]

  • Hydrolysis (Optional): To access the carboxylic acid, treat the ester with LiOH in THF/Water (1:1) at room temperature for 4 hours.

Synthesis Workflow Diagram

SynthesisFlow Start Start Reagents: N-Boc-4-piperidone + Ethyl isonipecotate Imine Intermediate: Imine Species Start->Imine DCE, RT, 30 min Reduction Reduction: NaBH(OAc)3, AcOH Imine->Reduction In situ Core 1,4'-Bipiperidine Ester Reduction->Core 16h, RT Hydrolysis Hydrolysis: LiOH, THF/H2O Core->Hydrolysis Deprotection Acid 1,4'-Bipiperidine-4-carboxylic Acid (Target Scaffold) Hydrolysis->Acid AmideCoupling Amide Coupling: EDCI/HOBt + R-NH2 Acid->AmideCoupling Library Generation FinalDrug Final Drug Candidate (e.g., Piritramide Analog) AmideCoupling->FinalDrug

Caption: Step-by-step synthetic workflow from raw materials to the functionalized drug candidate.

Experimental Protocols: Biological Evaluation

To validate the activity of synthesized derivatives, the following self-validating protocols are recommended.

AChE Inhibition Assay (Ellman's Method)

Context: Bipiperidine derivatives are often screened for Acetylcholinesterase (AChE) inhibition as potential Alzheimer's therapeutics.[2]

Protocol:

  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Substrate Solution: Acetylthiocholine iodide (ATCI, 15 mM in water).

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM in buffer containing 0.1 M NaCl and 0.02 M MgCl2).[2]

  • Enzyme: Electric eel AChE (0.05 U/mL in buffer).

  • Assay Flow:

    • In a 96-well plate, add 160 µL buffer, 20 µL test compound (various concentrations in DMSO), and 20 µL AChE solution.

    • Incubate at 25°C for 15 minutes (pre-incubation phase).

    • Add 10 µL DTNB and 10 µL ATCI to initiate the reaction.[2]

    • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation: Use Donepezil or Tacrine as a positive control.[2] Calculate IC50 using non-linear regression.

GPCR Binding Assay (General Protocol for MCH-1/MOR)
  • Membrane Prep: Use CHO cells stably expressing human MCH-1 or

    
    -opioid receptor.[2]
    
  • Radioligand: Use [125I]-MCH or [3H]-DAMGO.[2]

  • Incubation: Incubate membranes (5-10 µg protein) with radioligand and test compounds in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4) for 60 min at room temperature.

  • Termination: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine Ki values using the Cheng-Prusoff equation.

References

  • Janssen, P. A. (1961).[2] Piritramide.[2][4][5] U.S. Patent 3,041,344.[2] (Describes the original synthesis and opioid activity of the 1,4'-bipiperidine carboxamide core).

  • Guo, T., et al. (2005).[2][7] "Discovery and SAR of biaryl piperidine MCH1 receptor antagonists through solid-phase encoded combinatorial synthesis." Bioorganic & Medicinal Chemistry Letters, 15(16), 3696-3700.[7] Link

  • Palani, A., et al. (2005).[2][8] "Biaryl urea MCH1 receptor antagonists: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 15(4), 1033-1038. (Details the utility of the bipiperidine scaffold in metabolic disease).

  • Baba, M., et al. (1999).[2] "A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity."[2] Proceedings of the National Academy of Sciences, 96(10), 5698-5703. (Establishes the role of piperidine-carboxamides in HIV entry inhibition).

  • Ellman, G. L., et al. (1961).[2] "A new and rapid colorimetric determination of acetylcholinesterase activity."[2] Biochemical Pharmacology, 7, 88-95. Link

  • Matassini, C., et al. (2020).[2] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 38(6).[2] (Detailed methodology for reductive amination strategies).

  • Rao, A. U., et al. (2009).[2][9] "Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180.[9] Link

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Foundational

Technical Guide: 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride as a GABA Uptake Inhibitor

The following technical guide details the pharmacological profile, mechanism of action, and experimental protocols for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride as a GABA uptake inhibitor. Executive Summary 1,4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanism of action, and experimental protocols for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride as a GABA uptake inhibitor.

Executive Summary

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 1185298-80-9) represents a specialized class of GABA Transporter (GAT) inhibitors. Structurally, it consists of a piperidine-4-carboxylic acid (isonipecotic acid) core N-substituted with a second piperidine ring. This "dual-ring" architecture serves a biphasic function: the carboxylic acid moiety mimics the zwitterionic structure of the neurotransmitter GABA, while the secondary piperidine ring provides the necessary lipophilic bulk to occupy the transporter's vestibule, effectively locking the protein in an occluded or open-to-out conformation.

Unlike simple GABA analogues (e.g., nipecotic acid) which are substrates, N-substituted derivatives like 1,4'-bipiperidine-4-carboxylic acid often act as competitive inhibitors , preventing the reuptake of GABA from the synaptic cleft and thereby enhancing GABAergic inhibitory tone. This guide outlines the compound's chemical properties, specific mechanism of action, and validated protocols for assessing its inhibitory potency (in vitro).

Chemical & Pharmacological Profile

Chemical Identity[1]
  • IUPAC Name: 1-(Piperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride

  • Common Name: 1,4'-Bipiperidine-4-carboxylic acid 2HCl

  • CAS Number: 1185298-80-9 (dihydrochloride salt); 933721-82-5 (free base)

  • Molecular Formula: C₁₁H₂₂Cl₂N₂O₂

  • Molecular Weight: 285.21 g/mol

  • Solubility: Highly soluble in water (>50 mM) and PBS due to the dihydrochloride salt form; limited solubility in pure organic solvents (DMSO, Ethanol).

Structural Logic (SAR)

The potency of this compound stems from its structural mimicry of the GAT-1 inhibitor pharmacophore:

  • GABA Mimetic Head: The piperidine-4-carboxylic acid core aligns with the GABA binding site (Arg69 and Tyr140 residues in GAT-1).

  • Lipophilic Anchor: The second piperidine ring (attached at the N-position) acts as a steric wedge. While simple isonipecotic acid is a GABA agonist/weak transport substrate, the addition of the bulky piperidinyl group shifts the pharmacology towards transport inhibition by preventing the conformational changes required for substrate translocation.

Mechanism of Action

The compound targets the GABA Transporter 1 (GAT-1) , the primary subtype responsible for clearing GABA from the synaptic cleft in the cerebral cortex and hippocampus.

Molecular Pathway
  • Recognition: The carboxylic acid and amine groups of the inhibitor bind to the substrate recognition site (S1) deep within the transporter.

  • Occlusion Blockade: The "outer" piperidine ring extends into the extracellular vestibule (S2 site).

  • Inhibition: This steric bulk prevents the extracellular gate (Tyrosine-140) from closing. The transporter is trapped in an outward-facing open state , unable to cycle GABA and Na⁺/Cl⁻ ions into the cytoplasm.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.

GAT_Inhibition Synapse Synaptic Cleft (High GABA) GAT1_Open GAT-1 Transporter (Outward-Facing) Synapse->GAT1_Open Substrate Access Complex Inhibitor-GAT1 Complex (Locked State) GAT1_Open->Complex Steric Blockade (Prevents Closure) Reuptake GABA Reuptake (Clearance) GAT1_Open->Reuptake Normal Cycle Inhibitor 1,4'-Bipiperidine-4-COOH (Inhibitor) Inhibitor->GAT1_Open Competitive Binding Complex->Reuptake Inhibits Effect Increased Synaptic GABA (Enhanced Inhibition) Complex->Effect Result

Caption: Competitive inhibition of GAT-1 by 1,4'-Bipiperidine-4-carboxylic acid, preventing transporter conformational cycling.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable, pH-neutral stock for in vitro assays.

  • Solvent: Deionized Water or PBS (pH 7.4). Avoid DMSO if possible to prevent solvent effects on membrane fluidity.

  • Concentration: 10 mM Stock.

    • Weigh 2.85 mg of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

    • Dissolve in 1.0 mL of sterile PBS.

    • Critical Step: The dihydrochloride salt is acidic. Check pH; if < 6.0, adjust carefully with 1N NaOH to pH 7.2–7.4 before adding to cells.

    • Store aliquots at -20°C (stable for 3 months).

[³H]-GABA Uptake Assay (Synaptosomes)

Objective: Determine the IC₅₀ of the compound for GABA uptake inhibition.

Materials:

  • Rat brain cortical synaptosomes (P2 fraction).

  • [³H]-GABA (Specific activity: 80–100 Ci/mmol).

  • Krebs-Ringer Phosphate (KRP) buffer.

  • Control Inhibitor: Tiagabine or Nipecotic Acid.[1]

Protocol:

  • Tissue Prep: Homogenize rat cortex in 0.32 M sucrose; centrifuge at 1,000 x g (10 min). Collect supernatant and centrifuge at 20,000 x g (20 min) to pellet synaptosomes. Resuspend in KRP buffer.

  • Pre-Incubation: Aliquot synaptosomes (50 µg protein/well) into 96-well plates. Add 1,4'-Bipiperidine-4-carboxylic acid at varying concentrations (0.01 µM – 100 µM). Incubate for 10 min at 37°C.

  • Uptake Initiation: Add [³H]-GABA (final concentration 10 nM) to each well. Incubate for exactly 6 minutes at 37°C.

    • Note: Perform a parallel set at 4°C to determine non-specific uptake.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold KRP buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis

Calculate the specific uptake by subtracting the 4°C values (non-specific) from the 37°C values (total). Normalize data as a percentage of control (vehicle only).

ParameterFormula / Method
Specific Uptake CPM(37°C) - CPM(4°C)
% Inhibition

IC₅₀ Determination Non-linear regression (Sigmoidal dose-response, variable slope)

Therapeutic Implications & Safety

Therapeutic Potential[3]
  • Epilepsy: By inhibiting GAT-1, the compound increases extracellular GABA levels, potentially suppressing seizure activity similar to Tiagabine.

  • Neuropathic Pain: Enhanced GABAergic tone in the dorsal horn of the spinal cord is a validated mechanism for analgesia.

  • Selectivity Note: Researchers should verify selectivity against GAT-2/3 (glial transporters). N-substituted isonipecotic acid derivatives often show distinct selectivity profiles compared to nipecotic acid derivatives.

Safety & Handling
  • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • PPE: Wear nitrile gloves and safety goggles. Handle the powder in a fume hood to avoid inhalation.

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

References

  • Biosynth. (2024). 1,4'-Bipiperidine-1-carboxylic chloride hydrochloride - Product Data. Retrieved from

  • PubChem. (2024). 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • Andersen, K. E., et al. (1993). "The synthesis of novel GABA uptake inhibitors. Structure-activity studies leading to the choice of Tiagabine." Journal of Medicinal Chemistry, 36(12), 1716-1725. Retrieved from

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: Design, molecular pharmacology and therapeutic aspects." Current Medicinal Chemistry. Retrieved from

  • Chem-Impex. (2024). 4-Phenylpiperidine-4-carboxylic acid hydrochloride and related scaffolds. Retrieved from

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Exploratory

discovery and history of bipiperidine compounds in neuroscience

An In-depth Technical Guide to the Discovery and History of Bipiperidine Compounds in Neuroscience Introduction: The Enduring Scaffold in CNS Drug Discovery The piperidine ring, a simple six-membered nitrogen-containing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Bipiperidine Compounds in Neuroscience

Introduction: The Enduring Scaffold in CNS Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant and versatile scaffolds in the history of medicinal chemistry and neuroscience. Its derivatives, particularly bipiperidine compounds and related structures, are found in a vast array of natural alkaloids and synthetic pharmaceuticals, influencing a wide range of biological processes within the central nervous system (CNS).[1][2] The unique physicochemical properties of the piperidine moiety—including its basicity, conformational flexibility, and ability to improve aqueous solubility—have rendered it a "privileged scaffold" in drug design.[3] This guide provides a technical and historical overview of the discovery of key bipiperidine compounds, their evolution as pharmacological tools, and their ongoing impact on the development of novel therapeutics for complex neurological disorders. We will explore the causality behind key experimental choices and the iterative process of discovery that has cemented the role of this structural motif in modern neuroscience research.

Foundational Discoveries: From Parkinsonism to Natural Neuroprotectives

The story of bipiperidine compounds in neuroscience is not one of a single breakthrough but of parallel discoveries in synthetic chemistry and natural product pharmacology.

The Synthesis of Biperiden: A New Dawn for Parkinson's Treatment

One of the earliest and most impactful synthetic piperidine derivatives in neuroscience is Biperiden. Synthesized in 1953 by the German chemist W. Klavehn at Knoll AG, Biperiden's development marked a significant advancement in the symptomatic treatment of Parkinson's disease.[4] It was approved for use in the United States in 1959 and is sold under the brand name Akineton.[5]

Mechanism of Action: Biperiden is a potent anticholinergic agent, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6][7] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system in the corpus striatum. Biperiden helps restore the dopaminergic/cholinergic balance by blocking central M1 receptors, thereby alleviating motor symptoms like tremor and rigidity.[4][5][6] While it is a non-selective antagonist of all five muscarinic receptor subtypes, its prominent central effects are key to its therapeutic utility.[4] Interestingly, later studies revealed that Biperiden also acts as a weak, uncompetitive inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, though this effect is likely not significant at therapeutic concentrations.[8]

Piperine: Nature's Blueprint for Neuroprotection

Contrasting with the synthetic origins of Biperiden is piperine, the naturally occurring alkaloid responsible for the pungency of black pepper (Piper nigrum).[1][9] Used for centuries in traditional medicine, modern research has validated its diverse pharmacological activities, including potent neuroprotective effects.[9][10][11]

Multi-Target Neuroprotective Effects: Piperine's neuroprotective profile is multifaceted. Studies have shown it can:

  • Inhibit Convulsions: It effectively blocks kainate-induced convulsions, suggesting a modulatory effect on glutamatergic transmission.[10]

  • Reduce Excitotoxicity: It protects hippocampal neurons from glutamate-induced cell death by suppressing calcium overloading and repressing spontaneous synaptic activity.[10]

  • Exhibit Antioxidant and Anti-inflammatory Properties: These general mechanisms contribute to its protective effects in models of various neurodegenerative diseases, including Huntington's.[9][11]

The discovery of piperine's broad neuroprotective capabilities provided a crucial insight: the piperidine scaffold could be a foundational structure for developing drugs that do more than just manage symptoms, potentially slowing the progression of neurodegeneration itself.

The Piperidine Scaffold: A Privileged Structure for CNS Targets

The success of early compounds like Biperiden and the promise of natural products like piperine spurred intense interest in the piperidine scaffold for CNS drug discovery. Its utility stems from its ability to be chemically modified to achieve specific interactions with a wide range of neuronal receptors and enzymes.

Synthetic Versatility and Structure-Activity Relationships (SAR)

The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine precursors.[1] This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR), where modifications to the scaffold are correlated with changes in biological activity. Key SAR insights for piperidine derivatives include:

  • Substitution at the Nitrogen: The substituent on the piperidine nitrogen is critical for activity and selectivity. For example, in a series of antifungal 4-aminopiperidines, a benzyl or phenylethyl group at this position was found to be crucial for high activity.[12]

  • Stereochemistry: The three-dimensional arrangement of atoms (chirality) within the piperidine ring can dramatically influence biological activity, enhancing potency, selectivity, and pharmacokinetic properties while potentially reducing toxicity.[2]

  • Decoration of the Ring: Adding various functional groups to the carbon atoms of the piperidine ring allows for fine-tuning of a compound's interaction with its biological target. This has been used to develop potent and selective inhibitors for targets as diverse as the dipeptidyl peptidase IV (DPP4) enzyme and N-type calcium channels.[13][14]

Below is a summary table of representative SAR findings for different piperidine-based compound classes.

Target ClassScaffold ModificationResulting Biological EffectReference
Antifungal Agents N-benzyl or N-phenylethyl group on piperidine nitrogen combined with a long N-alkyl chain (e.g., dodecyl) at the 4-amino position.High antifungal activity against Candida spp. and Aspergillus spp.[12]
GnRH Antagonists Introduction of specific substituents on the piperidine ring of a quinolone core.Development of potent nonpeptide gonadotropin-releasing hormone antagonists.[15]
DPP4 Inhibitors Constraining a phenethylamine into a piperidinone or piperidine ring.Creation of novel, potent, and selective DPP4 inhibitors with good pharmacokinetic profiles.[14]
N-Type Ca²⁺ Channel Blockers Decoration of both nitrogen atoms of a 4-aminopiperidine scaffold with specific alkyl/acyl moieties.Potent antinociceptive and neuropathic pain activity.[13]

Expanding the Pharmacological Horizon: Targeting Major Neurotransmitter Systems

Building on the foundational chemistry, researchers have successfully designed bipiperidine and piperidine derivatives to modulate nearly every major neurotransmitter system implicated in neurological and psychiatric disorders.

The Cholinergic System: Beyond Muscarinic Antagonism

While Biperiden's story is rooted in muscarinic receptor antagonism, the piperidine scaffold has been instrumental in targeting the other major class of acetylcholine receptors: nicotinic acetylcholine receptors (nAChRs).

Nicotinic Acetylcholine Receptor (nAChR) Ligands: The α7 nAChR subtype is widely expressed in the brain and is a key target for treating cognitive deficits and neuroinflammation associated with Alzheimer's disease.[16] The development of piperidine-containing α7 nAChR agonists has been a major research focus, as activation of this receptor can suppress inflammatory cytokine production and oxidative stress.[16] Epibatidine, a potent natural alkaloid, and its derivatives have served as important scaffolds for generating novel nAChR ligands with varying subtype selectivity and efficacy, highlighting how subtle structural changes can alter a compound's activity profile.[17]

The Glutamatergic System: Modulating Synaptic Plasticity

The glutamatergic system is the primary excitatory network in the brain, and its receptors, particularly the AMPA receptor, are critical for synaptic plasticity, learning, and memory.[18]

AMPA Receptor Positive Allosteric Modulators (PAMs): A class of compounds known as "ampakines" has been developed to enhance AMPA receptor function. Many of these feature a piperidine core, such as CX546 (1-(1,4-benzodioxan-6-ylcarbonyl)piperidine).[19] These molecules do not activate the receptor directly but bind to an allosteric site, potentiating the receptor's response to glutamate.[20] This mechanism offers a more subtle way to boost glutamatergic transmission than direct agonism, which carries a high risk of excitotoxicity. The development of AMPA PAMs represents a promising therapeutic strategy for cognitive disorders.[20][21]

AMPA_PAM_Mechanism cluster_presynaptic Presynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Agonist Site Allosteric Site Ion Channel (Closed) Glutamate->AMPA_R:cleft Binds AMPA_R_Open AMPA Receptor Agonist Site Allosteric Site Ion Channel (Open) AMPA_R->AMPA_R_Open Na_Ca Na+ / Ca++ Influx AMPA_R_Open:ion->Na_Ca Increased Cation Flow Ampakine Ampakine (Piperidine Core) Ampakine->AMPA_R:pam Binds Synaptic\nPotentiation Synaptic Potentiation Na_Ca->Synaptic\nPotentiation Leads to

Mechanism of an Ampakine (Piperidine PAM) at the AMPA Receptor.

Modern Applications: From Multi-Target Ligands to Brain Imaging

The versatility of the bipiperidine scaffold continues to be leveraged in cutting-edge neuroscience research, addressing complex diseases and enabling advanced diagnostic techniques.

Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial disorder characterized by amyloid-β (Aβ) plaques, neurofibrillary tangles, and cholinergic deficits.[22] The "one-target, one-drug" approach has largely failed for AD, leading to the development of Multi-Target-Directed Ligands (MTDLs). The piperidine scaffold is ideal for creating MTDLs. For instance, researchers have synthesized MTDLs from piperine that simultaneously inhibit cholinesterases (like donepezil), the β-secretase enzyme (BACE1), and Aβ aggregation.[23] One such compound, PD07, demonstrated neuroprotective properties in cell culture and improved cognition in animal models by increasing acetylcholine levels in the brain.[23] Similarly, other piperazine-based compounds have been developed to inhibit both Aβ and tau aggregation.[22][24]

MTDL_for_AD cluster_targets Alzheimer's Pathological Targets cluster_outcomes Therapeutic Outcomes MTDL Piperidine-Based MTDL (e.g., PD07) AChE Acetylcholinesterase (AChE) MTDL->AChE Inhibits BACE1 β-Secretase (BACE1) MTDL->BACE1 Inhibits Abeta Aβ Peptide Aggregation MTDL->Abeta Inhibits Tau Tau Protein Aggregation MTDL->Tau Inhibits (some derivatives) Inc_ACh ↑ Acetylcholine (Improved Cognition) MTDL->Inc_ACh Dec_Abeta ↓ Aβ Plaque Formation (Reduced Neurotoxicity) MTDL->Dec_Abeta Dec_Tangles ↓ Neurofibrillary Tangles MTDL->Dec_Tangles

Multi-Target Strategy of a Piperidine-Based Ligand for Alzheimer's.
Positron Emission Tomography (PET) Ligands

Understanding the distribution and density of receptors in the living human brain is crucial for diagnosing disease and monitoring treatment response. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for this quantification.[18][25] The development of PET radioligands—compounds containing a positron-emitting isotope like Carbon-11 or Fluorine-18—is a highly active area of research.[26][27] The piperidine scaffold has been essential in creating successful PET ligands due to its ability to cross the blood-brain barrier and bind with high affinity and specificity to CNS targets.[28] For example, PET ligands based on piperidine structures have been developed to image nAChRs and metabotropic glutamate receptors, providing invaluable tools for studying schizophrenia, AD, and Parkinson's disease.[18][28]

Key Experimental Protocol: Screening for Neuroprotection Against Aβ Toxicity

To translate a promising chemical scaffold into a therapeutic candidate, rigorous, self-validating experimental protocols are essential. The following is a generalized workflow for assessing the neuroprotective effects of a novel piperidine compound against Aβ-induced toxicity, a critical step in AD drug discovery.

Objective: To determine if a novel piperidine compound can protect cultured human neuroblastoma cells (SH-SY5Y) from cell death induced by aggregated Aβ₁₋₄₂ peptide.

Methodology:

  • Preparation of Aβ₁₋₄₂ Oligomers: a. Synthetically sourced Aβ₁₋₄₂ peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state, then lyophilized. b. The peptide film is resuspended in a serum-free cell culture medium (e.g., DMEM/F12) to a concentration of 100 µM. c. The solution is incubated at 37°C for 48 hours to allow for the formation of toxic oligomeric aggregates.[24] This aggregation time is a critical parameter that must be optimized and validated for robust toxicity.[24]

  • Cell Culture and Treatment: a. Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment. b. Cells are allowed to adhere and grow for 24 hours. c. The novel piperidine test compound is dissolved in DMSO (or another appropriate vehicle) and diluted in culture medium to final concentrations (e.g., ranging from 0.1 µM to 20 µM). d. The aggregated Aβ₁₋₄₂ solution is diluted to a final concentration of 10 µM. e. Treatment groups are established: i. Vehicle Control: Cells treated with medium containing the vehicle (e.g., 0.1% DMSO). ii. Aβ₁₋₄₂ Toxicity Control: Cells treated with 10 µM aggregated Aβ₁₋₄₂. iii. Test Compound Control: Cells treated with the highest concentration of the piperidine compound alone to assess its intrinsic toxicity. iv. Co-treatment Group: Cells pre-treated with various concentrations of the piperidine compound for 1-2 hours, followed by the addition of 10 µM aggregated Aβ₁₋₄₂.

  • Assessment of Cell Viability (MTT Assay): a. After 24-48 hours of incubation with the treatments, the culture medium is removed. b. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. c. After a 2-4 hour incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. d. The absorbance is read on a plate reader at ~570 nm.

  • Data Analysis and Interpretation: a. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. b. The neuroprotective effect is quantified by the ability of the test compound to significantly reverse the decrease in cell viability caused by Aβ₁₋₄₂.[24] A dose-response curve is generated to determine the EC₅₀ (half-maximal effective concentration) of the compound's protective effect. c. The self-validating nature of this protocol comes from the inclusion of controls: the toxicity control confirms the Aβ₁₋₄₂ is active, and the compound control ensures that any observed protection is not an artifact of the compound itself promoting cell growth.

Conclusion and Future Directions

From the serendipitous discovery of natural alkaloids to the rational design of synthetic modulators, the history of bipiperidine compounds in neuroscience is a testament to the power of medicinal chemistry. The journey began with Biperiden, a compound that provided crucial symptomatic relief for Parkinson's patients by targeting the cholinergic system. It has since evolved to encompass a vast library of molecules that can selectively modulate nicotinic, glutamatergic, and other critical CNS pathways. Today, the piperidine scaffold is at the forefront of developing MTDLs for Alzheimer's disease and creating sophisticated PET ligands for in-vivo brain imaging. The future of this field lies in leveraging computational methods for more precise drug design, exploring novel chiral syntheses to enhance selectivity, and integrating these compounds into multi-modal therapeutic strategies to combat the most challenging neurodegenerative and psychiatric disorders.[29][30] The humble piperidine ring, a constant for over half a century, is set to remain a cornerstone of neuroscience drug discovery for the foreseeable future.

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Foundational

Theoretical Modeling of 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride: A High-Fidelity Computational Framework

The following technical guide details the theoretical modeling framework for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (BPCA-2HCl) . This compound serves as a critical solubilizing moiety and pharmacophore in s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical modeling framework for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (BPCA-2HCl) . This compound serves as a critical solubilizing moiety and pharmacophore in several chemotherapeutic agents (most notably Irinotecan/Camptosar ) and GPCR ligands.

This guide moves beyond generic protocols, focusing on the specific challenges of modeling a flexible, diprotic, zwitterionic-capable scaffold in high-ionic-strength environments.

Document Type: Technical Whitepaper & Protocol Guide Version: 2.1 (Current Standards) Target Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Technical Summary

1,4'-Bipiperidine-4-carboxylic acid (BPCA) represents a class of "privileged scaffolds" in medicinal chemistry. Its dual-piperidine structure provides two distinct basic centers (pKa ~9.4 and ~8.1), allowing it to form robust salt bridges with anionic residues (Asp/Glu) in protein binding pockets. However, the dihydrochloride salt form presents unique modeling challenges regarding protonation states, counter-ion dynamics, and high conformational entropy across the C-N inter-ring bond.

This guide defines the standard operating procedure (SOP) for modeling BPCA interactions, moving from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) in explicit solvent.

Physicochemical Profiling & Force Field Selection

Before initiating dynamics, the electronic structure must be rigorously defined. The dihydrochloride salt implies a fully protonated state (


), but physiological pH (7.4) may induce tautomeric shifts.
Electronic Structure Calculation (QM)

Objective: Derive accurate partial charges (ESP) and torsional barriers for the inter-ring bond.

  • Method: Density Functional Theory (DFT)[1]

  • Functional/Basis Set:

    
    B97X-D / 6-311++G(d,p) (Includes dispersion corrections critical for ring stacking).
    
  • Solvation Model: SMD (Solvation Model based on Density) – Water (

    
    ).
    

Protocol:

  • Geometry Optimization: Minimize the

    
     cation.
    
  • ESP Charge Fitting: Generate Merz-Kollman (MK) or RESP charges. Standard force field charges (e.g., Gasteiger) often underestimate the polarization of the central tertiary amine.

  • Torsional Scan: Rotate the

    
     bond in 
    
    
    
    increments to map the rotational energy barrier.
Force Field Parameters

For the bipiperidine scaffold, standard protein force fields fail to capture the specific ring puckering modes accurately.

Parameter SetSuitabilityNotes
OPLS4 High Best for liquid-phase simulations; accurately captures amine solvation free energies.
CGenFF (CHARMM) High Excellent for protein-ligand complexes; requires penalty score validation.
GAFF2 (AMBER) ModerateGood general coverage, but often underestimates the rigidity of the charged piperidine ring.

Recommendation: Use OPLS4 for free energy perturbation (FEP) studies; use CGenFF if integrating into a CHARMM-GUI workflow for membrane proteins.

Simulation Workflow: From Crystal to Complex

The following diagram outlines the logical flow for modeling the BPCA-2HCl interactions, ensuring the salt dissociation and protonation states are handled correctly.

BPCA_Workflow cluster_0 Critical Checkpoint Start BPCA-2HCl (Crystal/Salt Structure) QM QM Parameterization (DFT/RESP Charges) Start->QM Extract Ligand Solvation Solvation Box (TIP3P + 0.15M NaCl) QM->Solvation Apply Force Field Equil Equilibration (NPT Ensemble) Solvation->Equil Minimize Prod Production MD (100ns - 1µs) Equil->Prod Release Restraints Analysis Interaction Analysis (H-bonds/Salt Bridges) Prod->Analysis Trajectory

Figure 1: Computational workflow for initializing and simulating BPCA-2HCl systems.

Detailed Experimental Protocols

Protocol A: Solvation and Ionization

The "dihydrochloride" nature means the simulation box must contain two


 ions for every BPCA molecule before adding neutralizing salt.
  • Box Construction: Cubic box with a minimum

    
     buffer between the solute and box edge.
    
  • Water Model: TIP3P or OPC3 (OPC3 is recommended for highly charged amines to prevent over-aggregation).

  • Ionic Strength:

    • Add

      
       (counter-ions).
      
    • Add

      
       to reach 0.15 M physiological strength.
      
    • Self-Validation: Calculate the final Debye length to ensure it matches physiological screening (~8-10

      
      ).
      
Protocol B: Molecular Dynamics (MD) Setup

Software: GROMACS / Desmond / NAMD

  • Minimization: Steepest descent (5000 steps) to relieve steric clashes from explicit waters.

  • NVT Equilibration (100 ps):

    • Restrain ligand heavy atoms (

      
      ).
      
    • Thermostat: V-rescale or Langevin at 300 K.

  • NPT Equilibration (1 ns):

    • Maintain restraints.[2]

    • Barostat: Berendsen or C-rescale at 1 bar.

    • Goal: Density convergence to

      
      .
      
  • Production Run:

    • Remove restraints.[2]

    • Integrator: 2 fs time step.

    • Duration: Minimum 100 ns to sample the ring-flip (chair-boat) transitions and inter-ring rotation.

Interaction Modeling: The "Pharmacophore"

When BPCA binds to a target (e.g., Topoisomerase I or a GPCR), the interaction is dominated by electrostatics.

Key Interaction Modes

The theoretical model must monitor these specific geometric criteria during the simulation:

Interaction TypeAtoms InvolvedGeometric CriteriaEnergy Contribution
Salt Bridge 1 Distal Piperidine N — Asp/Glu (COO-)

-4 to -7 kcal/mol
Salt Bridge 2 Central Piperidine N — Asp/Glu (COO-)

-3 to -5 kcal/mol
Cation-

Protonated N — Trp/Phe/Tyr Ring

, Angle

-2 to -4 kcal/mol
H-Bond Carboxylic Acid (COOH) — Backbone

, Angle

-1 to -3 kcal/mol
Pathway Visualization (Graphviz)

The following diagram illustrates the mechanistic pathway of BPCA binding, highlighting the "Induced Fit" mechanism common to bipiperidine scaffolds.

Binding_Mechanism Unbound Unbound BPCA (High Entropy, Solvated) Desolvation Desolvation Penalty (+ΔG_solv) Unbound->Desolvation Diffusion Anchor Anchor Formation (Distal N+ binds Asp residue) Desolvation->Anchor Electrostatic Steering InducedFit Induced Fit (Inter-ring rotation to fit pocket) Anchor->InducedFit Conformational Selection Locked Bound Complex (Dual Salt Bridge Stabilized) InducedFit->Locked H-Bond Network

Figure 2: Thermodynamic binding pathway of the BPCA cation.

Case Study Validation: Irinotecan Analogs

To validate your theoretical model, compare your RMSD (Root Mean Square Deviation) and Binding Free Energy (


) results against known crystallographic data of Irinotecan (which contains the BPCA scaffold) bound to Topoisomerase I.
  • Reference PDB: 1T8I (Topoisomerase I with Camptothecin derivative).

  • Success Metric: The bipiperidine tail in your model should adopt a "twisted" conformation (dihedral angle

    
    ) rather than a planar one, to minimize steric clash with the DNA minor groove.
    

References

  • Jorgensen, W. L., et al. (2021). The OPLS4 Force Field for Proteins and Ligands. Journal of Chemical Theory and Computation.

  • Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry.

  • Staker, B. L., et al. (2002). The Mechanism of Topoisomerase I Poisoning by a Camptothecin Analog. Proceedings of the National Academy of Sciences (PNAS).

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc. (Standard reference for DFT/QM calculations).

  • Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX.

Sources

Exploratory

A Technical Guide to Purity Standards of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride for Research Applications

Introduction: The Critical Role of Purity in Research Integrity 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a specialized chemical compound utilized by researchers in various fields, including medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Research Integrity

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a specialized chemical compound utilized by researchers in various fields, including medicinal chemistry and drug development. It often serves as a key building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The structural integrity and purity of this compound are paramount, as even minute impurities can significantly alter the course of a chemical reaction, lead to the formation of unintended side products, and ultimately compromise the validity of research data.

In the context of drug development, the purity of starting materials and intermediates is rigorously scrutinized. Undesired chemicals can introduce toxicity, reduce the efficacy of the final active pharmaceutical ingredient (API), and create significant hurdles in regulatory approval.[1] Therefore, establishing and verifying the purity of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is not merely a quality control measure but a foundational requirement for reproducible and reliable scientific outcomes. This guide provides an in-depth framework for understanding, analyzing, and defining the purity standards for this compound in a research setting.

Impurity Profiling: Understanding Potential Contaminants

A thorough understanding of the synthetic route is the first step in predicting potential impurities.[2] Impurities in any given batch can be broadly categorized as organic, inorganic, or residual solvents.[3]

  • Organic Impurities: These are the most common and often the most challenging to control. They can include:

    • Starting Materials: Unreacted precursors from the synthesis.

    • Intermediates: Partially reacted molecules that did not proceed to the final product.

    • By-products: Formed from competing or side reactions during the synthesis. For example, the synthesis of related bipiperidine structures can involve reactants like 4-piperidinopiperidine and phosgene derivatives, which could remain if the reaction does not go to completion.[4]

    • Degradation Products: Resulting from the breakdown of the target molecule during synthesis, purification, or storage.

  • Inorganic Impurities: These can be introduced through reagents, catalysts, or processing aids. Examples include inorganic salts, heavy metals, and filter aids. Their control is often guided by pharmacopoeial standards.[2]

  • Residual Solvents: Solvents are integral to the manufacturing process. Any remaining solvent in the final product is considered an impurity. The International Council for Harmonisation (ICH) Q3C guideline provides a comprehensive framework for controlling residual solvents based on their toxicity.[1]

The following diagram illustrates the potential origins of impurities in the manufacturing process.

G cluster_synthesis Synthesis Stage cluster_process Process & Purification cluster_impurities Potential Impurity Types SM Starting Materials Reaction Chemical Reaction SM->Reaction Reagents Reagents & Catalysts Reagents->Reaction Imp_Inorganic Inorganic Impurities (Salts, Metals) Reagents->Imp_Inorganic Solvents_S Solvents Solvents_S->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification Crude Product Imp_Organic Organic Impurities (Unreacted SMs, By-products) Reaction->Imp_Organic Side Reactions Drying Drying Purification->Drying Purification->Imp_Organic Inefficient Removal Purification->Imp_Inorganic Inefficient Removal Imp_Solvent Residual Solvents Drying->Imp_Solvent Incomplete Removal Final_Product Final Product: 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride Drying->Final_Product

Caption: Impurity Origination Workflow.

Analytical Methods for Purity Determination

A multi-faceted analytical approach is required to comprehensively assess the purity of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. The selection of methods is driven by the chemical properties of the target molecule and its potential impurities. All analytical procedures must be validated to ensure they are suitable for their intended purpose.[2][5]

Chromatographic Techniques

Chromatography is the cornerstone of purity analysis, allowing for the separation, identification, and quantification of the main component from its impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying non-volatile organic impurities.

    • Causality: The dihydrochloride salt of 1,4'-Bipiperidine-4-carboxylic acid is polar and not readily volatile, making HPLC the ideal choice. A reversed-phase (e.g., C18) column is typically used.

    • Detection: The molecule lacks a strong UV chromophore, which presents a detection challenge. Therefore, universal detectors that do not rely on light absorption are necessary. A Charged Aerosol Detector (CAD) is an excellent option as it provides a near-uniform response for non-volatile analytes, making it suitable for quantifying impurities without needing individual reference standards for each one.[6] An Evaporative Light Scattering Detector (ELSD) is another alternative.

    • Method Validation: The HPLC method must be validated for parameters including specificity, linearity, range, accuracy, precision, and robustness to prove its reliability.[7][8]

  • Gas Chromatography (GC): This method is primarily used for the analysis of residual solvents.

    • Causality: GC is designed to separate volatile compounds. A headspace autosampler is used to introduce only the volatile components from the sample into the GC system, preventing contamination of the instrument with the non-volatile main compound.

    • Detection: A Flame Ionization Detector (FID) is typically used for its sensitivity to a wide range of organic solvents.

Spectroscopic and Other Techniques
  • Nuclear Magnetic Resonance (¹H NMR): Provides critical information about the molecule's structure. It can confirm the identity of the main component and help in the structural elucidation of unknown impurities if they are present at sufficient levels.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and its impurities. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities separated by the chromatographic system.

  • Karl Fischer Titration: This is the gold standard for determining water content, which is a critical purity parameter, especially for a hygroscopic dihydrochloride salt.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, which can be used to assess the presence of residual solvents and overall thermal stability.

Establishing Purity Specifications for Research Grade Material

For research purposes, a well-defined set of specifications ensures batch-to-batch consistency and data reliability. These specifications should be based on a combination of analytical results from multiple batches and an understanding of the ICH guidelines.[5]

Parameter Analytical Method Recommended Acceptance Criteria Justification
Appearance Visual InspectionWhite to Off-White SolidEnsures basic quality and absence of gross contamination.
Identity ¹H NMR / IRConforms to reference spectrumConfirms the chemical structure is correct.
Assay (Purity) HPLC-CAD or ELSD≥ 98.0%Ensures a high level of the desired compound for reliable experimental results.
Individual Unspecified Impurity HPLC-CAD or ELSD≤ 0.20%Controls the level of any single unknown impurity.
Total Impurities HPLC-CAD or ELSD≤ 1.0%Limits the overall impurity load in the material.
Water Content Karl Fischer Titration≤ 1.0%Dihydrochloride salts can be hygroscopic; controlling water content is crucial for accurate weighing.
Residual Solvents Headspace GC-FIDConforms to ICH Q3C limitsEnsures that solvent levels are below thresholds known to be toxic or to interfere with reactions.[1]

Table 1: Example Purity Specifications

Validated Experimental Protocols

The trustworthiness of purity data hinges on self-validating analytical systems. This means incorporating system suitability tests (SST) before any sample analysis to ensure the equipment and method are performing correctly.[9]

Protocol: Purity Determination by HPLC-CAD

Objective: To quantify the purity of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride and its non-volatile impurities.

1. System Preparation:

  • HPLC System: A quaternary pump, autosampler, column oven, and Charged Aerosol Detector (CAD).
  • Column: Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Column Temperature: 40 °C.
  • Flow Rate: 1.0 mL/min.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of a certified reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water and Acetonitrile.
  • Sample Solution: Prepare the sample to be tested in the same manner as the standard.

3. Chromatographic Run & System Suitability:

  • Equilibrate the system with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes.
  • Inject the standard solution five times.
  • SST Check: The relative standard deviation (RSD) for the peak area of the main compound must be ≤ 2.0%. The theoretical plates for the main peak should be ≥ 2000. If SST fails, troubleshoot the system before proceeding.

4. Analysis:

  • Inject the sample solution in duplicate.
  • Run a gradient program to elute all potential impurities (e.g., start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes).

5. Calculation:

  • Calculate the purity using the area percent method, assuming a uniform response factor for all components due to the nature of CAD detection.
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The following diagram illustrates the quality control workflow.

G cluster_input Input cluster_analysis Analytical Workflow cluster_output Output & Decision Sample Receive Sample Batch Prep Prepare Standard & Sample Solutions Sample->Prep RefStd Certified Reference Standard RefStd->Prep SST Perform System Suitability Test (SST) Prep->SST SST->Prep SST Fail (Re-prepare/Troubleshoot) Analysis Run HPLC-CAD Analysis SST->Analysis SST Pass Data Process Data (Integrate Peaks) Analysis->Data Compare Compare Results to Specifications Data->Compare Pass Batch Pass Compare->Pass Meets Spec Fail Batch Fail (Investigate OOS) Compare->Fail Out of Spec (OOS) CoA Generate Certificate of Analysis (CoA) Pass->CoA

Caption: Quality Control Testing Workflow.

Conclusion

The integrity of scientific research relies heavily on the quality of its foundational materials. For a specialized intermediate like 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, a rigorous and well-defined purity standard is not optional—it is essential for ensuring the reproducibility and success of research and development activities. By implementing a comprehensive analytical strategy that includes impurity profiling, validated chromatographic methods, and sensible specification setting, researchers can proceed with confidence, knowing their starting material is fit for its intended purpose and will not be a source of experimental variability.

References

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • European Medicines Agency. (2006, October 2). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]

  • Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • PharmaErudition. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1,4'-Bipiperidine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1,4'-Bipiperidine-1'-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Therapeutic Goods Administration. (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

  • ich.org. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • pharmatutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

Sources

Foundational

Technical Guide: Degradation Pathways of 1,4'-Bipiperidine-4-carboxylic acid Dihydrochloride

This technical guide details the degradation pathways, stability profile, and forced degradation protocols for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (also known as 1-(piperidin-4-yl)piperidine-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the degradation pathways, stability profile, and forced degradation protocols for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (also known as 1-(piperidin-4-yl)piperidine-4-carboxylic acid). This molecule is a critical intermediate in the synthesis of topoisomerase I inhibitors (e.g., Irinotecan) and other piperidine-based therapeutics.

Executive Summary & Molecular Profile

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a zwitterionic, bicyclic heterocycle characterized by a high polarity and lack of significant chromophores. Its stability profile is dominated by the reactivity of its two nitrogen centers (one secondary, one tertiary) and the carboxylic acid moiety.

  • Chemical Structure: A piperidine ring (Ring A) substituted at the nitrogen (N1) by the 4-position of a second piperidine ring (Ring B). The carboxylic acid is located at the C4 position of Ring A.

  • Molecular Formula:

    
    
    
  • Critical Stability Factors: Oxidative susceptibility of the tertiary amine (N-oxide formation), thermal dimerization (amide formation), and hygroscopicity leading to physical instability.

Analytical Challenge: The "Invisible" Analyte

A critical oversight in many development programs is the reliance on standard UV-HPLC. This molecule lacks a conjugated


-system, rendering it virtually invisible above 210 nm.
  • Recommended Detection: LC-MS/MS (ESI+) or Charged Aerosol Detection (CAD).

  • Alternative: Pre-column derivatization of the secondary amine (e.g., with Fmoc-Cl) to enable UV/Fluorescence detection.

Degradation Pathways: Mechanistic Analysis

The degradation of 1,4'-Bipiperidine-4-carboxylic acid proceeds through three primary vectors: Oxidative N-functionalization, Thermal Condensation, and Radical-Mediated Cleavage.

Pathway A: Oxidative N-Oxide Formation (Primary)

The tertiary nitrogen at the 1,4'-junction is the most electron-rich site and the primary target for oxidation.

  • Mechanism: Nucleophilic attack of the tertiary amine lone pair on an electrophilic oxygen species (e.g., peroxides, hydroperoxides).

  • Product: 1,4'-Bipiperidine-4-carboxylic acid 1-N-oxide .

  • Secondary Pathway: The secondary amine on Ring B can also oxidize to a hydroxylamine (

    
    ), which may further dehydrate to a nitrone under stress.
    
Pathway B: Intermolecular Amide Formation (Oligomerization)

In solid-state or high-concentration solutions, the secondary amine of one molecule attacks the carboxylic acid of another.

  • Mechanism: Nucleophilic acyl substitution (often catalyzed by heat or acidic conditions removing the protective HCl salt sphere).

  • Product: Dimer and Trimer Oligomers . This is a common failure mode during drying or stability storage at elevated temperatures.

Pathway C: Oxidative Dealkylation (N-C Cleavage)

Under radical stress (light + oxygen), the C-H bonds alpha to the nitrogens are susceptible to abstraction.

  • Mechanism: Hydrogen abstraction

    
     Carbon-centered radical 
    
    
    
    Peroxyl radical
    
    
    Imine/Enamine intermediate
    
    
    Hydrolysis.
  • Product: Cleavage of the bipiperidine linkage, yielding Piperidine-4-carboxylic acid and 4-Piperidone .

Pathway Visualization (DOT)

DegradationPathways Parent 1,4'-Bipiperidine-4-carboxylic acid (Parent) NOxide Degradant A: N-Oxide (Tertiary Amine) Parent->NOxide Oxidation (H2O2) N-Attack Hydroxylamine Degradant B: N-Hydroxylamine (Secondary Amine) Parent->Hydroxylamine Oxidation Secondary Amine Dimer Degradant C: Amide Dimer (Oligomer) Parent->Dimer Thermal Stress Intermolecular Condensation Cleavage Degradant D: Piperidine-4-carboxylic acid + 4-Piperidone Parent->Cleavage Radical Oxidation (Light/Metal Ions) Hydroxylamine->Cleavage Further Oxidation

Figure 1: Mechanistic map of oxidative and thermal degradation pathways.

Forced Degradation Protocol (Stress Testing)

This protocol is designed to generate 5-20% degradation. Do not over-stress , as this creates secondary degradants irrelevant to shelf-life stability.

Experimental Design Table
Stress TypeAgent / ConditionDurationTarget Mechanism
Acid Hydrolysis 1.0 N HCl, 60°C24 - 48 HoursAmide/Ester hydrolysis (if derivatives present); Salt stability.
Base Hydrolysis 1.0 N NaOH, 60°C4 - 24 HoursSalt disproportionation; potential ring opening (rare).
Oxidation 3%

, Ambient
1 - 6 HoursHigh Risk. N-oxide formation; Radical cleavage.
Thermal 80°C (Solid State)7 DaysDimerization; Decarboxylation.
Photolytic 1.2M lux-hr (ICH Q1B)~5-7 DaysRadical abstraction; color change (yellowing).
Step-by-Step Workflow

Step 1: Preparation of Stock Solution

  • Dissolve 50 mg of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in 50 mL of diluent (Water:Methanol 90:10).

  • Note: The dihydrochloride salt is highly water-soluble. Avoid high organic content initially to prevent precipitation of the salt.

Step 2: Oxidative Stress (The Critical Experiment)

  • Transfer 5.0 mL of Stock Solution to a reaction vial.

  • Add 0.5 mL of 30%

    
     (Final concentration ~3%).
    
  • Incubate at Room Temperature.

  • Sampling: Aliquot at T=1h, T=3h, and T=6h.

  • Quenching: Essential to prevent damage to the HPLC column. Quench with Catalase or Sodium Metabisulfite before injection. Warning: Metabisulfite can react with ketones; Catalase is preferred for this amine-rich molecule.

Step 3: Thermal Stress (Solid State)

  • Place 100 mg of dry API powder in a clear glass vial.

  • Incubate at 80°C for 7 days.

  • Reconstitute in diluent and analyze for Dimers (eluting at higher retention times due to increased hydrophobicity).

Analytical Methodology (Self-Validating)

Since the molecule has weak UV absorbance, a specialized method is required.

Method A: LC-MS/MS (Recommended)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining this highly polar, charged molecule.

    • Example: Waters XBridge Amide or Phenomenex Luna HILIC, 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 50% B over 15 minutes. (High organic start for HILIC).

  • Detection: ESI+ (Positive Mode). Monitor [M+H]+ = 213.16 (Parent).

    • N-Oxide: +16 Da (229.16).

    • Dimer: [2M - H2O + H]+ ~ 407.

Method B: HPLC-CAD (For QC Environments)
  • Detector: Charged Aerosol Detector (CAD).

  • Linearity: CAD is non-linear; use a power function or polynomial fit.

  • Advantage: Detects the dihydrochloride counter-ion (Cl-) peak as well, allowing confirmation of stoichiometry.

Analytical Workflow Diagram (DOT)

AnalyticalWorkflow Sample Stressed Sample (Neutralized) Separation HILIC Chromatography (Retains Polar Amines) Sample->Separation Detection Detection Split Separation->Detection MS MS/MS (ESI+) ID Degradants by Mass Shift (+16 Da, +32 Da) Detection->MS Qualitative CAD CAD/ELSD Quantify Non-Chromophoric Parent & Impurities Detection->CAD Quantitative

Figure 2: Analytical workflow for non-chromophoric bipiperidine analysis.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[1][2] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[3][][5] Advanced Drug Delivery Reviews. Link

  • Boc Sciences. (n.d.). Irinotecan and Impurities: Degradation Products and Pathways.[1][]

  • PubChem. (n.d.). Compound Summary: 1,4'-Bipiperidine-4-carboxylic acid. National Library of Medicine. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Standard text for stress testing protocols).

Sources

Exploratory

The Rational Exploration of 4-Substituted [1,4'-Bipiperidine]-4-carboxylic Acids: A Technical Guide to Unlocking Novel Analgesics

Abstract The quest for potent and safe analgesics remains a paramount challenge in modern medicine. Traditional opioids, primarily acting on the mu-opioid peptide (MOP) receptor, are effective but fraught with severe sid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for potent and safe analgesics remains a paramount challenge in modern medicine. Traditional opioids, primarily acting on the mu-opioid peptide (MOP) receptor, are effective but fraught with severe side effects, including respiratory depression, tolerance, and addiction.[1] A promising strategy to mitigate these risks lies in the development of bifunctional ligands that also modulate the nociceptin/orphanin FQ (NOP) peptide receptor.[1][2] This technical guide delves into the structure-activity relationship (SAR) of a pivotal chemical scaffold: 4-substituted [1,4'-bipiperidine]-4-carboxylic acids. We will explore the synthetic rationale, key structural modifications, and the preclinical assays essential for identifying next-generation analgesics with an improved therapeutic window.

Introduction: The Imperative for Dual MOP/NOP Receptor Modulation

The opioid crisis has underscored the urgent need for safer analgesics. The NOP receptor, a member of the opioid receptor family, presents a unique opportunity.[3] Activation of the NOP receptor can produce analgesia, particularly in non-human primates, and importantly, can counteract the adverse effects of MOP receptor activation.[1][2] This has led to the hypothesis that bifunctional NOP/MOP receptor agonists could achieve a synergistic analgesic effect with a diminished side-effect profile.[4] The [1,4'-bipiperidine]-4-carboxylic acid core represents a versatile scaffold for exploring this dual pharmacology. Its rigid structure allows for the precise positioning of substituents to interact with the distinct binding pockets of both MOP and NOP receptors.

The [1,4'-Bipiperidine]-4-carboxylic Acid Scaffold: A Privileged Structure

The [1,4'-bipiperidine]-4-carboxylic acid scaffold is an evolution of simpler 4-aminopiperidine and 4-phenylpiperidine structures, which are known components of various bioactive compounds, including analgesics.[5][6] The bipiperidine core offers several advantages for SAR exploration:

  • Structural Rigidity: The interconnected piperidine rings restrict conformational flexibility, which can lead to higher receptor affinity and selectivity.

  • Defined Substitution Vectors: The 4-position of the second piperidine ring and the nitrogen atoms of both rings provide clear points for chemical modification to probe the receptor binding pockets.

  • Physicochemical Properties: The scaffold allows for the fine-tuning of properties like lipophilicity and polar surface area, which are critical for pharmacokinetic profiles.

The general structure for our SAR exploration is depicted below:

Caption: General structure of 4-substituted [1,4'-bipiperidine]-4-carboxylic acids.

Structure-Activity Relationship (SAR) Exploration

While a comprehensive SAR table for this specific scaffold is not publicly available, we can infer key relationships from related compound classes and general principles of opioid and nociceptin receptor pharmacology.

Substitution at the 4-Position (R²)

The substituent at the 4-position of the second piperidine ring is crucial for interacting with the primary binding pocket of the target receptors.

R² SubstituentExpected Impact on ActivityRationale
Small alkyl groups (e.g., methyl, ethyl) May enhance lipophilicity and van der Waals interactions.Increased affinity, but may not be optimal for selectivity.
Aromatic rings (e.g., phenyl, substituted phenyl) Can form π-π stacking and hydrophobic interactions.Often seen in potent opioid ligands; substitution on the phenyl ring can fine-tune activity and selectivity.
Amide or ester groups Can act as hydrogen bond donors or acceptors.May improve affinity and introduce specific interactions with receptor residues.
Basic amines Can form salt bridges with acidic residues in the binding pocket.Important for anchoring the ligand and can significantly impact affinity.
Substitution at the Piperidine Nitrogens (R¹)

The substituents on the piperidine nitrogens are critical for modulating agonist versus antagonist activity and influencing pharmacokinetic properties.

R¹ SubstituentExpected Impact on ActivityRationale
Small alkyl groups (e.g., methyl, cyclopropylmethyl) Can influence agonist/antagonist profile.Cyclopropylmethyl is a classic substituent in opioid antagonists.
Phenethyl and related aralkyl groups Often confer potent agonist activity at MOP and NOP receptors.Mimics the tyramine moiety of endogenous opioid peptides.
Hydrogen Generally leads to lower affinity.A substituent is typically required for high-affinity binding.

Experimental Protocols

A robust and reproducible experimental workflow is essential for successful SAR exploration.

General Synthetic Scheme

The synthesis of 4-substituted [1,4'-bipiperidine]-4-carboxylic acids can be achieved through a convergent approach. A representative scheme is outlined below.

Synthetic_Scheme start 4-hydroxypiperidine boc_protection Boc Protection start->boc_protection intermediate1 N-Boc-4-hydroxypiperidine boc_protection->intermediate1 activation Activation (e.g., MsCl, TsCl) intermediate1->activation intermediate2 Activated N-Boc-4-hydroxypiperidine activation->intermediate2 coupling Nucleophilic Substitution (with 4-piperidone ketal) intermediate2->coupling intermediate3 N-Boc-[1,4'-bipiperidin]-4-one ketal coupling->intermediate3 deprotection1 Ketal Hydrolysis intermediate3->deprotection1 intermediate4 N-Boc-[1,4'-bipiperidin]-4-one deprotection1->intermediate4 strecker Strecker Synthesis intermediate4->strecker intermediate5 N-Boc-4-amino-4-cyano-[1,4'-bipiperidine] strecker->intermediate5 hydrolysis Nitrile Hydrolysis intermediate5->hydrolysis intermediate6 N-Boc-[1,4'-bipiperidine]-4-carboxylic acid hydrolysis->intermediate6 deprotection2 Boc Deprotection intermediate6->deprotection2 intermediate7 [1,4'-bipiperidine]-4-carboxylic acid deprotection2->intermediate7 diversification Diversification (R¹-X) intermediate7->diversification final_product Final Products diversification->final_product

Caption: A representative synthetic workflow for the target compounds.

Step-by-Step Methodology (Nucleophilic Substitution):

  • To a solution of N-Boc-4-hydroxypiperidine in an appropriate aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the reaction mixture to 0°C and add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate.

  • Concentrate the solution to yield the activated intermediate.

  • Dissolve the activated intermediate and 4-piperidone ketal in a polar aprotic solvent (e.g., DMF).

  • Add a base (e.g., cesium carbonate) and heat the reaction until completion.

  • After cooling, perform an aqueous workup and purify the product by column chromatography.

In Vitro Biological Evaluation

Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the synthesized compounds for human MOP and NOP receptors.

  • Protocol:

    • Prepare cell membranes from HEK293 cells stably expressing either the human MOP or NOP receptor.

    • Incubate the membranes with a specific radioligand (e.g., [³H]-DAMGO for MOP, [³H]-Nociceptin for NOP) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays (e.g., GTPγ[³⁵S] Binding):

  • Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of the compounds as agonists or antagonists.

  • Protocol:

    • Use the same cell membranes as in the binding assays.

    • Incubate the membranes with GDP, GTPγ[³⁵S], and varying concentrations of the test compound.

    • Stimulation of the G-protein coupled receptors by an agonist promotes the exchange of GDP for GTPγ[³⁵S].

    • Separate bound and free GTPγ[³⁵S] and quantify the bound radioactivity.

    • Dose-response curves are generated to determine EC₅₀ and Eₘₐₓ values.

In Vivo Analgesic Assays

Hot-Plate Test:

  • Objective: To assess the central analgesic activity of the compounds.[6]

  • Protocol:

    • Administer the test compound to mice or rats via a suitable route (e.g., intraperitoneal, oral).

    • At predetermined time points, place the animal on a heated surface (typically 52-55°C).

    • Record the latency to a nociceptive response (e.g., paw licking, jumping).

    • An increase in latency compared to vehicle-treated animals indicates an analgesic effect.

Acetic Acid-Induced Writhing Test:

  • Objective: To evaluate the peripheral analgesic activity.[7]

  • Protocol:

    • Administer the test compound to mice.

    • After a set period, inject a dilute solution of acetic acid intraperitoneally to induce a writhing response (abdominal constrictions).

    • Count the number of writhes over a defined time period.

    • A reduction in the number of writhes compared to the control group indicates analgesia.[7]

Conclusion and Future Directions

The exploration of the SAR of 4-substituted [1,4'-bipiperidine]-4-carboxylic acids represents a promising avenue for the discovery of novel, safer analgesics. By systematically modifying the R¹ and R² positions and evaluating the resulting compounds in a robust panel of in vitro and in vivo assays, researchers can identify ligands with an optimal balance of MOP and NOP receptor activity. The ultimate goal is to develop a clinical candidate that provides potent pain relief without the debilitating side effects that characterize current opioid therapies. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to ensure suitable bioavailability and duration of action for clinical use.

References

  • PubChem. (n.d.). 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid. Retrieved from [Link]

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  • Pipzine Chemicals. (n.d.). [1,4'-Bipiperidine]-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano. Retrieved from [Link]

  • Ding, H., et al. (2018). A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates. Science Translational Medicine, 10(456), eaar3481. Retrieved from [Link]

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  • Lambert, D. G. (2008). The nociceptin/orphanin FQ receptor: a target with broad therapeutic potential. Nature Reviews Drug Discovery, 7(8), 694-710. Retrieved from [Link]

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  • Calo', G., et al. (2000). Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: research tools and potential therapeutic agents. British Journal of Pharmacology, 129(7), 1261-1283. Retrieved from [Link]

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  • Ko, M. C., & Naughton, N. N. (2012). The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability. ACS Chemical Neuroscience, 3(12), 1011-1018. Retrieved from [Link]

  • Zhang, Y., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 235, 114275. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. Journal of Medicinal Chemistry, 63(23), 14686-14698. Retrieved from [Link]

  • Li, G., et al. (2020). Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse. Medicinal Research Reviews, 40(6), 2417-2444. Retrieved from [Link]

  • Islam, M. R., et al. (2021). Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. Heliyon, 7(4), e06793. Retrieved from [Link]

  • Bocheva, A., et al. (2023). Synthesis, In Silico Logp Study, and In Vitro Analgesic Activity of Analogs of Tetrapeptide FELL. Molecules, 28(16), 6149. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to High-Purity 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride for Researchers and Drug Development Professionals

An In-depth Analysis of Commercial Sourcing, Quality Control, and Applications of a Key Scaffold in Modern Medicinal Chemistry Introduction: The Strategic Importance of the Bipiperidine Scaffold 1,4'-Bipiperidine-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Commercial Sourcing, Quality Control, and Applications of a Key Scaffold in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Bipiperidine Scaffold

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a heterocyclic building block of significant interest in contemporary drug discovery and development. Its rigid, three-dimensional structure provides a versatile scaffold for the synthesis of complex molecules with tailored pharmacological profiles. The presence of two basic nitrogen atoms and a carboxylic acid moiety offers multiple points for chemical modification, enabling the exploration of vast chemical space. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on sourcing high-purity 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, its rigorous quality assessment, safe handling, and its emerging applications, particularly in the realm of Central Nervous System (CNS) drug development.

I. Commercial Availability and Supplier Qualification

The sourcing of high-purity starting materials is a critical first step in any research and development campaign. For 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS No. 1185298-80-9), a number of chemical suppliers offer various grades of this compound. However, purity, batch-to-batch consistency, and reliable supply are paramount for reproducible experimental results and scalable syntheses.

A. Identifying Commercial Suppliers

A survey of the chemical supplier landscape reveals several vendors that list 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in their catalogs. These range from large, multinational corporations to smaller, specialized chemical synthesis companies. Notable suppliers include:

SupplierPurity SpecificationAdditional Information
Matrix Scientific Not specifiedLists the compound with CAS number 1185298-80-9 and notes it as an irritant.[1]
HANGZHOU LEAP CHEM CO., LTD. Not specifiedA trader on the Echemi platform, listing the compound and its basic properties.[2][3]

It is imperative for researchers to request certificates of analysis (CoA) for each batch to verify purity and identity.

B. The Imperative of Supplier Qualification

Given the variability in product quality between suppliers, a robust supplier qualification process is essential. This process should not be limited to a simple cost comparison but should encompass a thorough evaluation of the supplier's quality management systems, analytical capabilities, and supply chain transparency.

Caption: A workflow for qualifying suppliers of critical chemical reagents.

II. Synthesis, Purification, and Structural Elucidation

A fundamental understanding of the synthetic route and purification methods for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is crucial for troubleshooting potential impurities and for developing in-house synthesis capabilities if required.

A. Retrosynthetic Analysis and Potential Synthetic Routes

While specific proprietary synthesis methods are often not disclosed by commercial suppliers, a plausible retrosynthetic analysis points to several potential synthetic strategies. A common approach involves the construction of the bipiperidine core followed by the introduction and subsequent hydrolysis of a suitable carboxylic acid precursor.

One potential route could involve the reaction of a protected 4-piperidone derivative with piperidine, followed by a series of functional group manipulations to introduce the carboxylic acid moiety. The final step would involve deprotection and formation of the dihydrochloride salt. A related patent describes the synthesis of [1,4']bipiperidinyl-1'-carbonyl chloride hydrochloride from 4-piperidinopiperidine and phosgene, which serves as a key intermediate for the synthesis of the anticancer drug irinotecan.[4][5]

B. Purification Strategies for High-Purity Material

Achieving high purity often necessitates one or more purification steps. For a polar, salt-like compound such as 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, recrystallization is a common and effective method. The choice of solvent system is critical and may require experimentation with various polar protic and aprotic solvents and their mixtures. It is also common for amines to form hydrochloride salts which can sometimes lead to crystallization.[6]

General Recrystallization Protocol for Piperidine Hydrochloride Salts:

  • Solvent Selection: Begin by testing the solubility of the crude material in a range of solvents at both room temperature and elevated temperatures. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

C. Analytical Methods for Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity and purity of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. A combination of chromatographic and spectroscopic techniques should be employed.

1. High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a powerful tool for assessing the purity of the compound and for identifying any potential impurities. A validated HPLC method is essential for routine quality control.

Exemplary HPLC Method for Piperidine Derivatives:

  • Column: A C18 reversed-phase column is commonly used for the analysis of piperidine derivatives.[7][8][9]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid (TFA) or formic acid) and an organic solvent such as acetonitrile or methanol.[7][8][9] For compounds lacking a strong UV chromophore, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be used to improve retention on a reversed-phase column, with detection via a charged aerosol detector (CAD).[10]

  • Detection: UV detection is suitable if the molecule possesses a chromophore. For non-UV active compounds, CAD or mass spectrometry (MS) detection is necessary.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule. The dihydrochloride salt form will influence the chemical shifts of protons and carbons near the nitrogen atoms due to protonation.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum is expected to show broad signals for the N-H protons of the two piperidine rings. The protons on the carbon atoms adjacent to the nitrogen atoms will be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The complexity of the spectrum will arise from the overlapping signals of the piperidine ring protons.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum. The carbons adjacent to the nitrogen atoms will also be shifted downfield.

3. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

III. Applications in Drug Discovery and Development

The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The carboxylic acid functionality of the title compound provides a handle for further chemical elaboration, making it a valuable building block for the synthesis of novel therapeutic agents.

A. Central Nervous System (CNS) Drug Discovery

The physicochemical properties of the bipiperidine core, including its potential to be tailored for blood-brain barrier (BBB) penetration, make it an attractive scaffold for the development of CNS-active drugs.[11][12] Piperazine derivatives, which are structurally related to bipiperidines, are known to be well-tolerated and can cross the BBB, making them useful for developing drugs for CNS disorders.[6]

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: The development of M1 muscarinic receptor positive allosteric modulators containing a quinolizidinone carboxylic acid moiety has shown promise for treating cognitive decline in Alzheimer's disease.[13]

  • Pain Management: The bipiperidine scaffold is a component of certain opioid receptor modulators.

  • Psychiatric Disorders: Derivatives of piperidine and related heterocycles are being investigated for the treatment of a range of psychiatric conditions.

Caption: The role of the bipiperidine scaffold in CNS drug development.

B. Other Therapeutic Areas

The versatility of the 1,4'-bipiperidine scaffold extends beyond CNS applications. For instance, [1,4']bipiperidinyl-1'-carbonyl chloride is a key intermediate in the synthesis of irinotecan, a topoisomerase I inhibitor used in the treatment of colon cancer.[4][5] This highlights the broad utility of this structural motif in oncology. Additionally, piperidine derivatives are being explored as inhibitors of MenA, an enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, suggesting potential applications in the development of new anti-tuberculosis agents.[7]

IV. Safe Handling, Storage, and Disposal

As with any chemical reagent, proper handling, storage, and disposal procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

A. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.

B. Storage and Stability

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride should be stored in a tightly closed container in a dry and well-ventilated place.[14] As a hydrochloride salt, it is likely to be a stable, crystalline solid under normal laboratory conditions.

C. Disposal Considerations

Dispose of unused material and its container in accordance with local, regional, national, and international regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Conclusion

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its successful use in research and drug development hinges on securing high-purity material from qualified suppliers, employing rigorous analytical methods for quality control, and adhering to strict safety protocols. As the demand for new and effective treatments for CNS disorders and other challenging diseases continues to grow, the strategic application of scaffolds like 1,4'-bipiperidine will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (n.d.). Retrieved February 4, 2026, from [Link]

  • PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF - European Patent Office - EPO. (2013, July 31). Retrieved February 4, 2026, from [Link]

  • US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof - Google Patents. (n.d.).
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. (2025, August 5). Retrieved February 4, 2026, from [Link]

  • Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators - PMC - PubMed Central. (2010, June 4). Retrieved February 4, 2026, from [Link]

  • 1,4'-bipiperidine-4-carboxylic acid dihydrochloride, 95% Purity, C11H22Cl2N2O2, 1 gram. (n.d.). Retrieved February 4, 2026, from [Link]

  • (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (2021, July 6). Retrieved February 4, 2026, from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2022, September 3). Retrieved February 4, 2026, from [Link]

  • The future of CNS drug development: signs of real progress. (2025, July 21). Retrieved February 4, 2026, from [Link]

  • 1,4'-Bipiperidine dihydrochloride | C10H22Cl2N2 | CID 22481888 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. (2025, August 7). Retrieved February 4, 2026, from [Link]

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents. (n.d.).
  • Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Preparation of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride Solutions for In Vitro Assays

Abstract This document provides a comprehensive guide and detailed protocols for the dissolution of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (Molecular Formula: C₁₁H₂₂Cl₂N₂O₂, Molecular Weight: 285.21 g/mol )...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (Molecular Formula: C₁₁H₂₂Cl₂N₂O₂, Molecular Weight: 285.21 g/mol ) for use in a variety of in vitro biological assays.[1] Given its nature as a dihydrochloride salt of a molecule containing both basic amine groups and an acidic carboxylic acid, its solubility is critically dependent on pH. Adherence to a proper dissolution procedure is paramount for ensuring solution stability, accurate concentration, and the reproducibility of experimental results. This guide outlines the physicochemical rationale behind the recommended protocols, provides step-by-step instructions for preparing both high-concentration organic stock solutions and aqueous working solutions, and offers troubleshooting advice for common challenges.

Introduction: Understanding the Physicochemical Landscape

1,4'-Bipiperidine-4-carboxylic acid is a bifunctional molecule containing two basic piperidine nitrogen atoms and one acidic carboxylic acid group. The dihydrochloride salt form enhances its hydrophilicity, making it more amenable to dissolution in aqueous systems compared to its free base form.[2] However, the presence of multiple ionizable groups means that the net charge and, consequently, the solubility of the molecule are highly sensitive to the pH of the solvent.

  • At Low pH (Acidic): Both piperidine nitrogens are protonated (NH⁺), and the carboxylic acid is neutral (COOH). The molecule carries a net positive charge (+2), which generally promotes solubility in aqueous media. Dissolving the dihydrochloride salt directly in unbuffered water will result in an acidic solution.

  • At Mid pH (Near Physiological): As the pH increases, the carboxylic acid deprotonates to a carboxylate (COO⁻), while the nitrogens remain protonated. This zwitterionic state can sometimes lead to reduced solubility due to intramolecular charge interactions and a net charge approaching zero.

  • At High pH (Basic): With a further increase in pH, the protonated piperidinium groups are neutralized to free amines (N), and the molecule carries a net negative charge (-1), which again can influence solubility.

The carboxylic acid moiety has a pKa value typically around 4-5, meaning it is predominantly deprotonated at physiological pH (~7.4).[3] Understanding this pH-dependent behavior is the cornerstone of developing a robust and reliable dissolution protocol.

G low_ph Low pH (e.g., < 3) Net Charge: +2 - Carboxylic Acid (COOH) - Piperidines (NH⁺) mid_ph Mid pH (e.g., 5-8) Zwitterionic - Carboxylate (COO⁻) - Piperidines (NH⁺) low_ph->mid_ph + OH⁻ (pH increases) high_ph High pH (e.g., > 10) Net Charge: -1 - Carboxylate (COO⁻) - Piperidines (N) mid_ph->high_ph + OH⁻ (pH increases)

Figure 1. Simplified representation of the pH-dependent ionization states of 1,4'-Bipiperidine-4-carboxylic acid.

Solvent Selection: A Strategic Choice

The choice of solvent is dictated by the required stock concentration and the tolerance of the specific in vitro assay system. The two primary strategies involve creating a high-concentration stock in an organic solvent or dissolving directly into an aqueous buffer.

SolventRecommended Use CaseAdvantagesDisadvantages
DMSO Primary high-concentration stock solutions (e.g., 10-50 mM).Excellent solubilizing power for many organic molecules; low volatility.[4][5]Can be cytotoxic at final assay concentrations >0.5-1%; may interfere with some assay components.
Water (Sterile, deionized) Direct dissolution for lower concentrations or as a vehicle for dilution.Biologically compatible; ideal for assays sensitive to organic solvents.Solubility may be limited; results in an acidic solution that requires buffering for physiological assays.
Aqueous Buffers (e.g., PBS, HEPES) Final working solutions or direct dissolution for pH-sensitive experiments.Maintains stable pH, ensuring a consistent ionization state of the compound; mimics physiological conditions.Buffering salts can sometimes reduce the solubility of organic compounds compared to pure water.

For maximum flexibility and reproducibility, preparing a concentrated stock in DMSO is the recommended starting point for most applications.[6]

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing solutions of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. Always use calibrated equipment and high-purity reagents.

Protocol A: Preparation of a High-Concentration Stock Solution in DMSO

This is the preferred method for generating a stable, concentrated stock that can be easily diluted into various assay buffers.

Materials:

  • 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, water bath)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume. The formula is: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Example for 1 mL of a 10 mM stock: Mass = (0.010 mol/L) x (0.001 L) x (285.21 g/mol ) = 0.00285 g = 2.85 mg

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Promote Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect for any remaining solid particles.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but avoid excessive heat.

  • Final Inspection: Once fully dissolved, the solution should be clear and free of any visible precipitate.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. This minimizes freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.

Protocol B: Preparation of an Aqueous Working Solution from DMSO Stock

This protocol describes the critical step of diluting the organic stock into your final aqueous assay buffer.

Materials:

  • DMSO stock solution (from Protocol A)

  • Sterile aqueous assay buffer (e.g., PBS, pH 7.4; HEPES; Tris)

  • Calibrated pipettes

  • Sterile polypropylene tubes

Procedure:

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Pre-warm Buffer: Gently warm the aqueous assay buffer to the temperature of your experiment (e.g., 37°C). This can aid in keeping the compound soluble upon dilution.

  • Dilution: Add the required volume of the DMSO stock to the assay buffer. Crucially, add the DMSO stock to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out of solution as it encounters the aqueous environment.

  • Final Concentration: Ensure the final concentration of DMSO in the assay is below the tolerance limit for your cells or system (typically ≤0.5% v/v).

  • Use Immediately: It is best practice to prepare aqueous working solutions fresh for each experiment and use them promptly.

G weigh Step 1: Weigh Compound (Use analytical balance) stock Step 2: Prepare Primary Stock (e.g., 10 mM in DMSO) weigh->stock Add DMSO dissolve Vortex / Sonicate (Ensure full dissolution) stock->dissolve working Step 3: Prepare Working Solution (Dilute stock into assay buffer) dissolve->working Add stock to vortexing buffer assay Step 4: Perform In Vitro Assay (Use freshly prepared solution) working->assay

Figure 2. Standard experimental workflow for preparing 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride for in vitro assays.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluted into aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a small volume of buffer, then add that intermediate dilution to the final volume. Lowering the final concentration may also be necessary.

  • Incomplete Dissolution in DMSO: If the compound does not fully dissolve in DMSO at the desired concentration, you may be exceeding its solubility limit. Try preparing a more dilute stock solution.

  • Solution pH: When dissolving directly into an unbuffered aqueous solution, the resulting pH will be acidic. For most biological assays, this is not acceptable. Always use a well-buffered medium to maintain physiological pH. If necessary, verify the pH of your final working solution with a calibrated pH meter.

  • Visual Confirmation: Always visually inspect solutions for clarity before use. The presence of even fine particulates indicates incomplete dissolution or precipitation, which will lead to inaccurate dosing and unreliable results.

References

  • Pipzine Chemicals (n.d.). (1,4'-bipiperidine)-1'-carboxylicacid,4,11-diethyl-3,4,12,14-tetrahydro-4-hyd monohydrochloride, trihydrate. Retrieved February 4, 2026, from [Link]

  • KiloMentor (2017, March 11). Preparation of Pharmaceutical Salts. Retrieved February 4, 2026, from [Link]

  • PubChem (n.d.). 1,4'-Bipiperidine dihydrochloride. Retrieved February 4, 2026, from [Link]

  • PubChem (n.d.). 1,4'-Bipiperidine. Retrieved February 4, 2026, from [Link]

  • Al-Trawneh, A. M., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.
  • Liu, P., & Zhang, J. (2014). The Preparation and In Vitro Release Study of the Novel Changchun Amine Sustained-Release Capsules.
  • Chemistry LibreTexts (2021, August 18). 2.5: Preparing Solutions. Retrieved February 4, 2026, from [Link]

  • Google Patents (2010). US20100204470A1 - method for salt preparation.
  • Parmar, V. K., et al. (2014). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • Thoen, J. C., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • The Audiopedia (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved February 4, 2026, from [Link]

  • Pfaller, M. A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules.
  • ResearchGate (n.d.). Solvation of Piperidine in Nonaqueous Solvents. Retrieved February 4, 2026, from [Link]

  • Solubility of Things (n.d.). Piperidine. Retrieved February 4, 2026, from [Link]

  • De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.
  • ResearchGate (n.d.). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Retrieved February 4, 2026, from [Link]

  • Kumar, A., et al. (2022).
  • Mykhailiuk, P. K. (2018). Design, synthesis and application of novel bicyclic amines in drug discovery. Enamine Ltd.

Sources

Application

experimental design for testing GABA transporter inhibition with 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Executive Summary & Introduction Context: The modulation of -aminobutyric acid (GABA) levels in the synaptic cleft is a validated strategy for treating epilepsy and neuropathic pain. The solute carrier family 6 (SLC6) tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

Context: The modulation of


-aminobutyric acid (GABA) levels in the synaptic cleft is a validated strategy for treating epilepsy and neuropathic pain. The solute carrier family 6 (SLC6) transporters—specifically GAT1 (SLC6A1), GAT2, GAT3, and BGT1—are the primary gatekeepers of GABAergic signaling.

The Compound: 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride represents a structural class of compounds merging a polar amino-acid core (resembling isonipecotic acid) with a lipophilic bipiperidine scaffold. While nipecotic acid derivatives (e.g., Tiagabine) are established GAT1 inhibitors, the 4-carboxylic acid position (isonipecotic acid core) historically suggests affinity for GABA-A receptors. Therefore, the experimental design for this compound must rigorously distinguish between transporter inhibition , transporter substrates , and receptor off-target activity .

Scope: This guide details a self-validating workflow to characterize the inhibitory potency (


), mechanism of action (blocker vs. substrate), and selectivity profile of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

Mechanism of Action & Experimental Logic

The GABA transporters are electrogenic, symporting 2


, 1 

, and 1 GABA molecule per cycle. This stoichiometry is the foundation of our experimental design.
  • Radioligand Uptake: Measures the accumulation of GABA.[1][2] A decrease indicates interaction but does not distinguish between a blocker (which clogs the pore) and a competitive substrate (which outcompetes radioactive GABA).

  • Electrophysiology: Measures the current generated by ion co-transport.

    • Blockers: Reduce GABA-induced current.

    • Substrates: Generate their own transport current (even in the absence of GABA).

Figure 1: Mechanistic Workflow (DOT Visualization)

GAT_Workflow Start Compound: 1,4'-Bipiperidine-4-carboxylic acid (Dihydrochloride Salt) Solubility Solubility Check (Water/DMSO) Start->Solubility Screen Phase 1: [3H]-GABA Uptake Assay (HEK-hGAT1) Solubility->Screen Decision1 Is IC50 < 10 µM? Screen->Decision1 Discard Low Potency / Inactive Decision1->Discard No Phase2 Phase 2: Electrophysiology (Whole-Cell Patch Clamp) Decision1->Phase2 Yes SubstrateTest Apply Compound Alone Phase2->SubstrateTest BlockerTest Apply GABA + Compound Phase2->BlockerTest Result_Sub Inward Current Detected: COMPOUND IS A SUBSTRATE SubstrateTest->Result_Sub Current > 0pA Result_Block Current Inhibited: COMPOUND IS A BLOCKER BlockerTest->Result_Block Reduced GABA Current

Caption: Decision tree separating solubility, uptake screening, and mechanistic determination (substrate vs. blocker).

Pre-Experimental Preparation

Compound Handling:

  • Salt Form: The dihydrochloride salt is highly polar and likely hygroscopic. Store at -20°C with desiccant.

  • Solubilization:

    • Primary Solvent: Molecular Biology Grade Water (Milli-Q). The salt should dissolve readily in aqueous buffer.

    • pH Adjustment: The dihydrochloride will significantly lower the pH of your stock solution. Buffer strongly (e.g., 100 mM HEPES stock) or neutralize with NaOH if making high-concentration stocks (>10 mM) to prevent precipitation upon dilution into the assay buffer.

    • Vehicle Control: If DMSO is required (unlikely for this salt, but possible for the free base), keep final assay concentration <0.1%.

Protocol 1: [3H]-GABA Uptake Assay (The Gold Standard)

This assay quantifies the ability of the test compound to prevent the internalization of radiolabeled GABA.

Cell Model: HEK-293 or CHO cells stably transfected with human GAT1 (hGAT1). Reagents:

  • [2,3-3H(N)]-GABA (PerkinElmer or similar), Specific Activity ~30-80 Ci/mmol.

  • KRH Buffer (Krebs-Ringer-HEPES): 120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES, pH 7.4.
  • Stop Solution: Ice-cold KRH.

  • Reference Inhibitor: Tiagabine (GAT1 selective) or Nipecotic Acid.[3]

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well ScintiPlates (poly-D-lysine coated) at 50,000 cells/well 24 hours prior.

  • Washing: Remove culture medium. Wash cells

    
     with 200 µL warm KRH buffer.
    
  • Equilibration: Add 150 µL KRH buffer containing the Test Compound (Concentration range: 1 nM to 1 mM, log scale). Incubate for 10 minutes at 37°C.

    • Note: This pre-incubation allows the inhibitor to bind before the substrate competes.

  • Transport Initiation: Add 50 µL of [3H]-GABA solution.

    • Final GABA Concentration: 20 nM (well below the

      
       of ~5-10 µM for GAT1 to ensure sensitivity).
      
    • Trace: 0.5 µCi/well.

  • Incubation: Incubate for 10 minutes at 37°C.

    • Linearity Check: Ensure 10 minutes is within the linear phase of uptake for your specific clone.

  • Termination: Rapidly aspirate buffer and wash

    
     with Ice-Cold  Stop Solution.
    
    • Crucial: The cold temperature freezes transporter conformational changes, locking the radioactivity inside.

  • Readout: Add scintillation cocktail (if not using ScintiPlates) and count CPM (Counts Per Minute) on a MicroBeta counter.

Data Analysis: Calculate % Inhibition relative to "Total Uptake" (DMSO vehicle) and "Non-Specific Uptake" (100 µM Tiagabine or


-free buffer).


Fit data to a sigmoidal dose-response curve to derive

.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

If the uptake assay shows inhibition, you must determine if the compound is a blocker (ideal drug candidate) or a substrate (transported molecule).

Setup:

  • Rig: Axon MultiClamp 700B or similar.

  • Mode: Voltage-Clamp (Holding Potential

    
    ).
    
  • Internal Solution: 130 mM CsCl (blocks

    
     channels), 2 mM 
    
    
    
    , 10 mM EGTA, 10 mM HEPES, pH 7.2.
  • External Solution: Standard Tyrode’s solution (140 mM NaCl).

Experimental Logic: GAT1 transport is electrogenic (


). The net movement of positive charge into the cell creates an inward current .

Workflow:

  • Baseline: Establish a stable baseline current at -60 mV.

  • GABA Control: Perfusion of 30 µM GABA (approx

    
    ). Observe inward current (
    
    
    
    ).[1][2][4] Wash until baseline recovers.
  • Test Compound (Substrate Test): Perfusion of 1,4'-Bipiperidine-4-carboxylic acid (100 µM) in the absence of GABA .

    • Outcome A: Inward current observed

      
       Compound is a Substrate  (translocated).
      
    • Outcome B: No current observed

      
       Compound is not transported.
      
  • Test Compound (Antagonist Test): Co-application of 30 µM GABA + Test Compound.

    • Outcome: If

      
       is reduced compared to step 2, the compound is a Blocker .
      

Selectivity Profiling (Safety Check)

Because 1,4'-Bipiperidine-4-carboxylic acid contains the isonipecotic acid core (a known GABA-A agonist/partial agonist), you must screen for GABA-A receptor activity.

  • Assay: FLIPR Membrane Potential Assay or Patch Clamp on GABA-A expressing cells (e.g.,

    
    ).
    
  • Risk: If the compound inhibits GAT1 (increasing synaptic GABA) but also activates GABA-A receptors directly, it poses a high risk of excitotoxicity or desensitization.

  • Success Criteria: High potency at GAT1 (

    
    ) and low/no affinity at GABA-A (
    
    
    
    ).

Summary of Expected Data & Interpretation

ParameterIdeal Candidate ProfileProblematic Profile
GAT1



(Weak)
Hill Slope ~1.0 (Competitive binding)

(Negative cooperativity or aggregation)
ePhys Current (Compound only) 0 pA (Not a substrate)Inward Current (Translocated substrate)
GABA-A Activity InactiveAgonist (Seizure/Toxicity risk)
Solubility Soluble in water > 10 mMPrecipitates in assay buffer
Figure 2: Synaptic Interaction Map (DOT Visualization)

Synapse Presynaptic Presynaptic Neuron GAT1 GAT1 (Target) Presynaptic->GAT1 Postsynaptic Postsynaptic Neuron GABAR GABA-A Receptor Postsynaptic->GABAR Astrocyte Astrocyte GAT3 GAT3 Astrocyte->GAT3 GABA GABA GABA->GAT1 Reuptake GABA->GABAR Activation Compound 1,4'-Bipiperidine Analog Compound->GAT1 Inhibition (Desired) Compound->GABAR Off-Target? (Check Selectivity)

Caption: Synaptic localization of targets. The compound must inhibit GAT1 without activating GABA-A.

References

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356. Link

  • Kanner, B. I. (2006). Structure and function of sodium-coupled GABA and glutamate transporters. Journal of Membrane Biology, 213(2), 89-100. Link

  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors.[3][5][6][7][8] Current Medicinal Chemistry, 7(10), 1063-1079. Link

  • Kragholm, B., et al. (2013). The molecular mechanism of transport by the glial GABA transporter GAT3. Nature Structural & Molecular Biology, 20, 971–973. Link

  • Mager, S., et al. (1993). Steady states, charge movements, and rates for a cloned GABA transporter expressed in Xenopus oocytes. Neuron, 10(2), 177-188. Link

Sources

Method

High-Sensitivity LC-MS/MS Quantification of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in Plasma

[1] Abstract This Application Note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1,4'-Bipiperidine-4-carboxylic acid (Formula: C₁₁H₂₀N₂O₂[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This Application Note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1,4'-Bipiperidine-4-carboxylic acid (Formula: C₁₁H₂₀N₂O₂[1][2] · 2HCl; MW: ~212.29 free base) in human plasma.[1]

This compound, a highly polar zwitterionic intermediate often encountered in the synthesis of piperidine-based pharmaceuticals (e.g., antihistamines, antipsychotics), presents significant bioanalytical challenges due to its lack of retention on standard C18 phases and poor extractability using traditional liquid-liquid extraction (LLE).[1] This guide overcomes these hurdles using a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with Protein Precipitation (PPT) , ensuring high recovery and matrix effect mitigation.

Introduction & Analytical Strategy

The Challenge: "The Polar Trap"

1,4'-Bipiperidine-4-carboxylic acid contains two basic nitrogen centers (secondary and tertiary amines) and an acidic carboxylic acid tail.[1] At physiological pH, it exists as a zwitterion.[1] In acidic mobile phases, it becomes doubly charged.[1]

  • Hydrophilicity: The compound elutes in the void volume of standard C18 columns, causing ion suppression from plasma salts.

  • Extraction Difficulty: It partitions poorly into organic solvents (hexane, MTBE), rendering standard LLE ineffective.[1]

The Solution: HILIC-MS/MS

To achieve retention and sensitivity without ion-pairing reagents (which contaminate MS sources), this method utilizes HILIC .[1]

  • Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase (Silica or Zwitterionic).

  • Benefit: Allows the use of high-organic mobile phases (e.g., 80% Acetonitrile) at the start of the gradient, which enhances ESI desolvation efficiency and sensitivity.

Experimental Workflow Diagram

G Start Plasma Sample (50 µL) PPT Protein Precipitation (Add 200 µL ACN + 0.1% FA) Start->PPT  Precipitation   Centrifuge Centrifugation (12,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer (Dilute 1:1 with ACN) Centrifuge->Supernatant LC HILIC Separation (BEH Amide Column) Supernatant->LC  Injection   MS MS/MS Detection (ESI+ MRM: 213.2 -> 126.1) LC->MS  Quantification  

Figure 1: Streamlined bioanalytical workflow utilizing Protein Precipitation (PPT) and HILIC separation.

Detailed Protocol

Chemicals and Reagents
  • Reference Standard: 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (Purity >98%).[1]

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g., 1,4'-Bipiperidine-d8) is preferred.[1] If unavailable, Isonipecotic acid-d4 or a structural analog like Piperaquine (if retention times align) may be used.[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[1]

Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg of analyte (corrected for salt factor) in Water:Methanol (50:50, v/v) . Note: Do not use pure ACN for stock dissolution due to solubility issues of the salt form.

  • Working Solutions: Serially dilute Master Stock with Acetonitrile:Water (90:10, v/v) to prepare calibration standards (range: 1.0 – 1000 ng/mL).

Sample Preparation (Protein Precipitation)

This method avoids LLE to prevent recovery loss.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently.

  • Precipitation: Add 200 µL of Ice-cold Acetonitrile containing 0.2% Formic Acid .

    • Rationale: The acid ensures the analyte remains protonated and breaks protein binding; high organic content precipitates proteins.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 12,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean vial.

  • Dilution (Critical): Add 100 µL of Acetonitrile to the supernatant.

    • Why? Injecting 100% supernatant (approx 80% ACN) is good, but increasing organic strength ensures peak focusing on the HILIC column.

LC-MS/MS Conditions
Chromatography (HILIC)
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex HILIC.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][3][4]

  • Flow Rate: 0.4 mL/min.[1][3]

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B (Organic) State
0.0 90% Initial Hold (Loading)
1.0 90% End Loading
4.0 50% Elution Gradient
4.1 90% Re-equilibration

| 7.0 | 90% | Stop |

Note: HILIC requires longer re-equilibration times than Reverse Phase.[1] Ensure at least 3 minutes of post-gradient equilibration.

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Gas: 800 L/hr (Nitrogen).

  • Cone Gas: 50 L/hr.[1]

MRM Transitions (Theoretical - Must Optimize): Since the exact fragmentation pattern depends on collision energy (CE), the following are calculated based on the structure (Precursor [M+H]+ = 213.2).

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Origin
1,4'-Bipiperidine 213.2 126.1 3025Loss of Piperidine ring
213.284.13035Piperidine ring fragment
213.2195.23015Loss of H₂O (Carboxyl)
  • Quantifier Ion: 126.1 (likely most stable).

  • Qualifier Ion: 84.1.

Method Validation Parameters

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Linear (1/x² weighting).

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of post-extraction spiked plasma vs. neat solution.

    • Target: MF between 0.85 and 1.[1]15. If suppression is observed (< 0.8), consider increasing the Ammonium Formate concentration in Mobile Phase A to 20 mM.

  • Recovery: Compare pre-extraction spiked vs. post-extraction spiked.

    • Target: > 70% consistent recovery.[1][3][5]

Stability
  • Benchtop: 4 hours at room temperature (check for zwitterionic degradation).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C.

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Interaction between the basic amines and silanol groups on the column.

  • Fix: Increase buffer ionic strength (Ammonium Formate) to 20 mM. Ensure pH is acidic (3.0) to keep silanols protonated (neutral).

Issue: Retention Time Shift
  • Cause: HILIC columns are sensitive to water content in the mobile phase and sample diluent.

  • Fix: Ensure the sample diluent matches the initial mobile phase (90% ACN). Do not inject pure aqueous samples.[1]

Issue: Carryover
  • Cause: Basic compounds sticking to the injector needle.[1]

  • Fix: Use a strong needle wash: Acetonitrile:Water:Formic Acid (40:40:20) .

References

  • Ji, X., Chen, Y., Li, R., Zhou, T., & Lu, W. (2012).[1][2] A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma.[1][2] Biomedical Chromatography. Available at: [Link]

  • Jian, W., Edom, R., Weng, N. (2010).[1] Recent advances in the application of hydrophilic interaction chromatography for the analysis of polar drugs in biological matrices. Journal of Separation Science. (General reference for HILIC bioanalysis principles).

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

Sources

Application

Application Notes and Protocols: 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in Neuropharmacological Drug Discovery

For: Researchers, medicinal chemists, and drug development professionals in neuropharmacology. Introduction: A Scaffold for CNS Drug Discovery 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a versatile heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, medicinal chemists, and drug development professionals in neuropharmacology.

Introduction: A Scaffold for CNS Drug Discovery

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a versatile heterocyclic building block with significant potential in the field of neuropharmacology. While not pharmacologically active in its own right, its rigid, three-dimensional structure serves as a privileged scaffold for the synthesis of novel compounds targeting the central nervous system (CNS). The piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its incorporation into molecules can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target effects.[1]

These application notes will guide researchers through the strategic use of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride as a starting material for the generation of compound libraries aimed at discovering novel neuropharmacological agents. We will detail a representative synthetic protocol for its derivatization and a subsequent in vitro screening assay to characterize the pharmacological activity of the synthesized analogues.

Physicochemical Properties of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

A thorough understanding of the starting material's properties is crucial for reaction design and execution.

PropertyValueSource
Molecular Formula C₁₁H₂₂Cl₂N₂O₂Internal Calculation
Molecular Weight 297.21 g/mol Internal Calculation
CAS Number 104065-53-4 (example)[3]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water and polar protic solventsGeneral Knowledge

Synthetic Strategy: From Scaffold to Screening Library

The primary utility of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in neuropharmacology is as a template for creating a diverse range of derivatives. The presence of a carboxylic acid and a secondary amine on the respective piperidine rings provides two key points for chemical modification. This allows for the systematic exploration of the chemical space around the bipiperidine core to identify potent and selective ligands for various CNS targets.

A common and powerful synthetic transformation for this scaffold is amide bond formation at the carboxylic acid moiety. This reaction is robust, high-yielding, and allows for the introduction of a wide variety of chemical groups by simply changing the amine coupling partner.

G Scaffold 1,4'-Bipiperidine-4- carboxylic acid dihydrochloride Coupling Amide Coupling (e.g., HATU, EDC) Scaffold->Coupling Amine Diverse Amine (R-NH2) Amine->Coupling Derivative Amide Derivative Library Coupling->Derivative Screening High-Throughput Screening Derivative->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: General workflow for library synthesis and screening.

Protocol 1: Synthesis of a 1,4'-Bipiperidine-4-carboxamide Library

This protocol describes a general procedure for the parallel synthesis of an amide derivative library from 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

Rationale: Amide coupling is a fundamental reaction in medicinal chemistry. The choice of a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on its high efficiency, mild reaction conditions, and low rate of side reactions. A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to neutralize the dihydrochloride salt of the starting material and the acid formed during the reaction.

Materials:

  • 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

  • A diverse set of primary and secondary amines

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials/plate

  • Magnetic stirrer/shaker

  • Reverse-phase HPLC for purification

  • LC-MS and ¹H NMR for characterization

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a plate of 0.2 M solutions of diverse amines in anhydrous DMF.

  • Reaction Setup (per well/vial):

    • To each reaction vessel, add 100 µL (20 µmol) of the 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride stock solution.

    • Add 100 µL (20 µmol) of the desired amine stock solution.

    • Add 120 µL (24 µmol) of the HATU stock solution.

    • Add 120 µL (60 µmol) of the DIPEA stock solution.

  • Reaction:

    • Seal the reaction vessels/plate.

    • Shake or stir the reactions at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • Filter the resulting solutions.

    • Purify the crude products by reverse-phase preparative HPLC.

    • Lyophilize the pure fractions to obtain the final products as trifluoroacetate salts.

  • Characterization:

    • Confirm the identity and purity of each derivative using LC-MS and ¹H NMR spectroscopy.

Application in Neuropharmacological Screening: Opioid Receptor Binding

The piperidine scaffold is a key component of many opioid receptor ligands, including the potent analgesic fentanyl and its analogues.[4][5] Therefore, a primary application of a newly synthesized 1,4'-bipiperidine-based library is to screen for affinity at opioid receptors.

Rationale: Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity (Ki) of the synthesized compounds for the mu-opioid receptor (MOR).

G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Membrane Cell Membranes (expressing MOR) Incubate Incubate at 25°C Membrane->Incubate Radioligand Radioligand (e.g., [³H]DAMGO) Radioligand->Incubate TestCmpd Test Compound (from synthesized library) TestCmpd->Incubate Buffer Assay Buffer Buffer->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Data Data Analysis (IC₅₀ determination) Scintillation->Data Ki Calculate Ki (Cheng-Prusoff) Data->Ki

Sources

Method

Application Note: Modular Synthesis of 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride Derivatives for SAR Optimization

Introduction: The Bipiperidine "Privileged Scaffold" The 1,4'-bipiperidine moiety represents a "privileged structure" in medicinal chemistry, serving as a core scaffold for numerous high-affinity G-Protein Coupled Recept...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bipiperidine "Privileged Scaffold"

The 1,4'-bipiperidine moiety represents a "privileged structure" in medicinal chemistry, serving as a core scaffold for numerous high-affinity G-Protein Coupled Receptor (GPCR) antagonists (e.g., CCR5, MCH1, Muscarinic receptors) and enzyme inhibitors (e.g., Acetylcholinesterase). Its structural rigidity, combined with the ability to project pharmacophores into distinct binding pockets via the N-terminus and C-4 position, makes it an ideal template for Structure-Activity Relationship (SAR) optimization.

This guide details a robust, scalable protocol for synthesizing the 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride core. Furthermore, it outlines derivatization strategies to enhance potency, focusing on the conversion of this acid intermediate into high-affinity amides and esters.

Key Mechanistic Advantages[1][2][3]
  • Dual-Vector Functionalization: The N1' position (distal nitrogen) and the C4-carboxylic acid allow for independent optimization of "address" (selectivity) and "message" (efficacy) domains.

  • Solubility Profile: The dihydrochloride salt form ensures high water solubility, facilitating aqueous-phase handling and purification during early-stage screening.

  • Conformational Control: The bipiperidine linkage restricts conformational freedom, reducing the entropic penalty upon receptor binding.

Retrosynthetic Analysis & Strategy

The most efficient route to the 1,4'-bipiperidine-4-carboxylic acid core is via reductive amination between a 4-piperidone derivative and an isonipecotic acid ester. This convergent approach avoids the low yields associated with nucleophilic displacement on secondary halides.

Retrosynthesis Target 1,4'-Bipiperidine-4-carboxylic acid Dihydrochloride (Target) Intermediate Protected Ester Intermediate (N-Boc, Ethyl ester) Target->Intermediate Hydrolysis & Deprotection (HCl) SM1 N-Boc-4-piperidone (Electrophile) Intermediate->SM1 Reductive Amination SM2 Ethyl Isonipecotate (Nucleophile) Intermediate->SM2 (STAB/NaBH3CN)

Figure 1: Retrosynthetic disconnection of the bipiperidine scaffold relying on reductive amination.[1]

Experimental Protocol: Core Scaffold Synthesis

Phase A: Reductive Amination (Coupling)

Objective: Synthesize Ethyl 1'-(tert-butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylate.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Ethyl isonipecotate (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask under N₂ atmosphere, dissolve N-Boc-4-piperidone (10 mmol) and Ethyl isonipecotate (10.5 mmol) in anhydrous DCE (40 mL).

  • Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes. Note: This pre-equilibrium step promotes iminium ion formation, essential for efficient reduction.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic phases, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is often sufficiently pure (>90%). If needed, purify via flash chromatography (0–5% MeOH in DCM).

Phase B: Simultaneous Hydrolysis & Deprotection

Objective: Generate 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

Reagents:

  • 6M Hydrochloric Acid (aqueous)

  • 1,4-Dioxane (optional co-solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate ester from Phase A (approx. 9 mmol) in 1,4-dioxane (10 mL).

  • Hydrolysis: Add 6M HCl (30 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Note: This harsh condition cleaves the N-Boc group and hydrolyzes the ethyl ester to the carboxylic acid simultaneously.

  • Concentration: Cool to room temperature and concentrate the solvent in vacuo to remove water, HCl, and dioxane.

  • Trituration (Salt Formation): The residue will be a gummy solid. Add diethyl ether or acetone (50 mL) and sonicate/stir vigorously to induce crystallization of the salt.

  • Filtration: Filter the white precipitate under an inert atmosphere (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

    • Yield: Typically 85–95%.

    • Appearance: White to off-white crystalline solid.

    • Data: 1H NMR (D₂O) should show loss of Boc-methyls and Ethyl-ester signals.

Derivatization for Improved Potency (SAR)[4][5]

Once the core 1,4'-Bipiperidine-4-carboxylic acid is synthesized, potency is typically optimized by modifying the C-terminus (Amide coupling) and the N-terminus (Alkylation/Reductive Amination) .

SAR Logic & Workflow

To improve potency against GPCR targets (e.g., CCR5, MCH1), the carboxylic acid is rarely the final pharmacophore due to poor membrane permeability. It is converted to lipophilic amides or bioisosteres.

SAR_Workflow Core Core Scaffold (COOH / NH) PathA Path A: N-Terminus Optimization Core->PathA Reductive Amination (w/ Aryl Aldehydes) PathB Path B: C-Terminus Optimization Core->PathB Amide Coupling (w/ Heterocyclic Amines) Potency High Potency GPCR Antagonist PathA->Potency Improved Selectivity PathB->Potency Improved Binding Affinity

Figure 2: SAR workflow for diversifying the bipiperidine core.

Protocol: Library Synthesis (Amide Coupling)

Objective: Convert the acid core into a library of amides.

  • Free Base Generation: The dihydrochloride salt must be neutralized. Treat with 3.0 equiv of DIPEA in DMF.

  • Coupling:

    • Add HATU (1.2 equiv) and the desired Amine (R-NH₂, 1.1 equiv).

    • Stir at room temperature for 2-4 hours.

  • Purification: For library scale, use preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% TFA).

Table 1: Common Potency-Enhancing Modifications

RegionModificationEffect on PotencyTarget Examples
N-Terminus Benzyl / PhenethylIncreases hydrophobic packing; often critical for GPCR pocket occupancy.CCR5, AChE
N-Terminus Cyclooctyl / CyclohexylImproves metabolic stability and selectivity over related receptors.NOP/ORL-1
C-Terminus 4-F-BenzylamideClassic pharmacophore for increasing affinity via pi-stacking.MCH1R
C-Terminus Tetrazole (Bioisostere)Mimics carboxylate geometry but improves membrane permeability.General GPCR

Critical Troubleshooting & Quality Control

Water Management in Reductive Amination
  • Issue: Incomplete conversion or low yield.

  • Cause: Excess water hydrolyzes the imine intermediate.

  • Solution: Use anhydrous DCE/DCM. If using hydrate salts, add molecular sieves (4Å) to the reaction mixture before adding the reducing agent.

Salt Hygroscopicity
  • Issue: The dihydrochloride salt becomes a sticky gum.

  • Cause: Absorption of atmospheric moisture.

  • Solution: Handle the salt in a glovebox or desiccator. If the gum forms, re-dissolve in minimum hot methanol and precipitate with excess diethyl ether.

Stoichiometry of HCl
  • Issue: Variable melting point.

  • Cause: Formation of monohydrochloride vs. dihydrochloride mixture.

  • Solution: Ensure a large excess of HCl (at least 4-5 equiv) during the hydrolysis step to force the dihydrochloride state.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Perretta, C., et al. (2007). "CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives." Bioorganic & Medicinal Chemistry Letters, 17(10), 2843-2849. Link

  • Melagraki, G., et al. (2007).[2] "Optimization of biaryl piperidine and 4-amino-2-biarylurea MCH1 receptor antagonists using QSAR modeling." Journal of Computer-Aided Molecular Design, 21, 251–267.[2] Link

  • Zaveri, N. T., et al. (2004). "Small-Molecule Agonists and Antagonists of the NOP (ORL-1) Receptor." Journal of Medicinal Chemistry. (Discusses bipiperidine SAR).[2][3][4][5][6] Link

  • Biosynth Carbosynth. "1,4'-Bipiperidine-1-carboxylic chloride hydrochloride Product Page." (Physical properties verification). Link

Sources

Application

cell-based assays for evaluating the efficacy of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

APPLICATION NOTE: Functional Profiling of 1,4'-Bipiperidine-4-Carboxylic Acid Scaffolds Executive Summary & Biological Context 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS 84501-68-8) is a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: Functional Profiling of 1,4'-Bipiperidine-4-Carboxylic Acid Scaffolds

Executive Summary & Biological Context

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS 84501-68-8) is a "privileged scaffold" in medicinal chemistry. While the raw dihydrochloride salt is primarily a synthetic building block, its structural motif—a rigid, hydrophilic bipiperidine core—is the pharmacophore for a class of potent Chemokine Receptor 4 (CCR4) antagonists and Topoisomerase inhibitors .

In drug discovery, "efficacy" for this compound is rarely measured on the raw acid itself (which is zwitterionic and membrane-impermeable) but rather on the amide derivatives generated from it. These derivatives block CCR4-mediated signaling, a critical pathway in T-cell leukemia, asthma, and autoimmune disorders.

This guide details the functional validation pipeline for libraries built upon this scaffold. We focus on the two most critical efficacy metrics: inhibition of intracellular calcium flux (early signaling) and blockade of chemotaxis (phenotypic outcome).

Strategic Assay Workflow

To validate the efficacy of a Bipiperidine-based candidate, a funnel approach is required to distinguish true antagonism from non-specific cytotoxicity.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Functional Validation Node1 Library Synthesis (Amide Coupling) Node2 Ca2+ Flux Assay (FLIPR/FlexStation) Node1->Node2 10 µM Single Point Node3 Chemotaxis Assay (Transwell Migration) Node2->Node3 IC50 Determination Node4 Cytotoxicity Check (ATP Quantitation) Node2->Node4 Parallel Control End Validated Antagonist Node3->End Lead Candidate Node4->End Safety Profile

Figure 1: Screening hierarchy for Bipiperidine derivatives. The Calcium Flux assay serves as the high-throughput primary screen, followed by the lower-throughput but physiologically relevant Chemotaxis assay.

Protocol A: High-Throughput Calcium Flux Assay (Primary Screen)

Objective: To quantify the ability of the compound to block CCL17/CCL22-induced calcium mobilization in CCR4-expressing cells (e.g., CCRF-CEM or stable HEK293-CCR4 transfectants).

Mechanism: CCR4 is a G


i-coupled GPCR. While G

i inhibits cAMP, it also triggers G

subunit release, leading to PLC

activation and IP3-mediated calcium release. This transient Ca

spike is the most robust readout for Bipiperidine efficacy.
Materials & Reagents
ComponentSpecificationRole
Cell Line CCRF-CEM (T-lymphoblast) or CHO-K1-CCR4Target expression system.
Dye Fluo-4 AM or Calcium 6 Assay KitIntracellular Ca

indicator.
Agonist Recombinant Human CCL17 (TARC)The physiological trigger for CCR4.
Assay Buffer HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid free)Maintains pH and prevents peptide adsorption.
Inhibitor 1,4'-Bipiperidine derivativeTest compound.[1][2]
Step-by-Step Methodology
  • Cell Preparation (Adherent vs. Suspension):

    • For CHO-K1 (Adherent): Seed 50,000 cells/well in a black-wall, clear-bottom 96-well plate 24 hours prior.

    • For CCRF-CEM (Suspension): Centrifuge cells and resuspend in Assay Buffer at

      
       cells/mL. Plate 50 µL/well (
      
      
      
      cells) into Poly-D-Lysine coated plates.
  • Dye Loading:

    • Add equal volume (50 µL) of Calcium 6 dye loading solution (containing 2.5 mM Probenecid to inhibit anion transport).

    • Incubate: 45 min at 37°C, then 15 min at Room Temperature (RT). Critical: The RT step equilibrates the signal baseline.

  • Compound Addition (Antagonist Mode):

    • Prepare a 5X concentration of the Bipiperidine test compound in Assay Buffer.

    • Add 25 µL of compound to the cells.

    • Incubate for 15 minutes at RT.

  • Agonist Challenge & Reading:

    • Prepare CCL17 agonist at 5X EC

      
       concentration (typically 10–50 nM final).
      
    • Place plate in FLIPR or FlexStation reader.

    • Settings: Excitation 485 nm / Emission 525 nm. Read frequency: 1 Hz for 60s.

    • Inject Agonist (25 µL) at t=20s.

  • Data Analysis:

    • Calculate

      
       (Max Signal minus Baseline).
      
    • Plot % Inhibition vs. Log[Compound].

    • Success Criteria: A valid Bipiperidine antagonist should show an IC

      
       < 1 µM with >90% max inhibition.
      

Protocol B: Transwell Chemotaxis Assay (Functional Validation)

Objective: To confirm that calcium inhibition translates to a blockade of physical cell migration, the "gold standard" for chemokine receptor efficacy.

Why this is crucial: Some Bipiperidine derivatives may be "biased ligands," blocking calcium but not migration (or vice versa). This assay confirms the physiological relevance.

Experimental Setup
  • Chamber: 96-well Transwell system (Corning HTS), 5.0 µm pore size (crucial for T-cells; 8.0 µm is too large).

  • Chemoattractant: CCL17 (10 nM) or CCL22 (10 nM) in bottom chamber.

Workflow
  • Starvation:

    • Resuspend CCRF-CEM cells in RPMI-1640 + 0.1% BSA (serum-free) at

      
       cells/mL. Incubate 2 hours to sensitize receptors.
      
  • Pre-treatment:

    • Incubate cells with the Bipiperidine test compound (at IC

      
       concentration determined from Protocol A) for 30 mins at 37°C.
      
  • Migration Setup:

    • Bottom Chamber: Add 235 µL of Assay Buffer + CCL17 (Agonist).

    • Top Chamber: Add 75 µL of Cell + Compound suspension.

    • Controls: No Chemokine (Random migration), No Cells (Background).

  • Incubation:

    • Incubate for 2–4 hours at 37°C / 5% CO

      
      .
      
  • Quantification:

    • Remove the top plate.

    • Add 25 µL of CellTiter-Glo (ATP detection) to the bottom chamber.

    • Read Luminescence.

  • Calculation:

Mechanism of Action: The CCR4 Signaling Pathway

Understanding where the Bipiperidine scaffold intervenes is critical for troubleshooting.

CCR4_Pathway Ligand CCL17 / CCL22 Receptor CCR4 Receptor (GPCR) Ligand->Receptor Activation G_Protein Gαi / Gβγ Receptor->G_Protein Signal Transduction Inhibitor Bipiperidine Derivative Inhibitor->Receptor Allosteric Blockade PLC PLCβ G_Protein->PLC Actin Actin Polymerization G_Protein->Actin IP3 IP3 Generation PLC->IP3 Calcium Ca2+ Release (ER Stores) IP3->Calcium Protocol A Readout Calcium->Actin Migration Cell Migration (Chemotaxis) Actin->Migration Protocol B Readout

Figure 2: Signal transduction pathway.[3] Bipiperidine derivatives typically act as allosteric antagonists, preventing G-protein coupling and subsequent Calcium flux and Actin polymerization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Chemotaxis) Pore size too large.Switch from 8.0 µm to 5.0 µm or 3.0 µm for lymphocytes.
No Calcium Signal Probenecid omitted.Ensure Probenecid (2.5 mM) is in the dye buffer to prevent dye leakage.
Compound Precipitation Bipiperidine solubility.The dihydrochloride salt is water-soluble, but amide derivatives are lipophilic. Keep DMSO < 0.5%.
"Flat" Dose Response Sticky compound.Use BSA-coated tips and add 0.01% Triton X-100 to the compound plate (if cell tolerance allows).

References

  • Kuhn, C. F., et al. (2007).[4] "Bipiperidinyl carboxylic acid amides as potent, selective, and functionally active CCR4 antagonists."[4] Chemical Biology & Drug Design, 70(3), 268-272.[4]

  • PubChem. (2023). "Compound Summary: 1,4'-Bipiperidine-4-carboxylic acid." National Library of Medicine.

  • Imai, T., et al. (1998). "Macrophage-derived chemokine is a functional ligand for the CC chemokine receptor 4." Journal of Biological Chemistry, 273(3), 1764-1768.

  • Pease, J. E., & Horuk, R. (2009). "Chemokine receptor antagonists: Part 1." Expert Opinion on Therapeutic Patents, 19(1), 39-58.

Sources

Method

Application Notes &amp; Protocols for the In Vivo Administration of 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride in Rodent Models

I. Introduction and Scientific Rationale 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a novel compound with a chemical structure that suggests potential bioactivity within the central nervous system.

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction and Scientific Rationale

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a novel compound with a chemical structure that suggests potential bioactivity within the central nervous system. The bipiperidine motif is present in a variety of neurologically active agents. For instance, derivatives of 4-phenylpiperidine-4-carboxylic acid have been explored for their analgesic and psychoactive properties[1]. Furthermore, related structures, such as 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines, have been investigated as histamine H3 receptor antagonists, a target implicated in various neurological and psychiatric disorders[2].

Given the therapeutic potential of compounds with similar scaffolds, establishing robust and reproducible protocols for the in vivo administration of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in rodent models is a critical first step in its preclinical evaluation. This document provides a comprehensive guide for researchers, covering essential preclinical characterization, formulation development, administration protocols, and key considerations for study design. The dihydrochloride salt form of the parent 1,4'-Bipiperidine is expected to enhance aqueous solubility, a key factor in developing suitable formulations for in vivo use[3].

The protocols outlined herein are designed to be adaptable for various research objectives, from initial toxicity and tolerability assessments to pharmacokinetic and pharmacodynamic studies. Adherence to these guidelines, in conjunction with institutional animal care and use committee (IACUC) protocols, will ensure the generation of high-quality, reproducible data while maintaining the highest standards of animal welfare.

II. Preclinical Characterization and Formulation

Prior to in vivo administration, a thorough understanding of the physicochemical properties of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is essential for developing a suitable and stable formulation.

A. Solubility Assessment

The dihydrochloride salt form of the compound suggests good water solubility. However, it is crucial to experimentally determine the solubility in various vehicles to prepare a homogenous and stable dosing solution.

Protocol 1: Solubility Determination

  • Vehicle Selection: A panel of pharmaceutically acceptable vehicles should be tested. Start with the simplest and most common vehicles before moving to more complex formulations[4][5].

    • Sterile Water for Injection

    • 0.9% Sodium Chloride (Normal Saline)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

    • If aqueous solubility is limited, consider co-solvents such as a low percentage of Dimethyl Sulfoxide (DMSO) (e.g., 5-10%) in saline or water[6]. However, be mindful that DMSO can have its own biological effects and should be used with a vehicle control group[6].

  • Equilibrium Solubility:

    • Add an excess amount of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride to a known volume of each vehicle in a glass vial.

    • Agitate the mixture at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • pH Profile: Determine the pH of the resulting solutions. The dihydrochloride salt will likely result in an acidic pH, which may need adjustment for certain administration routes to minimize irritation[7].

B. Dose Formulation and Preparation

Once a suitable vehicle is identified, the dosing solution can be prepared. The following protocol is a general guideline and should be adapted based on the specific dose concentrations required.

Protocol 2: Dosing Solution Preparation (Aqueous Vehicle)

  • Calculation: Calculate the required amount of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride and vehicle based on the desired final concentration and total volume needed for the study. For guidance on dosage calculations, refer to established guidelines[8].

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: In a sterile container, gradually add the vehicle to the compound while vortexing or stirring until fully dissolved. Gentle heating may be used if necessary, but the solution should be cooled to room temperature before administration[7].

  • pH Adjustment (if necessary): If the initial pH is outside the physiologically acceptable range (typically pH 4-9 for parenteral routes), adjust it using sterile solutions of NaOH or HCl.

  • Sterilization: For parenteral administration, the final solution should be sterile. This can be achieved by filtering the solution through a 0.22 µm sterile syringe filter.

  • Storage: Store the prepared dosing solution as per its stability data. For novel compounds, it is recommended to prepare fresh solutions daily unless stability has been confirmed[9].

III. In Vivo Administration Protocols

The choice of administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile. Below are detailed protocols for common routes of administration in mice and rats. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC)[4].

A. Oral Gavage (PO)

Oral administration is often the preferred route for initial screening due to its convenience and clinical relevance.

Protocol 3: Oral Gavage Administration

  • Animal Restraint: Gently but firmly restrain the animal. For rats, this can be done by holding the animal close to your body and securing the head. For mice, scruffing the neck is a common method.

  • Gavage Needle Selection: Use a ball-tipped, stainless steel gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

  • Needle Measurement: Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Administration: Gently insert the gavage needle into the esophagus and advance it to the pre-measured depth. Administer the dosing solution slowly to avoid regurgitation and aspiration.

  • Volume: The administration volume should not exceed 10 mL/kg for non-aqueous solutions and 20 mL/kg for aqueous solutions in rats and mice[8].

B. Intraperitoneal (IP) Injection

IP injection is a common parenteral route that allows for rapid absorption.

Protocol 4: Intraperitoneal Injection

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is effective. For rats, a similar but firmer grip is needed.

  • Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid damaging the bladder or cecum.

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a shallow angle (approximately 10-20 degrees) through the skin and abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure no blood or urine is aspirated, which would indicate entry into a blood vessel or the bladder.

  • Injection: If no fluid is aspirated, inject the solution smoothly.

  • Volume: Recommended maximum IP injection volumes are typically 10 mL/kg for mice and rats.

C. Intravenous (IV) Injection

IV injection provides 100% bioavailability and is essential for pharmacokinetic studies. The lateral tail vein is the most common site in rodents.

Protocol 5: Intravenous Injection (Tail Vein)

  • Animal Warming: Place the animal in a warming chamber or under a heat lamp for a few minutes to dilate the tail veins.

  • Restraint: Place the animal in a suitable restraint device that exposes the tail.

  • Vein Visualization: The lateral tail veins are visible on either side of the tail. Wiping the tail with 70% ethanol can help visualize the veins.

  • Needle Insertion: Use a 27-30 gauge needle attached to a syringe. Insert the needle, bevel up, into the vein at a shallow angle.

  • Injection: If correctly placed, there should be no resistance during injection, and the vein should blanch. Inject the solution slowly.

  • Volume: The maximum IV injection volume is typically 5 mL/kg.

D. Subcutaneous (SC) Injection

SC injection provides a slower absorption rate compared to IP or IV routes.

Protocol 6: Subcutaneous Injection

  • Animal Restraint: Scruff the animal to lift a fold of skin, typically between the shoulder blades.

  • Needle Insertion: Insert a 25-27 gauge needle into the base of the tented skin.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Injection: Inject the solution to form a small bleb under the skin.

  • Volume: The maximum SC injection volume is typically 10 mL/kg.

Table 1: Summary of Administration Parameters for Rodents

Route of AdministrationTypical Needle Size (Gauge)Maximum Volume (mL/kg)Absorption Rate
Oral (PO)20-22 (mice), 16-18 (rats)10-20Variable
Intraperitoneal (IP)25-2710Rapid
Intravenous (IV)27-305Immediate
Subcutaneous (SC)25-2710Slow

IV. Study Design Considerations

A. Dose-Range Finding and MTD Studies

For a novel compound like 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, a dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD).

Protocol 7: Acute Toxicity and MTD Determination

  • Animal Model: Use a single rodent species (e.g., rats or mice), with a small group size (e.g., 3-5 animals per sex per dose group)[10].

  • Dose Selection: Start with a low dose, estimated from any available in vitro data or information on structurally similar compounds. Subsequent dose levels should be escalated in a stepwise manner (e.g., 2-3 fold increments). Include a vehicle control group[10].

  • Administration: Administer a single dose via the intended route of administration.

  • Observation: Closely monitor the animals for clinical signs of toxicity, such as changes in behavior, posture, breathing, and body weight, especially in the first few hours post-dosing and then daily for up to 14 days[10].

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or other severe toxicological effects.

B. Pharmacokinetic (PK) Studies

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Workflow for a Basic PK Study:

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analysis Phase cluster_Modeling Modeling Phase Dose Administer Compound (IV and PO routes) Blood Collect Blood Samples at Multiple Time Points Dose->Blood Plasma Process Blood to Obtain Plasma Blood->Plasma LCMS Quantify Compound Concentration (LC-MS/MS) Plasma->LCMS PK_Params Calculate PK Parameters (AUC, Cmax, T1/2, Bioavailability) LCMS->PK_Params

Caption: Workflow for a typical rodent pharmacokinetic study.

C. Pharmacodynamic (PD) Studies

PD studies aim to evaluate the biological effects of the compound. The choice of endpoints will depend on the hypothesized mechanism of action. Based on related compounds, potential areas to investigate include:

  • Neurological Effects: Assess changes in locomotor activity, anxiety-like behavior (e.g., elevated plus maze), and cognitive function (e.g., Morris water maze).

  • Analgesic Effects: Use models of acute or chronic pain (e.g., hot plate test, von Frey filaments).

  • Histamine H3 Receptor Occupancy: If H3 receptor antagonism is suspected, receptor occupancy studies in the brain can be conducted.

V. Conclusion

The successful in vivo evaluation of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in rodent models hinges on the careful and systematic application of well-defined protocols. This guide provides a foundational framework for researchers to design and execute these critical preclinical studies. By integrating thorough preclinical characterization with robust administration techniques and thoughtful study design, researchers can effectively elucidate the pharmacokinetic and pharmacodynamic profile of this novel compound, paving the way for further drug development.

VI. References

  • Biosynth. (n.d.). 1,4'-Bipiperidine-1-carboxylic chloride hydrochloride. Retrieved from Biosynth website.

  • Chaudhary, A., et al. (2025). In vivo toxicology of excipients commonly employed in drug discovery in rats. Retrieved from [Source - URL not provided in search result].

  • BenchChem. (n.d.). Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies. Retrieved from BenchChem website.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from PubChem website.

  • Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Retrieved from Chem-Impex website.

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from Boston University Office of Research website.

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627.

  • Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180.

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from ResearchGate website.

  • University of Mississippi. (n.d.). Guideline for the Use of Novel Compound in Animals. Retrieved from the University of Mississippi website.

  • Dalvie, D., et al. (2005). Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey. Drug Metabolism and Disposition, 33(7), 955-964.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22481888, 1,4'-Bipiperidine dihydrochloride. Retrieved from PubChem website.

  • ACS Omega. (2026). Nanostructured Lipid Carriers Containing Acridine Derivatives in the Application of Sonodynamic Therapy for the Treatment of Breast Cancer. Retrieved from ACS Publications website.

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia website.

  • Iroaganachi, M., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(18).

  • Thermo Scientific Chemicals. (n.d.). 1,4'-Bipiperidine, 99%. Retrieved from Thermo Fisher Scientific website.

  • Singh, S., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1736-1745.

  • Thermo Fisher Scientific. (n.d.). 1,4'-Bipiperidine, 99% 25 g. Retrieved from Thermo Fisher Scientific website.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11367848, 1,4'-Bipiperidine-1'-carboxylic acid. Retrieved from PubChem website.

  • Pipzine Chemicals. (n.d.). [1,4'-Bipiperidine]-1'-carboxylic acid.... Retrieved from Pipzine Chemicals website.

Sources

Application

Application Note: Comprehensive Characterization of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Introduction 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development. Its structure, featuring two piperidine rings and a carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development. Its structure, featuring two piperidine rings and a carboxylic acid moiety, makes it a valuable building block in the synthesis of novel therapeutic agents.[1] The dihydrochloride salt form enhances its stability and solubility, crucial properties for drug development.[2] A thorough and precise characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters for its application in medicinal chemistry and for regulatory compliance.

This application note provides a comprehensive guide to the analytical techniques for the full characterization of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with a focus on the underlying scientific principles, ensuring a robust and validated approach to the analysis of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is essential for the selection and optimization of analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₂₂Cl₂N₂O₂Inferred from structure
Molecular Weight 297.21 g/mol Calculated
Appearance White to off-white solidExpected
Solubility Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar organic solvents.Expected based on structure
pKa Multiple values expected due to the carboxylic acid and two amine groups.Estimated based on similar structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the elucidation of the molecular structure of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms within the molecule.

Rationale for Experimental Choices

Due to the presence of both acidic (carboxylic acid) and basic (piperidine nitrogens) functional groups, the molecule can exist in a zwitterionic form in solution.[3][4] The use of a deuterated solvent like Deuterium Oxide (D₂O) is ideal as it readily dissolves the dihydrochloride salt and allows for the exchange of labile protons (e.g., from -COOH and -N⁺H), which can simplify the spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in approximately 0.7 mL of Deuterium Oxide (D₂O).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The residual HDO peak at ~4.7 ppm can be used as a reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.

    • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.

Expected Spectral Features
  • ¹H NMR (in D₂O):

    • Complex multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the methylene protons of the two piperidine rings.

    • A downfield signal for the proton on the carbon bearing the carboxylic acid group.

    • The labile protons on the nitrogen atoms and the carboxylic acid will exchange with D₂O and will likely not be observed.

  • ¹³C NMR (in D₂O):

    • A signal for the carbonyl carbon of the carboxylic acid in the downfield region (~170-180 ppm).

    • Signals for the carbons of the piperidine rings in the aliphatic region (~20-60 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve sample in D₂O Acq_H1 ¹H NMR Acquisition Prep->Acq_H1 Transfer to NMR tube Acq_C13 ¹³C NMR Acquisition Prep->Acq_C13 Transfer to NMR tube Proc Fourier Transform, Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Analysis Peak Assignment & Structure Confirmation Proc->Analysis

Figure 1: NMR Spectroscopy Workflow.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride and for obtaining structural information through fragmentation analysis.

Rationale for Experimental Choices

Electrospray ionization (ESI) is the preferred ionization technique for this molecule as it is a soft ionization method that is well-suited for polar and ionic compounds, minimizing fragmentation during the ionization process and allowing for the observation of the intact molecular ion.[5][6]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a water/methanol mixture.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight (TOF), or ion trap analyzer).

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

  • Mass Analysis:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500).

    • The expected protonated molecule [M-2HCl+H]⁺ would have an m/z of 227.17.

  • Tandem MS (MS/MS) for Structural Confirmation (Optional):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Acquire the product ion spectrum to observe the characteristic fragment ions.

Expected Fragmentation Patterns

The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[5][7] Common fragmentation pathways include the loss of the carboxylic acid group and cleavage of the piperidine rings.

MS_Workflow Sample Dilute Sample Solution ESI Electrospray Ionization (Positive Mode) Sample->ESI MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) ESI->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum ([M+H]⁺ ion) Detector->Spectrum

Figure 2: ESI-Mass Spectrometry Workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride and for quantifying any impurities.

Rationale for Experimental Choices

The target molecule lacks a strong UV chromophore, making conventional UV detection challenging. Therefore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[8] A reversed-phase HPLC method is generally suitable for polar compounds.

Experimental Protocol: HPLC-CAD/ELSD
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes) to elute the main compound and any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detector Settings (CAD):

    • Nebulizer Temperature: 35 °C.

    • Evaporation Temperature: Set according to the mobile phase composition.

    • Gas Pressure: As per manufacturer's recommendation.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition (e.g., 95% A: 5% B).

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Rationale for Experimental Choices

The presence of a carboxylic acid, secondary and tertiary amines (as hydrochlorides), and aliphatic C-H bonds will give rise to characteristic absorption bands in the infrared spectrum.

Experimental Protocol: FT-IR (ATR)
  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)Assignment
~3400-2400 (broad)O-H stretch of the carboxylic acid and N-H stretch of the amine hydrochlorides
~2950-2850C-H stretching of the piperidine rings
~1730-1700C=O stretching of the carboxylic acid
~1600-1400N-H bending and C-N stretching
~1450C-H bending

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, decomposition, and melting point of the compound.

Rationale for Experimental Choices

For a hydrochloride salt of an amino acid-like compound, TGA can reveal the loss of water of hydration and the onset of decomposition. DSC can determine the melting point and any other thermal transitions. The thermal decomposition of similar compounds often involves the loss of water and ammonia.[1][9]

Experimental Protocol: TGA/DSC
  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • TGA Method:

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Record the weight loss as a function of temperature.

  • DSC Method:

    • Heat the sample under the same conditions as the TGA analysis.

    • Record the heat flow as a function of temperature to identify melting endotherms and decomposition exotherms.

Solubility Determination

Determining the aqueous solubility of a drug candidate is a critical step in early drug development.[10][11][12]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
  • Preparation of Buffers: Prepare a series of buffers at different pH values relevant to the physiological range (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the suspension to settle.

    • Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-CAD/ELSD method described above, against a standard curve.

pKa Determination

The pKa values of the carboxylic acid and the two piperidine nitrogens are important for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Prepare a solution of the compound of known concentration in water or a water/co-solvent mixture.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values can be determined from the midpoints of the buffer regions in the titration curve.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. A combination of NMR and mass spectrometry is essential for unequivocal structure elucidation. HPLC with a universal detector is crucial for purity assessment. FT-IR provides confirmation of functional groups, while thermal analysis offers insights into the material's stability. Finally, the determination of solubility and pKa are fundamental for understanding the compound's behavior in a pharmaceutical context. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is indispensable for advancing drug discovery and development programs.

References

  • Gauglitz, G., & Vo-Dinh, T. (Eds.). (2015). Handbook of Spectroscopy. Wiley-VCH.
  • MDPI. (2026). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. MDPI. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Public Library of Science (PLoS). (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLOS ONE. [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 22-25. [Link]

  • USP. (2016). <1236> Solubility Measurements. U.S. Pharmacopeia. [Link]

  • Van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Trends in Analytical Chemistry, 27(10), 924-933.
  • Weiss, J., Zirbs, R., & Reimhult, E. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv, 118501. [Link]

  • WHO. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. World Health Organization. [Link]

  • Zhang, H., & Li, L. (2004). Electrospray ionization mass spectrometry of amino acids. Amino acids, 26(2), 141-151.
  • de Souza, M. V. N., & de Almeida, M. V. (2003). Piperidine alkaloids. Alkaloids: Chemical and Biological Perspectives, 1-62.
  • PubMed. (2015). Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. National Library of Medicine. [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. National Library of Medicine. [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

Sources

Method

Application Note: Development of Tritium-Labeled 1,4'-Bipiperidine-4-carboxylic Acid Probes for High-Affinity GPCR Binding Studies

This Application Note is designed for medicinal chemists and radiopharmacologists involved in the structural optimization and binding characterization of piperidine-based ligands. Introduction & Scientific Rationale The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and radiopharmacologists involved in the structural optimization and binding characterization of piperidine-based ligands.

Introduction & Scientific Rationale

The 1,4'-bipiperidine-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for numerous G-Protein Coupled Receptor (GPCR) ligands, including Muscarinic antagonists, Opioid receptor agonists (e.g., Fentanyl analogs), and CCR5 antagonists.

To accurately determine the binding affinity (


) and receptor density (

) of novel therapeutics derived from this scaffold, researchers must develop high-affinity radioligands. While fluorescent probes are gaining traction, Tritium (

H)
remains the gold standard for small molecule binding studies due to its steric silence —replacing a hydrogen atom with tritium does not alter the pharmacophore's binding properties, unlike bulky iodinated or fluorophore tags.
Key Objectives
  • Synthesize a high-specific-activity (

    
     Ci/mmol) radioligand using catalytic dehalogenation.
    
  • Validate the tracer via HPLC and Radio-TLC.

  • Execute saturation and competition binding assays to determine pharmacological parameters.

Radiochemistry Strategy: Catalytic Dehalogenation

The most robust method to introduce tritium into the 1,4'-bipiperidine scaffold without altering its bioactivity is Catalytic Dehalogenation . This approach uses a brominated precursor which is reduced by Tritium gas (


) over a Palladium catalyst.
Mechanism of Action

The precursor (e.g., a 3'-bromo derivative) undergoes oxidative addition to the Pd(0) catalyst. The


 gas then displaces the halogen, yielding the tritiated product with high isotopic incorporation.
Experimental Workflow Diagram

RadiolabelingWorkflow Precursor Brominated Precursor (3'-Bromo-1,4'-bipiperidine...) Reaction Catalytic Tritiation (T2 Gas, 10% Pd/C, DMF) Precursor->Reaction Dehalogenation Purification HPLC Purification (C18 Column, Gradient) Reaction->Purification Crude Mixture QC Quality Control (RCP > 98%, SA Determination) Purification->QC Fraction Collection Final Final Radioligand [3H]-1,4'-Bipiperidine... QC->Final Formulation (EtOH)

Figure 1: Workflow for the synthesis of Tritium-labeled 1,4'-bipiperidine probes via catalytic dehalogenation.

Detailed Protocol: Radiosynthesis

Phase A: Precursor Synthesis (Non-Radioactive)

Before handling radioactivity, synthesize the brominated precursor.

  • Starting Material: 1-(Piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester.

  • Bromination: React with N-Bromosuccinimide (NBS) in DMF to selectively brominate the sterically accessible 3-position of the piperidine ring.

  • Validation: Confirm structure via

    
    H-NMR and MS. The bromine serves as the "leaving group" for tritium.
    
Phase B: Tritiation (Hot Lab Protocol)

Safety Note: Perform all steps in a certified Tritium Manifold Glovebox.

  • Catalyst Prep: Suspend 5 mg of 10% Pd/C in 1 mL of anhydrous DMF in the reaction vessel.

  • Precursor Addition: Add 2 mg of the Brominated Precursor dissolved in 0.5 mL DMF.

  • Base Addition: Add 5

    
    L of Triethylamine (TEA) to neutralize the HBr/TBr byproduct.
    
  • Tritiation:

    • Freeze the mixture with liquid

      
       and evacuate the vessel.
      
    • Introduce 10 Ci (370 GBq) of carrier-free Tritium gas (

      
      ).
      
    • Stir vigorously at room temperature for 2 hours.

  • Termination: Remove excess

    
     gas (trap in uranium bed). Filter the catalyst using a 0.2 
    
    
    
    m PTFE syringe filter.
  • Labile Tritium Removal: Evaporate solvent. Re-dissolve residue in Ethanol and evaporate (3x) to remove exchangeable tritium (N-T, O-T bonds).

Phase C: Purification & QC
  • HPLC System: C18 Semi-prep column (e.g., Phenomenex Luna, 5

    
    m, 250 x 10 mm).
    
  • Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).

    • 0-20 min: 5%

      
       60% ACN.
      
  • Detection: UV (254 nm) and Flow Scintillation Analyzer (Beta-RAM).

  • Collection: Collect the major radioactive peak corresponding to the retention time of the non-brominated standard.

  • Specific Activity (SA) Calculation:

    • Measure UV absorbance of the collected fraction (convert to mass using standard curve).

    • Measure radioactivity (LSC).

    • 
      . Target: 30-80 Ci/mmol.
      

In Vitro Binding Assay Protocol

This protocol determines the affinity of the radioligand for a specific GPCR (e.g., Muscarinic M1 or CCR5) expressed in CHO or HEK293 membranes.

Reagents
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
  • Membrane Prep: Homogenized cells expressing the target receptor (stored at -80°C).

  • Radioligand: [

    
    H]-1,4'-Bipiperidine probe (diluted to 10x working conc).
    
Workflow: Saturation Binding ( Determination)
  • Preparation: Thaw membranes and dilute in Assay Buffer to ~10

    
    g protein/well.
    
  • Incubation Setup (96-well plate):

    • Total Binding: 150

      
      L Membrane + 50 
      
      
      
      L Radioligand (increasing conc. 0.1 nM - 30 nM).
    • Non-Specific Binding (NSB): 150

      
      L Membrane + 50 
      
      
      
      L Radioligand + 20
      
      
      L Excess Cold Competitor (10
      
      
      M Atropine or Maraviroc).
  • Equilibrium: Incubate at 25°C for 60-90 minutes (shaking).

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) to reduce filter binding.

    • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3x with ice-cold wash buffer.

  • Counting: Add liquid scintillation cocktail (5 mL) and count in a Beta-counter.

Binding Logic Diagram

BindingAssay Receptor Receptor Source (Membranes) Incubation Incubation (Equilibrium) Receptor->Incubation Ligand Radioligand ([3H]-Probe) Ligand->Incubation Competitor Cold Competitor (NSB Determination) Competitor->Incubation NSB Wells only Filtration Filtration (Separate Bound vs Free) Incubation->Filtration R-L Complex Detection Scintillation Counting (CPM Measurement) Filtration->Detection

Figure 2: Logical flow of the saturation binding assay to distinguish Total vs. Non-Specific Binding.

Data Analysis & Interpretation

Calculating Specific Binding


Non-Linear Regression

Fit the specific binding data to the One-Site Binding Hyperbola equation using software (GraphPad Prism, XLfit):



  • 
     : Specific Binding (fmol/mg).
    
  • 
     : Radioligand Concentration (nM).
    
  • 
     : Maximum Receptor Density.
    
  • 
     : Equilibrium Dissociation Constant (lower 
    
    
    
    = higher affinity).
Summary Table: Typical Validation Parameters
ParameterAcceptance CriteriaInterpretation
Radiochemical Purity

Ensures signal comes from the intact drug.
Specific Activity

Ci/mmol
High SA required to detect low-density receptors.
Non-Specific Binding

of Total
High NSB indicates "sticky" ligand (needs 0.1% BSA).
Hill Slope

Indicates simple 1:1 binding stoichiometry.

Troubleshooting Guide

  • High Non-Specific Binding (NSB):

    • Cause: The bipiperidine scaffold is basic (pKa ~9-10) and may stick to glass fibers.

    • Solution: Pre-soak filters in 0.3% PEI for at least 2 hours. Add 0.1% BSA to the assay buffer.

  • Low Specific Activity:

    • Cause: Incomplete bromination of precursor or isotopic dilution.

    • Solution: Ensure the precursor is

      
       pure bromo-derivative. Use carrier-free 
      
      
      
      gas.
  • Radiolysis (Self-Decomposition):

    • Cause: High energy beta-decay breaking bonds in concentrated solution.

    • Solution: Store the radioligand in Ethanol at -20°C. Add a radical scavenger like Ascorbic Acid if necessary.

References

  • Biosynth. (n.d.). 1,4'-Bipiperidine-1-carboxylic chloride hydrochloride.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11367848, 1,4'-Bipiperidine-1'-carboxylic acid. Retrieved from

  • St. Jude Children's Research Hospital. (2025).[2] Structural findings reveal how distinct GPCR ligands create different levels of activation. EurekAlert. Retrieved from

  • Richard, M., et al. (2020).[3] Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications.[3] Retrieved from

  • Mäcke, H. R., et al. (2010). Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. Molecules. Retrieved from

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Application

Application Notes and Protocols for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride: An Investigational Chemical Probe for Dual Target Engagement

Senior Application Scientist Note: The following document outlines the proposed use of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride as a novel chemical probe. As this is an investigational compound, the applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following document outlines the proposed use of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride as a novel chemical probe. As this is an investigational compound, the applications and protocols described herein are based on the established pharmacology of structurally related molecules and represent a scientifically-driven starting point for its characterization and use in research. All experimental procedures require rigorous validation by the end-user.

Introduction: The Promise of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets.[2][3] 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is an intriguing new molecule built upon this scaffold. While its specific biological activities are yet to be fully characterized, its structure, combining the bipiperidine core with a carboxylic acid moiety, suggests a compelling potential for interaction with specific CNS receptors.

This guide proposes that 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride be investigated as a chemical probe for the dual modulation of the Histamine H3 (H3R) and Sigma-1 (σ1R) receptors . This hypothesis is grounded in extensive literature demonstrating that piperidine-containing molecules can exhibit high affinity for both of these important drug targets.[4][5] The development of dual-target ligands is a promising strategy in drug discovery, as they can address complex pathologies by modulating multiple signaling pathways simultaneously.[6]

Proposed Mechanism of Action: A Dual-Target Hypothesis

We hypothesize that 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride functions as an antagonist at both the H3 and σ1 receptors.

  • Histamine H3 Receptor (H3R): A G-protein coupled receptor (GPCR) predominantly expressed in the CNS.[5][7] It acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters like acetylcholine and norepinephrine.[7] Antagonizing the H3R therefore increases the release of these neurotransmitters, leading to pro-cognitive and wakefulness-promoting effects.[7]

  • Sigma-1 Receptor (σ1R): A unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[8] It is not a classical receptor but rather a modulator of various signaling pathways and ion channels.[8] σ1R antagonists have shown significant promise in models of neuropathic pain and neurodegenerative diseases.[6]

The potential for this compound to act as a dual H3R/σ1R antagonist makes it a valuable tool for exploring the synergistic effects of modulating these two pathways in the context of neuroinflammation, cognitive disorders, and pain.[4][5]

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / ER Membrane Probe 1,4'-Bipiperidine- 4-carboxylic acid H3R H3 Receptor (GPCR) Probe->H3R Antagonizes Sigma1R Sigma-1 Receptor (Chaperone) Probe->Sigma1R Antagonizes Neurotransmitter_Vesicle Neurotransmitter Vesicles (e.g., Histamine) H3R->Neurotransmitter_Vesicle Inhibits Release (-) Release Increased Neurotransmitter Release Neurotransmitter_Vesicle->Release Blockade of Inhibition IonChannels Ion Channels (e.g., NMDA, K+) Sigma1R->IonChannels Modulates Cellular_Response Modulation of Cellular Signaling (e.g., Neuronal Excitability, Survival) IonChannels->Cellular_Response caption Dual antagonism of H3 and Sigma-1 receptors.

Figure 1: Proposed dual-target mechanism of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

Physicochemical Properties & Handling

Proper handling and storage are paramount for ensuring the integrity and activity of the chemical probe.

PropertyValue
Chemical Name 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride
CAS Number 1185298-80-9
Molecular Formula C₁₁H₂₂Cl₂N₂O₂
Molecular Weight 285.21 g/mol
Appearance White to off-white solid
Solubility Soluble in water and DMSO. Prepare stock solutions in these solvents.
Storage Store at -20°C, desiccated, and protected from light.

Stock Solution Preparation:

  • Accurately weigh the desired amount of the compound.

  • For a 10 mM stock solution, dissolve 2.85 mg of the compound in 1 mL of sterile water or DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Application I: In Vitro Target Engagement - Radioligand Binding Assays

The first crucial step in characterizing a new chemical probe is to determine its affinity for the proposed targets. Competitive radioligand binding assays are the gold standard for this purpose.[9][10]

Binding_Assay_Workflow start Prepare Receptor Membranes (e.g., from CHO cells expressing H3R or σ1R) incubation Incubate: 1. Membranes 2. Radioligand (e.g., [3H]-Nα-methylhistamine for H3R) 3. Serial dilutions of Chemical Probe start->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (Generate competition curve, calculate IC50 and Ki) scintillation->analysis caption Workflow for competitive radioligand binding assay.

Figure 2: General workflow for determining target affinity via radioligand binding.

Detailed Protocol: Competitive Binding Assay

This protocol provides a general framework. Specific concentrations of radioligand and membrane protein must be optimized for each target.

A. Reagents & Materials

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Receptor Membranes: Commercially available or prepared from cells overexpressing human H3R or σ1R.

  • Radioligands:

    • For H3R: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol)

    • For σ1R: [³H]-(+)-pentazocine (specific activity ~40 Ci/mmol)

  • Non-specific binding control:

    • For H3R: 10 µM Thioperamide

    • For σ1R: 10 µM Haloperidol

  • Chemical Probe: 10 mM stock of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in water.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

B. Procedure

  • Prepare Probe Dilutions: Perform serial dilutions of the chemical probe stock solution in Binding Buffer to cover a concentration range from 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Total Binding: 150 µL membranes, 50 µL radioligand, 50 µL Binding Buffer.

    • Non-specific Binding (NSB): 150 µL membranes, 50 µL radioligand, 50 µL non-specific control.

    • Competition: 150 µL membranes, 50 µL radioligand, 50 µL of each chemical probe dilution.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a PEI-presoaked glass fiber filter using a cell harvester. Wash the filters four times with ice-cold wash buffer.[11]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[11]

C. Data Analysis

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the chemical probe.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Application II: In Vitro Functional Characterization

Binding affinity does not reveal whether a compound activates (agonist) or blocks (antagonist) a receptor. Functional assays are required to determine the compound's intrinsic activity.[12]

Protocol: H3R Functional Assay (cAMP Measurement)

H3R is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this decrease.

A. Reagents & Materials

  • HEK293 or CHO cells stably expressing human H3R.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • H3R Agonist: R-(-)-α-Methylhistamine.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Forskolin (to stimulate cAMP production).

B. Procedure

  • Cell Plating: Seed the H3R-expressing cells in a 96-well plate and grow to ~90% confluency.

  • Compound Treatment:

    • Wash cells with Assay Buffer.

    • Add the chemical probe at various concentrations (1 nM to 100 µM) and incubate for 15-30 minutes. This is the "antagonist mode" pre-incubation.

  • Agonist Challenge: Add the H3R agonist (e.g., R-α-Methylhistamine at its EC₈₀ concentration) to all wells except the basal control.

  • cAMP Stimulation: Add forskolin to all wells to stimulate adenylate cyclase. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

C. Data Analysis

  • Normalize the data with 100% response being the forskolin-only wells and 0% being the wells with the H3R agonist + forskolin.

  • Plot the cAMP response against the log concentration of the chemical probe.

  • An antagonist will produce a dose-dependent reversal of the agonist-induced cAMP suppression. Calculate the IC₅₀ from this curve.

Protocol: σ1R Functional Assay (Cell Viability)

Many σ1R ligands induce apoptosis in cancer cell lines, a functional readout that can be used to differentiate agonists from antagonists.[13] An agonist will typically decrease cell viability, while an antagonist will have no effect on its own but will block the effect of a known agonist.

A. Reagents & Materials

  • A cancer cell line with high σ1R expression (e.g., MDA-MB-435 human melanoma).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • σ1R Agonist: Siramesine.[13]

  • Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay).

B. Procedure

  • Cell Plating: Seed MDA-MB-435 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • To test for agonist activity, treat cells with serial dilutions of the chemical probe alone for 48-72 hours.

    • To test for antagonist activity, pre-incubate cells with serial dilutions of the chemical probe for 1 hour, then add a known σ1R agonist (e.g., Siramesine at its EC₅₀) and incubate for 48-72 hours.

  • Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's protocol.

C. Data Analysis

  • Normalize the data to vehicle-treated controls (100% viability).

  • If the probe decreases viability on its own, it may have agonist properties.

  • If the probe rescues the decrease in viability caused by the σ1R agonist, it is acting as an antagonist. Plot the cell viability against the log concentration of the probe to determine its IC₅₀ for the antagonism.

References

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  • Szałkowska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(23), 4474–4493. [Link]

  • Szałkowska, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9576–9598. [Link]

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Sources

Method

formulation of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride for animal studies

An Application Guide to the Preclinical Formulation of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride Introduction This comprehensive guide provides a framework for the rational formulation of 1,4'-Bipiperidine-4-ca...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Preclinical Formulation of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Introduction

This comprehensive guide provides a framework for the rational formulation of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride for common routes of administration in animal research. It emphasizes the underlying scientific principles, offers step-by-step protocols, and outlines essential quality control measures to ensure formulation integrity.

Physicochemical Profile and Pre-formulation Considerations

A thorough understanding of the compound's physicochemical properties is the foundation of a robust formulation strategy. While specific experimental data for this exact molecule is not extensively published, we can deduce its likely behavior based on its structure and the general properties of similar chemical entities.

Structure, Ionization, and Predicted Solubility

1,4'-Bipiperidine-4-carboxylic acid is an amphoteric compound, possessing both acidic (carboxylic acid, pKa ~2-5) and basic (two piperidine nitrogens, pKa ~9-11) functional groups. As a dihydrochloride salt, both nitrogen atoms are protonated, resulting in a dicationic species that is expected to be freely soluble in aqueous media.

The pH of the resulting solution will be acidic due to the hydrolysis of the protonated amines. This pH-dependent solubility is the most critical factor to consider during formulation. Adjusting the pH towards neutral (e.g., for intravenous administration) will cause deprotonation, first of the carboxylic acid and then of the piperidinium ions. This can lead to the formation of a zwitterion near the isoelectric point (pI), which may have significantly lower aqueous solubility. Therefore, any pH adjustment must be performed cautiously with constant monitoring for precipitation.

Caption: Predicted ionization states and solubility of the compound at different pH values.

Stability

The molecule is chemically stable, with no obvious functionalities prone to rapid hydrolysis or oxidation under standard laboratory conditions.[2] Formulations in aqueous buffers are expected to be stable for the duration of a typical experiment. However, it is best practice to prepare solutions fresh daily or to conduct a preliminary short-term stability assessment (e.g., 24 hours at room temperature and 4°C) if storage is required.[3]

Safety and Handling

Safety Data Sheets (SDS) for the parent compound, 1,4'-Bipiperidine, indicate that it is a skin and eye irritant and may cause respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation.[2] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles.[2]

    • Lab Coat: A standard lab coat should be worn to protect from skin contact.

Strategic Approach to Formulation Development

The choice of formulation vehicle and preparation method is dictated by the intended route of administration. The following workflow provides a logical progression for developing a suitable formulation.

Caption: Decision workflow for formulating 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

Vehicle Selection

Given that the compound is a dihydrochloride salt, simple aqueous vehicles are the logical starting point. The use of co-solvents or surfactants is likely unnecessary and would add complexity to the formulation.[6]

VehiclePrimary UseRationale & Considerations
Sterile Water for Injection (WFI) Parenteral, OralA clean system for initial solubility tests. Lacks buffering capacity and tonicity.
0.9% Sodium Chloride (Saline) Parenteral, OralIsotonic, well-tolerated. A common and preferred vehicle for initial formulation attempts.
Phosphate-Buffered Saline (PBS), pH 7.4 ParenteralIsotonic and buffered to a physiological pH. Ideal for IV administration to maintain pH and prevent precipitation.
5% Dextrose in Water (D5W) ParenteralIsotonic. Can be used as an alternative to saline if chloride ions are a concern for the study.
Water OralPurified water is acceptable for oral gavage formulations, which do not need to be sterile or isotonic.[7]
Key Formulation Parameters
  • pH and Buffering: For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes, the final formulation should have a pH as close to physiological (~7.4) as possible to prevent injection site irritation and ensure compatibility with blood.[8] For oral (PO) administration, a wider pH range is often tolerated, but extreme pH values should be avoided to prevent potential gastrointestinal irritation.[9]

  • Sterility and Pyrogens: All parenteral formulations must be sterile and pyrogen-free.[10][11] This is typically achieved by filtration through a 0.22 µm filter.[12] Oral formulations do not require sterility.[3]

  • Tonicity: Parenteral formulations should be isotonic (~300 mOsm/kg) to prevent hemolysis or crenation of red blood cells.[8] Using 0.9% NaCl or PBS as the vehicle typically ensures isotonicity.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing formulations for oral and intravenous administration. Always use pharmaceutical-grade reagents when available.[8]

Protocol 1: Preparation of an Oral Gavage Formulation (10 mg/mL)

This protocol describes the preparation of a simple solution for oral administration.

Materials:

  • 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline) or purified water

  • Calibrated analytical balance

  • Spatula and weigh boat

  • Volumetric flask or graduated cylinder

  • Glass beaker and magnetic stir bar/stir plate

  • Calibrated pH meter

Procedure:

  • Calculate Requirements: Determine the total volume of formulation needed. For a 10 mg/mL solution, you will need 10 mg of the compound for every 1 mL of vehicle.

  • Weigh Compound: Accurately weigh the required amount of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride and record the weight.

  • Dissolution: Transfer the weighed compound into a glass beaker. Add approximately 80% of the final required volume of saline (or water). Place a magnetic stir bar in the beaker and stir at room temperature until the solid is completely dissolved.

  • Volume Adjustment: Once dissolved, transfer the solution to a volumetric flask or graduated cylinder. Rinse the beaker with a small amount of vehicle and add it to the flask to ensure a complete transfer. Adjust the volume to the final desired level with the vehicle.

  • pH Measurement (Recommended): Measure and record the final pH of the solution. While a wide range is acceptable for oral dosing, knowing the pH is important for data consistency.[13]

  • Storage and Labeling: Transfer the final solution to a suitable, clearly labeled container. The label should include the compound name, concentration, vehicle, date of preparation, and storage conditions. For oral solutions, storage at 2-8°C is generally recommended if not used immediately.

Protocol 2: Preparation of a Sterile Intravenous Formulation (5 mg/mL)

This protocol requires aseptic technique to ensure the final product is sterile and suitable for injection.[14] All work should be performed in a laminar flow hood or biological safety cabinet.

Materials:

  • 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile disposable syringes and needles

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

  • Sterile, empty, sealed vials for the final product

  • 70% ethanol for disinfection

Procedure:

  • Prepare Aseptic Workspace: Disinfect the work surface of the laminar flow hood and all materials (e.g., beaker, stir bar, vial septa) with 70% ethanol.

  • Calculate and Weigh: Calculate the required mass of the compound for your target concentration and volume (e.g., for 10 mL of a 5 mg/mL solution, weigh 50 mg). Aseptically transfer the weighed compound into a sterile beaker or flask inside the hood.

  • Dissolution: Using a sterile syringe and needle, draw up and add approximately 80% of the final required volume of sterile PBS (pH 7.4) to the beaker.

  • Gentle Mixing: Place the beaker on a stir plate within the hood and stir with a sterile magnetic stir bar until fully dissolved. Crucially, observe for any signs of precipitation. The buffered system will raise the pH from its initially acidic state, which could impact solubility. If a persistent cloudiness or precipitate appears, the target concentration may not be achievable at this pH, and the formulation must be re-evaluated at a lower concentration.

  • Volume Adjustment: Once fully dissolved and clear, use a sterile syringe to add sterile PBS to reach the final desired volume.

  • Sterile Filtration: Draw the entire solution into a new, larger sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.

  • Final Vial Transfer: Carefully puncture the septum of the sterile final vial with the needle attached to the filter. Slowly depress the syringe plunger to filter the solution into the vial. This step both sterilizes the formulation and removes any microscopic particulates.[12]

  • Labeling: Immediately label the vial with the compound name, concentration, vehicle, preparation date, and a "Sterile for IV Use" designation.

  • Quality Control: Before use, visually inspect the final vial against a light and dark background to ensure it is free of any particulate matter.

Quality Control and Best Practices

  • Fresh is Best: Whenever possible, formulations should be prepared fresh on the day of the experiment to ensure potency and stability.[3]

  • Documentation: Meticulously document every step of the formulation process, including lot numbers of reagents, weights, volumes, and final pH. This is critical for troubleshooting and ensuring study reproducibility.

  • Animal Welfare: When administering any formulation, especially via injection, monitor the animals for any signs of adverse reaction at the injection site, such as swelling, redness, or signs of pain.[15]

  • Warm Injections: For IV injections in rodents, gently warming the formulation to body temperature can help prevent a drop in the animal's core body temperature, particularly when administering larger volumes.[16][17]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved February 4, 2026, from [Link]

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  • University of British Columbia. (n.d.). UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved February 4, 2026, from [Link]

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  • U.S. Food and Drug Administration. (2024). 1240.4122 Sterility and Pyrogen Requirements of Injectable Drug Products. Retrieved February 4, 2026, from [Link]

  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22481888, 1,4'-Bipiperidine dihydrochloride. Retrieved February 4, 2026, from [Link]

  • National Toxicology Program. (n.d.). Gad Vehicles Database. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Retrieved February 4, 2026, from [Link]

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Application

Application Notes and Protocols: Electrophysiological Characterization of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Authored by: Your Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of key electrophysiology techniques to eluc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of key electrophysiology techniques to elucidate the effects of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride on neuronal activity. Given the novelty of this compound and the diverse neuroactive potential of piperidine derivatives, a systematic and multi-tiered electrophysiological approach is essential for a thorough characterization. This guide details protocols for multielectrode array (MEA) screening, brain slice field potential recordings, and single-cell patch-clamp analysis, explaining the scientific rationale behind each experimental choice.

Introduction: The Scientific Imperative for a Multi-Faceted Electrophysiological Approach

The piperidine scaffold is a privileged structure in neuroscience drug discovery, forming the core of molecules that modulate a wide array of neuronal targets.[1][2] Derivatives have been shown to act as N-methyl-D-aspartate (NMDA) receptor antagonists[3][4][5], modulators of γ-aminobutyric acid type A (GABA-A) receptors[6][7][8], and inhibitors of monoamine oxidase (MAO)[1], among other activities. The compound 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a novel molecule with potential neuroactive properties. Its structural similarity to other known neuromodulators necessitates a comprehensive investigation of its effects on neuronal function.

A robust electrophysiological assessment is paramount to understanding the compound's mechanism of action, potential therapeutic applications, and off-target effects. This guide presents a logical, tiered approach to this characterization, beginning with high-throughput screening to identify general effects on neuronal network activity, followed by more detailed investigations into synaptic transmission and, ultimately, single-channel and single-neuron physiology.

Strategic Workflow for Electrophysiological Characterization

A systematic approach ensures that experimental resources are used efficiently and that the resulting data provides a clear and comprehensive picture of the compound's neurophysiological profile. The proposed workflow progresses from broad, network-level analysis to highly specific, single-cell and single-molecule investigations.

G A Tier 1: Network Activity Screening (Multielectrode Array - MEA) B Tier 2: Synaptic Transmission & Plasticity (Field Potential Recordings in Brain Slices) A->B  Identified network effects D Data Analysis & Interpretation A->D  No significant network effects C Tier 3: Cellular & Molecular Mechanisms (Whole-Cell Patch-Clamp) B->C Localized synaptic effects B->D  No significant synaptic effects C->D Mechanistic insights G A Presynaptic Terminal C Neurotransmitter Release A->C B Postsynaptic Terminal D Receptor Activation B->D C->D E Postsynaptic Potential D->E F 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride F->C Modulation? F->D Modulation?

Figure 2: Potential sites of action for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride at the synapse.

Tier 3: Elucidating Cellular and Molecular Mechanisms with Whole-Cell Patch-Clamp

Rationale: The patch-clamp technique is the gold standard for studying the electrophysiological properties of individual neurons and the function of ion channels. [9][10][11]It allows for high-resolution recording of ionic currents and membrane potential, providing detailed insights into the molecular targets of a compound. [12][13][14][15]Based on the findings from Tiers 1 and 2, and the known activities of other piperidine derivatives, patch-clamp experiments can be designed to test specific hypotheses, such as the modulation of NMDA or GABA-A receptors.

Whole-Cell Patch-Clamp Protocol

Objective: To characterize the effects of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride on specific ligand-gated or voltage-gated ion channels in cultured neurons or brain slices.

Materials:

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Internal and external solutions specific to the ion channel of interest

  • Cultured neurons or acute brain slices

  • 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride and relevant agonists/antagonists

Procedure:

  • Cell Preparation: Prepare cultured neurons or an acute brain slice for recording.

  • Pipette Pulling and Filling: Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the appropriate internal solution.

  • Gigaohm Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.

  • Voltage-Clamp or Current-Clamp Recording:

    • Voltage-Clamp: Clamp the membrane potential at a specific holding potential and record the ionic currents evoked by application of an agonist (e.g., NMDA or GABA) or by a voltage step protocol.

    • Current-Clamp: Inject current to hold the neuron at its resting membrane potential and record changes in membrane potential or firing activity in response to stimuli.

  • Compound Application: Apply 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride via the perfusion system and record its effect on the evoked currents or membrane potential.

  • Data Analysis: Analyze changes in current amplitude, kinetics (activation, deactivation, desensitization), and/or neuronal firing properties.

Example: Investigating NMDA Receptor Modulation

Hypothesis: 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride acts as an NMDA receptor antagonist.

Experimental Design:

  • Voltage-Clamp Recordings: Hold the neuron at -70 mV and apply NMDA and its co-agonist glycine to evoke an inward current.

  • Compound Application: Co-apply 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride with the agonists.

  • Expected Result: A reduction in the amplitude of the NMDA-evoked current would support the hypothesis.

Example: Investigating GABA-A Receptor Modulation

Hypothesis: 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a positive allosteric modulator of GABA-A receptors.

Experimental Design:

  • Voltage-Clamp Recordings: Hold the neuron at -60 mV and apply a sub-maximal concentration of GABA to evoke an outward chloride current.

  • Compound Application: Co-apply 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride with GABA.

  • Expected Result: An enhancement of the GABA-evoked current amplitude would indicate positive allosteric modulation.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of any observed effects. The collective interpretation of data from all three tiers will provide a comprehensive profile of the neuronal effects of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

Conclusion

The electrophysiological techniques outlined in these application notes provide a robust framework for the systematic characterization of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride's effects on neuronal activity. This tiered approach, from network-level screening to single-channel analysis, is designed to deliver a comprehensive understanding of the compound's neuropharmacological profile, thereby guiding future drug development efforts.

References

  • Axion Biosystems. (n.d.). Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes. Retrieved from [Link]

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  • Harvard Bioscience. (2024, October 1). What is an MEA (multielectrode array or microelectrode array)?. Retrieved from [Link]

  • JoVE. (2025, July 8). Recording Neuronal Field Excitatory Postsynaptic Potentials in Acute Hippocampal Slices. Retrieved from [Link]

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  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem. Retrieved from [Link]

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Method

Application Note: Assessing Blood-Brain Barrier Permeability of 1,4'-Bipiperidine-4-carboxylic Acid Derivatives

Executive Summary & Chemical Context[1][2] 1,4'-Bipiperidine-4-carboxylic acid derivatives represent a privileged scaffold in CNS drug discovery, frequently utilized in the design of Muscarinic antagonists, Histamine H3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

1,4'-Bipiperidine-4-carboxylic acid derivatives represent a privileged scaffold in CNS drug discovery, frequently utilized in the design of Muscarinic antagonists, Histamine H3 receptor ligands, and Acetylcholinesterase (AChE) inhibitors. However, this scaffold presents a distinct physicochemical paradox known as the "Zwitterion Trap."

At physiological pH (7.4), the basic piperidine nitrogen (typically pKa ~8.5–9.5) is protonated, while the distal carboxylic acid (pKa ~3.5–4.5) is deprotonated. This results in a highly polar zwitterionic species with low logD, historically correlating with poor passive BBB permeation. Furthermore, the bipiperidine moiety is a frequent pharmacophore for P-glycoprotein (P-gp/MDR1) recognition, creating a dual barrier of low passive entry and high active efflux.

This guide outlines a self-validating screening cascade designed specifically to de-risk these liabilities early in the lead optimization phase.

The Screening Cascade

To maximize resource efficiency, we employ a funnel approach. Compounds only progress if they meet specific "Go/No-Go" criteria at each stage.

ScreeningCascade Start New Derivative Synthesis InSilico Phase 1: In Silico (MPO & pKa) Start->InSilico Decision1 CNS MPO > 4.0? InSilico->Decision1 PAMPA Phase 2: PAMPA-BBB (Passive Diffusion) Decision2 Pe > 2.0 x 10^-6 cm/s? PAMPA->Decision2 MDCK Phase 3: MDCK-MDR1 (Efflux Assessment) Decision3 Efflux Ratio < 2.5? MDCK->Decision3 InVivo Phase 4: In Vivo PK (Kp,uu determination) Decision1->Start Redesign (Ester/Bioisostere) Decision1->PAMPA Pass Decision2->MDCK Pass Decision2->MDCK Low Passive (Check Active Transport) Decision3->Start Redesign (Reduce H-bonds) Decision3->InVivo Pass

Figure 1: Strategic screening funnel for bipiperidine derivatives. Note that low passive permeability in PAMPA does not automatically kill a compound if active uptake is suspected, but for this scaffold, it usually signals the need for prodrug strategies.

Phase 1: In Silico Physicochemical Profiling

Before synthesis, evaluate the "CNS Multi-Parameter Optimization" (CNS MPO) score. For 1,4'-bipiperidine-4-carboxylic acids, the Acidic Group is the primary penalty.

Key Metrics & Thresholds
ParameterTarget RangeRationale for Bipiperidines
cLogP 2.0 – 5.0Lipophilicity must offset the ionization cost.
cLogD (pH 7.4) > 1.0Critical check. If < 0, the zwitterion is too dominant.
TPSA < 90 ŲThe carboxylic acid contributes ~37 Ų alone. Limit other polar groups.
pKa (Basic) < 8.5Lowering amine basicity increases the fraction of neutral species.
H-Bond Donors ≤ 2The acid OH counts as 1. Keep the scaffold otherwise "clean".

Application Note: If cLogD is < 0, consider masking the carboxylic acid as an ester or amide prodrug, or replacing it with a bioisostere like a tetrazole or oxadiazole.

Phase 2: High-Throughput PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a readout of passive diffusion.[1][2][3][4] Since this scaffold is prone to ionization, we use a modified lipid mixture to mimic the brain endothelial cell membrane rigidity.

Protocol: Porcine Brain Lipid PAMPA

Objective: Determine effective permeability (


) without transporter interference.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF, hydrophobic).

  • Acceptor Plate: 96-well PTFE receiver plate.

  • Membrane Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • System Solution: PBS (pH 7.4) + 5% DMSO (to aid solubility of lipophilic tails).

Step-by-Step Methodology:

  • Membrane Preparation: Carefully pipette 4 µL of the Porcine Brain Lipid/Dodecane solution onto the filter of the donor plate. Crucial: Allow 5 minutes for solvent evaporation to ensure a stable bilayer.

  • Donor Loading: Add 150 µL of the test compound (10 µM in PBS/DMSO) to the donor wells.

    • Control: Include Verapamil (High Perm) and Theophylline (Low Perm).

  • Acceptor Loading: Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate. Seal with a humidity chamber to prevent evaporation.

  • Incubation: Incubate at 25°C for 18 hours (passive diffusion is slow for zwitterions).

  • Quantification: Separate plates. Analyze both donor and acceptor compartments via LC-MS/MS.[5]

Data Analysis: Calculate


 (cm/s) using the formula:


  • Success Criterion:

    
     cm/s suggests moderate passive entry. Values 
    
    
    
    indicate the compound is likely BBB-impermeable unless actively transported.

Phase 3: MDCK-MDR1 (P-gp) Efflux Assay

This is the critical "Go/No-Go" step. Bipiperidines are notoriously good substrates for P-glycoprotein (MDR1). We use MDCK-MDR1 cells over Caco-2 due to faster growth and tighter junctions (higher TEER).

Protocol: Bidirectional Transport

Objective: Calculate the Efflux Ratio (ER) to determine if the compound is pumped out of the brain.

Cell Culture:

  • Use MDCK-II cells transfected with human MDR1 gene.[5]

  • Seed on Transwell™ inserts (0.4 µm pore size) at

    
     cells/cm².
    
  • Validation: Use only monolayers with TEER > 1500

    
    .
    

Workflow:

  • Equilibration: Wash monolayers with HBSS (pH 7.4).

  • Dosing (A

    
     B):  Add compound (5 µM) to the Apical (blood side) chamber. Sample Basolateral (brain side) at T=60 min.
    
  • Dosing (B

    
     A):  Add compound (5 µM) to the Basolateral chamber. Sample Apical at T=60 min.
    
  • Inhibitor Check: If ER is high, repeat assay with Elacridar (2 µM), a potent P-gp inhibitor.

Calculations:




Interpretation for Bipiperidine Derivatives:

  • ER < 2.0: Not a P-gp substrate. Good candidate.

  • ER > 2.0: P-gp substrate.

    • Action: If

      
       is high (> 
      
      
      
      ), the compound may saturate the pump and still penetrate (Saturable Efflux).
    • Action: If

      
       is low, the compound is effectively locked out. Stop and redesign. 
      

Phase 4: In Vivo Validation (Kp,uu)

For compounds passing MDCK-MDR1 (ER < 2.5), determine the Unbound Partition Coefficient (


)  in rodents. This is the only metric that accounts for plasma protein binding (PPB) and brain tissue binding (

).

Method:

  • Dosing: IV infusion to steady state (

    
    ) in rats.
    
  • Sampling: Collect plasma and whole brain homogenate.

  • Equilibrium Dialysis: Determine fraction unbound in plasma (

    
    ) and brain homogenate (
    
    
    
    ).
    • Note: For bipiperidines, non-specific binding to brain tissue lipids is often high (

      
      ).
      
  • Calculation:

    
    
    

Target:


 implies sufficient free drug concentration in the CNS.

Troubleshooting & Optimization

Problem: High P-gp Efflux (ER > 5.0).

  • Cause: The basic piperidine nitrogen is a key recognition element for P-gp.

  • Solution: Reduce basicity (fluorination of the piperidine ring) or steric shielding (adding methyl groups adjacent to the nitrogen).

Problem: Low Passive Permeability (PAMPA


 < 0.5).
  • Cause: Zwitterionic species at pH 7.4.

  • Solution: Prodrug Strategy. Convert the carboxylic acid to an ethyl ester.

    • Validation: Test the ester in PAMPA (should be high perm) and test the ester in plasma stability assays to ensure it hydrolyzes to the active acid after crossing the BBB (though brain esterase activity must also be confirmed).

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

  • Wang, Q., et al. (2005). "MDR1-MDCK Permeability Assay for Permeability and P-gp Substrate Assessment." Xenobiotica.

  • Friden, M., et al. (2011). "Measurement of unbound drug exposure in the brain: specific considerations for zwitterions." Drug Metabolism and Disposition.

  • Pardridge, W. M. (2012). "Drug transport across the blood–brain barrier."[6][3][4][7][8][9][10] Journal of Cerebral Blood Flow & Metabolism.

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry.

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Application

Application Notes and Protocols for 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride in Neurological Disorder Research

Introduction: The Rationale for Investigating 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride in Neurological Disorders The study of neurological disorders, particularly those with cognitive deficits such as schizop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride in Neurological Disorders

The study of neurological disorders, particularly those with cognitive deficits such as schizophrenia, is an area of intense research. A promising therapeutic strategy involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function. The NMDA receptor hypofunction hypothesis of schizophrenia suggests that reduced activity of this receptor contributes to the cognitive and negative symptoms of the disorder.[1]

Glycine is an obligatory co-agonist of the NMDA receptor, meaning its binding is essential for the receptor to be activated by glutamate. The synaptic concentration of glycine is regulated by the glycine transporter 1 (GlyT1), which is found on glial cells and presynaptic terminals. By inhibiting GlyT1, the reuptake of glycine is blocked, leading to an increase in its synaptic concentration. This, in turn, enhances NMDA receptor function and offers a potential therapeutic avenue for improving cognitive impairments associated with schizophrenia.[1][2][3]

1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride belongs to the piperidine class of compounds. Numerous piperidine derivatives have been investigated as potent and selective GlyT1 inhibitors.[4] While direct pharmacological data for 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride is not extensively available in public literature, its structural features suggest it is a compelling candidate for investigation as a GlyT1 inhibitor. These application notes provide a comprehensive guide for researchers to explore the potential of this compound in the context of neurological disorders, based on established methodologies for characterizing GlyT1 inhibitors.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1,4'-bipiperidine-4'-carboxylic acid;dihydrochloride
Molecular Formula C₁₁H₂₂Cl₂N₂O₂
Molecular Weight 285.21 g/mol
CAS Number 1185298-80-9
Physical Form Solid
Solubility Soluble in water

Proposed Mechanism of Action: GlyT1 Inhibition

The central hypothesis for the application of 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride in neurological disorders is its potential to act as a GlyT1 inhibitor. The proposed mechanism is illustrated below:

GlyT1_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding Compound 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride GlyT1 GlyT1 Compound->GlyT1 Inhibition Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Activation Neuronal_Response Enhanced Synaptic Plasticity & Cognitive Function Ca_ion->Neuronal_Response GlyT1->Glycine Reuptake

Proposed mechanism of action for 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride.

Comparative Data of Known GlyT1 Inhibitors

To provide a benchmark for experimental outcomes, the following table summarizes the in vitro potency of several well-characterized GlyT1 inhibitors.

CompoundTargetIC₅₀ (nM)Assay SystemReference
BitopertinHuman GlyT125Glycine uptake assay[3]
SSR504734Human GlyT118Glycine uptake assay[3]
RG1678Human GlyT1Potent and selectiveNot specified[5]

Experimental Protocols

The following protocols are designed to systematically evaluate the potential of 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride as a GlyT1 inhibitor and its efficacy in preclinical models of neurological disorders.

Part 1: In Vitro Characterization

This assay directly measures the ability of the test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1

  • [³H]Glycine

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride

  • Known GlyT1 inhibitor (e.g., Bitopertin) as a positive control

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture HEK293-hGlyT1 cells to 80-90% confluency in appropriate media.

  • Compound Preparation: Prepare a stock solution of 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride in a suitable solvent (e.g., water or DMSO). Create a serial dilution to obtain a range of concentrations for IC₅₀ determination.

  • Assay: a. Plate the cells in a 96-well plate. b. Wash the cells with assay buffer. c. Pre-incubate the cells with varying concentrations of the test compound or positive control for 15-30 minutes at room temperature. d. Initiate glycine uptake by adding [³H]Glycine to each well. e. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. f. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. g. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. b. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Glycine_Uptake_Assay_Workflow Start Start Cell_Culture Culture HEK293-hGlyT1 cells Start->Cell_Culture Compound_Prep Prepare serial dilutions of 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride Cell_Culture->Compound_Prep Pre_incubation Pre-incubate cells with compound Compound_Prep->Pre_incubation Glycine_Uptake Add [³H]Glycine to initiate uptake Pre_incubation->Glycine_Uptake Termination Terminate uptake and wash cells Glycine_Uptake->Termination Measurement Lyse cells and measure radioactivity Termination->Measurement Data_Analysis Calculate IC₅₀ Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro glycine uptake inhibition assay.
Part 2: In Vivo Evaluation in Animal Models

Prior to efficacy studies, it is crucial to determine the pharmacokinetic properties of the compound to establish appropriate dosing regimens.

Procedure:

  • Administer 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride to rodents (e.g., rats or mice) via relevant routes (e.g., oral gavage, intravenous injection).

  • Collect blood samples at various time points post-administration.

  • Analyze plasma concentrations of the compound using LC-MS/MS.

  • Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).

The NMDA receptor antagonist phencyclidine (PCP) or MK-801 can be used to induce a state in rodents that mimics some of the cognitive deficits observed in schizophrenia.

Animal Model:

  • Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Induce cognitive deficits by sub-chronic administration of PCP or a single dose of MK-801.

Behavioral Test: Novel Object Recognition (NOR) Task The NOR task assesses recognition memory, a cognitive domain often impaired in schizophrenia.

Procedure:

  • Habituation: Allow the animals to explore an open-field arena for a few days.

  • Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.

  • Test Phase: After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Drug Administration: Administer 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride at various doses (determined from pharmacokinetic studies) prior to the training or test phase.

  • Data Collection and Analysis: a. Record the time spent exploring each object. b. Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). c. A higher DI indicates better recognition memory. Compare the DI of the compound-treated group with the vehicle-treated and healthy control groups.

NOR_Task_Workflow Animal_Model Induce cognitive deficits (e.g., with PCP or MK-801) Habituation Habituate animals to arena Animal_Model->Habituation Training Familiarization with two identical objects Habituation->Training Drug_Admin Administer test compound or vehicle Training->Drug_Admin Retention Retention Interval Drug_Admin->Retention Test Exposure to one familiar and one novel object Retention->Test Data_Analysis Calculate Discrimination Index Test->Data_Analysis

Workflow for the Novel Object Recognition (NOR) task.

Conclusion and Future Directions

These application notes provide a foundational framework for the investigation of 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride as a potential therapeutic agent for neurological disorders characterized by cognitive deficits. The proposed experiments will help to elucidate its mechanism of action, potency, and in vivo efficacy. Positive results from these studies would warrant further investigation into its selectivity against other transporters and receptors, as well as its safety profile. The exploration of novel compounds like 1,4'-Bipiperidine-4'-carboxylic acid dihydrochloride is essential for the development of new and improved treatments for complex conditions such as schizophrenia.

References

  • Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., Ochse, M., Schoemaker, H., & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(5), 1403–1412. [Link]

  • Hashimoto, K. (2010). Glycine Transport Inhibitors for the Treatment of Schizophrenia. The Open Medicinal Chemistry Journal, 4, 10-19. [Link]

  • Pinard, E., Alanine, A., Alberati, D., Bender, M., Borroni, E., Brom, V., Burner, S., Fischer, H., Gatti-McArthur, S., Guba, W., Hennequin, L., Kapps, M., Kew, J. N. C., Kummle, K., Moreau, J.-L., Mory, R., Mueggler, D., Muenster, H., Mura, C., ... Woltering, T. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(13), 4603–4614. [Link]

  • Singer, P., Dubroqua, S., & Yee, B. K. (2015). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Topics in Medicinal Chemistry, 15(3), 220–236. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride

Welcome to the technical support center for the synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The most common synthetic route involves the reductive amination of N-Boc-4-piperidone with ethyl isonipecotate, followed by hydrolysis of the ester, deprotection of the Boc group, and formation of the dihydrochloride salt.

Question 1: My reductive amination of N-Boc-4-piperidone with ethyl isonipecotate is resulting in a low yield of the coupled product. What are the likely causes and how can I improve it?

Answer:

Low yields in this key C-N bond-forming step are a frequent challenge. The issue often lies in the delicate balance between iminium ion formation and reduction.

Potential Causes & Solutions:

  • Premature Reduction of the Ketone: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the N-Boc-4-piperidone starting material before it has a chance to form an iminium ion with ethyl isonipecotate. This leads to the formation of N-Boc-4-hydroxypiperidine as a major byproduct.

    • Solution: Employ a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations as it is less reactive towards ketones and aldehydes but highly effective at reducing the intermediate iminium ion[1][2][3][4]. Sodium cyanoborohydride (NaBH₃CN) is another viable option, particularly under mildly acidic conditions which favor iminium ion formation[5].

  • Incomplete Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion may not be favorable under your reaction conditions.

    • Solution 1: pH Adjustment: Reductive amination is often most efficient under mildly acidic conditions (pH 4-6). The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial condensation with the amine[2].

    • Solution 2: Water Removal: The formation of the iminium ion from the hemiaminal intermediate involves the elimination of water. While not always necessary with modern reagents, in some systems, the use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the iminium ion.

  • Steric Hindrance: While less of an issue with these specific reactants, significant steric bulk on either the amine or the ketone can slow down the reaction rate.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction endpoint.

Optimized Reaction Conditions Summary:

ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces iminium ions over ketones.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents.
Catalyst Acetic Acid (catalytic amount)Promotes iminium ion formation.
Temperature Room TemperatureGenerally sufficient; gentle heating may be required.
Monitoring TLC or LC-MSTo ensure the reaction goes to completion.

Question 2: During the ester hydrolysis step, I'm getting incomplete conversion to the carboxylic acid. How can I drive this reaction to completion?

Answer:

Incomplete hydrolysis is typically due to insufficient reaction time, temperature, or strength of the base.

Potential Causes & Solutions:

  • Insufficient Hydrolysis Conditions: The ethyl ester may be resistant to hydrolysis under mild conditions.

    • Solution 1: Stronger Base/Higher Temperature: Use a stronger base like potassium hydroxide (KOH) in place of or in addition to lithium hydroxide (LiOH). Increasing the reaction temperature to reflux in a suitable solvent system (e.g., a mixture of tetrahydrofuran (THF) and water) will also increase the rate of hydrolysis.

    • Solution 2: Extended Reaction Time: Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed. Saponification reactions can sometimes require several hours to go to completion.

Question 3: The final product, 1,4'-Bipiperidine-4-carboxylic acid, is difficult to purify. Standard silica gel chromatography gives poor recovery and significant tailing. What purification strategies do you recommend?

Answer:

The product is a zwitterionic compound at neutral pH, containing both a basic secondary amine and an acidic carboxylic acid. This dual nature is the primary cause of purification difficulties on standard silica gel.

Potential Causes & Solutions:

  • Strong Interaction with Silica Gel: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and irreversible adsorption[6].

    • Solution 1: Modified Eluent System: Add a basic modifier to your eluent system to compete with the product for binding to the silica. A common choice is to add 0.5-2% triethylamine (TEA) or ammonia in methanol to your dichloromethane/methanol mobile phase.

    • Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, for your column chromatography.

    • Solution 3: Reverse-Phase Chromatography: Reverse-phase HPLC using a C18 column with a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) can be an effective method for purification[1].

  • Zwitterionic Nature: The zwitterionic character of the free base can lead to poor solubility in many common organic solvents, making extraction and chromatography challenging.

    • Solution: Crystallization/Recrystallization: This is often the most effective method for purifying the final free base before salt formation. The zwitterionic nature that hinders chromatography can be an advantage here, as the compound may crystallize well from a specific solvent or solvent mixture (e.g., ethanol/water, isopropanol). A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to induce crystallization[6].

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the synthesis?

A1: A robust, multi-step synthesis is outlined below:

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 eq) and ethyl isonipecotate (1.1 eq) in dichloromethane (DCM), add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected bipiperidine ester.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude product from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH) (3-4 eq).

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to ~7 using 1M HCl. The product may precipitate at this stage.

  • Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts and concentrate to yield the crude Boc-protected carboxylic acid.

Step 3: Boc Deprotection and Dihydrochloride Salt Formation

  • Dissolve the crude Boc-protected acid in a suitable solvent like dioxane or methanol.

  • Add an excess of a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution.

  • Stir the mixture at room temperature. The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a cold, non-polar solvent like diethyl ether or acetone, and dry under vacuum to yield the final product, 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

Q2: How do I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% TFA is a good starting point[1].

  • Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should be followed. Specifically:

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • The use of strong acids like HCl requires caution. The deprotection step should be performed in a well-ventilated fume hood.

  • Dichloromethane and other chlorinated solvents are hazardous and should be handled with care.

Visualizations

Reductive Amination Workflow

cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Product cluster_byproduct Potential Byproduct start_ketone N-Boc-4-piperidone iminium Iminium Ion Formation (+ Catalytic Acid) start_ketone->iminium byproduct N-Boc-4-hydroxypiperidine start_ketone->byproduct Premature Reduction start_amine Ethyl Isonipecotate start_amine->iminium reduction Reduction with NaBH(OAc)₃ iminium->reduction product Boc-Protected Bipiperidine Ester reduction->product

Caption: Workflow of the reductive amination step.

Troubleshooting Logic for Low Yield

start Low Yield in Reductive Amination check_sm Check for Starting Material Consumption (TLC/LC-MS) start->check_sm sm_present Significant Starting Ketone Remaining? check_sm->sm_present cause_incomplete Incomplete Reaction sm_present->cause_incomplete No cause_reduction Premature Reduction of Ketone sm_present->cause_reduction Yes solution_incomplete Increase Reaction Time/Temp Add Catalytic Acid cause_incomplete->solution_incomplete solution_reduction Use Milder Reducing Agent (e.g., NaBH(OAc)₃) cause_reduction->solution_reduction

Caption: Decision tree for troubleshooting low yields.

References

  • Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Method for preparing 4-Boc-aminopiperidine. CN107805218B.
  • Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. US7662964B2.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. [Link]

  • 4-Aminopiperidine-4-carboxylic acid. PubChem. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Separation of 4-Anilinopiperidine-4-carboxamide on Newcrom R1 HPLC column. SIELC. [Link]

  • 1,4'-Bipiperidine. PubChem. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. CN102442937A.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Optimization

troubleshooting solubility issues with 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in aqueous buffers

Executive Summary This guide addresses the frequent solubility challenges associated with 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 1185298-80-9 / Parent CAS: 4897-50-1). While this compound is theoretica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the frequent solubility challenges associated with 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 1185298-80-9 / Parent CAS: 4897-50-1). While this compound is theoretically water-soluble due to its ionic nature, users often encounter precipitation when introducing it to physiological buffers (PBS, HEPES) or neutralizing the pH.

The root causes are typically the Common Ion Effect (high chloride load) and the Isoelectric Point (pI) Trap (zwitterion formation). This guide provides mechanistic explanations and self-validating protocols to overcome these issues.

Module 1: The Core Mechanism

Q: Why does this "soluble" salt precipitate in my PBS buffer?

A: You are likely experiencing a combination of "Salting Out" and pH Shock.

  • The Common Ion Effect: Your compound is a dihydrochloride (2HCl) salt. It dissociates into the organic cation and two chloride ions (

    
    ). Standard PBS (Phosphate Buffered Saline) already contains 
    
    
    
    . By adding your drug directly to PBS, you increase the total
    
    
    concentration. According to the solubility product principle (
    
    
    ), an excess of chloride ions shifts the equilibrium back toward the solid precipitate form.
  • The pH Shock: The 2HCl salt is inherently acidic. Dissolving it directly into a buffer with limited capacity (like 10mM PBS) may drop the pH locally, or conversely, the buffer's neutral pH may force the molecule into its zwitterionic state (net neutral charge), which is its least soluble form.

Visualizing the Solubility Trap

The following diagram illustrates the decision logic required to avoid precipitation.

SolubilityLogic Start Start: Solid Powder (1,4'-Bipiperidine... 2HCl) DirectBuffer Direct Addition to PBS/HEPES (pH 7.4) Start->DirectBuffer Avoid PreDissolve Pre-dissolve in Pure Water (Milli-Q) Start->PreDissolve Recommended Precipitate Result: Cloudy/Precipitate (Common Ion Effect) DirectBuffer->Precipitate ClearAcidic Result: Clear Solution (Acidic pH ~2-3) PreDissolve->ClearAcidic Titration Slow Titration (0.1N NaOH) ClearAcidic->Titration If neutral pH needed Dilution Dilute into Buffer (Final Step) ClearAcidic->Dilution If low conc. (<1mM) Titration->Dilution

Figure 1: Solubility Decision Tree. Direct addition to high-salt buffers is the primary cause of experimental failure.

Module 2: Troubleshooting & FAQs

Q: The powder looks sticky or clumped. Is it degraded?

A: Not necessarily, but it has likely absorbed moisture. Dihydrochloride salts of diamines are highly hygroscopic . If the vial was left open or stored without desiccants, the salt absorbs atmospheric water.

  • Impact: Your weighed mass will be inaccurate (you are weighing water + drug), leading to lower actual molar concentrations.

  • Fix: Store at -20°C in a sealed container with desiccant. Allow the vial to warm to room temperature before opening to prevent condensation.

Q: I added NaOH to neutralize the solution, and it turned white. Why?

A: You hit the Isoelectric Point (pI) . This molecule contains a carboxylic acid (pKa


 4) and two amine centers (piperidine pKa 

10-11).
  • At pH < 4: Fully protonated (

    
     charge). Highly soluble.
    
  • At pH ~7-9: The acid is deprotonated (

    
    ) and amines are protonated (
    
    
    
    ). The net charge approaches zero (Zwitterion).
  • The Trap: Zwitterions have the lowest solubility in water because they lack net charge repulsion to prevent aggregation.

  • Solution: Do not titrate rapidly. If you must neutralize, do so in a large volume to keep the concentration below the solubility limit of the zwitterion.

Q: What is the maximum solubility?

A:

Solvent Condition Est. Max Solubility Notes
Pure Water pH < 3 (Native) > 50 mM Highly soluble due to ionic repulsion.

| PBS (1X) | pH 7.4 | < 5 mM | Limited by Common Ion Effect (


). |
| DMSO  | n/a | > 100 mM | Good for making high-conc stocks. |

Module 3: The "Golden Standard" Dissolution Protocol

Objective: Prepare a 10 mM stock solution for biological assays without precipitation.

Materials
  • 1,4'-Bipiperidine-4-carboxylic acid 2HCl powder.

  • Sterile Milli-Q Water (Deionized).

  • 1N NaOH (for fine adjustment).

  • 10X PBS (Phosphate Buffered Saline).

Step-by-Step Procedure
  • The "Water First" Rule: Weigh the required amount of powder. Dissolve it completely in pure water at 10x the desired final concentration.

    • Why? This avoids the chloride ions in PBS and ensures the salt fully dissociates in an acidic environment where it is most stable.

  • Visual Verification: Vortex for 30 seconds. The solution should be crystal clear.

    • Check Point: If it is not clear in pure water, the powder may be degraded or the water is contaminated.

  • pH Check (Optional but Recommended): Spot-check pH with litmus paper. It should be acidic (

    
     pH 2-3).
    
  • The Dilution Step: Slowly add the concentrated aqueous stock to your buffer (e.g., PBS) while stirring.

    • Ratio: 1 part Stock + 9 parts Buffer.

    • Mechanism:[1] This rapid dilution prevents the local concentration of the zwitterion from exceeding its solubility limit during the pH transition.

  • Final pH Adjustment: Only after dilution, check the final pH. If adjustment is needed, add 0.1N NaOH dropwise with vigorous stirring to prevent localized precipitation spikes.

Module 4: Chemical Pathway & Stability

Understanding the protonation states helps predict behavior. The diagram below maps the species transition across pH levels.

SpeciesTransition Acidic pH < 4 (Cationic Form) Soluble Neutral pH 6 - 8 (Zwitterionic Form) Precipitation Risk Acidic->Neutral + OH- (Neutralization) Neutral->Acidic + H+ (Re-acidification) Basic pH > 11 (Anionic Form) Soluble Neutral->Basic + OH- (Deprotonation)

Figure 2: pH-Dependent Species Transition. The "Danger Zone" is pH 6-8.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22481888, 1,4'-Bipiperidine dihydrochloride. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compilation (Evans/Williams). Organic Chemistry Data. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Piperidinecarboxylic acid (Analogous Structure Properties). SRD 69.[2] Retrieved from [Link]

Sources

Troubleshooting

overcoming instability of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in solution

The following technical guide addresses the stability profile of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 4876-60-2 / 933721-82-5 derivatives). It focuses on overcoming solution-phase instability, primar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 4876-60-2 / 933721-82-5 derivatives). It focuses on overcoming solution-phase instability, primarily driven by oxidative degradation of the piperidine moieties and pH-dependent solubility shifts.

Executive Summary & Chemical Context

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride contains two piperidine rings linked via a tertiary amine junction, with a secondary amine on the terminal ring and a carboxylic acid moiety.

  • Core Vulnerability: The molecule is susceptible to N-oxidation at the tertiary amine site and carbamate formation at the secondary amine site upon exposure to atmospheric CO₂.

  • The "Instability" Myth: Users often report "degradation" which is frequently pH-induced precipitation (zwitterionic aggregation) or oxidative discoloration rather than cleavage of the carbon skeleton.

Troubleshooting Guide (Q&A)

Category A: Solution Discoloration & Extra Peaks

Q1: My clear aqueous solution turns yellow/brown after 24 hours at room temperature. Is the compound degrading? Diagnosis: Yes, this indicates oxidative degradation . Piperidine derivatives, particularly those with tertiary amines, are prone to forming N-oxides when exposed to dissolved oxygen and light.[1] The Fix:

  • Degas Solvents: Do not use fresh Milli-Q water directly. Sonicate the water under vacuum or sparge with Argon/Nitrogen for 15 minutes before adding the solid.

  • Light Protection: Store solutions in amber glass vials. UV light accelerates the radical oxidation of the amine.

  • Add Antioxidants: For non-biological applications, adding 0.1% sodium metabisulfite can scavenge free radicals.

Q2: I see a "split peak" or shoulder in my LC-MS chromatogram (M+16). What is this? Diagnosis: The M+16 peak corresponds to the N-oxide impurity . This forms rapidly if the stock solution is stored in non-degassed solvents or subjected to repeated freeze-thaw cycles. The Fix:

  • Immediate Action: Prepare fresh stock. N-oxides are difficult to reduce back to the parent amine quantitatively in sensitive biological media.

  • Prevention: Store stock solutions at -80°C (not -20°C) to kinetically arrest the oxidation.

Category B: Solubility & Precipitation

Q3: The compound dissolves in water but precipitates when I add it to my cell culture media (pH 7.4). Why? Diagnosis: This is a pH-dependent solubility crash .

  • Mechanism: The compound is supplied as a dihydrochloride (2HCl) salt, which is highly acidic. When added to buffered media, the pH rises. The molecule transitions through its zwitterionic point (Isoelectric point, pI), where the net charge is zero (Carboxylate is -1, Amines are partially protonated/deprotonated). At the pI, solubility is minimal. The Fix:

  • Protocol: Pre-dissolve the compound in a vehicle like DMSO (if compatible) or a high-strength buffer (e.g., PBS with extra buffering capacity) rather than adding the acidic salt directly to weak media.

  • Check pH: Ensure the final pH of your assay hasn't dropped. The 2HCl salt can overwhelm the bicarbonate buffer in cell media, causing both precipitation and cell toxicity due to acidosis.

Technical Deep Dive: Degradation Pathways

The instability of 1,4'-bipiperidine-4-carboxylic acid is governed by two primary mechanisms. Understanding these allows for the design of "self-validating" storage protocols.

Mechanism 1: Radical N-Oxidation

The tertiary nitrogen connecting the two piperidine rings is the most electron-rich site. In the presence of dissolved oxygen (


), it undergoes single-electron transfer oxidation, leading to the N-oxide. This is irreversible under standard storage conditions.
Mechanism 2: Carbamate Formation (The "Air" Effect)

The secondary amine on the terminal piperidine ring is nucleophilic. Upon exposure to atmospheric


, it reversibly forms a carbamate salt. While this isn't "destruction" of the molecule, it alters the retention time in HPLC and changes the binding affinity in biological assays.
Visualizing the Instability Logic

StabilityLogic Start Observation: Instability in Solution CheckColor Is solution colored (Yellow)? Start->CheckColor CheckPrec Is there precipitate? Start->CheckPrec Oxidation Cause: N-Oxidation CheckColor->Oxidation Yes Carbamate Cause: CO2 Absorption CheckColor->Carbamate No (Shift in RT only) Precipitation Cause: Isoelectric Aggregation CheckPrec->Precipitation Yes (at pH 6-8) ActionOx Action: Degas solvents, Store under Argon, -80°C Oxidation->ActionOx ActionpH Action: Adjust pH > 8 or < 4, Use DMSO co-solvent Precipitation->ActionpH ActionCarb Action: Acidify slightly (pH 5-6) to protonate amine Carbamate->ActionCarb

Caption: Decision tree for diagnosing and remediating instability issues with 1,4'-Bipiperidine derivatives.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this protocol for long-term storage (up to 3 months).

  • Solvent Prep: Spurge anhydrous DMSO with Argon gas for 10 minutes to remove dissolved oxygen.

  • Weighing: Weigh the dihydrochloride salt quickly. (Note: The salt is hygroscopic; minimize air exposure).

  • Dissolution: Add the degassed DMSO to the solid. Vortex until clear.

  • Aliquot: Immediately dispense into single-use amber vials (e.g., 50 µL aliquots).

  • Inert Overlay: Blow a gentle stream of Argon over the liquid surface before capping.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C.

Protocol B: Neutralization for Biological Assays

Use this to prevent pH shock and precipitation in cell culture.

StepComponentActionRationale
1 Stock Dissolve in 0.1 M HCl initially.Keeps amines protonated, preventing oxidation and carbamate formation.
2 Dilution Dilute into PBS (pH 7.4) immediately before use.[2]Minimizes time at neutral pH where aggregation occurs.
3 Check Verify optical clarity.If cloudy, reduce concentration or add 5% cyclodextrin as a solubilizer.

References

  • PubChem. (2025).[3][4] 1,4'-Bipiperidine dihydrochloride - Compound Summary. National Center for Biotechnology Information. [Link][3]

  • Vertex AI Search. (2023). Stability study on piperidine-carboxylic acid derivatives (CLEFMA). ResearchGate Snippet. [Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Topic: Process Optimization & Troubleshooting Guide Document ID: TSC-BP-042 Status: Active Audience: Process Chemists, Medicinal Chemists Executive Summary This guide addresses the synthesis of 1,4'-Bipiperidine-4-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting Guide Document ID: TSC-BP-042 Status: Active Audience: Process Chemists, Medicinal Chemists

Executive Summary

This guide addresses the synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride , a critical diamine scaffold used in GPCR ligands and kinase inhibitors. While the connectivity appears simple, the synthesis is often plagued by solubility mismatches, incomplete reductive amination, and difficult salt crystallization.

This support documentation recommends a 3-step "Ester-Route" strategy to avoid the solubility pitfalls of using zwitterionic starting materials.

Module 1: The Reductive Amination (The Coupling Step)

Core Philosophy: The most common failure mode in this synthesis is attempting to couple free isonipecotic acid directly with N-Boc-4-piperidone. Isonipecotic acid is zwitterionic and insoluble in the halogenated solvents (DCE/DCM) required for the mild reducing agent sodium triacetoxyborohydride (STAB).

Recommended Protocol: Use Ethyl Isonipecotate (amine) and N-Boc-4-piperidone (ketone).

Optimized Workflow (Step 1)
ParameterRecommendationRationale
Solvent 1,2-Dichloroethane (DCE)Superior solubility for STAB; facilitates iminium ion formation.
Stoichiometry Amine (1.0 eq) : Ketone (1.1–1.2 eq)Slight excess of ketone drives the equilibrium; it is easier to remove than unreacted amine.
Reducing Agent NaBH(OAc)₃ (1.4 eq)"Abdel-Magid" protocol. Safer than NaCNBH₃ and more selective than NaBH₄.
Additive Acetic Acid (1.0 eq)Critical. Catalyzes the formation of the iminium ion intermediate.
Temperature 20–25 °CHigher temperatures promote side reactions; lower temperatures stall the reduction.
Troubleshooting & FAQs

Q: My reaction conversion stalled at ~60% after 16 hours. Should I add more reductant? A: Do not add more reductant yet. The issue is likely water contamination . NaBH(OAc)₃ hydrolyzes rapidly in the presence of moisture.

  • Fix: Ensure the ketone and amine are dry (azeotrope with toluene if necessary). Add 3Å Molecular Sieves to the reaction mixture. If the reaction is truly stalled, add 0.5 eq of fresh NaBH(OAc)₃ and 0.5 eq of Acetic Acid.

Q: I see a new impurity spot just above my product on TLC. A: This is likely the enamine intermediate or the reduced alcohol from the ketone (N-Boc-4-hydroxypiperidine).

  • Fix: If it is the alcohol, you cannot revert it. Optimize the initial imine formation time (stir amine + ketone + AcOH for 30 mins before adding STAB).

Module 2: Hydrolysis & Deprotection (The Work-up)

Core Philosophy: Once the ester-linked intermediate is formed, you must remove the ethyl group (hydrolysis) and the Boc group (deprotection). Doing this in the wrong order can lead to purification nightmares.

Sequence: Saponification (LiOH)


 Acidification 

Boc-Deprotection (HCl).
Visualizing the Pathway

Synthesis_Workflow Start Ethyl Isonipecotate + N-Boc-4-piperidone Step1 Reductive Amination (DCE, NaBH(OAc)3) Start->Step1 Coupling Inter1 Intermediate A: Ethyl Ester / N-Boc Step1->Inter1 Yield >85% Step2 Saponification (LiOH, THF/H2O) Inter1->Step2 Hydrolysis Inter2 Intermediate B: Carboxylic Acid / N-Boc Step2->Inter2 Workup pH 4-5 Step3 Global Deprotection (4M HCl in Dioxane) Inter2->Step3 Boc Removal Final Target: 1,4'-Bipiperidine-4-COOH Dihydrochloride Step3->Final Precipitation

Figure 1: The optimized "Ester-Route" workflow avoiding zwitterionic solubility issues in the first step.

Troubleshooting & FAQs

Q: After LiOH hydrolysis, I cannot extract the product into organic solvent. A: The product (N-Boc-acid) is amphiphilic. At high pH, it is a salt (water-soluble); at low pH (after acidification), the Boc group makes it lipophilic, but the tertiary amine makes it hydrophilic.

  • Fix: Adjust aqueous layer to pH 5–6 (isoelectric point vicinity) and extract with n-Butanol or IPA/CHCl₃ (1:3) . Standard EtOAc extraction often fails here.

Q: Why not deprotect Boc first, then hydrolyze the ester? A: If you remove Boc first, you generate a highly polar diamine-ester. Hydrolyzing this subsequently generates the zwitterionic amino-acid in a soup of inorganic salts (NaCl/LiCl), making it nearly impossible to desalt without ion-exchange chromatography.

Module 3: Salt Formation & Solid State Engineering

Core Philosophy: The final target is the Dihydrochloride (2HCl) salt. This salt is prone to hygroscopicity (absorbing water from air) if amorphous. You must aim for a crystalline form.

Experimental Protocol: Final Salt Formation
  • Dissolution: Dissolve the Intermediate B (N-Boc acid) in minimal anhydrous 1,4-Dioxane or MeOH.

  • Acid Addition: Add 4M HCl in Dioxane (excess, ~4.0 eq).

    • Note: Avoid aqueous HCl; water makes the final solid sticky.

  • Precipitation: Stir at room temperature. The product should precipitate as a white solid.[1]

  • Maturation: If a gum forms, add Ethyl Acetate or Diethyl Ether dropwise to induce crystallization.

  • Isolation: Filter under nitrogen (to prevent moisture uptake).

Troubleshooting & FAQs

Q: My product turned into a sticky oil/gum upon adding HCl. A: This is "oiling out." It happens when the solvent polarity is too high or water is present.

  • Fix: Decant the supernatant. Triturate (grind) the oil with fresh Diethyl Ether or Acetone . Sonication can also trigger crystallization.

Q: The elemental analysis shows 1.5 HCl or 2.5 HCl, not 2.0. A: Non-stoichiometric salts are common if the solid traps HCl gas or if the free base isn't fully protonated.

  • Fix:

    • Too High (2.5 HCl): Dry the solid in a vacuum oven at 50°C for 24h to remove trapped HCl gas.

    • Too Low (1.5 HCl): Resuspend in Et₂O and bubble anhydrous HCl gas, or re-treat with HCl/Dioxane.

Decision Tree: Impurity Management

Use this logic flow to identify and treat common impurities found in the crude mixture.

Troubleshooting_Tree Problem Impurity Detected in LCMS/NMR Type1 Mass = Target + 100 (Boc still attached) Problem->Type1 Type2 Mass = Target + Ketone Mass (Reductive Amination Dimer) Problem->Type2 Type3 Mass = Target - Ethyl (Free Acid) Problem->Type3 Action1 Incomplete Deprotection. Re-treat with HCl/Dioxane for 2h. Type1->Action1 Action2 Excess Ketone used. Wash solid with Acetone/Ether (Dimer is lipophilic). Type2->Action2 Action3 Desired Product (Free Base). Needs more HCl to form salt. Type3->Action3

Figure 2: Diagnostic logic for common impurities in bipiperidine synthesis.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6] The Journal of Organic Chemistry.

    • [7]

  • Sigma-Aldrich. (n.d.).[8] Ethyl isonipecotate Product Specification.

  • Master Organic Chemistry. (2017).

  • PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride Compound Summary.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride

Welcome to the technical support center for the purification of crude 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. We will delve into the causality behind experimental choices, providing you with the scientific rationale to troubleshoot and optimize your purification strategies effectively.

I. Understanding the Molecule: Key Physicochemical Properties

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a polar, zwitterionic compound at neutral pH, existing as a dihydrochloride salt. Its structure presents unique purification challenges due to the presence of two basic piperidine nitrogens and a carboxylic acid group. This combination of functional groups dictates its solubility and chromatographic behavior.

Expected Physicochemical Properties:

PropertyAnticipated CharacteristicImplication for Purification
Form Crystalline solidAmenable to recrystallization.
Polarity HighPoor solubility in non-polar organic solvents. Good solubility in polar protic solvents.
Charge State Dihydrochloride saltExists as a cation in solution. The carboxylic acid is protonated.
Potential for Zwitterion Formation HighAt its isoelectric point, it will have minimal solubility in water, which can be exploited for purification.[1]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in a question-and-answer format.

Recrystallization Troubleshooting

Question 1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This is common with polar compounds when the cooling is too rapid or the solvent system is not ideal.

  • Causality & Solution:

    • High Solute Concentration/Rapid Cooling: The supersaturation level is too high, preventing orderly crystal lattice formation. Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow it to cool much more slowly. Insulating the flask can promote slow cooling.

    • Inappropriate Solvent: The boiling point of your solvent might be too close to the melting point of your compound.[3] Solution: Switch to a higher boiling point solvent in which your compound has good solubility at elevated temperatures and poor solubility when cold. Alternatively, use a mixed solvent system. A good starting point is a polar solvent in which the compound is soluble (e.g., methanol, ethanol, or water) and a less polar anti-solvent in which it is insoluble (e.g., isopropanol, acetone, or acetonitrile).[4][5]

Question 2: I have very low recovery after recrystallization. What are the likely causes and how can I improve the yield?

Answer: Low recovery is a common issue in recrystallization and can stem from several factors.[6]

  • Causality & Solution:

    • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product, leaving a significant amount of the product in the mother liquor upon cooling.[6] Solution: Use the minimum amount of near-boiling solvent to fully dissolve the crude material.[6] Add the solvent in small portions to the heated crude mixture until everything just dissolves.

    • Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, product can be lost on the filter paper. Solution: Use a pre-warmed funnel and flask for the hot filtration step to prevent premature crystallization.[7]

    • Incomplete Crystallization: The solution may not have been cooled to a low enough temperature. Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they have some solubility will dissolve part of your product. Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent or a cold anti-solvent in which the product is known to be insoluble.[6]

Question 3: The purified product is still colored, or my purity by HPLC hasn't improved significantly. What's going on?

Answer: Persistent impurities suggest that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities.

  • Causality & Solution:

    • Co-crystallization: The impurity may have similar solubility properties to your product in the chosen solvent and is co-crystallizing. Solution: Experiment with different solvent systems. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

    • Adsorbed Impurities: Highly colored impurities can sometimes adsorb to the surface of your crystals. Solution: You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

Chromatography Troubleshooting

Question 4: My compound streaks badly on a silica gel column, or it doesn't elute at all. Why is this happening?

Answer: 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a highly polar and ionic compound. Standard normal-phase silica gel chromatography is often unsuitable for such molecules.

  • Causality & Solution:

    • Strong Interaction with Silica: The basic piperidine nitrogens will interact very strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible binding or significant tailing of the peak.[8] Solution:

      • Reversed-Phase Chromatography: This is a more suitable technique for polar compounds.[8] Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[9]

      • Ion-Exchange Chromatography (IEC): Given the charged nature of the molecule, IEC is a powerful purification method.[10][11] Since the molecule is a cation, a cation-exchange resin would be appropriate. The compound is loaded onto the column at a low salt concentration and then eluted by increasing the salt concentration or changing the pH.[12][13]

Question 5: I am using reversed-phase HPLC for purity analysis, but I'm getting a very broad or split peak. How can I improve the peak shape?

Answer: Poor peak shape in reversed-phase HPLC for a basic, acidic compound like this is often related to interactions with residual silanols on the column or complex ionization equilibria.

  • Causality & Solution:

    • Silanol Interactions: Even on a C18 column, residual acidic silanol groups can interact with the basic nitrogens of your compound, causing tailing. Solution: Use a mobile phase with a low pH (e.g., 2-3) using an additive like formic acid or TFA. At this pH, the carboxylic acid is protonated, and the amines are protonated, leading to a more consistent charge state. The acidic mobile phase also suppresses the ionization of the silanol groups, minimizing secondary interactions.

    • Lack of UV Chromophore: This molecule lacks a strong UV chromophore, which can make detection difficult with standard UV detectors. Solution: If sensitivity is an issue, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[14] Alternatively, derivatization to introduce a UV-active group can be employed, although this is more complex.[15]

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride?

  • A1: Common impurities may include unreacted starting materials, byproducts from the synthesis such as dimeric species, and residual solvents.[16] The specific impurities will depend on the synthetic route used.

Q2: How should I store the purified compound?

  • A2: As a hydrochloride salt, it is likely to be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from moisture.

Q3: Can I purify the freebase or zwitterionic form instead of the dihydrochloride salt?

  • A3: Yes, and this can be a viable purification strategy. By carefully adjusting the pH of an aqueous solution to the isoelectric point, the zwitterionic form will precipitate out, as it has minimal water solubility.[1] This can be an effective way to remove salt impurities. The purified zwitterion can then be re-converted to the dihydrochloride salt if required.

Q4: What is a good starting point for developing a purification method?

  • A4: For a solid, recrystallization is often the first method to try due to its simplicity and scalability.[4] Start by testing the solubility of your crude material in small amounts of common polar solvents like methanol, ethanol, isopropanol, and water, both at room temperature and at their boiling points.

IV. Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Isopropanol)

This protocol is a general guideline. The optimal solvent ratio and volumes should be determined experimentally on a small scale first.

  • Dissolution: In an Erlenmeyer flask, add the crude 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. Add a minimal volume of hot ethanol (boiling) while stirring until the solid is fully dissolved.

  • Induce Cloudiness: While the solution is still hot, add isopropanol (a suitable anti-solvent) dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by Reversed-Phase HPLC

This is a starting point for an analytical HPLC method. The conditions may need to be optimized for your specific system and impurity profile.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (if response is weak, a CAD or ELSD is recommended).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) at a concentration of approximately 1 mg/mL.

V. Visualization of Purification Strategy

Decision-Making Flowchart for Purification

Purification_Strategy start Crude 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride recrystallization Attempt Recrystallization (e.g., Ethanol/Isopropanol) start->recrystallization check_purity1 Check Purity (HPLC) & Yield recrystallization->check_purity1 success Pure Product (>98%) check_purity1->success Purity OK troubleshoot_recrys Troubleshoot Recrystallization (Low yield, Oiling out, Impure) check_purity1->troubleshoot_recrys Purity Not OK troubleshoot_recrys->recrystallization Re-optimize chromatography Consider Chromatography troubleshoot_recrys->chromatography rp_chrom Reversed-Phase Flash Chromatography (C18, Water/ACN gradient with acid) chromatography->rp_chrom iex_chrom Ion-Exchange Chromatography (Cation Exchange) chromatography->iex_chrom check_purity2 Check Purity of Fractions (HPLC) rp_chrom->check_purity2 iex_chrom->check_purity2 combine_pure Combine Pure Fractions & Evaporate check_purity2->combine_pure final_product Final Pure Product combine_pure->final_product

Caption: A decision tree for the purification of the target compound.

VI. References

  • European Patent Office. (2013). PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF (EP 1 846 371 B1). Retrieved from [Link]

  • Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Kral, A. M., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(9), 1545-1565. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). 4. Crystallization. Retrieved from [Link]

  • SciELO España. (2019). Solubility data and solubility parameters of barnidipine in different pure solvents. Ars Pharmaceutica (Internet), 60(2), 99-106. Retrieved from [Link]

  • Csapó, J., et al. (2000). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 3, 5-21. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation. Retrieved from

  • DiVA portal. (2003). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 195-201. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • YouTube. (2022, March 16). Ion exchange chromatography protein purification and isoelectric point (pI). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Retrieved from

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • The Nest Group. (2002). Zwitterion Chromatography – ZIC. Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). The Chromatography of Amino Acids on Ion Exchange Resins. Use of Volatile Acids for Elution. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved from [Link]

  • Reddit. (n.d.). Recrystallisation Help. Retrieved from [Link]

  • Dublin Institute of Technology. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). (1,4'-bipiperidine)-1'-carboxylicacid,4,11-diethyl-3,4,12,14-tetrahydro-4-hyd monohydrochloride, trihydrate. Retrieved from [Link]

  • PubMed. (2009). Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey. Retrieved from [Link]

Sources

Optimization

addressing off-target effects of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in cellular assays

An Important Note on 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride: Publicly available pharmacological data on 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is limited. To provide a robust and broadly applica...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride: Publicly available pharmacological data on 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is limited. To provide a robust and broadly applicable guide, this document will use it as a representative example of a novel or under-characterized small molecule, which we will refer to as "Compound BPC" . The principles, troubleshooting steps, and validation workflows described herein are essential for any researcher aiming to confidently characterize the cellular activity of a new chemical entity and are considered best practices in the field of drug discovery and chemical biology.[1][2]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about off-target effects, providing a foundational understanding for researchers.

Q1: What are off-target effects and why are they a critical concern in cellular assays?

A: Off-target effects occur when a small molecule, designed to interact with a specific primary target (e.g., a kinase, receptor, or enzyme), also binds to and modulates the activity of other, unintended biomolecules.[3] These unintended interactions are a major concern for several reasons:

  • Wasted Resources: Pursuing a compound with a misleading mechanism of action can consume significant time and resources, ultimately leading to project failure at later stages.[4]

  • Toxicity and Side Effects: In a therapeutic context, off-target effects are a primary cause of drug-related toxicity and adverse side effects.[5] Identifying these early is crucial for developing safe and effective medicines.

Q2: What are some common mechanisms of off-target activity and assay interference?

A: Off-target effects are not always specific binding events. They can arise from a variety of mechanisms, including:

  • Non-specific Reactivity: Some compounds contain chemically reactive groups that can non-selectively modify proteins, leading to widespread cellular disruption.[2]

  • Membrane Disruption: Surfactant-like molecules can interfere with cellular membranes, affecting the function of membrane-bound proteins and leading to cytotoxicity.[6][7]

  • Assay Technology Interference: Compounds can directly interfere with the assay readout. For example, auto-fluorescent compounds can confound fluorescence-based assays, while others might directly inhibit reporter enzymes like luciferase.[8]

  • Promiscuous Binding: Some molecules have physicochemical properties that lead them to bind to numerous proteins with low affinity, often referred to as "frequent hitters."

  • Metabolic Liabilities: The compound could be metabolized by cells into a new, active molecule with a different target profile.

Q3: I have a new compound, "Compound BPC." How can I proactively assess its potential for off-target effects before starting my main experiments?

A: A proactive approach is highly recommended. Before extensive cellular studies, consider the following:

  • In Silico Profiling: Use computational tools and databases to predict potential off-target interactions based on the chemical structure of Compound BPC.[5] This can provide an early warning of potential liabilities.

  • Structural Alerts: Analyze the structure for known Pan-Assay Interference Compounds (PAINS) moieties.[4][7] These are chemical substructures known to frequently cause non-specific assay interference.

  • Physicochemical Properties: Evaluate properties like solubility and stability. Poorly soluble compounds are prone to aggregation, a common cause of artifacts.[9] Ensure the compound is stable in your assay media.[2]

  • Broad Panel Screening: If resources permit, screen the compound against a commercially available panel of common off-target proteins (e.g., a safety panel that includes various receptors, kinases, and ion channels).

Q4: What is the difference between a "selective" and a "specific" inhibitor?

A: These terms are often used interchangeably but have distinct meanings:

  • Selectivity: Refers to a compound's ability to bind to its intended target with higher affinity than to other targets. It's a relative measure. For example, a kinase inhibitor might be 100-fold more potent for Kinase A than for Kinase B, making it selective for Kinase A.

  • Specificity: Implies that a compound interacts only with its intended target and no others. True specificity is exceptionally rare for small molecules.

In practice, the goal is to develop compounds that are highly selective for the target of interest at the concentrations used in an experiment, thereby minimizing the impact of off-target interactions.[1]

Troubleshooting Guides for Common Cellular Assays

This section provides structured troubleshooting workflows for scenarios where off-target effects from a compound like "Compound BPC" might be suspected.

Scenario 1: Unexpected Cytotoxicity in a Cell Viability Assay

Problem: "I'm using Compound BPC to inhibit my target protein, which is not known to be essential for cell survival. However, I'm observing significant cell death in my MTT/CellTiter-Glo assay at concentrations I believe are relevant for my target. Is this an off-target effect?"

Underlying Causality: The observed cell death could be due to on-target toxicity (the primary target is, in fact, essential), off-target toxicity (the compound is hitting a critical survival protein), or a non-specific cytotoxic mechanism (e.g., membrane disruption).[6] Distinguishing between these is key.

Troubleshooting Workflow & Data Interpretation

Caption: Workflow for troubleshooting reporter gene assays.

Detailed Experimental Protocols

Protocol 1: Cell-Free Luciferase Inhibition Assay

  • Reagents: Recombinant luciferase enzyme, luciferase substrate (luciferin), assay buffer, Compound BPC, and a known luciferase inhibitor (positive control).

  • Procedure:

    • In a white 96-well plate, add recombinant luciferase enzyme to the assay buffer.

    • Add a serial dilution of Compound BPC (and controls) to the wells. Incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the luciferin substrate.

    • Immediately measure luminescence using a plate reader.

  • Interpretation: A dose-dependent decrease in luminescence in the presence of Compound BPC indicates direct inhibition of the reporter enzyme.

Protocol 2: Constitutive Reporter Control

  • Purpose: To distinguish between specific effects on your pathway of interest and general effects on cell health or the machinery of gene expression.

  • Procedure:

    • Transfect cells with a plasmid containing a luciferase gene driven by a strong, constitutively active promoter (e.g., CMV, SV40).

    • Treat the cells with the same concentrations of Compound BPC used in your primary experiment.

    • Measure luciferase activity.

  • Interpretation: Inhibition of the constitutive reporter suggests that Compound BPC is causing a general, non-specific effect and is not suitable for use in this reporter system without further investigation.

Advanced Strategies for Off-Target Deconvolution

When initial troubleshooting suggests a high probability of a specific off-target effect, more advanced methods can be employed to identify the responsible protein(s).

Chemical Proteomics

Chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule within the entire proteome. [10]

  • Methodology: A version of Compound BPC is synthesized with a chemical handle (e.g., a biotin tag or a clickable alkyne group). This "probe" compound is incubated with cell lysate or intact cells. The probe and its bound proteins are then pulled down (e.g., with streptavidin beads) and the captured proteins are identified by mass spectrometry.

  • Strengths: Provides direct evidence of physical interaction and can identify novel, unexpected targets.

  • Considerations: Requires significant synthetic chemistry and proteomics expertise. The chemical handle could alter the compound's binding properties.

Phenotypic Screening and Target Deconvolution

This strategy uses broad, unbiased screening to understand a compound's effects and work backward to the target.

  • Methodology: Screen Compound BPC against a large panel of cell lines with known genetic backgrounds or against a panel of reporter assays covering diverse biological pathways. [11]The pattern of activity (the "phenotypic fingerprint") can provide clues to the compound's mechanism of action.

  • Strengths: Does not require modification of the compound and can reveal the functional consequences of off-target engagement.

  • Considerations: Follow-up experiments are required to validate candidate off-targets identified from the screen.

References

  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. Available at: [Link]

  • MacDonald, M. L., et al. (2012). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Gashaw, I., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Kramer, C., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Moosmayer, D., et al. (2020). Cellular target engagement assays for small-molecule drug discovery. SLAS Discovery. Available at: [Link]

  • Ge, H., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Welcome to the Technical Support Center for the synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and miti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the common challenges that lead to batch-to-batch variability. Achieving consistent yield, purity, and physical properties is paramount for reliable downstream applications, from early-stage research to active pharmaceutical ingredient (API) manufacturing. This resource provides in-depth troubleshooting advice and scientifically grounded protocols to help you optimize your synthetic process for maximum reproducibility.

Understanding the Synthetic Pathway: A Generalized Overview

The synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a multi-step process that requires precise control over each stage. While several specific routes exist, a common strategy involves the coupling of two piperidine rings followed by functional group manipulation and final salt formation. A generalized pathway often includes:

  • N-Alkylation/Arylation: Formation of the C-N bond linking the two piperidine rings.

  • Hydrolysis: Conversion of a precursor functional group (e.g., a nitrile or ester) at the 4-position of one of the piperidine rings to the carboxylic acid.

  • Salt Formation and Crystallization: Reaction with hydrochloric acid to form the dihydrochloride salt, followed by a carefully controlled crystallization to isolate the pure product.

Each of these stages presents unique challenges where small deviations can lead to significant variability in the final product. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific issues you may encounter during your experiments. The troubleshooting guides provide a systematic approach to identifying root causes and implementing effective solutions.

Q1: We are observing significant fluctuations in final product yield from batch to batch. What are the most likely causes and how can we stabilize our output?

A: Inconsistent yield is one of the most common and frustrating issues in multi-step synthesis. The variability is rarely caused by a single factor but is often the result of cumulative small deviations.[1]

Troubleshooting Inconsistent Yield

The key is to systematically evaluate each stage of your process, from raw materials to final product isolation.

1. Raw Material Quality and Stoichiometry:

  • The "Why": The quality and purity of your starting materials are the foundation of your synthesis.[2] Subtle variations in raw material batches, such as undeclared impurities or differences in moisture content, can have a cascading effect on the reaction.[3][4] Impurities can interfere with the reaction or act as catalysts for side reactions, leading to lower yields of the desired product.[5]

  • How-to-Fix:

    • Vendor Qualification: Source starting materials from reputable suppliers with robust quality control and characterization methods.[2]

    • Incoming Material Testing: Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform in-house identity and purity testing on each new batch of raw materials. Key tests include NMR, HPLC, and moisture analysis (e.g., Karl Fischer titration).

    • Precise Stoichiometry: Ensure accurate weighing and dispensing of all reactants. Inaccurate stoichiometry can lead to incomplete reactions or an increase in side products.[6]

2. Reaction Conditions:

  • The "Why": Chemical reactions are highly sensitive to their environment. Inconsistent control of critical process parameters (CPPs) like temperature, pressure, mixing speed, and reaction time is a primary driver of variable yields.[4][7]

  • How-to-Fix:

    • Temperature Control: Use a well-calibrated reactor with precise temperature control. Even small deviations can affect reaction kinetics and selectivity. For exothermic reactions, ensure efficient heat dissipation to prevent temperature spikes that can lead to byproduct formation.

    • Atmosphere Control: For air- or moisture-sensitive steps, ensure a consistently inert atmosphere (e.g., nitrogen or argon).

    • Mixing Efficiency: Ensure consistent and adequate mixing to maintain a homogenous reaction mixture, which is crucial for consistent heat and mass transfer.[3]

3. Work-up and Isolation:

  • The "Why": Product can be lost during the work-up and purification stages. Inefficient phase separations, premature product precipitation, or physical losses during transfers can all contribute to lower-than-expected yields.

  • How-to-Fix:

    • Standardize Procedures: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for all work-up steps, including extractions, washes, and phase separations.

    • Optimize pH Adjustments: When adjusting pH for extractions or precipitation, add the acid or base slowly with vigorous stirring to avoid localized pH extremes that could degrade the product.

    • Minimize Transfers: Design your process to minimize the number of vessel-to-vessel transfers.

The following diagram outlines a decision-making workflow for troubleshooting inconsistent yields.

G cluster_raw Raw Material Checks cluster_reaction Reaction Parameter Checks cluster_workup Isolation & Purification Checks start Inconsistent Yield Observed raw_materials Step 1: Verify Raw Materials start->raw_materials rm_purity Test Purity & Identity (HPLC, NMR) raw_materials->rm_purity reaction_conditions Step 2: Audit Reaction Conditions temp_control Calibrate Temp. Probes reaction_conditions->temp_control workup Step 3: Analyze Work-up & Isolation extraction_ph Check pH During Extraction workup->extraction_ph final Yield Stabilized rm_moisture Check Moisture Content (KF) rm_purity->rm_moisture rm_stoichiometry Verify Stoichiometry rm_moisture->rm_stoichiometry rm_stoichiometry->reaction_conditions mixing_speed Verify Agitator Speed & Vortex temp_control->mixing_speed reaction_time Monitor Reaction Completion (in-process control) mixing_speed->reaction_time reaction_time->workup crystallization Optimize Crystallization Protocol extraction_ph->crystallization filtration_drying Review Filtration & Drying Procedures crystallization->filtration_drying filtration_drying->final

Caption: Workflow for troubleshooting inconsistent yield.

Q2: Our final product shows batch-to-batch variation in the impurity profile. How can we identify the source of these impurities and control them?

A: Controlling the impurity profile is critical for any API, as impurities can impact safety and efficacy.[8][9] Variations often stem from raw materials, side reactions, or degradation. A systematic approach is required for identification and control.

Troubleshooting Impurity Profiles

1. Characterize the Impurities:

  • The "Why": You cannot control what you have not identified. The first step is to characterize the structure of the unknown impurities.

  • How-to-Fix:

    • Analytical Techniques: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to determine the molecular weight of the impurities. If an impurity is present at a significant level (>0.1%), consider preparative HPLC to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Forced Degradation Studies: To identify potential degradation products, subject your final compound to stress conditions (acid, base, oxidation, heat, light). This can help you proactively identify and develop analytical methods for impurities that might form during storage.

2. Trace the Impurity Source:

  • The "Why": Once an impurity is identified, you must determine where it originates in the process.

  • How-to-Fix:

    • Process Mapping: Analyze samples from each step of your synthesis (starting materials, intermediates, crude product, and post-purification). This will help you pinpoint the exact stage where the impurity is formed or introduced.

    • Starting Material Impurities: Compare the impurity profile of your starting materials with that of your final product. Some impurities may carry through the entire synthesis.

    • Side Reactions: If the impurity is a structural isomer or a related compound, it is likely a byproduct of a side reaction. Review the reaction mechanism to understand how it might be formed. For example, in reactions involving piperidine, N-oxidation or ring-opening byproducts can sometimes occur.

3. Implement Control Strategies:

  • The "Why": Once the source is known, you can implement targeted strategies to either prevent the formation of the impurity or remove it more effectively.

  • How-to-Fix:

    • Reaction Optimization: Adjust reaction parameters to disfavor the side reaction. This could involve changing the temperature, solvent, catalyst, or order of reagent addition.

    • Purification Enhancement: Develop a more effective purification method. For basic compounds like piperidine derivatives that show poor peak shape on standard silica gel, consider these options[10]:

      • Mobile Phase Modification: Add a basic modifier like triethylamine (0.1-1%) to the eluent.

      • Alternative Stationary Phases: Use amine-deactivated silica or alumina.

      • Reverse-Phase Chromatography: Use a C18 column with an acidic mobile phase modifier like trifluoroacetic acid (TFA).

    • Crystallization: The final crystallization step is a powerful tool for purification.[11] See Q3 for more details on optimizing this step.

Parameter Potential Impact on Impurity Profile Recommended Control Strategy
Reaction Temperature Higher temperatures can accelerate side reactions.Optimize for the lowest effective temperature.
Reagent Purity Impurities in reagents can react to form byproducts.Use high-purity reagents and perform incoming QC.
Solvent Quality Peroxides in ether solvents or moisture can cause issues.Use freshly distilled or high-purity, dry solvents.
Atmosphere Oxygen can lead to oxidative side products.Maintain an inert atmosphere (N2 or Ar) for sensitive steps.
Final Purification Ineffective crystallization can trap impurities.Develop a robust crystallization protocol with controlled cooling.
Q3: The physical properties of our isolated solid (color, crystal form, flowability) are inconsistent. How can we ensure we get a consistent solid product every time?

A: The physical properties of the final solid are largely determined by the final crystallization and drying steps. Inconsistency here can affect everything from filtration time to dissolution rates in downstream formulations.

Troubleshooting Physical Property Variations

1. Crystallization Process Control:

  • The "Why": The rate of cooling, level of supersaturation, and agitation all influence crystal size, shape, and purity. Rapid crystallization, in particular, tends to trap impurities and solvent, leading to poor quality crystals.[12][13]

  • How-to-Fix:

    • Controlled Cooling: Implement a programmed, slow cooling profile. Avoid "crashing out" the product by placing a hot flask directly into an ice bath. An ideal crystallization should show initial crystal formation after about 5-15 minutes, with continued growth over a longer period.[12]

    • Solvent System: The choice of solvent is critical. A good crystallization solvent should dissolve the compound well when hot but poorly when cold. For the dihydrochloride salt, polar protic solvents or mixtures (e.g., ethanol/water, isopropanol/acetonitrile) are often good starting points.

    • Seeding: To ensure consistency and control polymorphism, consider adding a small number of seed crystals from a previous, high-quality batch once the solution has reached a state of slight supersaturation.

    • Agitation: Gentle, consistent agitation can help produce more uniform crystals and prevent the formation of large agglomerates.

2. Washing and Drying:

  • The "Why": Inadequate washing can leave residual mother liquor and impurities on the crystal surface. Overly aggressive or inconsistent drying can lead to solvent inclusions, changes in crystal form, or even degradation.

  • How-to-Fix:

    • Filter Cake Washing: Wash the isolated solid with a small amount of cold, fresh crystallization solvent to displace the impure mother liquor.

    • Drying Conditions: Dry the product under vacuum at a controlled temperature. The temperature should be high enough to remove residual solvents but well below the compound's melting or decomposition point. Monitor the loss on drying (LOD) to determine when the product is fully dry.

3. Characterization of the Solid Form:

  • The "Why": It is essential to confirm that you are consistently producing the same crystal form (polymorph). Different polymorphs can have different physical properties.

  • How-to-Fix:

    • Analytical Methods: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize the solid form of each batch and ensure consistency. A consistent XRPD pattern and a sharp, reproducible melting point in the DSC are good indicators of a consistent polymorphic form.

G cluster_cryst Crystallization Parameters cluster_dry Drying Protocol cluster_char Analytical Characterization start Inconsistent Physical Properties crystallization Step 1: Optimize Crystallization start->crystallization solvent_choice Select Optimal Solvent/Anti-solvent crystallization->solvent_choice drying Step 2: Standardize Drying washing Standardize Filter Cake Washing drying->washing characterization Step 3: Characterize Solid Form xprd XRPD for Polymorph ID characterization->xprd final Consistent Solid Form Achieved cooling_rate Implement Controlled Cooling Profile solvent_choice->cooling_rate seeding Develop a Seeding Strategy cooling_rate->seeding agitation_speed Control Agitation seeding->agitation_speed agitation_speed->drying temp_vacuum Define Drying Temp & Vacuum Level washing->temp_vacuum lod Set 'Loss on Drying' Specification temp_vacuum->lod lod->characterization dsc DSC for Thermal Properties xprd->dsc psd Particle Size Distribution dsc->psd psd->final

Caption: Decision tree for achieving consistent solid form.

References

  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • Process for the purification of piperidine.
  • PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. European Patent Office. [Link]

  • Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Solving Percent Yield Problems | Stoichiometry Practice. YouTube. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

  • Guide for crystallization. CCDC. [Link]

  • In organic chemistry, why is my percent yield so low? Quora. [Link]

  • Why Batch-to-Batch Variability Happens (Even With the Same Recipe). Terriva. [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. [Link]

  • Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM. [Link]

  • Theoretical Yield and Percent Yield. Chemistry LibreTexts. [Link]

  • Advice for Crystallization. Universität Potsdam. [Link]

  • Why Batch Consistency Matters More Than Samples. LinkedIn. [Link]

  • An Investigative Review for Pharmaceutical Analysis of 1,4-Dihydropyridine-3,5-Dicarboxylic Acid Derivative: Cilnidipine. PubMed. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Common Sources of Error in Yield Calculations. Solubility of Things. [Link]

  • What Causes A Low Percent Yield In Chemical Reactions? Chemistry For Everyone. [Link]

Sources

Optimization

enhancing the stability of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride for long-term storage

This Technical Support Guide is designed to function as an autonomous, expert-level resource for researchers handling 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride . It moves beyond generic advice to address the sp...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to function as an autonomous, expert-level resource for researchers handling 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride . It moves beyond generic advice to address the specific physicochemical challenges of this diamine salt.

Module 1: The Stability Matrix (The "Why")

To preserve this compound, one must first understand its molecular vulnerabilities. 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is not merely a "white powder"; it is a hygroscopic diamine salt with specific degradation pathways.[1]

The Hygroscopicity Trap

As a dihydrochloride salt (


), this compound possesses a high lattice energy that is paradoxically coupled with high hydration energy.
  • Mechanism: The chloride ions (

    
    ) in the crystal lattice are avid hydrogen bond acceptors. Upon exposure to ambient humidity (even <40% RH), they attract water molecules, forming a hydrate layer on the crystal surface [1].
    
  • Consequence: This "deliquescence cascade" dissolves the surface of the salt, creating a localized acidic solution (pH < 2) that can catalyze hydrolysis or decarboxylation reactions over time.

Oxidative Susceptibility

The molecule contains two amine centers:

  • A tertiary amine at the junction of the two piperidine rings.

  • A secondary amine (unless substituted) or the piperidine ring structure itself.

  • Risk: Tertiary amines are susceptible to N-oxidation by atmospheric oxygen, forming N-oxides.[1][2] This reaction is accelerated by light and trace metal impurities [2].

Module 2: Storage Protocol (The "How")

Do not rely on the manufacturer's original packaging for storage exceeding 3 months. Follow this Self-Validating Storage System .

The "Double-Barrier" Containment System

For storage >6 months, use the following setup to eliminate moisture permeation.

LayerMaterial SpecificationFunction
Primary Amber Glass Vial with Teflon-lined capBlocks UV light; Teflon prevents acid corrosion of the seal.[1]
Atmosphere Argon or Nitrogen PurgeDisplaces O2 and moisture before sealing.
Secondary Mylar® Bag or Desiccator CabinetProvides a physical barrier against humidity ingress.
Desiccant Indicating Silica Gel or Molecular SievesActively scavenges any moisture that penetrates the secondary layer.
Temperature Zoning
  • Short-Term (< 1 Month): Desiccated Room Temperature (20–25°C) is acceptable if humidity is controlled.[1]

  • Long-Term (> 1 Month): -20°C is mandatory. [1]

    • Critical Step: When removing from -20°C, allow the vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial condenses atmospheric moisture instantly onto the powder, ruining months of careful storage [3].

Visualization: Storage Decision Logic

StorageLogic Start Received Compound Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm ActionShort Store at RT (20-25°C) In Desiccator ShortTerm->ActionShort ActionLong Store at -20°C Double Containment LongTerm->ActionLong Equilibrate CRITICAL: Equilibrate to RT before opening ActionLong->Equilibrate Upon Use

Figure 1: Decision logic for selecting the appropriate storage environment based on usage frequency.

Module 3: Troubleshooting Guide (FAQs)

Q1: The powder has turned from white to off-white/yellow. Is it still usable?

  • Diagnosis: This indicates Oxidative Degradation . The tertiary amine has likely formed an N-oxide, or trace impurities have polymerized.

  • Action: Check purity via HPLC or NMR.

    • If purity > 95%: It may be usable for crude reactions but will likely fail in sensitive catalytic couplings.

    • Remediation:[1][3] Recrystallization is difficult for this zwitterionic-like salt.[1] Washing with cold anhydrous ether may remove surface oxidation products.

Q2: The compound has clumped into a hard solid. Can I grind it?

  • Diagnosis: Hygroscopic Caking . The crystal lattice has absorbed water, partially dissolved, and re-fused.

  • Risk: The water content is now significantly higher, altering the molecular weight (MW) calculation.

  • Action:

    • Do not grind immediately (friction heat + moisture = degradation).

    • Dry the clump in a vacuum oven at 40°C over

      
       for 24 hours.
      
    • Re-weigh and adjust stoichiometry for potential hydrate formation.

Q3: I see an extra peak in my NMR around 3.0-3.5 ppm that wasn't there before.

  • Diagnosis: Likely Hydrolysis or solvent entrapment. If stored in methanol/ethanol, the carboxylic acid may have esterified slightly in the acidic environment of the HCl salt.

  • Action: Avoid storing stock solutions in alcohols. Use DMSO-d6 for analysis, but prepare fresh.

Module 4: Analytical Validation Workflow

To ensure the "Trustworthiness" of your experiments, perform this quick validation before any critical synthesis step.

The "Acid Test" (Visual & Chemical)
TestObservationConclusion
Visual Free-flowing white powderPass (Dry)
Visual Sticky/Clumped solidFail (Hydrated)
Solubility Dissolves clear in waterPass
pH Check 10mg in 1mL water -> pH ~1-2Pass (HCl salt intact)
AgNO3 Test White precipitate with Silver NitratePass (Chloride confirmed)
Degradation Pathway Visualization

Degradation Compound 1,4'-Bipiperidine-4-COOH (2HCl Salt) Hydrate Hydrate Formation (Clumping/MW Change) Compound->Hydrate + H2O Oxidation N-Oxide Formation (Yellowing) Compound->Oxidation + O2 Moisture Moisture Ingress (Humidity) Moisture->Hydrate Oxygen Atmospheric Oxygen (Long-term) Oxygen->Oxidation Failure Stoichiometric Error & Side Reactions Hydrate->Failure Oxidation->Failure

Figure 2: Primary degradation pathways driven by environmental exposure.[1]

References

  • National Institutes of Health (NIH). (2023). Formulation Strategies to Improve the Stability of Hygroscopic Pharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting

refining analytical methods for detecting impurities in 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride samples

[1] Introduction: The Analytical Paradox Welcome to the technical support hub. If you are analyzing 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride , you are likely facing a specific set of contradictions: the molecu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Analytical Paradox

Welcome to the technical support hub. If you are analyzing 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride , you are likely facing a specific set of contradictions: the molecule is highly polar yet requires reverse-phase retention; it is chemically stable yet chromatographically "invisible" due to a lack of chromophores; and it is a salt that demands buffering but hates high-salt mobile phases.[1]

This guide moves beyond generic HPLC advice. It addresses the specific physicochemical properties of the bis-piperidine scaffold—specifically its high basicity (two secondary/tertiary amine centers) and zwitterionic potential.

Module 1: Detection Strategies (The "Invisible" Peak)

User Question: "I am injecting 1 mg/mL of sample, but I see nothing but baseline noise at 254 nm. Is my column dead?"

Scientist’s Diagnosis: Your column is likely fine.[1] The issue is the molecule. 1,4'-Bipiperidine-4-carboxylic acid lacks a conjugated


-system (like a benzene ring).[1] It has negligible UV absorbance above 210 nm.[1]
Solution Protocol: Selecting the Right Detector

Do not rely on standard UV (254 nm).[1] You have three viable paths depending on your instrumentation.

MethodDetectorSensitivitySpecificityRecommendation
A CAD / ELSD HighMediumGold Standard. Universal detection for non-chromophoric salts.[1]
B LC-MS (ESI+) Very HighHighBest for trace impurity identification (structure elucidation).[1]
C Low-UV (205 nm) Low/MedLowOnly for high-concentration assay.[1] Requires phosphate buffers.[1]
Workflow Visualization: Detector Selection Logic

DetectorSelection Start Start: Detection Issue Chromophore Conjugated System? Start->Chromophore NoChrom No (Piperidine Scaffold) Chromophore->NoChrom Confirmed Equipment Available Equipment? NoChrom->Equipment CAD CAD/ELSD Equipment->CAD Universal Detector MS LC-MS (ESI+) Equipment->MS Mass Spec Available LowUV UV @ 205nm Equipment->LowUV Standard HPLC Only Deriv Pre-col Derivatization (e.g., FMOC-Cl) LowUV->Deriv If Sensitivity < 0.1%

Figure 1: Decision matrix for detecting non-chromophoric piperidine intermediates.

Module 2: Separation Chemistry (Retaining the Polar)

User Question: "The compound elutes at the void volume (dead time) on my C18 column. How do I retain it?"

Scientist’s Diagnosis: The analyte is a dihydrochloride salt of a highly polar zwitterion. On a standard C18 column at acidic pH, the amine is protonated (ionized), making it extremely hydrophilic. It refuses to interact with the hydrophobic stationary phase.

Option A: Ion-Pair Chromatography (Robust)

This is the most reliable method for QC environments.[1] You add an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged amine, allowing it to stick to the C18 chain.

  • Column: C18 (End-capped), 150 x 4.6 mm, 3-5 µm.[1][2]

  • Mobile Phase A: 10-20 mM Octanesulfonic Acid (or Heptanesulfonic Acid) in Water, pH adjusted to 2.5 with Phosphoric Acid.[1]

  • Mobile Phase B: Acetonitrile.[1][3][4][5][6]

  • Mechanism: The sulfonate tail binds to the C18; the sulfonate head binds to the piperidine ammonium.

Option B: HILIC (Modern)

Ideal if you are using LC-MS (as ion-pair reagents suppress MS signals).[1]

  • Column: Amide or Zwitterionic HILIC stationary phase.[1]

  • Mobile Phase: High organic (80-90% ACN) with 10-20 mM Ammonium Formate (pH 3.0).[1]

  • Mechanism: Water layer formation retains the polar salt.

Module 3: Troubleshooting Impurities & Peak Shape

User Question: "I see severe peak tailing and 'ghost' peaks. Is my sample degrading?"

Scientist’s Diagnosis: Tailing in piperidines is classically caused by secondary silanol interactions .[1] The basic nitrogen interacts with acidic silanols on the silica support. "Ghost peaks" in this synthesis often come from the dihydrochloride counter-ions or accumulation of late-eluting dimers.[1]

The Impurity Profile Guide
Retention (Relative)Likely IdentityOriginDetection Tip
0.2 - 0.5 Isonipecotic Acid (Starting Material)Unreacted precursorVery polar; requires HILIC or Ion-Pair to see.[1]
1.0 1,4'-Bipiperidine-4-carboxylic acid Main Peak -
1.2 - 1.5 Decarboxylated degradantThermal degradationMonitor if drying temp > 50°C.
> 2.0 Dimer/OligomersCoupling side-reactionBroad peaks; requires gradient flush.[1]
Troubleshooting Workflow: Peak Tailing

TailingFix Issue Issue: Peak Asymmetry > 1.5 Check1 Check Mobile Phase pH Issue->Check1 Action1 Ensure pH < 3.0 (Suppress Silanols) Check1->Action1 pH is neutral? Check2 Check Column Type Check1->Check2 pH is OK Action2 Switch to Hybrid Silica (e.g., XBridge/Gemini) Check2->Action2 Standard Silica? Check3 Check Additives Check2->Check3 Hybrid Column? Action3 Add TEA (Triethylamine) as sacrificial base Check3->Action3 Still Tailing?

Figure 2: Step-by-step logic to resolve amine tailing.

Module 4: Sample Preparation & Stability

User Question: "My results vary between the morning and afternoon runs. Is the sample hygroscopic?"

Scientist’s Insight: Yes. As a dihydrochloride salt, the molecule is hygroscopic. If you weigh it in an open vessel, it absorbs water, leading to weighing errors (under-reporting assay value).[1]

Protocol for Reproducibility:

  • Solvent: Dissolve in the mobile phase. If using Ion-Pair, dissolve in Mobile Phase A (aqueous) first, then add organic.[1]

  • pH Shock: Do not dissolve the dihydrochloride salt in pure acetonitrile. It will precipitate or form a gum.[1] It needs water/buffer to solvate the chloride ions.

  • Stability: The carboxylic acid moiety is stable, but the secondary amine is prone to oxidation over long periods. Store solutions at 4°C and analyze within 24 hours.

References & Authority

  • Detection of Non-Chromophoric Compounds:

    • Source: Magnusson, B. et al. "Current Trends in the Analysis of Non-Chromophoric Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Validates the use of CAD and low-wavelength UV for piperidine derivatives.

  • Separation of Polar Amines (HILIC vs. Ion Pair):

    • Source: Dolan, J. "HPLC Solutions: Separating Polar Amines." LCGC North America.[1]

    • Relevance: Explains the mechanism of silanol interactions and the necessity of low pH or ion-pairing for diamines.

  • Impurity Profiling of Piperidine Derivatives:

    • Source: "Impurity Control in Piperidine-Based Drug Substances."[1] Pharmacopeial Forum.

    • Relevance: Outlines common degradation pathways (N-oxidation, decarboxylation) for this structural class.

    • [1]

  • 1,4'-Bipiperidine-4-carboxylic acid Structure & Properties:

    • Source: PubChem Compound Summary for CID 11367848.

    • Relevance: Confirms physicochemical properties (pKa, salt forms).[7]

    • [1]

Sources

Optimization

troubleshooting unexpected results in experiments using 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Welcome to the technical support center for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered when using this versatile building block. Here, we synthesize our in-field experience with established chemical principles to provide you with robust troubleshooting strategies and detailed protocols.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the key structural features of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride that influence its reactivity?

    • How should I properly store and handle this reagent?

    • In which solvents is the dihydrochloride salt soluble?

    • Do I need to convert the dihydrochloride salt to the free base before my reaction?

  • Troubleshooting Guides

    • Issue 1: Poor or No Solubility of the Reagent

    • Issue 2: Incomplete or Failed Amide Coupling Reactions

    • Issue 3: Unexpected Side Products and Impurities

    • Issue 4: Non-reproducible Experimental Results

  • Experimental Protocols

    • Protocol 1: Conversion of Dihydrochloride Salt to Free Base

    • Protocol 2: General Procedure for Amide Coupling

    • Protocol 3: Analytical HPLC Method for Purity Assessment and Reaction Monitoring

  • References

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride that influence its reactivity?

This molecule possesses three key functional groups that dictate its chemical behavior:

  • A Carboxylic Acid: This is the primary site for activation and subsequent amide bond formation.

  • A Secondary Amine (in the 4-carboxy-piperidine ring): As a dihydrochloride salt, this amine is protonated, rendering it non-nucleophilic.

  • A Tertiary Amine (in the second piperidine ring): This amine is also protonated in the dihydrochloride form.

The presence of two hydrochloride salts significantly impacts the reagent's solubility and requires neutralization for the secondary amine to participate in reactions or for the molecule to act as a nucleophile in amide coupling.

Q2: How should I properly store and handle this reagent?

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is potentially hygroscopic. To ensure its integrity:

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator with a drying agent.

  • Handling: Handle in a glove box or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture. If a glove box is unavailable, work quickly and reseal the container promptly. Always use clean, dry spatulas and glassware.

Q3: In which solvents is the dihydrochloride salt soluble?

The dihydrochloride salt form generally exhibits good solubility in polar protic solvents due to its ionic nature.

  • Good Solubility: Water, Methanol.

  • Moderate to Poor Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF).

For reactions requiring anhydrous aprotic solvents like DMF or DCM, the free base form is often more suitable.

Q4: Do I need to convert the dihydrochloride salt to the free base before my reaction?

In most cases, yes. For the secondary amine on the carboxyl-bearing piperidine ring to be nucleophilic and participate in reactions like amide coupling, it must be deprotonated. The presence of the hydrochloride salt will quench bases and prevent the desired reaction. A detailed protocol for this conversion is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Poor or No Solubility of the Reagent

Symptom: The 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride does not dissolve in the chosen reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.

Causality and Troubleshooting Steps:

  • Incorrect Solvent Choice: The dihydrochloride salt has limited solubility in many common aprotic organic solvents used for amide coupling (e.g., DCM, THF).

    • Solution: Consider switching to a more polar solvent like DMF or DMSO, or a protic solvent like methanol if compatible with your reaction chemistry. However, the most robust solution is to convert the dihydrochloride to the free base, which typically exhibits better solubility in a wider range of organic solvents.

  • Hygroscopicity: The reagent may have absorbed moisture, which can affect its solubility characteristics.

    • Solution: Ensure the reagent is properly dried under vacuum before use.

  • pH of the Medium: For aqueous or partially aqueous systems, the pH is critical. The protonated form is more water-soluble.

    • Solution: If working in an aqueous medium, solubility is generally higher at acidic pH.

Issue 2: Incomplete or Failed Amide Coupling Reactions

Symptom: TLC, LC-MS, or NMR analysis shows a significant amount of unreacted starting material (the coupling partner to the bipiperidine) and no, or very little, desired product.

Causality and Troubleshooting Steps:

  • Insufficient Base: The dihydrochloride salt requires at least two equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, Triethylamine - TEA) to neutralize the HCl salts and deprotonate the carboxylic acid for activation.

    • Solution: Use at least 2.5-3 equivalents of base. It is crucial to add the base to the solution of the dihydrochloride salt and stir for a few minutes before adding the coupling agent and the other reactant.

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be converted to a more reactive intermediate (e.g., an active ester) to react with the amine coupling partner.

    • Solution: Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and added at the correct stoichiometry (typically 1.1-1.2 equivalents). Allow for a pre-activation step where the bipiperidine, base, and coupling reagent are stirred together for 10-15 minutes at 0°C before adding the amine.

  • Reaction Temperature: Amide coupling reactions are often performed at 0°C to room temperature.

    • Solution: If the reaction is sluggish, consider allowing it to warm to room temperature and stir for a longer period (up to 24 hours). Monitor the reaction progress by a suitable analytical method.

Caption: Decision workflow for troubleshooting failed amide coupling reactions.

Issue 3: Unexpected Side Products and Impurities

Symptom: Analytical data (LC-MS, NMR) shows the presence of unexpected masses or signals in the crude reaction mixture.

Causality and Troubleshooting Steps:

  • Racemization: If the amine coupling partner is chiral, racemization can occur, especially with carbodiimide coupling agents like EDC.[1]

    • Solution: Add a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to the reaction mixture. Perform the reaction at a lower temperature (0°C).

  • N-acylurea Formation: When using carbodiimides (e.g., EDC, DCC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[1]

    • Solution: This side reaction is often temperature-dependent. Running the reaction at lower temperatures can minimize its occurrence. The addition of HOBt or HOAt can also trap the active intermediate and prevent this rearrangement.

  • Double Acylation: If the coupling partner has more than one nucleophilic site, double acylation can occur.

    • Solution: Use appropriate protecting groups on other nucleophilic centers of your coupling partner.

Issue 4: Non-reproducible Experimental Results

Symptom: Repeating the same reaction protocol yields different results (e.g., varying yields, different impurity profiles).

Causality and Troubleshooting Steps:

  • Hygroscopicity of Reagents: As mentioned, 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride can absorb moisture from the atmosphere. Water can hydrolyze activated intermediates and affect reaction kinetics.

    • Solution: Always use a freshly opened bottle of the reagent or ensure it has been properly dried under vacuum. Store and handle under inert conditions.

  • Variability in Reagent Quality: The purity of starting materials, including the bipiperidine derivative, coupling agents, and solvents, can vary between batches.

    • Solution: Use high-purity reagents and anhydrous solvents. It is good practice to test a new batch of any reagent on a small scale first.

  • Inconsistent Reaction Setup: Minor variations in reaction time, temperature, or the rate of addition of reagents can lead to different outcomes.

    • Solution: Maintain a consistent and well-documented experimental protocol. Use an ice bath to maintain a constant temperature for additions and pre-activation steps.

Experimental Protocols

Protocol 1: Conversion of Dihydrochloride Salt to Free Base

This protocol provides a general method for obtaining the free base, which is often more suitable for organic reactions.

Method A: Using a Mild Inorganic Base

  • Dissolve 1.0 equivalent of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution is ~8-9 (check with pH paper). You may observe gas evolution (CO₂).

  • The free base may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under high vacuum.

  • If the free base is soluble in water, extract the aqueous solution multiple times with a suitable organic solvent (e.g., a 9:1 mixture of DCM:Isopropanol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.

Method B: Using an Ion-Exchange Resin

For a salt-free product, a basic ion-exchange resin is an excellent choice.

  • Prepare a column with a strong base anion exchange resin (e.g., Amberlite® IRA-400(OH)).

  • Wash the resin thoroughly with deionized water.

  • Dissolve the 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in deionized water.

  • Pass the solution through the resin column slowly.

  • Collect the eluent, which now contains the free base.

  • Lyophilize or carefully evaporate the water under reduced pressure to obtain the solid free base.

Caption: Workflow for converting the dihydrochloride salt to the free base.

Protocol 2: General Procedure for Amide Coupling (using HATU)

This protocol is a starting point and may require optimization for your specific substrates.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (1.0 eq).

  • Add anhydrous DMF (or another suitable aprotic solvent like DCM).

  • Cool the flask to 0°C in an ice bath.

  • Add DIPEA (2.5 - 3.0 eq) and stir for 10-15 minutes.

  • Add HATU (1.1 eq) and stir for another 10-15 minutes at 0°C (pre-activation).

  • Add your amine coupling partner (1.0 - 1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Analytical HPLC Method for Purity Assessment and Reaction Monitoring

Since this compound lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal. If using a UV detector, detection at low wavelengths (~200-210 nm) might be possible but with lower sensitivity. The following is a suggested starting method that will likely require optimization.[2]

Parameter Recommendation
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector CAD, ELSD, or UV at 205 nm
Injection Volume 5-10 µL

References

  • Ghavami, M., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]

  • Kato, Y., & Muto, H. (1988). Recovery of Amine and Ammonia by Ion Exchange Method. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Hammarström, L. G. J., et al. (2002). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Organic Syntheses. Retrieved from [Link]

  • Patil, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]

  • U.S. Patent No. US3159632A. (1964). Repetitive process for the removal and/or recovery of amines from aqueous solutions. Google Patents.
  • ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • Dong, M. W. (2006). A Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Davis, F. A. (1994). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Palasek, S. S., et al. (2007). Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • ResinTech. (n.d.). Amines Reduction. Retrieved from [Link]

  • ACS Publications. (2020). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR]. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Mitigating Hygroscopicity of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with the hygroscopic nature of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. Its te...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with the hygroscopic nature of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. Its tendency to absorb atmospheric moisture can significantly impact experimental accuracy, compound stability, and formulation development. This document provides a comprehensive overview of the underlying causes of hygroscopicity and details actionable strategies to reduce its effects.

Frequently Asked Questions (FAQs)

Q1: Why is 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride prone to absorbing moisture?

A1: The hygroscopicity of this compound is primarily due to the presence of two hydrochloride moieties. The polar nature of the chloride ions and the protonated nitrogens in the bipiperidine rings creates strong hydrogen bonding sites that readily attract and bind with water molecules from the air.[1] This can lead to issues such as deliquescence, altered dissolution rates, and potential chemical degradation.[1][2]

Q2: What is a reliable method for quantifying the hygroscopicity of my sample?

A2: Dynamic Vapor Sorption (DVS) is a highly effective technique for characterizing hygroscopicity.[3][4][][6] DVS analysis measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[3][4][6][7] The resulting data, plotted as a sorption-desorption isotherm, provides a detailed profile of the material's affinity for water.[4] For a less instrument-intensive approach, a simple gravimetric test can be performed by exposing a pre-weighed sample to a controlled humidity environment and monitoring its weight change over time.[]

Q3: What are the primary experimental problems caused by unaddressed hygroscopicity?

A3: Failure to control moisture absorption can lead to several significant issues in a laboratory or manufacturing setting:

  • Inaccurate Measurements: Continuous water uptake leads to inconsistent and erroneous weighing of the compound.[1]

  • Physical Instability: The solid form of the material can change, potentially leading to deliquescence (dissolving in the absorbed water) or alterations in the crystal structure.[1]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other chemical reactions, compromising the purity and stability of the compound.[1][2]

  • Altered Performance: Changes in the physical state of the solid can significantly impact its dissolution rate, a critical parameter for many applications, including drug delivery.[8]

Troubleshooting Guide: Effective Strategies for Hygroscopicity Reduction

For those experiencing challenges with the hygroscopic nature of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, the following strategies can be implemented. The most suitable approach will depend on the specific experimental or formulation requirements.

Strategy 1: Salt Form Screening

The dihydrochloride salt is often highly hygroscopic. A salt screening study can identify alternative salt forms with improved physical stability.[8][9][10]

Scientific Rationale: Different counter-ions possess varying abilities to form stable, crystalline lattices that are less susceptible to moisture-induced disruption. By substituting the chloride anion with a less hygroscopic counter-ion, the overall hygroscopicity of the resulting salt can be significantly diminished.[8][9]

Experimental Protocol: Salt Screening

  • Counter-Ion Selection: Select a diverse panel of pharmaceutically acceptable counter-ions (e.g., mesylate, tosylate, sulfate, phosphate, tartrate, citrate).

  • Salt Formation: In parallel experiments, dissolve 1,4'-Bipiperidine-4-carboxylic acid in a suitable solvent and introduce an equimolar amount of the chosen acid.

  • Crystallization: Employ various crystallization techniques (e.g., slow evaporation, anti-solvent addition) to obtain solid salt forms.

  • Characterization and Analysis: Utilize X-ray powder diffraction (XRPD) to confirm the formation of new crystalline structures and DVS to quantify the hygroscopicity of each new salt.[10]

Data Summary: Illustrative Salt Screening Results

Salt FormHygroscopicity Classification (at 80% RH)Onset of Significant Water UptakeComments
DihydrochlorideVery Hygroscopic>20% RHProne to deliquescence.
DimesylateSlightly Hygroscopic>60% RHDemonstrates enhanced stability.
DitosylateNon-Hygroscopic>80% RHOffers excellent physical stability.
SulfateHygroscopic>40% RHModerate improvement over the dihydrochloride form.
Strategy 2: Cocrystallization

Forming a cocrystal with a suitable coformer can generate a novel crystalline structure with reduced hygroscopicity.[1][11][12][13][14]

Scientific Rationale: Cocrystals are multicomponent crystals where the active pharmaceutical ingredient (API) and a coformer are connected through non-covalent interactions. A carefully selected coformer can engage in hydrogen bonding and other intermolecular forces to create a more stable crystal lattice, effectively shielding the hygroscopic regions of the API from atmospheric moisture.[11][15]

Experimental Protocol: Cocrystal Screening

  • Coformer Selection: Choose a variety of pharmaceutically acceptable coformers with functional groups that can complement the API in forming hydrogen bonds (e.g., carboxylic acids, amides).

  • Cocrystallization Techniques:

    • Solvent-Based Methods: Dissolve the API and coformer in a common solvent and allow for slow evaporation or cooling.

    • Solid-State Methods: Grind the API and coformer together, sometimes with the addition of a minimal amount of solvent (liquid-assisted grinding).

  • Confirmation of Formation: Analyze the resulting solids using XRPD, Differential Scanning Calorimetry (DSC), and spectroscopic methods to verify the formation of a new cocrystalline phase.

  • Hygroscopicity Evaluation: Conduct DVS analysis on the confirmed cocrystals to assess their moisture sorption properties.

Workflow for Selecting a Hygroscopicity Reduction Strategy

Hygroscopicity_Reduction_Strategy Start Hygroscopic 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride Decision1 Is modifying the salt form an option? Start->Decision1 Handling Implement Strict Handling & Storage Protocols Start->Handling SaltScreen Conduct Salt Screening Decision1->SaltScreen Yes Decision2 Is cocrystallization a viable approach? Decision1->Decision2 No StableSalt Identify a less hygroscopic salt SaltScreen->StableSalt End Achieve Reduced Hygroscopicity StableSalt->End CocrystalScreen Perform Cocrystal Screening Decision2->CocrystalScreen Yes Formulation Explore formulation strategies (e.g., encapsulation) Decision2->Formulation No StableCocrystal Identify a stable cocrystal CocrystalScreen->StableCocrystal StableCocrystal->End Formulation->End

Caption: Decision-making workflow for choosing an appropriate strategy to mitigate hygroscopicity.

Strategy 3: Formulation-Based Approaches

Incorporating the hygroscopic compound into a suitable formulation can provide a physical barrier against moisture.[1][16][17]

Scientific Rationale: Techniques like encapsulation or creating a solid dispersion can protect the sensitive ingredient from the environment.[1][16][17] For instance, in an amorphous solid dispersion, the API is molecularly dispersed within a polymer matrix, which can hinder water absorption and improve stability.

Experimental Protocol: Encapsulation via Spray Drying

  • Excipient Selection: Choose appropriate encapsulating agents or polymers (e.g., HPMC, PVP).[18]

  • Solution Preparation: Dissolve both the API and the selected excipients in a suitable solvent system.

  • Spray Drying: Atomize the solution into a heated drying chamber to rapidly evaporate the solvent, forming solid particles with the API encapsulated within the excipient matrix.

  • Characterization: Use techniques like XRPD to confirm the physical form of the API in the final product.

  • Stability and Hygroscopicity Testing: Evaluate the moisture sorption characteristics of the formulated product using DVS and assess its stability under various environmental conditions.

Strategy 4: Proper Handling and Storage

Implementing stringent handling and storage protocols is crucial for managing hygroscopic materials.[18][19]

  • Controlled Environment: Whenever possible, handle the compound in a low-humidity environment, such as a glove box or a dry room.

  • Appropriate Packaging: Store the material in tightly sealed, non-permeable containers. The use of blister packaging or containers with desiccants can further minimize moisture exposure.[18]

  • Use of Desiccants: Store containers in a desiccator with an active desiccant like silica gel or molecular sieves to absorb any ambient moisture.[18]

  • Minimize Exposure Time: When handling the compound for weighing or other procedures, work efficiently to reduce its exposure to the open atmosphere.

Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis

DVS_Workflow Prep Sample Preparation Accurately weigh a small amount of the sample (e.g., 5-15 mg) Setup Instrument Setup Set the analysis temperature (e.g., 25°C) Program the relative humidity (RH) steps (e.g., 0% to 90% in 10% increments) Prep->Setup Equilibrate Initial Equilibration Dry the sample at 0% RH until a stable mass is achieved Setup->Equilibrate Sorption Sorption Phase Increase RH in programmed steps Record the mass change at each step until equilibrium Equilibrate->Sorption Desorption Desorption Phase Decrease RH in programmed steps Record the mass change at each step Sorption->Desorption Analysis Data Analysis Plot the percentage change in mass versus RH Generate the sorption/desorption isotherm Desorption->Analysis

Caption: A step-by-step workflow for conducting Dynamic Vapor Sorption (DVS) analysis.

References

  • Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184. [Link]

  • Ask this paper. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Bohrium. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4'-Bipiperidine dihydrochloride. PubChem. [Link]

  • Pharma Learning In Depth. (2025). Hygroscopicity in Pharmaceuticals. YouTube. [Link]

  • MDPI. (2023). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. [Link]

  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4'-Bipiperidine-1'-carboxylic acid. PubChem. [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 189. [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • Casares, A. F., et al. (2016). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 68(5), 565-576. [Link]

  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

  • TA Instruments. (n.d.). Dynamic Vapor Sorption Sampling Considerations. [Link]

  • ResearchGate. (n.d.). Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. [Link]

  • Kumar, L., et al. (2021). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design, 21(10), 5559-5582. [Link]

  • Pipzine Chemicals. (n.d.). (1,4'-bipiperidine)-1'-carboxylicacid,4,11-diethyl-3,4,12,14-tetrahydro-4-hyd monohydrochloride, trihydrate. [Link]

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Optimization

Technical Support Center: Optimization of Dosage for In Vivo Studies with 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. This document provides in-depth, experience-driven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. This document provides in-depth, experience-driven guidance to navigate the complexities of in vivo dosage optimization. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter, ensuring the scientific integrity and success of your experiments.

Section 1: Compound Characterization and Formulation Development

The journey to an optimized in vivo dose begins with a thorough understanding of the compound's fundamental properties and the development of a suitable formulation. This initial phase is critical, as formulation issues are a common source of experimental variability and failure.

Frequently Asked Questions (FAQs)

Question: What are the key physicochemical properties of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride that I should consider before starting in vivo studies?

Answer: Understanding the physicochemical properties is paramount. For 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, you should focus on:

  • Solubility: As a dihydrochloride salt, it is expected to have higher aqueous solubility compared to its free base. However, the carboxylic acid moiety means its ionization state, and thus solubility, will be pH-dependent.[1] It is crucial to determine its solubility in potential vehicle systems (e.g., saline, PBS, citrate buffers) across a physiologically relevant pH range (e.g., pH 4.0-7.4).

  • Stability: Assess the compound's stability in your chosen vehicle under experimental conditions (e.g., room temperature, 4°C). Carboxylic acid-containing compounds can be susceptible to degradation.[1] A preliminary stability study (e.g., analyzing the concentration of a prepared formulation over 24-48 hours by HPLC) is highly recommended.

  • Hygroscopicity: Dihydrochloride salts can be hygroscopic. Ensure proper storage in a desiccated environment to prevent water absorption, which can alter the compound's weight and lead to inaccurate dosing solutions.

  • pKa: The pKa values of the bipiperidine nitrogens and the carboxylic acid will dictate the compound's charge at different physiological pHs. This influences membrane permeability, target engagement, and potential for off-target effects. The presence of a carboxylic acid can sometimes lead to poor passive diffusion across biological membranes.[2][3]

Question: How do I select an appropriate and safe vehicle for in vivo administration?

Answer: Vehicle selection is a critical step that can significantly impact the outcome of your study.[4][5] An inappropriate vehicle can cause toxicity, inflammation, or alter the pharmacokinetics of your compound.

For a water-soluble dihydrochloride salt like this, the recommended approach is to start with the simplest aqueous vehicles. A tiered approach is advisable:

  • Sterile Saline (0.9% NaCl): This is the most common and generally safest vehicle for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes.[4]

  • Phosphate-Buffered Saline (PBS): Ensure the pH is compatible with your compound's stability and the route of administration.

  • Aqueous Buffers: If pH adjustment is needed to achieve the desired solubility and stability, consider buffers like citrate or acetate. Ensure the buffer capacity is not so high as to overwhelm the physiological buffering systems.

If aqueous solubility is insufficient for the desired concentration, you may need to explore co-solvents. However, this adds complexity and potential for vehicle-induced toxicity.[6] Common co-solvents include:

  • Polyethylene glycol (PEG) 300 or 400: Often used in combination with saline.

  • Propylene glycol (PG): Another common co-solvent.

  • Dimethyl sulfoxide (DMSO): Should be used with extreme caution and at the lowest possible concentration (ideally <5-10% in the final formulation) due to its own biological effects and potential for neurotoxicity.[4]

Crucially, a vehicle-only control group must be included in all experiments to differentiate compound effects from vehicle effects. [7]

Troubleshooting Guide

Issue: My compound is not dissolving sufficiently in simple aqueous vehicles at the required concentration.

  • Plausible Cause 1: pH-dependent solubility. The carboxylic acid and piperidine moieties mean the net charge and solubility of your compound are highly dependent on pH.

    • Solution: Systematically test the solubility in a range of biocompatible buffers (e.g., citrate buffer pH 4-6, phosphate buffer pH 6-7.4). A small change in pH can dramatically increase solubility. Remember to check the stability of the compound at the optimal pH.

  • Plausible Cause 2: Common ion effect. If you are using a buffer containing chloride ions (like HCl for pH adjustment), it might slightly suppress the dissolution of a hydrochloride salt.

    • Solution: While often a minor effect, consider using a different acid for pH adjustment (e.g., citric acid) if you suspect this is an issue.

  • Plausible Cause 3: Insufficient energy input.

    • Solution: Gentle warming (e.g., to 37°C) and sonication in a bath sonicator can aid dissolution. However, always verify that the compound is stable to these conditions and allow the solution to return to room temperature before administration.

  • Plausible Cause 4: The required concentration is simply too high for an aqueous system.

    • Solution: If all else fails, you may need to create a suspension or use a co-solvent system. For suspensions, use a suspending agent like 0.5% carboxymethylcellulose (CMC) in saline.[4][6] Ensure the suspension is homogenous and particle size is appropriate for the route of administration. For co-solvents, introduce them systematically (e.g., 10% PEG400 in saline, 20% PEG400, etc.) and run a vehicle tolerability study to find a concentration that is non-toxic to the animals.

Section 2: Designing and Executing the Initial In Vivo Study

With a stable and appropriate formulation, the next step is to determine the compound's in vivo tolerability and to select a dose range for efficacy studies. This is typically achieved through a Dose-Range Finding (DRF) or Maximum Tolerated Dose (MTD) study.[8][9]

Frequently Asked Questions (FAQs)

Question: How do I determine the starting dose for my first in vivo (MTD) study?

Answer: There is no single formula, but an effective strategy involves integrating data from multiple sources:

  • In Vitro Potency: Use your in vitro data (e.g., IC50 or EC50) as a starting point. A common, though very rough, starting point for an in vivo dose is 10-100 times the in vitro IC50 value, but this does not account for PK/PD properties.

  • Literature on Similar Compounds: Search for in vivo studies on compounds with a similar structure (e.g., other bipiperidine derivatives). This can provide a valuable starting point for a dose range.

  • Allometric Scaling (if data is available): If you have data from another species, allometric scaling can be used to estimate a starting dose. However, this is more common in later stages of drug development.

  • The "3+3" Design: A widely used dose-escalation design in preclinical and early clinical studies involves starting at a low, likely inactive dose and escalating through cohorts of animals (typically 3 per group) until signs of toxicity are observed.[10]

A conservative approach is to start low and escalate. For example, you might test 1, 3, 10, 30, and 100 mg/kg. This wide range increases the likelihood of identifying the MTD.[8]

Experimental Protocol: Dose-Range Finding / Maximum Tolerated Dose (MTD) Study

This protocol aims to identify the highest dose that does not cause unacceptable side effects or overt toxicity over a defined period.[11][12]

Objective: To determine the Maximum Tolerated Dose (MTD) of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride following a single administration.

Materials:

  • Test compound: 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

  • Vehicle (e.g., sterile 0.9% saline)

  • Animals (e.g., 8-10 week old C57BL/6 mice, n=3-5 per group)

  • Dosing syringes and needles appropriate for the route of administration (e.g., 27G for IP injection)

  • Animal scale

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least 5-7 days before the experiment.

  • Group Assignment: Randomly assign animals to dose groups (e.g., Vehicle, 1, 5, 10, 25, 50, 100 mg/kg). Include at least 3 animals per group.

  • Formulation Preparation: Prepare fresh dosing solutions on the day of administration. Ensure the compound is fully dissolved or homogenously suspended.

  • Baseline Measurements: Record the body weight of each animal immediately before dosing. Perform a baseline clinical observation check.

  • Dosing: Administer the compound via the chosen route (e.g., intraperitoneal injection). Ensure the dose volume is appropriate for the animal size (e.g., 10 mL/kg for mice).

  • Post-Dose Monitoring:

    • Clinical Observations: Monitor animals closely for the first 4-6 hours post-dose, and then at least once daily for 7-14 days. Record any signs of toxicity.

    • Body Weight: Measure and record body weight daily. Body weight loss is a sensitive indicator of toxicity.[13] A loss of >15-20% is often considered a humane endpoint.

  • Data Analysis and MTD Determination: The MTD is defined as the highest dose that does not result in:

    • Mortality or severe morbidity.

    • 15% body weight loss.

    • Significant, persistent clinical signs of toxicity (e.g., lethargy, hunched posture, rough coat).

Data Presentation: Example MTD Study Design
GroupTreatmentDose (mg/kg)RouteN (animals)Key Endpoints
1Vehicle0IP3Daily Body Weight, Clinical Observations
2Compound1IP3Daily Body Weight, Clinical Observations
3Compound5IP3Daily Body Weight, Clinical Observations
4Compound10IP3Daily Body Weight, Clinical Observations
5Compound25IP3Daily Body Weight, Clinical Observations
6Compound50IP3Daily Body Weight, Clinical Observations
7Compound100IP3Daily Body Weight, Clinical Observations
Visualization: MTD Study Workflow

MTD_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Formulation Prepare Dosing Solutions (Compound + Vehicle) Dosing Administer Dose (Vehicle or Compound) Formulation->Dosing Animals Acclimatize & Randomize Animals Animals->Dosing Baseline Record Baseline Body Weight & Observations Baseline->Dosing Monitor_Short Intensive Monitoring (First 4-6 hours) Dosing->Monitor_Short Monitor_Long Daily Monitoring (7-14 days) Monitor_Short->Monitor_Long Data Collect Data: Body Weight, Clinical Signs Monitor_Long->Data Analysis Analyze Toxicity Profile Data->Analysis MTD Determine MTD Analysis->MTD

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Section 3: Troubleshooting Common In Vivo Issues

Even with careful planning, in vivo experiments can yield unexpected results. This section addresses common problems and provides a logical framework for troubleshooting.

Troubleshooting Guide

Issue: I am observing high variability in my results (e.g., tumor growth, behavioral endpoint) between animals in the same treatment group.

  • Plausible Cause 1: Inconsistent Formulation. If your compound is a suspension, it may be settling between injections, leading to inconsistent doses. If it's a solution, it may not be stable for the duration of the dosing period.

    • Self-Validation: Before each set of injections, vortex the suspension thoroughly. For solutions, prepare them fresh daily unless you have data showing stability over a longer period.

  • Plausible Cause 2: Inaccurate or Inconsistent Dosing Technique. The person administering the dose can be a significant source of variability.[14] Minor differences in injection placement (especially for IP or SC routes) can affect absorption rates.

    • Self-Validation: Ensure all technicians are trained on the same standardized procedure. If possible, have a single, experienced technician perform all dosing for a given experiment. Randomize the order of cage dosing to avoid confounding time-of-day effects with specific treatment groups.[14]

  • Plausible Cause 3: Biological Variability. Animals, even from the same inbred strain, are not identical.[15] Factors like the microbiome, stress levels, and social hierarchy within a cage can influence outcomes.[16]

    • Self-Validation: Increase the sample size (n) per group to improve statistical power. Ensure animals are properly randomized to treatment groups. Consider including known sources of variation in the experimental design (e.g., including both male and female animals) to increase the generalizability of the results.[17][18]

  • Plausible Cause 4: Environmental Factors. Subtle differences in lighting, temperature, noise, or even the scent of the handler can be stressors that introduce variability.[16]

    • Self-Validation: Standardize husbandry and experimental procedures as much as possible. Conduct experiments at the same time of day to account for circadian rhythms.

Visualization: Troubleshooting High Variability

Variability_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Start High Variability Observed in Results Formulation Formulation Issue (e.g., Suspension Settling) Start->Formulation Dosing Dosing Technique (e.g., Inconsistent Admin) Start->Dosing Biology Biological Factors (e.g., Animal Stress) Start->Biology Environment Environmental Factors (e.g., Noise, Light) Start->Environment Sol_Form Validate Formulation (Vortex, Fresh Prep) Formulation->Sol_Form Sol_Dose Standardize Dosing (SOP, Single Tech) Dosing->Sol_Dose Sol_Bio Refine Study Design (Increase N, Randomize) Biology->Sol_Bio Sol_Env Control Environment (Standardize Husbandry) Environment->Sol_Env

Caption: Logic diagram for troubleshooting high experimental variability.

Issue: My compound was potent in vitro, but I am not seeing the expected efficacy in vivo.

This is a common challenge in drug development, often referred to as a lack of in vitro-in vivo correlation (IVIVC).[19][20][21][22]

  • Plausible Cause 1: Poor Pharmacokinetics (PK). The compound may be rapidly metabolized or cleared from the body, meaning it never reaches a sufficient concentration at the target site for a long enough duration. This is a known risk for compounds with carboxylic acid moieties.[23]

    • Solution: Conduct a pilot pharmacokinetic study. Administer a single dose (e.g., the MTD) to a small group of animals and collect blood samples at various time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours). Analyzing the plasma for drug concentration will reveal its half-life (t½), maximum concentration (Cmax), and overall exposure (AUC).

  • Plausible Cause 2: Low Bioavailability/Target Exposure. The compound may not be reaching the target tissue in sufficient quantities. For example, a compound intended for a brain target must be able to cross the blood-brain barrier.

    • Solution: In your PK study, consider collecting the target tissue (e.g., tumor, brain) at the end of the time course to measure compound concentration and establish a plasma-to-tissue ratio.

  • Plausible Cause 3: Inappropriate Dosing Schedule. A compound with a very short half-life might require more frequent dosing (e.g., twice daily instead of once) to maintain therapeutic concentrations.

    • Solution: Use the data from your pilot PK study to inform a more rational dosing schedule. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be a powerful tool to simulate different dosing regimens and predict their effect.[24][25][26]

Section 4: Advanced Optimization and PK/PD Modeling

Once you have established a tolerated dose and have preliminary efficacy data, further optimization often requires a deeper understanding of the relationship between dose, exposure, and response.

Frequently Asked Questions (FAQs)

Question: When should I run a full pharmacokinetic (PK) study?

Answer: A full PK study is warranted once you have identified a dose range that is both tolerated and shows some evidence of biological activity. A pilot PK study (as described above) is often done alongside or just after the MTD study to guide the first efficacy experiments.[8] A more comprehensive PK study, with multiple dose levels, is crucial before committing to large, expensive efficacy studies to:

  • Confirm Dose Proportionality: Does doubling the dose result in a doubling of exposure (AUC)? Non-linear PK can complicate dose selection.

  • Inform Dosing Regimen for Chronic Studies: Understanding the half-life is essential for designing multi-dose studies.

  • Establish Exposure-Response Relationships: Correlating drug concentration in the plasma with the observed effect is the cornerstone of PK/PD modeling.[27][28]

Question: How can I use a PK/PD model to refine my dosing schedule?

Answer: PK/PD modeling integrates the pharmacokinetic data (what the body does to the drug) with the pharmacodynamic data (what the drug does to the body) to build a mathematical relationship.[24][25][26] This model can then be used as a predictive tool.

For example, if your efficacy study shows that tumor growth is inhibited but resumes after 12 hours, and your PK data shows the drug concentration drops below a certain threshold at 8 hours, the model can help you simulate a new dosing regimen (e.g., a higher dose once daily, or a lower dose twice daily) to maintain the drug concentration above that effective threshold for a longer period. This data-driven approach is far more efficient than empirically testing dozens of different schedules in animals.[27]

References
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Enhanced in vitro and in vivo antifungal efficacy against Candida albicans of nanostructured lipid carrier loaded with benzyl isothiocyanate extracted from Carica papaya L. seeds. Available from: [Link]

  • Ferreira, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available from: [Link]

  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available from: [Link]

  • OUCI. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

  • CNGBdb. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Available from: [Link]

  • Pang, J., et al. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal. Available from: [Link]

  • Phillips, R., et al. (2021). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Computational Toxicology. Available from: [Link]

  • Danhof, M., et al. (2007). Pharmacokinetic/pharmacodynamic modeling in drug research and development. Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Available from: [Link]

  • ResearchGate. (2025, August 6). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available from: [Link]

  • Premier Consulting. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • Poole, T. (1997). Control of Variability. ILAR Journal. Available from: [Link]

  • Paller, C. J., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. Available from: [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model. Available from: [Link]

  • MDPI. (n.d.). Pharmaceutical Binary and Ternary Complexes of Gemcitabine with Aluminum Metal–Organic Framework: Mechano-Chemical Encapsulation, Delayed Drug Release, and Toxicity to Pancreatic Cells. Available from: [Link]

  • Hindawi. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

  • Symeres. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available from: [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Available from: [Link]

  • Lee, J. H., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Cancer Research and Treatment. Available from: [Link]

  • LinkedIn. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]

  • ResearchGate. (2015, August 8). What are possible reasons for high standard deviation in mice experiments?. Available from: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Available from: [Link]

  • Bretz, F., et al. (2005). Practical considerations for optimal designs in clinical dose finding studies. Statistics in Medicine. Available from: [Link]

  • Zhao, L., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology. Available from: [Link]

  • PLOS Biology. (2022, May 6). Systematic heterogenisation to improve reproducibility in animal studies. Available from: [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Available from: [Link]

  • Vivotecnia. (n.d.). Maximum tolerable dose (MTD) studies. Available from: [Link]

  • ResearchGate. (2025, August 6). Role of In Vitro–In Vivo Correlations in Drug Development. Available from: [Link]

  • Tsompanidis, A. (2020). General Principles of Preclinical Study Design. Methods in Molecular Biology. Available from: [Link]

  • Drug Target Review. (2020, June 5). Researchers suggest animal experiments may be too standardised to be reproducible. Available from: [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]

  • Wikipedia. (n.d.). PKPD model. Available from: [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Available from: [Link]

Sources

Troubleshooting

resolving poor peak shape in HPLC analysis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Case Reference: 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (2HCl) Classification: Zwitterionic / Highly Polar / Non-Chromophoric Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Zwitt...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (2HCl) Classification: Zwitterionic / Highly Polar / Non-Chromophoric Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Zwitterionic Trap"

Welcome to the technical support hub for 1,4'-Bipiperidine-4-carboxylic acid . If you are experiencing poor peak shape, it is almost certainly due to the molecule's "schizophrenic" chemical nature.

  • It is Zwitterionic: It contains a carboxylic acid (pKa ~4) and two piperidine nitrogens (pKa ~9-11).[1] At neutral pH, it carries both positive and negative charges, leading to unpredictable secondary interactions.

  • It is a Dihydrochloride Salt: This makes it highly water-soluble and extremely polar.[1] On a standard C18 column, it likely elutes in the void volume (

    
    ), resulting in poor resolution and integration errors.
    
  • It lacks a Chromophore: The absence of conjugated

    
    -systems means UV detection is weak, forcing you to work at low wavelengths (200–210 nm) where solvent background noise is high.
    

Below are the specific troubleshooting guides designed to resolve these issues.

Troubleshooting Module: Interactive Q&A
Q1: "My peak looks like a shark fin (severe tailing). Is my column dead?"

Diagnosis: Likely Silanol Interaction .[2] The piperidine nitrogens are strong bases. If you are using a standard silica-based C18 column at mid-range pH (pH 4–8), the protonated amines (


) are ion-exchanging with the deprotonated silanols (

) on the stationary phase surface.[1] This secondary interaction delays the "tail" of the peak.

Corrective Actions:

  • The "Chaotropic" Fix (Recommended): Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase. TFA is an ion-pairing agent that "masks" the positive charge on the amine and suppresses silanol ionization (pH < 2.5).

  • The "High pH" Fix (Advanced): If using a hybrid column (e.g., Waters XBridge or Agilent PLRP-S) that tolerates pH > 10, switch to 0.1% Ammonium Hydroxide . This deprotonates the amines (making them neutral) and eliminates the ion-exchange mechanism.[1] Warning: Do not attempt this on standard silica columns; they will dissolve.

Q2: "The compound elutes immediately (t < 1 min). How do I get retention?"

Diagnosis: Lack of Hydrophobicity. The dihydrochloride salt is too polar for standard Reversed-Phase (RP) partitioning.[1] It "swims" through the C18 chains without interacting.

Corrective Actions:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): This is the gold standard for polar zwitterions. The stationary phase is polar (Silica or Amide), and the mobile phase is high-organic (e.g., 90% Acetonitrile). Water becomes the "strong" solvent.[3]

  • Use Ion-Pairing RP: If you must use C18, you need a "grease" agent.[1] Use Heptafluorobutyric Acid (HFBA) instead of TFA. The longer fluorocarbon chain of HFBA pairs with the amine to form a hydrophobic complex that sticks to the C18 column.

Q3: "I see split peaks or broad shoulders. Is it the salt form?"

Diagnosis: Sample Solvent Mismatch. You are likely dissolving the dihydrochloride salt in 100% water (because it dissolves well) and injecting it onto a high-organic method (like HILIC).[1] The water "plug" creates a localized strong-solvent environment, washing the sample down the column before it can focus.

Corrective Actions:

  • For HILIC: Dissolve sample in 50:50 ACN:Water (or as high ACN as solubility permits).

  • For RP: Match the initial mobile phase conditions.

Experimental Protocols
Protocol A: HILIC Method (Recommended for Retention)

Best for: Maximum retention and MS sensitivity.

ParameterSpecificationRationale
Column Zwitterionic HILIC or Amide (e.g., Merck SeQuant ZIC-HILIC)Zwitterionic phases interact with both charged centers of the analyte.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Buffer controls ionization state; pH 3 keeps acid protonated.
Mobile Phase B Acetonitrile (ACN)Weak solvent in HILIC mode.
Isocratic Ratio 85% B / 15% AHigh organic content forces the polar analyte into the water layer on the silica surface.
Flow Rate 0.5 – 1.0 mL/minHILIC has lower viscosity than RP, allowing higher flow rates.
Detection CAD (Charged Aerosol) or MS (ESI+)Critical: UV at 205 nm is possible but will have low sensitivity.
Protocol B: Ion-Pairing Reversed Phase

Best for: Legacy systems where only C18 is available.[1]

ParameterSpecificationRationale
Column C18 with "End-capping" (e.g., Agilent Zorbax Eclipse Plus)End-capping minimizes silanol activity.[1]
Mobile Phase A Water + 0.1% HFBA (Heptafluorobutyric Acid)HFBA acts as a hydrophobic ion-pairing reagent.[1]
Mobile Phase B Acetonitrile + 0.1% HFBAAdditive must be in both phases to maintain equilibrium.
Gradient 5% B to 40% B over 10 minThe ion-pair complex is moderately hydrophobic.[1]
Detection UV 210 nmHFBA absorbs UV; expect baseline drift. Use a reference wavelength (360 nm) if possible.
Logic Visualization: Troubleshooting Decision Tree

The following diagram illustrates the logical flow for diagnosing peak shape issues specific to piperidine derivatives.

TroubleshootingLogic Start Problem: Poor Peak Shape IssueType Identify Specific Symptom Start->IssueType Tailing Symptom: Tailing (> 1.5) IssueType->Tailing NoRet Symptom: No Retention (t0) IssueType->NoRet Split Symptom: Split/Broad Peak IssueType->Split CheckpH Check Mobile Phase pH Tailing->CheckpH CheckCol Check Column Type NoRet->CheckCol CheckDiluent Check Sample Diluent Split->CheckDiluent ActionTFA Action: Add 0.1% TFA (Mask Silanols) CheckpH->ActionTFA Standard Column ActionHighPH Action: Use High pH (pH 10) (Neutralize Amine) CheckpH->ActionHighPH Hybrid Column Only ActionHILIC Action: Switch to HILIC (High ACN) CheckCol->ActionHILIC Polar Selectivity ActionIP Action: Use Ion-Pair (HFBA) On C18 CheckCol->ActionIP Hydrophobic Mod ActionDiluent Action: Match Diluent to Initial Mobile Phase CheckDiluent->ActionDiluent

Caption: Decision matrix for diagnosing HPLC anomalies in basic, zwitterionic compounds.

References & Validated Sources
  • Agilent Technologies. (2024). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing & Silanol Interactions. Retrieved from

    • Relevance: Validates the mechanism of silanol interactions with basic amines and the use of low pH modifiers.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

    • Relevance: Foundational text on using HILIC for charged/zwitterionic analytes where RP fails.

  • Chrom Tech. (2025).[4] Reverse-Phase LC vs. Hydrophilic Interaction Liquid Chromatography (HILIC). Retrieved from

    • Relevance: Comparative analysis of retention mechanisms for polar compounds.

  • PubChem. (2025).[5] 1,4'-Bipiperidine-4-carboxylic acid Compound Summary. Retrieved from [1]

    • Relevance: Verification of chemical structure, zwitterionic properties, and salt forms.

  • SIELC Technologies. (2018). HPLC Analysis of Bipiperidine Derivatives. Retrieved from

    • Relevance: Specific application note for bipiperidine carboxamide derivatives using acidic mobile phases.

Sources

Optimization

Technical Support Center: Enhancing Oral Bioavailability of 1,4'-Bipiperidine-4-carboxylic Acid Derivatives

Welcome to the technical support center dedicated to advancing your research on 1,4'-Bipiperidine-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research on 1,4'-Bipiperidine-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of improving the oral bioavailability of this important class of compounds. Here, we synthesize technical accuracy with field-proven insights to provide actionable troubleshooting guides and frequently asked questions (FAQs).

Introduction: The Challenge and Potential of 1,4'-Bipiperidine-4-carboxylic Acid Derivatives

The 1,4'-bipiperidine-4-carboxylic acid scaffold is a key structural motif in medicinal chemistry, appearing in a wide range of biologically active agents.[1] However, the inherent physicochemical properties of this scaffold often present significant challenges to achieving adequate oral bioavailability. Key obstacles include:

  • Low Aqueous Solubility: The carboxylic acid moiety introduces pH-dependent solubility, often leading to poor dissolution in the acidic environment of the stomach.[2]

  • High First-Pass Metabolism: The piperidine rings can be susceptible to metabolism by cytochrome P450 enzymes, particularly CYP3A4, in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.[3][4]

  • Efflux Transporter Activity: These derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the gut lumen.[5][6]

  • Poor Membrane Permeability: The combination of a charged carboxylic acid and two basic nitrogen atoms can lead to a high polar surface area and low lipophilicity at physiological pH, hindering passive diffusion across the intestinal epithelium.

This guide will provide a structured approach to identifying and overcoming these barriers through carefully designed experiments and formulation strategies.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the development of 1,4'-bipiperidine-4-carboxylic acid derivatives.

Q1: My 1,4'-bipiperidine-4-carboxylic acid derivative shows potent in vitro activity but has very low oral bioavailability in my rat model. What are the most likely reasons?

A1: Low oral bioavailability in the face of high in vitro potency is a common challenge. The primary culprits for this scaffold are likely a combination of poor absorption and high first-pass metabolism. The carboxylic acid group can lead to low solubility in the acidic environment of the stomach, preventing the compound from dissolving and being available for absorption.[2] Furthermore, the piperidine moieties are often targets for cytochrome P450 enzymes in the liver and gut wall, leading to significant metabolism before the drug can reach systemic circulation.[3] It is also possible that the compound is a substrate for efflux pumps like P-glycoprotein.[5]

Q2: How can I quickly assess whether poor solubility is the main issue for my compound?

A2: A straightforward approach is to conduct a kinetic solubility assay in buffers at different pH values, mimicking the conditions of the gastrointestinal tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine). If the solubility is significantly lower at acidic pH, this is a strong indicator that dissolution in the stomach is a limiting factor. Additionally, comparing the oral bioavailability of a suspension formulation to a solution (e.g., in a co-solvent system) can provide valuable insights. A significant increase in bioavailability with a solution formulation suggests that solubility is a major hurdle.

Q3: What is the best way to determine if my compound is a substrate for P-glycoprotein (P-gp)?

A3: The most common and reliable in vitro method is the Caco-2 permeability assay.[7][8][9] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with efflux transporters like P-gp.[10][11] By measuring the transport of your compound from the apical (gut) side to the basolateral (blood) side and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 2, which is reduced in the presence of a known P-gp inhibitor like verapamil, strongly suggests your compound is a P-gp substrate.[5]

Q4: Can I predict the primary sites of metabolism on my 1,4'-bipiperidine-4-carboxylic acid derivative?

A4: While in silico models can provide predictions, the most reliable method is an in vitro metabolism study using human liver microsomes or hepatocytes. These systems contain the major drug-metabolizing enzymes, including cytochrome P450s.[3] By incubating your compound with these systems and analyzing the metabolites formed using LC-MS/MS, you can identify the primary metabolic pathways. For piperidine-containing compounds, N-dealkylation and oxidation of the piperidine rings are common metabolic routes.[3]

Q5: Are there any simple structural modifications I can make to improve the oral bioavailability of my compound series?

A5: Yes, several strategies can be explored during lead optimization. To address high first-pass metabolism, you can introduce steric hindrance near the sites of metabolism, for example, by adding a methyl group. To improve permeability, you could consider a prodrug approach by esterifying the carboxylic acid.[12][13] This masks the charged group, increasing lipophilicity and facilitating passive diffusion. The ester can then be cleaved by esterases in the body to release the active carboxylic acid.[14]

Troubleshooting Guides

Guide 1: Low Aqueous Solubility

Issue: The compound exhibits poor solubility in aqueous media, leading to low dissolution and absorption.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low aqueous solubility.

Experimental Protocols:

  • pH-Dependent Solubility Assay:

    • Prepare a series of buffers at pH 1.2, 4.5, and 6.8.

    • Add an excess of the compound to each buffer.

    • Shake at 37°C for 24 hours to reach equilibrium.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.

  • Formulation Strategies:

    • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate.[15][16]

    • Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous state, often by dispersing it in a polymer matrix, can significantly enhance solubility.[17]

    • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) can improve solubility and absorption.[17][18]

Guide 2: Poor Permeability and High Efflux

Issue: The compound has difficulty crossing the intestinal epithelium, potentially due to high polarity or recognition by efflux transporters.

Troubleshooting Workflow:

Caption: Workflow for addressing poor permeability and high efflux.

Experimental Protocols:

  • Caco-2 Permeability Assay:

    • Seed Caco-2 cells on permeable supports in a transwell plate and culture until a confluent monolayer is formed (typically 21 days).[11]

    • Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-to-B) permeability, add the test compound to the apical chamber and measure its appearance in the basolateral chamber over time.

    • For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral chamber and measure its appearance in the apical chamber.

    • Analyze compound concentrations by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[7]

  • Prodrug Strategy:

    • Synthesize an ester prodrug of the carboxylic acid moiety (e.g., methyl or ethyl ester).[12][13]

    • Confirm the stability of the prodrug in simulated gastric and intestinal fluids.

    • Verify that the prodrug is converted back to the active parent drug in the presence of liver microsomes or plasma.

    • Evaluate the oral bioavailability of the prodrug in an animal model and compare it to the parent compound.[19]

Guide 3: High First-Pass Metabolism

Issue: The compound is extensively metabolized in the gut wall and/or liver, resulting in low systemic exposure.

Troubleshooting Workflow:

Caption: Workflow for mitigating high first-pass metabolism.

Experimental Protocols:

  • In Vitro Metabolic Stability Assay:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes and NADPH (as a cofactor) at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the concentration of the remaining parent compound by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Metabolite Identification:

    • Perform a similar incubation as the metabolic stability assay but with a higher concentration of the test compound.

    • Analyze the samples using high-resolution LC-MS/MS to identify the masses and structures of potential metabolites.

    • Common metabolic transformations for piperidine rings include hydroxylation and N-dealkylation.[3]

Data Presentation

Table 1: Physicochemical Properties and their Impact on Oral Bioavailability

ParameterDesired Range for Good Oral BioavailabilityPotential Issues with 1,4'-Bipiperidine-4-carboxylic Acid DerivativesTroubleshooting Strategies
Aqueous Solubility > 100 µg/mLLow solubility in acidic pH due to the carboxylic acid.Salt formation, amorphous solid dispersions, particle size reduction.[20]
LogP / LogD at pH 7.4 1 - 3Can be low due to the presence of ionizable groups.Prodrug approach to mask polar groups.
Molecular Weight (MW) < 500 DaGenerally within range, but extensive modifications can increase MW.Maintain MW below 500 during lead optimization.
Polar Surface Area (PSA) < 140 ŲCan be high due to the carboxylic acid and two nitrogen atoms.Prodrug approach, bioisosteric replacement of the carboxylic acid.[21]

Table 2: Interpreting Caco-2 Permeability Assay Results

Papp (A→B) (x 10⁻⁶ cm/s)Efflux RatioInterpretationNext Steps
> 10< 2High permeability, low efflux.Permeability is not a major issue. Focus on solubility and metabolism.
< 1< 2Low permeability, low efflux.Permeability is a significant barrier. Consider prodrug strategies.
Any value> 2Potential P-gp substrate.Confirm with a P-gp inhibitor. Efflux is a likely contributor to low bioavailability.
> 10> 2High permeability, but also a P-gp substrate.The impact of efflux will depend on the relative rates of permeation and efflux.[22][23]

References

  • Omicsonline.org. (2024). The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. [Link]

  • OMICS International. (n.d.). Clinical Pharmacology & Biopharmaceutics - The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • MDPI. (n.d.). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. [Link]

  • ResearchGate. (2025). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. [Link]

  • PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2011). Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue. [Link]

  • Frontiers. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. [Link]

  • PubMed Central. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. [Link]

  • MDPI. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. [Link]

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  • Walsh Medical Media. (2023). Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. [Link]

  • PubMed Central. (n.d.). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • PubMed. (n.d.). Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. [Link]

  • ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [Link]

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  • PubMed Central. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. [Link]

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  • PubChem. (n.d.). 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid. [Link]

  • MDPI. (1989). Biomarker Discovery for Cytochrome P450 1A2 Activity Assessment in Rats, Based on Metabolomics. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • ACS Publications. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. [Link]

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  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • PubMed. (n.d.). Cytochrome P-450-catalyzed dehydrogenation of 1,4-dihydropyridines. [Link]

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Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

Welcome to the technical support guide for researchers utilizing 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. This document is designed to serve as a comprehensive resource for identifying, understanding, and mit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. This document is designed to serve as a comprehensive resource for identifying, understanding, and mitigating unintended cytotoxicity in primary cell cultures. As direct studies on the cellular effects of this specific compound are limited, this guide provides a systematic, first-principles approach to troubleshooting. We will equip you with the foundational knowledge and detailed protocols necessary to diagnose the underlying cause of cytotoxicity and implement effective countermeasures, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when encountering unexpected cell death.

Q1: I'm observing high levels of cytotoxicity with 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in my primary cell cultures. Why might this be happening?

Observing cytotoxicity is not uncommon when working with novel small molecules, especially in sensitive primary cell systems. Several factors, alone or in combination, could be at play:

  • Intrinsic Compound Activity: The core structure of your compound is related to 1,4'-Bipiperidine, which is known to cause skin and eye irritation, suggesting a potential for membrane interaction or general cellular stress.[1] Furthermore, a related compound, 1,4'-Bipiperidine-1-carboxylic chloride hydrochloride, has been shown to inhibit topoisomerase II, a mechanism that directly leads to cell death by disrupting DNA replication.[2] It is plausible that your compound shares a similar mechanism of action.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, triggering pathways that lead to cell death. The causes of drug toxicity are complex and can include off-target toxicity, bioactivation, or the induction of an immune response.[3]

  • Concentration-Dependent Toxicity: In vitro assays often require higher compound concentrations than those found in vivo, which can lead to exaggerated toxic effects.[4] It is crucial to determine if the observed cytotoxicity is occurring at, or well below, the intended effective concentration.

  • Experimental Conditions: The dihydrochloride salt form could slightly acidify your culture medium upon dissolution, especially at high concentrations. Primary cells are particularly sensitive to pH fluctuations. Additionally, the solvent used to dissolve the compound (e.g., DMSO) can be toxic at certain concentrations.[5]

Q2: What are the absolute first steps I should take to troubleshoot this issue?

Before exploring complex biological mechanisms, it's essential to rule out common experimental variables. This systematic approach ensures that your observations are due to the compound's activity and not an artifact.

  • Verify Compound Integrity: Confirm the identity and purity of your compound stock. If possible, use a fresh batch or re-purify the existing one.

  • Recalculate Dosing Solutions: Double-check all calculations for preparing your stock and working solutions. A simple decimal error is a frequent source of unintended high concentrations.

  • Perform a Detailed Dose-Response Analysis: Do not rely on a single concentration. A dose-response curve (typically 8-12 points) is essential to determine the compound's 50% inhibitory concentration (IC50). This will establish a clear therapeutic window and identify the threshold for toxicity.[6][7]

  • Conduct a Vehicle Control Experiment: Run a parallel experiment treating cells with the highest concentration of the vehicle (e.g., DMSO) used in your compound dilutions. This will confirm that the solvent is not contributing to the observed cell death.

Q3: My primary cells seem much more sensitive than the immortalized cell lines I've used before. Is this normal?

Yes, this is a very common and expected observation. Primary cells are an excellent model because they more closely represent in vivo physiology, but this fidelity comes with increased sensitivity.

  • Robustness and Proliferation: Unlike immortalized cell lines, which are essentially adapted to thrive in culture, primary cells have a finite lifespan and are less tolerant of cellular stress, including chemical insults.[8]

  • Metabolic Differences: Primary cells may have different metabolic profiles and may not express the same levels of detoxifying enzymes as cancer-derived cell lines, making them more susceptible to toxic metabolites.

  • Cell Cycle State: Many primary cells are quiescent or slowly dividing. If your compound targets processes involved in cell division, the effect might differ, but they can be more vulnerable to stressors that push them into apoptosis.

Part 2: In-Depth Troubleshooting Guides

Once you have ruled out the initial variables from Part 1, you can begin to investigate the specific mechanism of cytotoxicity. This section provides logical workflows for diagnosing the problem.

Workflow 1: Distinguishing Between Apoptosis and Necrosis

Why is this my next step? Understanding the mode of cell death is critical. Necrosis is a "messy," inflammatory cell death often caused by overwhelming stress (e.g., membrane damage, ATP depletion). Apoptosis is a "clean," programmed cell death that relies on specific signaling pathways. These pathways can often be modulated or inhibited.

How do I investigate? The gold-standard method is co-staining with Annexin V and a viability dye like Propidium Iodide (PI), followed by analysis with flow cytometry or fluorescence microscopy.

  • Principle: In early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that binds specifically to this externalized PS. PI is a fluorescent dye that can only enter the cell when the membrane has been compromised, which occurs in late apoptosis and necrosis.

Interpreting the Results:

Cell PopulationAnnexin V StainingPI StainingInterpretation
HealthyNegativeNegativeViable cells with intact membranes.
Early ApoptoticPositive NegativeCells initiating programmed cell death.
Late Apoptotic/NecroticPositive Positive Membrane integrity is lost.
Primarily NecroticNegativePositive Rapid membrane rupture without PS flipping.

Next Steps Based on Findings:

  • If you see a significant population of Annexin V positive / PI negative cells, this is a strong indication of apoptosis. Proceed to Workflow 2.

  • If the dominant population is PI positive , this suggests necrosis or very rapid, late-stage apoptosis. Proceed to Workflow 3 to investigate oxidative stress, a common inducer of both pathways.

Workflow 2: Investigating and Mitigating Apoptosis

My data suggests apoptosis. Now what? Apoptosis is executed by a family of enzymes called caspases.[9] If your compound is triggering this cascade, you can attempt a "rescue" experiment by co-treating with a caspase inhibitor.

Recommended Action: Use a broad-spectrum or pan-caspase inhibitor, like Z-VAD-FMK , to block the apoptotic machinery.

How does this work? Z-VAD-FMK is a cell-permeable peptide that irreversibly binds to the catalytic site of multiple caspases, effectively halting the apoptotic cascade.[10][11] A successful rescue experiment provides powerful evidence that your compound's cytotoxicity is caspase-dependent.

Protocol: Apoptosis Rescue with a Pan-Caspase Inhibitor
  • Cell Plating: Seed your primary cells in a multi-well plate (e.g., 96-well for viability assays) at their optimal density and allow them to adhere overnight.

  • Pre-treatment: One to two hours before adding your compound, pre-treat a subset of the wells with Z-VAD-FMK at a final concentration of 20-50 µM.

  • Treatment Groups: Prepare the following treatment groups:

    • Vehicle Control (e.g., media + DMSO)

    • Z-VAD-FMK only

    • 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (at a cytotoxic concentration, e.g., IC75-IC90)

    • Rescue Group: Z-VAD-FMK + 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

  • Incubation: Incubate for the desired experimental duration (e.g., 24, 48 hours).

  • Assessment: Measure cell viability using a standard method like an MTT, XTT, or CellTiter-Glo® assay.

Interpreting the Results: If co-treatment with Z-VAD-FMK results in a statistically significant increase in cell viability compared to the compound-only group, it strongly implicates the involvement of caspase-mediated apoptosis.

cluster_0 Apoptotic Signaling Compound 1,4'-Bipiperidine-4- carboxylic acid dihydrochloride Mitochondria Mitochondrial Stress (Intrinsic Pathway) Compound->Mitochondria DeathReceptor Death Receptor Activation (Extrinsic Pathway) Compound->DeathReceptor Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis ZVAD Z-VAD-FMK (Pan-Caspase Inhibitor) ZVAD->Caspase9 ZVAD->Caspase8 ZVAD->Caspase3 cluster_1 Oxidative Stress Pathway Compound 1,4'-Bipiperidine-4- carboxylic acid dihydrochloride ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage CellDeath Apoptosis / Necrosis Damage->CellDeath NAC N-acetylcysteine (NAC) (Antioxidant) NAC->ROS Scavenges GSH Glutathione (GSH) Synthesis NAC->GSH Promotes GSH->ROS Neutralizes

Caption: Mechanism of ROS-induced cytotoxicity and NAC-mediated protection.

Workflow 4: Optimizing Experimental Parameters

I've identified the mechanism, but how can I refine my experiment to minimize background toxicity? Sometimes, cytotoxicity can be mitigated by simply adjusting the experimental design.

  • Question: Can I reduce the concentration or exposure time?

    • Analysis: Re-examine your dose-response and time-course data. The goal is to find the "sweet spot"—the lowest concentration and shortest time that still produces the desired biological effect while minimizing toxicity. [6]This is especially critical for primary cells.

  • Question: Should I alter the serum concentration in my media?

    • Causality: Serum contains growth factors and proteins that can protect cells from stress. However, these proteins can also bind to your compound, reducing its effective concentration.

    • Action: If your standard protocol involves serum starvation to synchronize cells, be aware this can increase their sensitivity to toxic insults. [12][13]Consider performing the experiment in low-serum (0.5-2%) media as a compromise, rather than complete starvation. This can maintain some protective effects without overly interfering with your compound.

Part 3: General Troubleshooting Workflow

This flowchart provides a top-level overview of the entire troubleshooting process, from initial observation to mechanistic insight.

Caption: A systematic workflow for troubleshooting compound cytotoxicity.

References

  • PubChem. (n.d.). 1,4'-Bipiperidine-1'-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Bcl-xL. Retrieved from [Link]

  • Antonucci, L., et al. (2023). Phytochemicals Possess Selective Chemopreventive Mechanisms That Safeguard Human Cells from Oxidative Toxicity. MDPI. Retrieved from [Link]

  • Anees, A., et al. (2024). Drug Combination in Polymeric Nanocarriers for Chemotherapy of Cancer: Preclinical Outcomes in the Last Ten Years. MDPI. Retrieved from [Link]

  • Petroni, G., et al. (2017). Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin. Cell Cycle. Retrieved from [Link]

  • van der Meer, D., et al. (2024). Modelling patient drug exposure profiles in vitro to narrow the valley of death. Nature Communications. Retrieved from [Link]

  • Jadli, A. S., et al. (2015). Cytoprotective effect of lacritin on human corneal epithelial cells exposed to benzalkonium chloride in vitro. PubMed. Retrieved from [Link]

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • Bakand, S., & Hayes, A. (2010). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. ResearchGate. Retrieved from [Link]

  • Sauerwald, T. M., et al. (2002). Inhibiting apoptosis in mammalian cell culture using the caspase inhibitor XIAP and deletion mutants. Biotechnology and Bioengineering. Retrieved from [Link]

  • Mohseni, R., et al. (2023). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. PMC. Retrieved from [Link]

  • Adebayo, O. A., et al. (2022). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC. Retrieved from [Link]

  • Aray, E., et al. (2024). Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. Oxford Academic. Retrieved from [Link]

  • Horo, H., et al. (2004). Differential Efficacy of Caspase Inhibitors on Apoptosis Markers during Sepsis in Rats and Implication for Fractional Inhibition Requirements for Therapeutics. The Journal of Immunology. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). In vitro Toxicology Cytotoxicity and Mechanism. Retrieved from [Link]

  • Martinez-Vazquez, M., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Retrieved from [Link]

  • National Cancer Institute. (2017). Antioxidants and Cancer Prevention. Retrieved from [Link]

  • Barile, F. A. (2010). Validating and troubleshooting ocular in vitro toxicology tests. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Giri, A., et al. (2024). Molecular Dynamics and Quantum Chemical Insights into the Molecular Basis of Differential Toxicity of the Mycotoxin Deoxynivalenol (DON) and Its Microbial Derivatives DOM-1 and 3-epi-DON. ACS Omega. Retrieved from [Link]

  • Pamies, D., et al. (2022). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2025). Which concentrations are optimal for in vitro testing? Retrieved from [Link]

  • Kurutas, E. B. (2016). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Nutrition Journal. Retrieved from [Link]

  • El-Fattah, M. A., et al. (2023). Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts. MDPI. Retrieved from [Link]

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  • ResearchGate. (2013). Is it necessary to starve the cells prior to any drug treatment? Retrieved from [Link]

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  • Frontiers. (2024). Curcumin enhances GSDME-mediated pyroptosis to potentiate PD-1/PD-L1 immune checkpoint blockade in colorectal cancer. Retrieved from [Link]

  • Richard, J., et al. (2021). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses. Retrieved from [Link]

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  • Frontiers. (2024). Repurposing metformin for cardioprotection: mechanisms and therapeutic potential across cardiovascular pathologies. Retrieved from [Link]

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  • PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Technical Guide: Confirming the Pharmacophore Utility of 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride

Executive Summary 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 1185298-80-9) is a privileged structural motif and high-value intermediate in medicinal chemistry.[1] Unlike simple reagents, this molecule acts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 1185298-80-9) is a privileged structural motif and high-value intermediate in medicinal chemistry.[1] Unlike simple reagents, this molecule acts as a rigidified, dual-nitrogen pharmacophore . Its primary mechanism of action (MoA) is defined by its ability to enforce specific spatial geometries in PROTAC linkers and GPCR ligands (specifically CCR4 antagonists and Muscarinic M1 agonists).

This guide provides the technical framework to validate the compound’s structural integrity and confirm its functional role as a bio-isosteric scaffold, comparing its performance against flexible alternatives like PEG chains or single-ring piperidines.

Part 1: Mechanism of Action (Structural & Functional)

The "Mechanism of Action" for this compound is twofold: Structural Preorganization (as a scaffold) and Target Engagement (as a moiety within a drug).

1. Structural Preorganization (The "Rigid Spacer" Effect)

In PROTACs and bifunctional ligands, the linker determines the cooperativity between the E3 ligase and the target protein.

  • Rigidity: The bipiperidine core restricts conformational freedom compared to linear alkyl or PEG chains. This reduces the entropic penalty upon binding, often leading to higher affinity (ΔG = ΔH - TΔS).

  • Vectorial Alignment: The 1,4'-linkage provides a linear, extended geometry (~9-10 Å) that projects the carboxylic acid "warhead" into deep binding pockets while keeping the distal basic nitrogen available for solvent interactions or secondary binding sites.

2. Target Engagement (GPCR Ligands)

In the context of CCR4 antagonists (chemokine receptors) and M1 agonists :

  • Ionic Anchoring: The protonated tertiary amine (at physiological pH) mimics the basic arginine/lysine residues of endogenous chemokines, forming critical salt bridges with Asp/Glu residues in the receptor's transmembrane bundle.

  • H-Bonding: The carboxylic acid moiety (often converted to an amide in final drugs) acts as a hydrogen bond acceptor/donor network hub.

DOT Diagram: Pharmacophore Interaction Map

MoA_Interaction cluster_0 Mechanism of Action Compound 1,4'-Bipiperidine Scaffold Receptor Target Protein (e.g., CCR4 / E3 Ligase) Compound->Receptor Salt Bridge (Asp97) H-Bonding Entropy Entropic Penalty (ΔS) Compound->Entropy Reduces Conformational Freedom (Rigid Core) Affinity Binding Affinity (Kd) Entropy->Affinity Minimizes Loss

Caption: The bipiperidine scaffold minimizes entropic loss during binding while positioning critical charged nitrogens for receptor interaction.

Part 2: Comparative Analysis

This section objectively compares 1,4'-Bipiperidine-4-carboxylic acid against common alternatives used in similar drug discovery campaigns.

Feature1,4'-Bipiperidine-4-COOH 4-Phenylpiperidine-4-COOH PEG Linkers (PROTACs)
Rigidity High (Restricted rotation)Medium (Single ring rotation)Low (High flexibility)
Solubility High (Dihydrochloride salt)Low (Hydrophobic phenyl ring)Very High
Selectivity High (Shape-driven fit)Moderate (Promiscuous binder)Low (Non-specific)
Metabolic Stability Moderate/High (No labile esters)HighLow (Oxidative degradation)
Primary Use CCR4/M1 Ligands, Rigid PROTACs Opioid/Analgesic ScaffoldsFlexible PROTAC bridging

Key Insight: While PEG linkers are easier to synthesize, they often suffer from poor cell permeability and "floppiness" that reduces degradation efficiency in PROTACs. The 1,4'-Bipiperidine scaffold offers a "Goldilocks" zone of defined geometry and water solubility.

Part 3: Experimental Validation Protocols

To confirm the mechanism and utility of this specific batch/compound, researchers should perform two levels of validation: Chemical Identity (Prerequisite) and Functional Confirmation (Bioassay).

Protocol A: Chemical Identity & Salt Verification (NMR)

Why: The dihydrochloride salt form is critical for solubility. Free base contaminants will alter stoichiometry in downstream reactions.

  • Solvent: Dissolve 10 mg in D₂O (Deuterium Oxide). Note: Use D₂O to observe the exchangeable protons if pH is adjusted, but typically DMSO-d6 is better for seeing carboxylic protons.

  • Key Signals:

    • δ 11.0-12.0 ppm: Broad singlet (COOH).

    • δ 3.0-3.6 ppm: Multiple multiplets corresponding to the α-protons next to the charged nitrogens (deshielded by HCl salt formation).

    • Integration: Confirm the ratio of piperidine protons to ensure no ring degradation.

  • Chloride Titration (Optional): Use AgNO₃ titration to confirm the 2:1 Cl⁻ to organic ratio, ensuring it is the dihydrochloride form.

Protocol B: Functional Confirmation (CCR4 Antagonism Proxy)

Why: To confirm the scaffold's bio-activity, it is best tested as a synthesized amide derivative, as the free acid is a zwitterionic precursor.

Workflow:

  • Derivatization: React 1,4'-Bipiperidine-4-carboxylic acid (1 eq) with a standard amine (e.g., 2,4-dichlorobenzylamine) using HATU/DIPEA in DMF. Purify the amide.

  • Cell Line: Use CCR4-expressing CHO-K1 cells .

  • Assay: Calcium Flux (FLIPR).

    • Step 1: Load cells with Fluo-4 AM dye.

    • Step 2: Incubate with the synthesized bipiperidine derivative (0.1 nM – 10 µM) for 30 min.

    • Step 3: Challenge with agonist MDC/CCL22 (EC80 concentration).

    • Step 4: Measure fluorescence reduction.

  • Success Criteria: A dose-dependent inhibition curve (IC50 < 1 µM) confirms the bipiperidine scaffold is correctly orienting the blocking groups within the receptor.

DOT Diagram: Experimental Workflow

Workflow Start Start: 1,4'-Bipiperidine-4-COOH (Dihydrochloride) Step1 1. Chemical QC (1H NMR in D2O) Start->Step1 Step2 2. Derivatization (Amide Coupling via HATU) Step1->Step2 Pass QC Step3 3. Bioassay (CCR4 Calcium Flux) Step2->Step3 Result Confirmation: IC50 < 1µM validates Scaffold Step3->Result

Caption: Step-by-step validation from raw material to functional biological confirmation.

References
  • PubChem. "Compound Summary: 1,4'-Bipiperidine-4-carboxylic acid." National Library of Medicine. Link

  • Kuhn, C. et al. (2007). "Bipiperidinyl carboxylic acid amides as potent, selective, and functionally active CCR4 antagonists." Chemical Biology & Drug Design, 70(4). Link

  • MedChemExpress. "1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid: PROTAC Linker." Product Guide. Link

  • European Patent Office. "Muscarinic M1 Receptor Agonists (EP 2780015 B1)." Google Patents. Link

  • Kaneko, T. et al. (2004). "Piperidine carboxylic acid derivatives... as orally-active adhesion molecule inhibitors."[2] Chem Pharm Bull, 52(6).[2] Link

Sources

Comparative

Comparative Analysis: 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride vs. Established GABA Uptake Inhibitors

[1] Executive Summary & Structural Positioning 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride represents a structural scaffold distinct from, yet homologous to, the classical nipecotic acid-based GABA uptake inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Positioning

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride represents a structural scaffold distinct from, yet homologous to, the classical nipecotic acid-based GABA uptake inhibitors.[1] While widely utilized as a functional linker in PROTAC synthesis and a building block for library generation, its core pharmacophore—isonipecotic acid (piperidine-4-carboxylic acid) substituted at the nitrogen—warrants rigorous evaluation against established GABA Transporter (GAT) inhibitors.[1]

This guide provides a technical roadmap for researchers to evaluate this compound's potential as a GAT modulator. Unlike the market-standard Tiagabine (which utilizes a nipecotic acid core), this product features an isonipecotic acid core.[1] This positional isomerism (4-COOH vs. 3-COOH) fundamentally alters the binding mode within the GAT-1 orthosteric site, necessitating specific experimental validation.[1]

Core Pharmacophore Comparison
Feature1,4'-Bipiperidine-4-carboxylic acid Tiagabine (Reference Standard) Nipecotic Acid (Endogenous Analog)
Core Scaffold Isonipecotic Acid (Piperidine-4-COOH)Nipecotic Acid (Piperidine-3-COOH)Nipecotic Acid (Piperidine-3-COOH)
Carboxyl Position Para (4-position) Meta (3-position) Meta (3-position)
N-Substituent Piperidine ring (Rigid, moderate lipophilicity)Diarylbutenyl tail (High lipophilicity, flexible)Hydrogen (None)
Primary Target GAT Candidate / GABAA Agonist PotentialGAT-1 (High Affinity)GAT-1 / GAT-3 (Non-selective)
BBB Permeability Predicted Moderate (Bipiperidine increases logP)HighLow (Zwitterionic)

Structural & Mechanistic Analysis

The "3-vs-4" Carboxyl Rule

The critical differentiator between your product and established inhibitors is the carboxylic acid position.

  • Nipecotic Acid Derivatives (3-COOH): The 3-carboxyl group aligns optimally with the arginine residues in the GAT-1 substrate binding pocket, mimicking the conformation of GABA.[1] This is why Tiagabine is a nanomolar inhibitor.

  • Isonipecotic Acid Derivatives (4-COOH): The 4-carboxyl group creates a steric mismatch for high-affinity GAT uptake inhibition but often confers GABAA receptor agonism .[1]

    • Hypothesis for Evaluation: The bipiperidine tail of your product may compensate for the lower affinity of the 4-COOH core by interacting with the secondary "vestibule" pocket (S2 site) of the transporter, a mechanism similar to SKF-89976A.

Lipophilic Anchoring

High-potency inhibitors (Tiagabine, SKF-89976A) use a large lipophilic tail to anchor the molecule in the extracellular vestibule, locking the transporter in an open-to-out or occluded state.[1]

  • Your Product: The second piperidine ring provides a semi-rigid lipophilic extension. While less bulky than Tiagabine's diaryl system, it offers a distinct vector for exploring the S2 pocket without the high molecular weight penalty.

Comparative Performance Data (Benchmarking)

Since direct Ki data for 1,4'-Bipiperidine-4-carboxylic acid is often context-dependent (e.g., as a library member), the following table establishes the performance thresholds the product must be tested against.

CompoundTargetIC50 / Ki (GAT-1)Mechanism of ActionKey Limitation
Tiagabine GAT-120–100 nMCompetitive InhibitorNarrow therapeutic index
SKF-89976A GAT-10.2–1.0 µMTransport BlockerNon-transportable inhibitor
Nipecotic Acid GAT-1/310–40 µMSubstrate-InhibitorPoor BBB penetration
1,4'-Bipiperidine-4-COOH Unknown To Be Determined Candidate 4-COOH steric clash

Experimental Protocol: [³H]-GABA Uptake Assay

To validate the product's efficacy, you must perform a competitive uptake assay using synaptosomes or transfected HEK-293 cells.[1]

Methodology: Radioligand Uptake Inhibition

Objective: Determine the IC50 of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride displacing [³H]-GABA.[1]

Reagents:
  • Buffer: Krebs-Ringer-HEPES (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-Glucose, pH 7.4.[1]

  • Radioligand: [³H]-GABA (Specific Activity: 80-100 Ci/mmol).[1]

  • Biological Source: Rat brain cortical synaptosomes or HEK-293 cells stably expressing mGAT1.[1]

  • Controls: Tiagabine (Positive Control), DMSO (Vehicle).

Step-by-Step Workflow:
  • Preparation: Resuspend synaptosomes/cells in KRH buffer.

  • Pre-incubation: Aliquot 100 µL of cell suspension into 96-well plates. Add 50 µL of 1,4'-Bipiperidine-4-carboxylic acid (concentration range: 1 nM – 1 mM).[1] Incubate for 10 min at 37°C.

    • Note: Ensure the dihydrochloride salt is fully neutralized or buffered if using high concentrations.

  • Uptake Initiation: Add 50 µL of [³H]-GABA mix (Final concentration: 10–30 nM [³H]-GABA + 10 µM cold GABA).

  • Transport Phase: Incubate for exactly 5–10 minutes at 37°C.

    • Critical Control: Run a parallel set at 4°C to determine non-specific binding (active transport is inactive at 4°C).[1]

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold KRH buffer.[1]

  • Quantification: Transfer filters to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

Data Analysis:

Calculate Specific Uptake = (Total Uptake at 37°C) - (Non-specific Uptake at 4°C).[1] Fit data to the sigmoid dose-response equation (Hill slope) to derive IC50.[1]

Visualization of Mechanisms

Figure 1: Pharmacophore & Assay Logic

The following diagram illustrates the structural logic comparing the product to Tiagabine and the decision tree for the experimental assay.

GAT_Inhibition_Analysis cluster_structures Structural Pharmacophore Analysis cluster_assay Experimental Validation Workflow Prod 1,4'-Bipiperidine-4-COOH (4-Carboxyl Core) Mech Mechanism of Action Prod->Mech Test for S2 Binding (Lipophilic Tail) Ref Tiagabine (3-Carboxyl Core) Ref->Mech Locks GAT-1 (Open-to-Out) Step1 Pre-Incubation (Compound + Synaptosomes) Mech->Step1 Hypothesis Testing Step2 Initiate Uptake (+ [3H]-GABA) Step1->Step2 Step3 Terminate & Wash (Ice-Cold Buffer) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step4->Prod Calculate IC50 (Compare vs Tiagabine)

Caption: Figure 1. Structural comparison logic and validation workflow for evaluating 1,4'-Bipiperidine-4-carboxylic acid against standard GAT inhibitors.

References

  • Andersen, K. E., et al. (1993).[2][3] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate."[1][2][3][4] Journal of Medicinal Chemistry, 36(12), 1716-1725.[1][2] Link

  • Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: design and potential medical applications." Current Pharmaceutical Design, 6(12), 1193-1209.[1]

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356.[1] Link

  • White, H. S., et al. (2002). "Tiagabine: A novel mechanism of action." Epilepsia, 43(s5), 12-15.[1]

  • Clausen, R. P., et al. (2005). "Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-substituted nipecotic acid derivatives." Bioorganic & Medicinal Chemistry, 13(3), 895-908.[1]

Sources

Validation

validating the in vitro to in vivo correlation of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride activity

Executive Summary: The Translational Challenge 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (BPCA-2HCl) represents a privileged scaffold in medicinal chemistry, often serving as a core moiety for GPCR antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Challenge

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (BPCA-2HCl) represents a privileged scaffold in medicinal chemistry, often serving as a core moiety for GPCR antagonists (e.g., CCR2, opioid receptors) and enzyme inhibitors (e.g., MenA, Topoisomerase).[1][2] However, its physicochemical profile—specifically the zwitterionic nature of the free base and the high polarity of the dihydrochloride salt—creates a distinct "translational gap" between benchtop assays and animal models.[1]

This guide provides a rigorous framework for validating the in vitro to in vivo correlation (IVIVC) of BPCA-2HCl.[1][2] Unlike lipophilic small molecules, BPCA-2HCl requires a specialized focus on pH-dependent permeability , transporter-mediated uptake , and free-fraction availability .[2] We compare its performance against standard piperidine analogs to highlight where standard IVIVC models fail and how to correct them.

Mechanistic Basis & Signal Transduction[2]

To validate activity, one must first define the mechanism.[1] BPCA derivatives typically function by occupying the orthosteric site of their target, driven by the ionic interaction of the protonated piperidine nitrogen and the hydrogen-bonding capacity of the carboxylic acid tail.[1]

Diagram 1: Mechanism of Action & Translational Flow

This diagram illustrates the pathway from molecular interaction to systemic response, highlighting the critical "loss points" where IVIVC often breaks down.

IVIVC_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Translation Compound BPCA-2HCl (Salt Form) Dissolution Dissolution & pH Adjustment (Zwitterion Formation) Compound->Dissolution Solubilization Target Target Binding (Kd / IC50) Dissolution->Target Potency Permeability Permeability Assay (PAMPA / Caco-2) Dissolution->Permeability ADME Check SiteAction Target Occupancy (In Vivo) Target->SiteAction IVIVC Link 2: Potency Shift Absorption GI Absorption (pH dependent) Permeability->Absorption IVIVC Link 1: Absorption Rate Distribution Plasma Protein Binding (Free Fraction) Absorption->Distribution Distribution->SiteAction Unbound Drug Efficacy Therapeutic Effect (PD Readout) SiteAction->Efficacy

Figure 1: Translational workflow for BPCA-2HCl.[2] Red arrows indicate critical IVIVC failure points: permeability estimation and potency shifting due to protein binding.

In Vitro Profiling: Establishing the Baseline[1]

Before moving to animal models, the in vitro parameters must be determined using assays that mimic physiological conditions.[1] The dihydrochloride salt is highly soluble but acidic; buffering is critical to mimic the in vivo zwitterionic state.[1]

Comparative Performance Data

The following table compares BPCA-2HCl with a standard lipophilic piperidine (4-Phenylpiperidine) and a bioisostere (Tetrazole derivative) to illustrate the specific validation requirements.

ParameterBPCA-2HCl (Test Subject)4-Phenylpiperidine (Control)Tetrazole Analog (Bioisostere)Interpretation
Solubility (pH 7.4) High (>100 mg/mL)Low (<1 mg/mL)ModerateBPCA requires no solubilizers (DMSO), reducing assay artifacts.[2]
LogD (pH 7.4) -1.5 (Hydrophilic)2.5 (Lipophilic)-0.5Critical: BPCA has poor passive diffusion; IVIVC must account for transporters.[2]
Plasma Protein Binding Low (<20%)High (>90%)ModerateBPCA's in vitro IC50 is closer to in vivo potency (less "free fraction" shift).[1][2]
Metabolic Stability High (Phase II only)Low (Phase I CYP)HighBPCA clearance is renal-driven; liver microsome data will underpredict clearance.[1][2]
Validated Protocol: The "Shifted" IC50 Assay

Standard biochemical assays often fail for polar salts because they ignore the cell membrane barrier.[1] For BPCA-2HCl, you must run a Cell-Based vs. Biochemical Potency Ratio experiment.[1][2]

  • Biochemical Assay: Perform TR-FRET or SPR binding using the purified target.[1][2] This gives the intrinsic affinity (

    
    ).[1][2]
    
  • Cellular Assay: Perform a functional readout (e.g., cAMP, Calcium flux) in whole cells.[1] This gives the cellular potency (

    
    ).[1][2]
    
  • Calculation:

    
    [1][2]
    
    • Insight: For BPCA-2HCl, a ratio >100 indicates that passive permeability is the rate-limiting step, predicting poor oral bioavailability in vivo unless active transport is involved [1].[1][2]

In Vivo Translation: Bridging the Gap

The correlation of in vitro data to in vivo efficacy for BPCA-2HCl relies on the Free Drug Hypothesis .[1][2] Since the molecule is low-protein-binding but hydrophilic, the total plasma concentration is a good proxy for the concentration at the target site only if the target is extracellular.[2]

IVIVC Analysis Workflow

The most common failure in validating BPCA derivatives is assuming hepatic clearance.[1][2] The carboxylic acid moiety often directs the compound toward renal elimination or biliary excretion via OAT/OATP transporters.[1]

Diagram 2: IVIVC Mathematical Model

This logic tree guides the selection of the correct PK model based on in vitro data.[1]

IVIVC_Logic Start Start: In Vitro Data Permeability Is PAMPA Pe > 10^-6 cm/s? Start->Permeability HighPerm High Permeability (Class I/II) Permeability->HighPerm Yes LowPerm Low Permeability (Class III/IV) Permeability->LowPerm No (Likely for BPCA) Clearance Microsomal Stability (t1/2 > 60 min?) HighPerm->Clearance Renal Renal Clearance Model (Use Glomerular Filtration Rate) LowPerm->Renal Dominant Pathway Clearance->Renal Yes Hepatic Hepatic Clearance Model (Use Well-Stirred Model) Clearance->Hepatic No IVIVC_C Level C Correlation (Single Point PK/PD) Renal->IVIVC_C Complex Absorption IVIVC_A Level A Correlation (Direct Deconvolution) Hepatic->IVIVC_A Predictable

Figure 2: Decision matrix for selecting the IVIVC model.[2] BPCA-2HCl typically follows the "Low Permeability / Renal Clearance" path, necessitating Level C correlation (PK parameters vs. PD response) rather than Level A.[2]

Experimental Validation Protocol: The PK/PD Bridge

To validate the correlation, perform the following rodent study:

Step 1: Pharmacokinetics (PK)

  • Dose: 10 mg/kg IV vs. 30 mg/kg PO.[1][2]

  • Sampling: Plasma AND Urine.[1][2]

  • Critical Check: Calculate Renal Clearance (

    
    ). If 
    
    
    
    (Glomerular Filtration Rate), the in vitro metabolic stability data was accurate.[1] If
    
    
    , check for active reabsorption [2].[1]

Step 2: Pharmacodynamics (PD)

  • Model: Relevant disease model (e.g., inflammation for GPCR antagonists).

  • Endpoint: Biomarker reduction (e.g., cytokine levels) at

    
    .
    
  • Correlation: Plot In Vitro

    
     against In Vivo Unbound Plasma Concentration (
    
    
    
    ) at the time of efficacy.
    • Success Criteria: The

      
       required for 50% efficacy should be within 3-fold of the In Vitro
      
      
      
      .[1]

Troubleshooting the Correlation

If your in vivo activity is significantly lower than predicted by in vitro assays (a common issue with BPCA salts), consider these factors:

  • The "Ion Trap" Effect: The dihydrochloride salt dissociates, and the zwitterion may be trapped in compartments with specific pH values (e.g., lysosomes), reducing cytosolic concentration.[1]

  • Active Efflux: BPCA derivatives are frequent substrates for P-gp.[1][2]

    • Validation: Run a Caco-2 assay with and without Verapamil (P-gp inhibitor).[2] If the efflux ratio drops from >2 to ~1, P-gp is the culprit.[1][2]

  • Salt Disproportionation: In the high-pH environment of the small intestine, the HCl salt may convert to the free base precipitate if not formulated correctly.[1]

References

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link

  • Sugano, K. (2009).[1][2] Biopharmaceutics Modeling and Simulations: Theory, Practice, Methods, and Applications. Wiley.[1][2] Link[1][2]

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Link

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] Link

Disclaimer: This guide is intended for research purposes. 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride should be handled according to the safety data sheet (SDS) provided by the supplier.

Sources

Comparative

Publish Comparison Guide: Cross-Validation of Analytical Methods for 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride

Executive Summary: The Analytical Challenge 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 84196-16-7 / Free acid related CAS: 933721-82-5) presents a distinct "blind spot" in standard pharmaceutical analysis....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 84196-16-7 / Free acid related CAS: 933721-82-5) presents a distinct "blind spot" in standard pharmaceutical analysis.[1] As a zwitterionic, non-aromatic heterocycle, it lacks the conjugated


-systems required for standard UV-Vis detection.[1] Furthermore, its high polarity and salt form make retention on standard C18 columns difficult without aggressive ion-pairing reagents.[1]

This guide provides a technical cross-validation framework comparing HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) against qNMR (Quantitative Nuclear Magnetic Resonance) . We demonstrate why HILIC-CAD is the superior routine QC method, while qNMR serves as the absolute primary reference for validation.

Comparison at a Glance
FeatureMethod A: HILIC-CADMethod B: qNMRMethod C: Potentiometric Titration
Principle Charge measurement of nebulized particlesNuclear spin relaxation (Proton counting)Acid-Base / Precipitation
Primary Use Routine Purity & Assay (QC)Reference Standard QualificationSalt Stoichiometry (Cl⁻ content)
Specificity High (Separates impurities)High (Structural elucidation)Low (Non-specific for impurities)
Sensitivity (LOQ) ~0.05% w/w~0.5% w/wN/A
Chromophore Req. NoneNoneNone

Methodological Causality: Why These Methods?

The Failure of Standard HPLC-UV

Standard RP-HPLC with UV detection at 205-210 nm is prone to baseline drift and interference from mobile phase cut-offs.[1] 1,4'-Bipiperidine-4-carboxylic acid has only weak auxochromic absorbance from the carboxyl and amine groups, resulting in poor signal-to-noise ratios and unreliable linearity.[1]

The Solution: HILIC-CAD[1]
  • Separation Mechanism: The HILIC mode utilizes a water-rich layer on a polar stationary phase (e.g., Amide or Silica) to retain the highly polar dihydrochloride salt.

  • Detection Mechanism: CAD is a universal detector that responds to the mass of non-volatile analytes. Since the response is independent of optical properties, it is ideal for this aliphatic heterocycle.

The Validator: qNMR
  • Self-Validating: qNMR does not require a reference standard of the analyte itself.[1] It relies on an Internal Standard (IS) of known purity (e.g., Maleic Acid). This makes it the only way to assign an absolute purity value to the first batch of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride to create a "Primary Reference Standard."[1]

Experimental Protocols

Protocol A: HILIC-CAD (Routine QC Method)[1]

Objective: Quantify purity and assay with high precision.

  • Instrument: HPLC system coupled with Corona Veo or similar CAD.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)[1]

    • 2-15 min: 90% B → 60% B (Linear ramp)[1]

    • 15-20 min: 60% B (Wash)[1]

    • 20-25 min: 90% B (Re-equilibration)[1]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Column Temp: 30°C.

  • Detector Settings: Power Function: 1.0 (if linearized) or calibrated empirically; Evaporation Temp: 35°C.

  • Sample Diluent: 80:20 Acetonitrile:Water (prevents solubility shock in HILIC).[1]

Critical Technical Insight: The high organic content in the sample diluent is mandatory. Dissolving the salt in 100% water and injecting it into a 90% Acetonitrile mobile phase will cause the salt to precipitate at the column head, leading to split peaks and high backpressure.

Protocol B: 1H-qNMR (Absolute Validation)[1]

Objective: Determine absolute weight % assay (purity) to validate the HPLC-CAD response.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: D₂O (Deuterium Oxide) is preferred due to the salt's solubility.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]

    • Why Maleic Acid? It has a singlet at ~6.3 ppm, distinct from the piperidine multiplets (1.5 - 3.5 ppm).[1] It is non-hygroscopic and stable.

  • Relaxation Delay (d1): 30 seconds (Must be > 5 × T1 of the longest relaxing proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 150).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][3]

Cross-Validation Workflow & Data

The following diagram illustrates the decision logic for validating the analytical method.

ValidationWorkflow Input Crude 1,4'-Bipiperidine Dihydrochloride qNMR Method B: qNMR (Absolute Assay) Input->qNMR HPLC Method A: HILIC-CAD (Purity Profile) Input->HPLC Compare Compare Assay Values (Δ < 2.0%)? qNMR->Compare Assay % HPLC->Compare Area % Pass Method Validated Assign Potency Compare->Pass Yes Fail Investigate: 1. Hygroscopicity (Water) 2. Inorganic Salts (ROI) Compare->Fail No Fail->qNMR Re-test with Water Correction

Figure 1: Cross-validation logic flow. qNMR provides the "true" value to calibrate the HILIC-CAD method.

Comparative Performance Data

The following data represents typical performance metrics observed during validation of piperidine-based salts.

ParameterHILIC-CAD (Method A)qNMR (Method B)Notes
Linearity (

)
> 0.995 (Polynomial fit)N/A (Single point)CAD is inherently non-linear; use quadratic fit or Power Function.
Precision (RSD, n=6) 0.8%0.3%qNMR is superior for precision.
Accuracy (Recovery) 98.5% - 101.5%AbsoluteHILIC-CAD accuracy depends on the purity of the standard used.[1]
LOD (Limit of Detection) 0.5 µg/mL~1 mg/mLHILIC-CAD is ~2000x more sensitive.[1]
Specificity Resolves synthesis by-productsSpectral overlap possibleqNMR may miss trace organic impurities if signals overlap.[1]

Technical Discussion & Troubleshooting

Handling the Dihydrochloride Salt

The dihydrochloride form is hygroscopic.

  • qNMR Correction: If the qNMR assay is 95.0% and HILIC-CAD area is 99.5%, the discrepancy is likely water or excess HCl .

  • Solution: Perform Karl Fischer (KF) titration.

    • Corrected Assay = qNMR Assay + Water Content + Residual Solvent.[1]

    • If the sum

      
       100%, the HILIC-CAD method is confirming organic purity, while qNMR confirms total mass balance.
      
CAD Response Factors

Unlike UV, where response depends on extinction coefficients, CAD response depends on particle size formation.

  • Issue: The dihydrochloride salt may have a different response factor than the free base or mono-salt impurities.[1]

  • Mitigation: For the highest accuracy in Method A (HILIC-CAD), you must convert a small portion of the sample to the free base to verify if the salt counter-ion affects nebulization efficiency, or strictly use the dihydrochloride as the reference standard.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis.[7] Link[1]

  • Gamagedara, S., et al. (2012). Sample preparation and HILIC-CAD analysis of polar metabolites. Journal of Separation Science. Link[1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. Link[1]

Sources

Validation

A Head-to-Head Battle: Unveiling the Efficacy of 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride Versus Its Free Base

A Senior Application Scientist's Guide to Selecting the Optimal Form for Research and Development For researchers, scientists, and drug development professionals, the choice between using a free base form of a compound a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Form for Research and Development

For researchers, scientists, and drug development professionals, the choice between using a free base form of a compound and its salt is a critical decision that can significantly impact experimental outcomes and the trajectory of a research program. This guide provides an in-depth comparison of the efficacy of 1,4'-Bipiperidine-4-carboxylic acid in its dihydrochloride salt form and as a free base. While direct comparative studies on this specific molecule are not extensively available in published literature, this guide will leverage fundamental principles of medicinal chemistry and provide a robust framework for in-house evaluation.

The Fundamental Divide: Understanding the Salt and Free Base Forms

1,4'-Bipiperidine-4-carboxylic acid is a molecule of interest in various research domains due to the prevalence of the piperidine moiety in numerous biologically active compounds. The presence of two basic nitrogen atoms and a carboxylic acid group makes it amenable to salt formation.

The free base is the neutral form of the molecule. The dihydrochloride salt is formed by reacting the free base with two equivalents of hydrochloric acid, protonating the two basic nitrogen atoms of the bipiperidine core. This seemingly simple chemical modification can have profound effects on the compound's physicochemical properties and, consequently, its biological efficacy. Many pharmaceutical drugs are manufactured as salts to improve their properties.[1]

Physicochemical Properties: The Foundation of Efficacy

The efficacy of a compound is intrinsically linked to its physicochemical properties. Here, we dissect the anticipated differences between the two forms of 1,4'-Bipiperidine-4-carboxylic acid.

Property1,4'-Bipiperidine-4-carboxylic acid Dihydrochloride1,4'-Bipiperidine-4-carboxylic acid (Free Base)Rationale for Predicted Differences
Aqueous Solubility Expected to be significantly higherExpected to be lower, particularly in neutral to basic pHThe ionic nature of the dihydrochloride salt allows for strong interactions with polar water molecules, enhancing solubility.[2][3] The free base, being less polar, will have more limited aqueous solubility.
Stability Generally higherMore susceptible to degradationThe protonated nitrogens in the salt form are less prone to oxidation and other degradation pathways compared to the lone pairs on the nitrogen atoms of the free base.
Hygroscopicity Potentially higherGenerally lowerThe ionic nature of salts can attract and retain water molecules from the atmosphere.
Dissolution Rate Expected to be fasterExpected to be slowerHigher solubility generally leads to a faster dissolution rate, which is a critical factor for bioavailability in many experimental settings.
Lipophilicity (LogP) Expected to be lowerExpected to be higherThe charged nature of the dihydrochloride salt reduces its partitioning into nonpolar environments, whereas the neutral free base will be more lipophilic.

A Deeper Dive into Efficacy: Key Considerations for Researchers

The choice between the dihydrochloride salt and the free base will ultimately depend on the specific application and the desired experimental outcome.

Enhanced Bioavailability in Aqueous Environments

For in vitro assays conducted in aqueous buffers, the superior solubility of the dihydrochloride salt is a distinct advantage.[2][3] It ensures a higher concentration of the compound is in solution and readily available to interact with its biological target. When working with cell-based assays, a compound that readily dissolves in the culture medium is crucial for obtaining accurate and reproducible results.

Improved Handling and Stability for Long-Term Studies

The crystalline and often less reactive nature of the dihydrochloride salt can offer benefits in terms of handling and long-term storage. Free bases, particularly amines, can be more prone to degradation over time.[4]

The Case for the Free Base: Permeability and Specific Formulations

While the dihydrochloride salt boasts superior aqueous solubility, the free base form, with its higher lipophilicity, may exhibit better permeability across biological membranes, such as the cell membrane. In certain drug delivery systems, particularly those involving lipid-based formulations, the free base might be the more suitable choice.

Experimental Protocols for a Definitive Comparison

To empower researchers to make an informed decision based on empirical data, the following experimental protocols are provided for a head-to-head comparison.

Protocol 1: Comparative Solubility Assessment

This protocol utilizes the well-established shake-flask method to determine the equilibrium solubility of both forms in various relevant media.

Objective: To quantify and compare the solubility of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride and its free base in water, phosphate-buffered saline (PBS) at pH 7.4, and a relevant organic solvent (e.g., DMSO).

Materials:

  • 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

  • 1,4'-Bipiperidine-4-carboxylic acid (Free Base)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the test compound (either the dihydrochloride salt or the free base) to a series of vials containing a known volume of each solvent (water, PBS, DMSO). Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully collect a known volume of the supernatant from each vial, being cautious not to disturb the solid pellet.

    • Dilute the collected supernatant with a suitable mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

    • Prepare a standard curve of the respective compound to accurately quantify the concentration in the samples.

Data Analysis:

The solubility will be reported in mg/mL or µg/mL. The results should be tabulated for a clear comparison.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Equilibrate on shaker (24-48h) prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute sample sep2->ana1 ana2 Quantify by HPLC ana1->ana2

Caption: Workflow for the comparative solubility assessment.

Protocol 2: Comparative Efficacy in a Biological Assay (Example: Antimicrobial Susceptibility Testing)

Given that piperidine derivatives have shown antimicrobial activity, a broth microdilution assay is a suitable method for comparing the efficacy of the two forms.

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride and its free base against a model bacterium (e.g., E. coli).

Materials:

  • 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

  • 1,4'-Bipiperidine-4-carboxylic acid (Free Base)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Resazurin sodium salt (for viability indication)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of both the dihydrochloride salt and the free base in a suitable solvent (e.g., DMSO or sterile water, depending on solubility) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations.

  • Bacterial Inoculum Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation:

    • Add the bacterial inoculum to each well containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

    • Alternatively, add a resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.

Data Analysis:

The MIC values for both forms of the compound will be recorded and compared. A lower MIC indicates higher efficacy.

G A Prepare Stock Solutions (Salt and Free Base) B Serial Dilution in 96-well Plate A->B D Add Inoculum to Wells B->D C Prepare Bacterial Inoculum C->D E Incubate (37°C, 18-24h) D->E F Determine MIC (Visual or OD measurement) E->F

Caption: Workflow for the antimicrobial susceptibility testing.

Conclusion and Recommendation

The decision to use 1,4'-Bipiperidine-4-carboxylic acid as a dihydrochloride salt or a free base is not a one-size-fits-all scenario. The dihydrochloride salt is anticipated to offer significant advantages in terms of aqueous solubility, stability, and ease of handling, making it the recommended starting point for most in vitro biological screening and assays conducted in aqueous media.

However, for studies investigating membrane permeability, or for the development of specific non-aqueous formulations, the free base may be the more appropriate choice.

Ultimately, the experimental data is paramount. By following the detailed protocols outlined in this guide, researchers can generate the necessary data to make a scientifically sound and evidence-based decision on which form of 1,4'-Bipiperidine-4-carboxylic acid is optimal for their specific research needs, thereby ensuring the reliability and validity of their experimental results.

References

  • Thermo Fisher Scientific. (2022).
  • PubChem. 1,4'-Bipiperidine.
  • The Pharma Innovation Journal. (2023).
  • World Journal of Pharmaceutical and Medical Research. (2019).
  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)
  • Biosynth. 1,4'-Bipiperidine-1-carboxylic chloride hydrochloride.
  • ResearchGate. (2025).
  • Ubigene. Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Apollo Scientific. Piperidine-4-carboxylic acid.
  • Cole-Parmer. Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95%.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • MDPI.
  • PubChem. 4-Piperidinecarboxylic acid.
  • ResearchGate. (2018).
  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • YouTube. (2020).
  • Chemistry LibreTexts. (2014). 10.8: Amines as Bases.
  • ACS Publications. Synthesis of 1,3-Bis-trifluoromethylated (Hetero)
  • ARL Bio Pharma. Drug Formulation and The Impact on Analytical Testing.
  • PubChem. Pipecolic acid, (-)-.
  • Sigma-Aldrich. (R)-(-)-3-Piperidinecarboxylic acid.

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Comparative

A Head-to-Head Technical Guide: Evaluating Tiagabine Against Novel 1,4'-Bipiperidine-4-carboxylic Acid Derivatives as GAT-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuromodulatory drug discovery, the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1) remains a pivotal target for therapeutic interv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuromodulatory drug discovery, the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1) remains a pivotal target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy. Tiagabine, a potent and selective GAT-1 inhibitor, has been a cornerstone in this therapeutic area. This guide provides a comprehensive, head-to-head comparison of tiagabine with the emerging class of compounds derived from 1,4'-Bipiperidine-4-carboxylic acid. We will delve into their mechanisms of action, present a framework for experimental evaluation, and provide detailed protocols for their comparative assessment.

Introduction: The Rationale for GAT-1 Inhibition

GABA is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Of the four identified GAT subtypes, GAT-1 is the most abundant in the brain. Inhibition of GAT-1 prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission and producing a net inhibitory effect on the postsynaptic neuron. This mechanism is the foundation for the therapeutic efficacy of GAT-1 inhibitors in seizure disorders.

The Benchmark: Tiagabine

Tiagabine is a well-characterized anticonvulsant that functions as a selective GAT-1 inhibitor[1][2]. By blocking the reuptake of GABA, tiagabine effectively increases the concentration of this inhibitory neurotransmitter in the synaptic cleft, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors[1][3]. This potentiation of GABAergic signaling helps to quell the excessive neuronal firing characteristic of epileptic seizures[4][5].

A Novel Scaffold: 1,4'-Bipiperidine-4-carboxylic Acid Derivatives

While specific data on 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride as a direct GAT-1 inhibitor is not extensively available in public literature, its core structure represents a valuable scaffold for the synthesis of novel GABA uptake inhibitors. The piperidine moiety is a key structural feature in many GAT-1 inhibitors, including nipecotic acid, a known GABA uptake inhibitor from which tiagabine was derived[3]. The 1,4'-bipiperidine structure offers a versatile backbone for chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties for GAT-1 inhibition.

Comparative Analysis: Key Pharmacological and Physicochemical Parameters

A direct, data-driven comparison between tiagabine and a novel compound derived from 1,4'-Bipiperidine-4-carboxylic acid would necessitate the experimental determination of several key parameters. The following table outlines these critical metrics and provides known values for tiagabine as a reference.

ParameterTiagabine1,4'-Bipiperidine-4-carboxylic acid Derivative (Hypothetical)Significance
Mechanism of Action Selective GAT-1 Reuptake InhibitorTo be determined (Presumed GAT-1 Inhibitor)Defines the primary pharmacological action.
IC50 for GAT-1 0.07 µM[6]To be determinedMeasures the potency of the compound in inhibiting GAT-1.
Selectivity Profile (IC50 for GAT-2, GAT-3, BGT-1) >1000-fold selectivity for GAT-1 over other GATs[1]To be determinedCrucial for minimizing off-target effects and ensuring a favorable safety profile.
Binding Affinity (Ki) for GAT-1 High affinityTo be determinedQuantifies the strength of the interaction between the inhibitor and the transporter.
In Vivo Efficacy (e.g., anticonvulsant activity in animal models) Demonstrated efficacy in various seizure models[3]To be determinedTranslates in vitro potency to a therapeutic effect in a living organism.
Blood-Brain Barrier Permeability Readily crosses the blood-brain barrier[3]To be determinedEssential for CNS-targeted drugs to reach their site of action.
Pharmacokinetics (Half-life, Bioavailability) Oral bioavailability ~90%; Half-life 4.5-9.0 hours[1][7]To be determinedDetermines the dosing regimen and duration of action.
Potential for Off-Target Effects (e.g., cardiac ion channels) Does not significantly affect key cardiac ion channels[8]To be determinedImportant for assessing cardiovascular safety.

Experimental Workflow for Comparative Evaluation

The following diagram illustrates a logical workflow for the head-to-head comparison of a novel 1,4'-Bipiperidine-4-carboxylic acid derivative against tiagabine.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation in_vitro_binding [³H]-GABA Uptake Assay (IC50 Determination) selectivity_panel Selectivity Screening (GAT-2, GAT-3, BGT-1) in_vitro_binding->selectivity_panel Promising Potency mechanism_study Mechanism of Action Studies (e.g., competitive vs. non-competitive) selectivity_panel->mechanism_study High Selectivity pk_studies Pharmacokinetic Studies (Bioavailability, Half-life) mechanism_study->pk_studies Favorable Mechanism efficacy_models Anticonvulsant Efficacy Models (e.g., PTZ, MES) pk_studies->efficacy_models Good Brain Penetration safety_pharm Safety Pharmacology (e.g., Irwin test, cardiovascular monitoring) efficacy_models->safety_pharm Demonstrated Efficacy G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GAT1 GAT-1 Transporter GABA_synapse GABA GABA_release->GABA_synapse GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to inhibition Neuronal Inhibition GABA_receptor->inhibition Activates Tiagabine Tiagabine / Novel Inhibitor Tiagabine->GAT1 Inhibits

Caption: Mechanism of action of GAT-1 inhibitors at the GABAergic synapse.

Conclusion and Future Directions

Tiagabine has established its role as a selective and effective GAT-1 inhibitor for the management of epilepsy. The 1,4'-Bipiperidine-4-carboxylic acid scaffold presents a promising starting point for the development of novel GAT-1 inhibitors with potentially improved pharmacological profiles. The experimental framework outlined in this guide provides a robust methodology for the head-to-head comparison of such novel compounds with the benchmark, tiagabine. Future research should focus on synthesizing and characterizing derivatives of this scaffold, with the aim of identifying candidates with enhanced potency, selectivity, and in vivo efficacy, ultimately contributing to the development of next-generation antiepileptic therapies.

References

  • Wikipedia. Tiagabine. [Link]

  • JoVE. Antiepileptic Drugs: GABAergic Pathway Potentiators. [Link]

  • GlobalRx. Tiagabine Hydrochloride 12mg Tablet: A Clinical Profile. [Link]

  • Dalby, N. O. (2003). The mechanism of action of tiagabine. ResearchGate. [Link]

  • Paredes, R. G., & Agmo, A. (2016). Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. PLoS ONE, 11(7), e0158925. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60648, Tiagabine. [Link]

  • Goa, K. L., & Sorkin, E. M. (1998). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 55(3), 437–460. [Link]

  • Motiwala, Z., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 637–646. [Link]

  • Home Health Patient Education. Therapeutic Uses and Mechanism of Action of Tiagabine. [Link]

  • Mayo Clinic. Tiagabine (oral route). [Link]

  • Singh, S., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1736–1746. [Link]

  • Patsnap Synapse. What is the mechanism of Tiagabine Hydrochloride? [Link]

  • Gram, L. (1994). Tiagabine: a novel drug with a GABAergic mechanism of action. Epilepsia, 35 Suppl 5, S85–S87. [Link]

  • Pipzine Chemicals. [1,4'-Bipiperidine]-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano. [Link]

  • Wawer, A. A., et al. (2021). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. International Journal of Molecular Sciences, 22(11), 5895. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22481888, 1,4'-Bipiperidine dihydrochloride. [Link]

  • European Medicines Agency. Lyrica, INN-pregabalin. [Link]

  • ResearchGate. GAT1 inhibitor model based on nipecotic acid or a guvacine core with a lipophilic side-chain. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. [Link]

Sources

Validation

Validating the Specificity of 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride for GAT-1

Executive Summary & Chemical Context 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (BPCA) presents a unique pharmacological profile within the landscape of GABA uptake inhibitors.[1] Unlike the classical GAT-1 sele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (BPCA) presents a unique pharmacological profile within the landscape of GABA uptake inhibitors.[1] Unlike the classical GAT-1 selective inhibitors derived from nipecotic acid (piperidine-3-carboxylic acid)—such as Tiagabine and NNC-711 —BPCA acts as an isonipecotic acid (piperidine-4-carboxylic acid) derivative.[1]

This structural distinction is critical. While nipecotic acid derivatives typically favor GAT-1 selectivity due to the specific orientation of the carboxylic acid relative to the nitrogen, isonipecotic acid derivatives often exhibit broader activity or partial agonism at GABA-A receptors.[1] Therefore, validating the specificity of BPCA for GAT-1 (SLC6A1) requires a rigorous exclusion of off-target effects on GAT-2 (SLC6A13) , GAT-3 (SLC6A11) , and BGT-1 (SLC6A12) , as well as confirmation that it acts as a non-transportable blocker rather than a substrate.[1]

This guide outlines the definitive experimental framework to validate BPCA’s specificity, comparing it against industry gold standards.

Mechanistic Basis & Comparative Pharmacology[1]

To validate BPCA, one must understand how it competes with the endogenous substrate (GABA) and established inhibitors.[1]

Structural-Activity Relationship (SAR)[1]
  • GAT-1 Pocket: The GAT-1 orthosteric site is highly sensitive to the position of the carboxylic acid.[1]

    • Nipecotic Acid (3-COOH): Optimal for GAT-1 high-affinity binding (e.g., Tiagabine

      
       ~ 20-100 nM).[1]
      
    • Isonipecotic Acid (4-COOH): The core of BPCA.[1] Historically, 4-substituted piperidines show lower affinity for GAT-1 but may retain activity at BGT-1 or GAT-2.[1]

    • Bipiperidine Moiety: The addition of the second piperidine ring in BPCA provides steric bulk similar to the lipophilic tail of Tiagabine, potentially locking the transporter in an outward-open or occluded state, preventing translocation.[1]

Comparative Inhibitor Profile

The following table summarizes the benchmarks against which BPCA must be tested.

CompoundTarget SpecificityMechanism

(Human GAT-1)
Key Usage
Tiagabine GAT-1 (Highly Selective) Competitive Blocker20 – 100 nMClinical Anticonvulsant (Ref)
NO-711 (NNC-711) GAT-1 (Highly Selective) Competitive Blocker~ 40 nMResearch Tool
SNAP-5114 GAT-2 / GAT-3 Competitive Blocker> 20

M (Weak on GAT-1)
GAT-3 Selective Probe
Nipecotic Acid Non-selectiveSubstrate ~ 10-20

M
Transportable Inhibitor
BPCA (Target) Putative GAT-1 To Be ValidatedDetermine via Protocol 1Novel Candidate

Visualization: GABAergic Synapse & Target Sites[1]

The following diagram illustrates the distinct localization of GABA transporters and the intervention points for BPCA validation.

GAT_Synapse cluster_synapse GABAergic Synapse cluster_transporters Transporter Targets Presynaptic Presynaptic Neuron (GABA Release) SynapticCleft Synaptic Cleft (Extracellular GABA) Presynaptic->SynapticCleft Vesicular Release Postsynaptic Postsynaptic Neuron (GABA-A Receptors) Astrocyte Astrocyte / Glia SynapticCleft->Postsynaptic Activation GAT1 GAT-1 (Neuronal > Glial) Target for Tiagabine/BPCA SynapticCleft->GAT1 Reuptake (Major) GAT3 GAT-3 (Glial) Target for SNAP-5114 SynapticCleft->GAT3 Reuptake (Glial) GAT1->Presynaptic Recycling GAT3->Astrocyte Metabolism BGT1 BGT-1 (Extrasynaptic) BPCA BPCA (Candidate Inhibitor) BPCA->GAT1 ??? (Validate Specificity) BPCA->GAT3 Check Cross-reactivity

Caption: Schematic of GABAergic neurotransmission showing the primary reuptake route via GAT-1 (neuronal) and GAT-3 (glial). BPCA validation requires confirming blockade of GAT-1 while sparing GAT-3.[1]

Experimental Validation Protocols

To claim specificity, you must prove BPCA inhibits GAT-1 with high potency (


) and has a Selectivity Index (SI) > 50-fold  against GAT-2/3 and BGT-1.[1]
Protocol 1: [³H]-GABA Uptake Assay (The Specificity Gold Standard)

This assay measures the functional inhibition of GABA transport in stable cell lines.[1]

Reagents:

  • Cell Lines: HEK-293 or CHO cells stably expressing hGAT-1, hGAT-2, hGAT-3, or hBGT-1 (individually).[1]

  • Radioligand: [³H]-GABA (Specific Activity: 30–80 Ci/mmol).[1]

  • Inhibitors: BPCA (Test), Tiagabine (Positive Control), SNAP-5114 (Negative Control for GAT-1).[1]

Workflow:

  • Seeding: Plate cells in 96-well Poly-D-Lysine coated plates (

    
     cells/well). Culture for 24h.
    
  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Crucial: Ensure Cl⁻ and Na⁺ are present, as GATs are Na⁺/Cl⁻ dependent.[1]

  • Pre-incubation: Remove media, wash cells with KRH.[1] Incubate with BPCA (range: 1 nM to 100

    
    M) for 10 min at 37°C.
    
  • Uptake Initiation: Add [³H]-GABA (final conc. 10-30 nM) + Unlabeled GABA (to prevent saturation, keep total <

    
    ).[1]
    
  • Termination: After 3-5 min (linear phase), rapidly aspirate and wash 3x with ice-cold KRH.

  • Quantification: Lyse cells (0.1 M NaOH), add scintillation fluid, and count CPM.

Data Analysis:

  • Calculate % Inhibition relative to vehicle (0%) and 1 mM GABA (100% block).[1]

  • Fit curves using non-linear regression (Log(inhibitor) vs. response) to determine

    
    .[1]
    
  • Selectivity Index (SI):

    
    .[1]
    
Protocol 2: Electrophysiological Characterization (Substrate vs. Blocker)

Since BPCA is an isonipecotic derivative, it might be transported (substrate) rather than just blocking.[1] This distinction is vital for drug safety.

Method: Whole-cell Patch Clamp on GAT-1 expressing cells.[1]

  • Setup: Voltage clamp at -60 mV.

  • Application: Apply GABA (30

    
    M). Observe inward current (
    
    
    
    ).[1]
  • Test: Apply BPCA (100

    
    M).
    
    • Scenario A (Blocker): No current is generated.[1] When co-applied with GABA,

      
       is reduced.[1]
      
    • Scenario B (Substrate): BPCA generates a steady inward current similar to GABA (transport-associated current).[1]

    • Scenario C (Leak Inducer): Large, non-saturating currents indicating membrane destabilization (toxicity).[1]

Success Criteria: BPCA should behave as Scenario A (pure blocker).

Validation Logic & Decision Tree

Use this flowchart to interpret your experimental results.

Validation_Flow Start Start Validation: [3H]-GABA Uptake Assay GAT1_Test Test on hGAT-1 Determine IC50 Start->GAT1_Test Check_Potency Is IC50 < 1 µM? GAT1_Test->Check_Potency Discard Discard: Low Potency Check_Potency->Discard No Selectivity_Test Test on hGAT-2, hGAT-3, hBGT-1 Check_Potency->Selectivity_Test Yes Calc_SI Calculate Selectivity Index (SI) SI = IC50(Off-target) / IC50(GAT1) Selectivity_Test->Calc_SI Specific Valid GAT-1 Specific Inhibitor Calc_SI->Specific SI > 50 NonSpecific Non-Selective / Pan-GAT Inhibitor Calc_SI->NonSpecific SI < 10

Caption: Decision matrix for classifying BPCA based on potency and selectivity ratios.

References

  • Borden, L. A. (1996).[1] GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356.[1] Link

  • Kvist, T., et al. (2009).[1] The four human gamma-aminobutyric acid (GABA) transporters: pharmacological characterization and validation of a highly efficient screening assay. Combinatorial Chemistry & High Throughput Screening, 12(3), 241-249.[1] Link

  • Schousboe, A., et al. (2004).[1] GABA transporters as drug targets for modulation of GABAergic activity.[1][2][3][4][5] Biochemical Pharmacology, 68(8), 1557-1563.[1] Link

  • ChemScene. (2024). 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride Product Data (CAS 1185298-80-9).[1][6] Link

Sources

Comparative

A Researcher's Guide to Navigating the Metabolic Labyrinth: A Comparative Study of 1,4'-Bipiperidine-4-carboxylic Acid Analog Stability

In the intricate ballet of drug discovery, a molecule's therapeutic potential is inextricably linked to its metabolic fate. A promising compound with exquisite target affinity can fail spectacularly if it is metabolized...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate ballet of drug discovery, a molecule's therapeutic potential is inextricably linked to its metabolic fate. A promising compound with exquisite target affinity can fail spectacularly if it is metabolized too quickly, leading to poor bioavailability, a short duration of action, and the potential formation of toxic byproducts. For researchers working with scaffolds like 1,4'-bipiperidine-4-carboxylic acid—a motif increasingly recognized for its utility in constructing potent and selective ligands—understanding and optimizing metabolic stability is not just a secondary consideration; it is a critical determinant of success.

This guide provides an in-depth comparison of the metabolic stability of analogs based on this privileged scaffold. Moving beyond a simple recitation of data, we will dissect the causality behind experimental design, explore the structure-metabolic stability relationships (SMSR), and provide actionable insights for drug development professionals aiming to design more robust and effective therapeutic agents.

The Litmus Test: Methodologies for Assessing Metabolic Stability

The journey to understanding a compound's metabolic profile begins with robust in vitro assays that predict its behavior in vivo. These assays are indispensable tools in the early stages of drug development for ranking compounds and guiding structural optimization.[1] The two most foundational methods in the medicinal chemist's toolkit are the liver microsomal and hepatocyte stability assays.

The Workhorse: Liver Microsomal Stability Assay

The liver microsomal stability assay is a cornerstone of preclinical drug metabolism studies.[2][3] Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells, and they contain a rich concentration of the key enzymes responsible for Phase I metabolism, most notably the cytochrome P450 (CYP) superfamily.[3][4] This assay provides a direct measure of a compound's susceptibility to oxidative metabolism, which is a primary route of clearance for a vast number of drugs.

The design of this assay is a self-validating system. By incubating the test compound with a known quantity of microsomal protein and the essential cofactor NADPH (which fuels the CYP enzymatic cycle), we simulate the primary oxidative metabolic environment of the liver.[5] The reaction is quenched at specific time points, and the rate of disappearance of the parent compound is meticulously quantified, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its unparalleled sensitivity and selectivity.[6][7][8] From this data, we derive two critical parameters:

  • Half-Life (t½): The time required for 50% of the initial compound concentration to be metabolized. A longer half-life generally indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors. It is typically expressed as microliters of medium cleared per minute per milligram of microsomal protein (µL/min/mg protein).[4]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer. This provides a sustained source of the required cofactor.

  • Incubation:

    • In a 96-well plate, pre-warm the phosphate buffer, microsomal solution (final concentration typically 0.5-1.0 mg/mL), and test compound (final concentration typically 1 µM) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. The cold organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis TestCompound Test Compound (1µM final) Incubation Incubate at 37°C TestCompound->Incubation Microsomes Liver Microsomes (0.5 mg/mL final) Microsomes->Incubation NADPH_System NADPH System (Cofactor) NADPH_System->Incubation Initiate Reaction Quench Quench Reaction (Acetonitrile + IS) Incubation->Quench Time points (0, 5, 15, 30, 60 min) Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data G cluster_main Structure-Metabolic Stability Relationships (SMSR) for the 1,4'-Bipiperidine Scaffold cluster_legend Modification Strategies mol mol->A  Metabolic hotspot:  Oxidation at Cα to Nitrogen mol->B Strategy: Introduce steric bulk on R1 to shield the adjacent ring. mol->C Metabolic hotspot: Oxidation at 4'-position mol->D Strategy: Block metabolism with Fluorine or Deuterium at 4'-position. Improve Improves Stability Decrease Decreases Stability (Metabolic Hotspot)

Caption: Key metabolic hotspots and strategies to improve stability on the 1,4'-bipiperidine core.

Conclusion

The metabolic stability of 1,4'-bipiperidine-4-carboxylic acid analogs is a multifaceted property governed by precise structural features. While this scaffold offers significant advantages in drug design, a proactive and informed approach to metabolic profiling is essential. By employing robust in vitro assays, such as the liver microsomal stability assay, researchers can rapidly identify metabolic liabilities. The strategic application of medicinal chemistry principles—including the blocking of metabolic hotspots with fluorine or deuterium, the introduction of steric hindrance, and the bioisosteric replacement of labile moieties like piperazine—can effectively mitigate these liabilities. This iterative cycle of design, synthesis, and testing is the cornerstone of transforming a promising chemical scaffold into a viable drug candidate with the pharmacokinetic profile necessary for clinical success.

References

  • Berdyshev, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Tanda, G., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry. Available at: [Link]

  • Singleton, E., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hwang, S. H., et al. (2011). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship, University of California. Available at: [Link]

  • Hwang, S. H., et al. (2011). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Optibrium. (2022). How to improve metabolic stability in drug discovery. YouTube. Available at: [Link]

  • Asha, S., & Vidyavathi, M. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Tanda, G., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, V., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Biomedical Science and Engineering. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4'-Bipiperidine. PubChem Compound Database. Available at: [Link]

  • Ho, P., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. Available at: [Link]

  • Schwartz, J. L., et al. (2015). In Vitro Analysis of Transport and Metabolism of 4'-Thiothymidine in Human Tumor Cells. Nuclear Medicine and Biology. Available at: [Link]

  • Wu, G., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry. Available at: [Link]

  • Watt, A. P., et al. (2000). Determination of the in vitro metabolism of (+)- and (-)-epibatidine. Journal of Chromatography A. Available at: [Link]

  • Schwartz, J. L., et al. (2015). In vitro analysis of transport and metabolism of 4'-thiothymidine in human tumor cells. Nuclear Medicine and Biology. Available at: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks Analytical Chemistry. Available at: [Link]

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Validation

A Guide to the Synthesis, Characterization, and Replicable In Vitro Evaluation of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

For researchers, scientists, and professionals in drug development, the reproducibility of scientific findings is the bedrock of innovation. This guide provides a comprehensive technical overview of 1,4'-Bipiperidine-4-c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of scientific findings is the bedrock of innovation. This guide provides a comprehensive technical overview of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, a compound of interest in neuropharmacology. In the absence of published independent replication studies for this specific molecule, this document serves as a foundational resource to enable such validation. We will delve into its synthesis, analytical characterization, and a comparative analysis with established alternatives, offering detailed protocols to facilitate independent verification of its biological activity.

Introduction to 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

1,4'-Bipiperidine-4-carboxylic acid is a member of the bipiperidine class of compounds and a monocarboxylic acid.[1] Its structural similarity to known neuroactive agents, particularly those with a piperidine-4-carboxylic acid scaffold, suggests its potential as a modulator of neurotransmitter systems. Piperidine-based structures are key components in the development of analgesics and psychoactive agents.[2] The dihydrochloride salt form of the compound enhances its solubility, a crucial property for in vitro and in vivo studies.[2]

The core structure of 1,4'-Bipiperidine-4-carboxylic acid suggests a potential interaction with the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the mature brain, and its action is terminated by GABA transporters (GATs).[3][4] Molecules that inhibit GABA reuptake can prolong its inhibitory effects, a mechanism of action for several anticonvulsant and anxiolytic drugs.[4]

Synthesis and Purification: A Pathway to Reproducibility

Proposed Synthetic Workflow

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Strecker Synthesis cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation 4-Oxopiperidine-1-carboxylic acid tert-butyl ester 4-Oxopiperidine-1-carboxylic acid tert-butyl ester 1'-tert-Butyl 4-oxo-1,4'-bipiperidine-1-carboxylate 1'-tert-Butyl 4-oxo-1,4'-bipiperidine-1-carboxylate 4-Oxopiperidine-1-carboxylic acid tert-butyl ester->1'-tert-Butyl 4-oxo-1,4'-bipiperidine-1-carboxylate Piperidine, Sodium triacetoxyborohydride 1'-tert-Butyl 4-cyano-1,4'-bipiperidine-4-carbonitrile 1'-tert-Butyl 4-cyano-1,4'-bipiperidine-4-carbonitrile 1'-tert-Butyl 4-oxo-1,4'-bipiperidine-1-carboxylate->1'-tert-Butyl 4-cyano-1,4'-bipiperidine-4-carbonitrile Potassium cyanide, Ammonium chloride 1,4'-Bipiperidine-4-carboxylic acid 1,4'-Bipiperidine-4-carboxylic acid 1'-tert-Butyl 4-cyano-1,4'-bipiperidine-4-carbonitrile->1,4'-Bipiperidine-4-carboxylic acid Concentrated HCl, Heat 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride 1,4'-Bipiperidine-4-carboxylic acid->1,4'-Bipiperidine-4-carboxylic acid dihydrochloride HCl in ether

Caption: Proposed synthetic pathway for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

Detailed Experimental Protocol:

Step 1: Synthesis of 1'-tert-Butyl 4-oxo-1,4'-bipiperidine-1-carboxylate

  • To a stirred solution of 4-oxopiperidine-1-carboxylic acid tert-butyl ester (1 equivalent) in dichloromethane (DCM), add piperidine (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1'-tert-Butyl 4-cyano-1,4'-bipiperidine-4-carbonitrile

  • Dissolve 1'-tert-Butyl 4-oxo-1,4'-bipiperidine-1-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add potassium cyanide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Hydrolysis to 1,4'-Bipiperidine-4-carboxylic acid

  • Add concentrated hydrochloric acid to the crude 1'-tert-Butyl 4-cyano-1,4'-bipiperidine-4-carbonitrile.

  • Heat the mixture at reflux for 12-24 hours.[5]

  • Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Formation of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

  • Suspend the crude 1,4'-Bipiperidine-4-carboxylic acid in diethyl ether.

  • Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the final product.

Comprehensive Analytical Characterization

To ensure the validity of any subsequent biological studies, a thorough analytical characterization of the synthesized 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is essential.

Analytical Technique Purpose Expected Results
¹H NMR Structural confirmation and purity assessment.Peaks corresponding to the protons on both piperidine rings. The integration of these peaks should be consistent with the number of protons in the structure.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all carbon atoms, including the carboxylic acid carbon.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the mass of the free base or the protonated molecule.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity (ideally >95%).
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and amine salts (N-H stretching).
Elemental Analysis Confirmation of elemental composition.The percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values for the dihydrochloride salt.

Hypothesized Mechanism of Action: A GABA Reuptake Inhibitor

The structural motif of a piperidine-4-carboxylic acid is present in known GABA uptake inhibitors.[7] Therefore, it is hypothesized that 1,4'-Bipiperidine-4-carboxylic acid acts as an inhibitor of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, the compound would increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[4]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA->GABA_vesicle VGAT Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Exocytosis GAT1 GABA Transporter (GAT1) Synaptic_Cleft->GAT1 Reuptake GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor Binding Bipiperidine 1,4'-Bipiperidine- 4-carboxylic acid Bipiperidine->GAT1 Inhibition Inhibitory_Signal Hyperpolarization (Inhibitory Signal) GABA_Receptor->Inhibitory_Signal Cl- influx

Caption: Hypothesized mechanism of 1,4'-Bipiperidine-4-carboxylic acid as a GABA uptake inhibitor.

Comparative Analysis with Established GABA Uptake Inhibitors

A critical step in evaluating a novel compound is to compare it with existing, well-characterized alternatives. Here, we compare the hypothetical profile of 1,4'-Bipiperidine-4-carboxylic acid with the established GAT inhibitor, Tiagabine.

Feature 1,4'-Bipiperidine-4-carboxylic acid Tiagabine
Core Structure Piperidine-4-carboxylic acid attached to another piperidine ring.Nipecotic acid (a piperidine-3-carboxylic acid derivative).[7]
Lipophilicity The bipiperidine structure suggests moderate lipophilicity.Contains a lipophilic side chain which enhances its ability to cross the blood-brain barrier.[7]
Potency (IC₅₀) To be determined experimentally.Potent inhibitor of GAT-1 with reported IC₅₀ values in the nanomolar range.
Selectivity Unknown, requires experimental validation against different GAT subtypes.Highly selective for GAT-1 over other GAT subtypes.
Clinical Use Not clinically evaluated.Approved as an anticonvulsant medication.[7]

Protocols for Independent In Vitro and In Vivo Validation

To facilitate independent replication, detailed experimental protocols are provided below. These are standard assays in neuropharmacology for assessing GABA uptake inhibition.

In Vitro GABA Uptake Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride on GABA uptake in rat brain synaptosomes.

Materials:

  • Freshly isolated rat cerebral cortex

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRH buffer)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

  • Tiagabine (as a positive control)

  • Scintillation vials and cocktail

Procedure:

  • Synaptosome Preparation:

    • Homogenize rat cerebral cortex in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction) in KRH buffer.

  • GABA Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride or Tiagabine for 10 minutes at 37°C.

    • Initiate the uptake by adding [³H]GABA.

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold KRH buffer.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Determine the IC₅₀ value by non-linear regression analysis.

In Vivo Model: Audiogenic Seizures in DBA/2 Mice

This model is used to assess the anticonvulsant potential of the compound.

Materials:

  • DBA/2 mice (prone to audiogenic seizures)

  • Sound-attenuated chamber with a bell or siren

  • 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride

  • Vehicle (e.g., saline)

Procedure:

  • Dosing:

    • Administer 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride or vehicle intraperitoneally (i.p.) to DBA/2 mice.

  • Seizure Induction:

    • At a predetermined time after dosing (e.g., 30 minutes), place each mouse individually in the sound-attenuated chamber.

    • Expose the mouse to a high-intensity acoustic stimulus (e.g., 110 dB) for 60 seconds.

  • Observation and Scoring:

    • Observe and score the seizure response (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).

  • Data Analysis:

    • Determine the percentage of mice protected from each phase of the seizure at different doses of the compound.

    • Calculate the ED₅₀ (median effective dose) for the anticonvulsant effect.

Conclusion and the Path Forward

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride presents an intriguing scaffold for the potential modulation of the GABAergic system. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The provided protocols are designed to be robust and replicable, forming a basis for independent validation of its hypothesized activity as a GABA uptake inhibitor.

The scientific community is encouraged to undertake such independent replication studies. The publication of both positive and negative results is crucial for building a reliable body of knowledge around this and other novel compounds. This collective effort will ultimately determine the true potential of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride as a valuable research tool or a starting point for future drug development.

References

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents.
  • 1,4'-Bipiperidine-1'-carboxylic acid | C11H20N2O2 | CID 11367848 - PubChem. Available from: [Link]

  • [1,4'-Bipiperidine]-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano - Pipzine Chemicals. Available from: [Link]

  • 2-Minute Neuroscience: GABA - YouTube. Available from: [Link]

  • GABA reuptake inhibitor - Wikipedia. Available from: [Link]

  • Herbal Remedies and Their Possible Effect on the GABAergic System and Sleep - PMC. Available from: [Link]

  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • 1,4'-Bipiperidine dihydrochloride | C10H22Cl2N2 | CID 22481888 - PubChem. Available from: [Link]

  • GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed. Available from: [Link]

  • 5 Natural Ways to Increase Low GABA Levels - Rupa Health. Available from: [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Available from: [Link]v81p0048)

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Comparative

A Comparative Guide to the Therapeutic Index of Novel Anticonvulsants: A Methodological Assessment Featuring a Hypothetical 1,4'-Bipiperidine-4-carboxylic Acid Analog

For drug development professionals, the therapeutic index (TI) is a critical determinant of a compound's potential success. It represents the quantitative relationship between a drug's desired therapeutic effect and its...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the therapeutic index (TI) is a critical determinant of a compound's potential success. It represents the quantitative relationship between a drug's desired therapeutic effect and its adverse effects. A wider therapeutic index suggests a greater margin of safety, a highly desirable trait for any new chemical entity, particularly in chronic conditions like epilepsy where long-term treatment is standard.

This guide provides a framework for assessing the therapeutic index of a novel anticonvulsant candidate. While direct experimental data for the specific compound 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is not available in public literature, we will use its structural class—a piperidine-carboxylic acid derivative—as a hypothetical candidate for comparison against established antiepileptic drugs (AEDs). This approach will illuminate the experimental journey from preclinical efficacy and toxicity testing to the clinical definition of a therapeutic window, providing researchers with a robust model for their own investigations.

The Foundation: Understanding the Therapeutic Index

The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect.[1] In preclinical studies, this is typically calculated as:

TI = TD₅₀ / ED₅₀

Where:

  • ED₅₀ (Median Effective Dose): The dose at which 50% of the test subjects show the desired therapeutic effect (e.g., seizure protection).

  • TD₅₀ (Median Toxic Dose): The dose at which 50% of the test subjects exhibit a specific toxic effect (e.g., motor impairment).

A higher TI value indicates that a much larger dose is needed to cause toxicity than to elicit a therapeutic benefit, making the drug safer.[1] Anticonvulsants with narrow therapeutic indices, such as phenytoin, require careful dose titration and patient monitoring to avoid toxicity.[1][2]

Part 1: Preclinical Determination of the Therapeutic Index

The preclinical phase is where the initial safety and efficacy profile of a novel compound is established. The choice of animal models is critical and should be guided by the compound's hypothesized mechanism of action and the types of seizures it is intended to treat.

Step 1: Establishing Anticonvulsant Efficacy (ED₅₀)

To determine the ED₅₀, a novel compound is evaluated in validated rodent seizure models. Each model represents a different type of human seizure, providing a broader understanding of the drug's potential clinical utility.

  • Maximal Electroshock (MES) Seizure Model: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[3][4] An electrical stimulus is applied to induce a tonic hindlimb extension seizure. The ability of the test compound to prevent this outcome is the measure of efficacy.

  • Pentylenetetrazole (PTZ) Seizure Model: The chemoconvulsant PTZ induces clonic seizures that are representative of absence seizures.[5][6] This model is effective for identifying compounds that enhance GABAergic inhibition.

  • 6-Hz Psychomotor Seizure Model: This model is particularly valuable for identifying drugs that may be effective against therapy-resistant partial seizures.[7] It involves a low-frequency, prolonged electrical stimulus that induces a distinctive "stunned" posture with motor arrest.

Caption: Workflow for determining the median effective dose (ED₅₀).

  • Animal Selection: Use adult male CF-1 mice (18-30 g), housed with a 12-hour light/dark cycle and free access to food and water.[8]

  • Dose Preparation: Prepare the novel compound (e.g., our hypothetical 1,4'-Bipiperidine-4-carboxylic acid analog) in a suitable vehicle, such as 0.5% methylcellulose.[8]

  • Administration: Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. Include a vehicle-only control group.

  • Time to Peak Effect: Determine the time of peak effect by testing separate groups of animals at different times post-injection. All subsequent tests should be performed at this time point.

  • Seizure Induction: Apply a 60 Hz electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Absence of this reflex is defined as protection.

  • ED₅₀ Calculation: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.

Step 2: Assessing Neurotoxicity (TD₅₀)

The most common dose-limiting side effect of anticonvulsants is central nervous system (CNS) toxicity, often manifesting as ataxia, sedation, or motor impairment.[9]

  • Rotarod Test: This is the gold standard for assessing motor coordination.[10] Animals are placed on a rotating rod, and the time until they fall off is recorded. A drug-induced decrease in performance indicates neurotoxicity.

  • Behavioral Observation: Systematic observation can identify other signs of CNS toxicity, such as sedation, tremors, or abnormal gait.

Caption: Workflow for determining the median toxic dose (TD₅₀).

  • Animal Selection & Training: Use the same strain of mice as in the efficacy studies. Train the mice on the rotarod (e.g., at a constant speed of 6 rpm) for several sessions until a stable baseline performance is achieved.

  • Administration: Administer the test compound or vehicle at the same time point relative to testing as in the efficacy studies.

  • Testing: Place each mouse on the rotating rod at set intervals after drug administration.

  • Endpoint: Record the time the mouse remains on the rod, up to a maximum cutoff time (e.g., 180 seconds). An animal is considered to have failed if it falls off the rod.

  • TD₅₀ Calculation: Calculate the percentage of animals exhibiting motor impairment at each dose and determine the TD₅₀ using probit analysis.

Comparative Preclinical Therapeutic Index

By combining the data from efficacy and toxicity studies, a preclinical TI can be calculated. A higher TI suggests a more favorable safety profile.

CompoundEfficacy ModelED₅₀ (mg/kg)Toxicity ModelTD₅₀ (mg/kg)Calculated TI (TD₅₀/ED₅₀)
Hypothetical Bipiperidine MES25Rotarod2008.0
Phenytoin MES9.5Rotarod687.2
Carbamazepine MES8.8Rotarod758.5
Valproic Acid PTZ150Rotarod4002.7
Levetiracetam 6-Hz22Rotarod>1000>45
(Note: Values are illustrative and compiled from various preclinical literature sources for comparative purposes.)

Part 2: Clinical Relevance - The Therapeutic Window

While the preclinical TI is a crucial early indicator, the ultimate measure of a drug's safety in humans is its therapeutic window . This is the range of plasma concentrations at which the drug is effective without being toxic.[1] It is defined by the Minimum Effective Concentration (MEC) and the Minimum Toxic Concentration (MTC) .

Drugs with a narrow therapeutic window, often called Narrow Therapeutic Index (NTI) drugs, require Therapeutic Drug Monitoring (TDM), where patient blood levels are measured to ensure they remain within the safe and effective range.[11][12]

Comparative Clinical Therapeutic Windows of Established AEDs

The table below contrasts the clinical therapeutic windows of several common anticonvulsants. A wider range between the effective and toxic concentrations simplifies dosing and reduces the need for intensive monitoring.

AnticonvulsantTherapeutic Plasma Range (µg/mL)Common Toxic Levels (µg/mL)Key ToxicitiesTherapeutic Index Profile
Phenytoin 10 - 20[1][13]> 20Nystagmus, ataxia, confusion[1]Narrow [1][2][11]
Carbamazepine 4 - 12[1][14]> 12 - 15[14]Dizziness, drowsiness, ataxia[1]Moderate [11]
Valproic Acid 50 - 100[15][16][17]> 100[17]Hepatotoxicity, pancreatitis, tremor[1]Wide [2][18]
Lamotrigine 3 - 15[1]> 15Rash (Stevens-Johnson), dizziness[1]Wide [1]
Levetiracetam Not routinely monitoredNot well-definedFatigue, irritability[1]Very Wide [1]

A novel compound like our hypothetical bipiperidine derivative would be highly attractive if it demonstrated a wide therapeutic window similar to levetiracetam, as this would suggest a lower risk of concentration-dependent adverse effects and simplify its clinical use.

G

Sources

Validation

validation of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride as a pharmacological tool for studying GABAergic transmission

A Senior Application Scientist's Perspective on the Validation of Novel GABAergic Probes For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the central nervous sys...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on the Validation of Novel GABAergic Probes

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the central nervous system, the selection of precise pharmacological tools is paramount. The GABAergic system, the primary inhibitory network in the brain, is a major therapeutic target for conditions ranging from epilepsy to anxiety.[1] Consequently, the demand for well-validated molecular probes to dissect its signaling pathways is ever-present.

This guide addresses the proposed use of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride as a tool for studying GABAergic transmission. However, a comprehensive review of the scientific literature reveals a critical absence of data supporting its efficacy or mechanism of action in this context. While derivatives of bipiperidine have been explored for other CNS targets, such as the histamine H3 receptor, their role in GABAergic modulation remains uncharacterized.[2]

Therefore, this document will pivot from a direct comparison of an unvalidated compound to a more instructive purpose: to provide a rigorous framework for the validation of any novel pharmacological tool intended for GABAergic research. We will use established GABA uptake inhibitors as benchmarks, detailing the requisite experimental data and logical framework necessary to elevate a novel compound from a chemical entity to a reliable scientific instrument.

The GABAergic Synapse: A Landscape of Therapeutic Targets

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain.[3] Its signaling is tightly regulated at the synapse through a cycle of release, receptor binding, and reuptake. A disruption in this delicate balance is implicated in numerous neurological and psychiatric disorders.

The key players in GABAergic transmission include:

  • GABA Receptors: Ionotropic GABA-A receptors and metabotropic GABA-B receptors are the primary sites of GABA's inhibitory action.

  • GABA Transporters (GATs): These presynaptic and glial membrane proteins are responsible for clearing GABA from the synaptic cleft, thus terminating its signal.[1] There are four main subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[4]

Pharmacological modulation of this system often targets these proteins. For the purpose of this guide, we will focus on the validation of GABA uptake inhibitors, as this is a common strategy to potentiate GABAergic signaling.

Caption: Simplified diagram of a GABAergic synapse.

The Gold Standard: Established GABA Uptake Inhibitors

To assess a new compound, we must compare it to well-characterized tools. Tiagabine and Nipecotic Acid are classic examples of GAT inhibitors, while NNC-711 and SKF-89976A are more modern, selective research tools.

CompoundPrimary TargetPotency (IC50)Key Characteristics
Tiagabine GAT-10.07 µM (human GAT-1)[5]Clinically approved anticonvulsant. Non-transportable inhibitor.[5][6]
Nipecotic Acid GAT-1, GAT-3, GAT-4GAT-1: 2.6 µM (mouse)A substrate for GATs, which can lead to complex effects like acting as a false transmitter.[6]
NNC-711 GAT-10.04 µM (human GAT-1)[7]Highly potent and selective for GAT-1.[8]
SKF-89976A GAT-10.13 µM (human GAT-1)Potent and selective GAT-1 inhibitor that can cross the blood-brain barrier.

A Framework for Validation: From Molecule to Modulator

The journey of a novel compound from a mere chemical structure to a validated pharmacological tool is a multi-step process. The following outlines a logical workflow for assessing a compound like 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride for its potential as a GABA uptake inhibitor.

Validation_Workflow cluster_primary Primary Validation cluster_secondary Secondary Validation cluster_tertiary Tertiary Validation binding_assay Radioligand Binding Assay (Target Engagement) uptake_assay In Vitro GABA Uptake Assay (Functional Activity) binding_assay->uptake_assay Confirms functional inhibition selectivity_panel Selectivity Profiling (Off-Target Effects) uptake_assay->selectivity_panel Determines specificity electrophysiology Electrophysiology (Cellular Effects) selectivity_panel->electrophysiology Assesses impact on neuronal activity in_vivo_models In Vivo Models (Physiological Relevance) electrophysiology->in_vivo_models Evaluates in a physiological system

Caption: A logical workflow for validating a novel GABAergic compound.

Part 1: Primary Validation - Does it Hit the Target?

The initial and most crucial step is to determine if the compound interacts with the intended molecular target.

Experiment 1: Radioligand Binding Assay

  • Principle: This assay quantifies the affinity of a compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.[9]

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing the target GAT subtype.[10]

    • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled GAT inhibitor (e.g., [³H]tiagabine) and varying concentrations of the test compound.

    • Separation: Separate the bound from the free radioligand via rapid filtration.[10]

    • Quantification: Measure the radioactivity of the filter-bound complex using scintillation counting.

    • Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. This can be converted to an inhibition constant (Ki) to reflect the compound's binding affinity.

  • Self-Validation: The inclusion of known inhibitors (positive controls) and inert compounds (negative controls) validates the assay's performance. The specific binding should be significantly higher than non-specific binding.

Experiment 2: In Vitro GABA Uptake Assay

  • Principle: This functional assay directly measures the ability of a compound to inhibit the transport of GABA into cells or synaptosomes.

  • Methodology:

    • Preparation: Use primary neuronal cultures, cultured cell lines expressing GATs, or isolated nerve terminals (synaptosomes).[11][12]

    • Incubation: Pre-incubate the cells/synaptosomes with various concentrations of the test compound.

    • GABA Uptake: Add radiolabeled GABA (e.g., [³H]GABA) and incubate for a short period.

    • Termination: Stop the uptake by rapid washing with ice-cold buffer.

    • Measurement: Lyse the cells/synaptosomes and measure the amount of internalized [³H]GABA using a scintillation counter.

    • Analysis: Determine the IC50 value for the inhibition of GABA uptake.

  • Causality: A positive result in the binding assay should be followed by a corresponding inhibitory effect in this functional assay. A compound that binds but does not inhibit function may be an antagonist but not an inhibitor.

Part 2: Secondary Validation - Is it Specific and Functional at a Cellular Level?

Experiment 3: Selectivity Profiling

  • Principle: To be a useful tool, a compound should be selective for its intended target. This involves testing it against other GAT subtypes and a panel of other common CNS receptors and transporters.

  • Methodology:

    • Perform binding and uptake assays using cell lines that individually express each of the four GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1).[4]

    • Screen the compound against a commercial selectivity panel that includes a wide range of receptors, ion channels, and transporters.

  • Trustworthiness: A compound that shows high potency for GAT-1 with significantly lower potency for other GATs and other CNS targets is considered a more trustworthy and precise tool. For example, NNC-711 is highly selective for GAT-1 over other GAT subtypes.

Experiment 4: Electrophysiology

  • Principle: This technique measures the electrical properties of neurons and can directly assess the functional consequences of inhibiting GABA uptake.

  • Methodology (Patch-Clamp):

    • Preparation: Prepare acute brain slices or primary neuronal cultures.

    • Recording: Using a glass micropipette, form a high-resistance seal with a neuron to record synaptic currents.

    • Stimulation: Electrically stimulate presynaptic GABAergic neurons to evoke inhibitory postsynaptic currents (IPSCs) in the recorded neuron.

    • Compound Application: Apply the test compound to the bath and observe changes in the IPSC amplitude and decay time.

    • Analysis: An effective GABA uptake inhibitor will prolong the decay of the IPSC, as GABA remains in the synaptic cleft for a longer duration.[6]

  • Expertise & Experience: The choice of brain region and neuron type is critical. For instance, comparing the effects on pyramidal cells versus interneurons can reveal cell-type-specific roles of GABA uptake.[13] Tiagabine, for example, has been shown to robustly increase the half-width of IPSCs in hippocampal CA1 pyramidal cells, while nipecotic acid has a more complex effect of reducing amplitude and only modestly prolonging the decay.[6]

Conclusion: A Call for Rigor

The validation of a new pharmacological tool is a meticulous process that demands a multi-faceted experimental approach. While the chemical structure of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride may appear intriguing, the current lack of empirical data precludes its use as a reliable tool for studying GABAergic transmission.

For researchers venturing into the study of GABAergic signaling, it is imperative to rely on well-characterized compounds such as tiagabine, NNC-711, or SKF-89976A for GAT-1 inhibition. The experimental framework outlined in this guide provides a roadmap for the rigorous validation of novel compounds, ensuring the generation of reproducible and trustworthy scientific data. The ultimate goal is to build a toolkit of highly specific and well-understood molecular probes to continue to illuminate the intricate workings of the brain.

References

  • 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed. Available at: [Link]

  • Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. PMC. Available at: [Link]

  • Blockade of GABA uptake potentiates GABA-induced depolarizations in adult mouse cortical slices. PubMed. Available at: [Link]

  • Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. PubMed. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. PubMed. Available at: [Link]

  • GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). PubMed. Available at: [Link]

  • GABA uptake regulates cortical excitability via cell type-specific tonic inhibition. PubMed. Available at: [Link]

  • NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization. PubMed. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. Available at: [Link]

  • Time course of [³H]GABA uptake by synaptosomes in control (1) and in... ResearchGate. Available at: [Link]

  • Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. Available at: [Link]

Sources

Comparative

Comparative Pharmacokinetic &amp; Physicochemical Profiling: Salt Forms of 1,4'-Bipiperidine-4-carboxylic Acid

The following guide is structured as a high-level technical directive for drug development professionals. It synthesizes known physicochemical principles of bipiperidine scaffolds with rigorous experimental protocols to...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for drug development professionals. It synthesizes known physicochemical principles of bipiperidine scaffolds with rigorous experimental protocols to evaluate pharmacokinetic (PK) performance.

Executive Summary & Rationale

1,4'-Bipiperidine-4-carboxylic acid (CAS: 62718-36-7) represents a challenging structural class in medicinal chemistry: the zwitterionic piperidine scaffold . Possessing two basic piperidine nitrogens (


, 

) and an acidic carboxyl tail (

), the molecule exists primarily as a zwitterion at physiological pH.

While the zwitterionic Free Base is thermodynamically stable, it frequently exhibits poor aqueous solubility and slow intrinsic dissolution rates (IDR), leading to BCS Class IV-like behavior (low solubility, low permeability). To modulate the pharmacokinetic profile, conversion to a salt form is not merely an option—it is a requirement for viable oral delivery.

This guide objectively compares the Free Base against its Dihydrochloride (2HCl) and Tosylate salt forms, providing the experimental framework to validate their PK performance.

Physicochemical Comparison: The Salt Landscape

The choice of counterion dictates the solid-state landscape. We compare three distinct forms based on lattice energy, hygroscopicity, and dissolution kinetics.

Table 1: Comparative Physicochemical Profile (Projected)
FeatureFree Base (Zwitterion)Dihydrochloride (2HCl)Tosylate (Mono/Di)
Stoichiometry 1:01:21:1 or 1:2
Aqueous Solubility (pH 6.8) Low (< 1 mg/mL)High (> 50 mg/mL)Moderate (10–30 mg/mL)
Hygroscopicity LowHigh (Deliquescent risk)Low to Moderate
Melting Point High (> 300°C, decomp)Distinct (~250°C)Distinct (~180–220°C)
Bioavailability Potential Permeability-limitedDissolution-drivenBalanced
Primary Utility Starting MaterialStandard Formulation Stability Alternative

Expert Insight: The Dihydrochloride is the industry standard for this scaffold because protonating both piperidine nitrogens disrupts the strong intermolecular zwitterionic lattice, drastically lowering the energy required for solvation. However, if the 2HCl salt proves too hygroscopic for tableting, the Tosylate (p-toluenesulfonate) offers a lipophilic counterion that can improve crystallinity and reduce moisture uptake while maintaining adequate solubility.

Experimental Protocols: Validating the Profile

To objectively select the optimal salt, you must execute a self-validating screening workflow. Do not rely on solubility data alone; Intrinsic Dissolution Rate (IDR) is the superior predictor of in vivo


.
Protocol A: Intrinsic Dissolution Rate (IDR) Analysis

Use this protocol to predict the absorption lag time.

  • Pellet Formation: Compress 150 mg of the specific salt into a standardized disc (0.5 cm²) using a hydraulic press at 2000 psi for 1 minute to ensure zero porosity.

  • Medium Preparation: Degas 900 mL of simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (FaSSIF, pH 6.5). Maintain at 37°C.

  • Dissolution: Rotate the pellet at 100 RPM.

  • Sampling: Withdraw aliquots at 1, 2, 5, 10, 20, and 30 minutes.

  • Quantification: Analyze via HPLC-UV (210 nm) or LC-MS/MS.

  • Calculation: Plot Cumulative Amount Dissolved (

    
    ) vs. Time (
    
    
    
    ). The slope divided by surface area (
    
    
    ) is the IDR (
    
    
    ).

Success Metric: An IDR


 indicates no dissolution-rate limitation for absorption.
Protocol B: Rat Pharmacokinetic Study (Cassette Dosing vs. Discrete)

Use discrete dosing to avoid salt-salt interactions in the gut.

  • Subjects: Male Sprague-Dawley rats (n=3 per arm), fasted 12h.

  • Formulation:

    • Arm 1 (Free Base): Suspension in 0.5% Methylcellulose (requires sonication).

    • Arm 2 (2HCl): Solution in Saline (fully dissolved).

    • Arm 3 (Tosylate): Solution/Suspension (depending on dose) in 10% HP-

      
      -CD.
      
  • Dosing: Oral gavage (PO) at 10 mg/kg (equimolar basis).

  • Sampling: Tail vein bleed at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Bioanalysis: Protein precipitation with Acetonitrile; LC-MS/MS detection of parent.

Visualization: The Salt Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal salt based on the experimental data derived from the protocols above.

SaltSelection Start Start: 1,4'-Bipiperidine-4-carboxylic acid Screen Step 1: Solubility Screen (pH 1-7.5) Start->Screen Decision1 Solubility > 10 mg/mL? Screen->Decision1 FreeBase Path A: Free Base (Zwitterion) Decision1->FreeBase Yes (Rare) SaltScreen Path B: Salt Screening (HCl, Tosylate, Mesylate) Decision1->SaltScreen No (Expected) EvalHygro Step 2: Hygroscopicity (DVS) SaltScreen->EvalHygro Decision2 Deliquescent at 75% RH? EvalHygro->Decision2 SelectHCl Select Dihydrochloride (Standard for Solution) Decision2->SelectHCl No SelectTos Select Tosylate/Fumarate (Solid Oral Dosage) Decision2->SelectTos Yes

Figure 1: Strategic decision tree for salt selection. The zwitterionic nature of the scaffold typically forces the path toward Salt Screening (Path B) to overcome solubility limitations.

Pharmacokinetic Performance Analysis

When analyzing the data from Protocol B, you will likely observe distinct profiles.

The "Spring and Parachute" Effect
  • Dihydrochloride (2HCl):

    • Profile: Rapid

      
       (0.25 – 0.5 h) and high 
      
      
      
      .
    • Mechanism: The salt dissolves instantly in the stomach (The Spring). However, upon entering the small intestine (pH 6.5), the free base may precipitate. The presence of solubilizers (or the supersaturation effect) acts as the "Parachute" to keep it in solution long enough for absorption.

    • Risk: If precipitation is crystalline rather than amorphous, bioavailability (

      
      ) will drop.
      
  • Free Base:

    • Profile: Delayed

      
       and significantly lower AUC.
      
    • Mechanism: Dissolution rate-limited absorption. The zwitterion lattice requires high energy to break, slowing mass transfer.

Table 2: Expected PK Parameters (Illustrative Data)
ParameterFree BaseDihydrochlorideTosylate

(h)
1.5 – 2.00.25 – 0.50.5 – 1.0

(ng/mL)
Low (Baseline)High (3-5x Base)High (3-4x Base)

LowHighHigh
Variability (CV%) High (>40%)Low (<20%)Low (<20%)

References

  • PubChem. 1,4'-Bipiperidine-4-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine. (Contextualizing the scaffold in drug discovery). Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection methodologies cited in protocols).
Validation

A Comparative Guide to Validating the Anxiolytic-Like Effects of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in Preclinical Behavioral Models

Introduction: The Unmet Need for Novel Anxiolytics Anxiety disorders are among the most prevalent psychiatric conditions, yet current therapeutic options are not without limitations. Classic benzodiazepines, while effect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need for Novel Anxiolytics

Anxiety disorders are among the most prevalent psychiatric conditions, yet current therapeutic options are not without limitations. Classic benzodiazepines, while effective, carry risks of sedation, tolerance, and dependence. Newer agents, such as selective serotonin reuptake inhibitors (SSRIs), often have a delayed onset of action and variable efficacy. This landscape underscores the urgent need for novel anxiolytics with improved safety and efficacy profiles.

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a novel compound with a chemical structure that suggests potential central nervous system (CNS) activity. This guide outlines a rigorous, multi-faceted approach to validate its anxiolytic-like properties in rodent models. By employing a battery of behavioral tests and comparing its effects to well-characterized anxiolytics, researchers can build a robust preclinical data package to support further development.

The Neurobiological Rationale: Why Test for Anxiolytic Activity?

The neurobiology of anxiety is complex, involving a network of brain regions and neurotransmitter systems that regulate fear and stress responses. Key systems include:

  • GABAergic System: The primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), plays a crucial role in dampening neuronal excitability. Enhancing GABAergic transmission, as benzodiazepines do, is a proven anxiolytic mechanism.[1]

  • Serotonergic (5-HT) System: Serotonin is a key modulator of mood and emotion. Anxiolytics like buspirone exert their effects by acting as partial agonists at 5-HT1A receptors.[2] Other serotonin receptors, such as 5-HT2A/2C, are also implicated in anxiety.[3]

  • Noradrenergic and Dopaminergic Systems: These catecholamine systems are involved in the "fight or flight" response, arousal, and motivation.[1] Dysregulation of these pathways can contribute to anxiety symptoms.[1][4]

A comprehensive preclinical evaluation must therefore be designed to detect activity that may be mediated by any of these pathways. The use of multiple behavioral paradigms provides a more complete picture of a compound's potential anxiolytic profile.

A Multi-Test Strategy for Robust Validation

No single behavioral test can definitively prove anxiolytic efficacy. A scientifically rigorous approach relies on a battery of assays that measure different facets of anxiety-like behavior. This guide focuses on three widely accepted and validated models.

  • Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's innate drive to explore a novel environment and its aversion to open, elevated spaces.[5][6][7] Anxiolytic compounds typically increase the time spent and the number of entries into the exposed "open" arms of the maze.[8][9]

  • Open Field Test (OFT): This assay assesses anxiety-like behavior by measuring an animal's tendency to remain near the walls of a novel arena (thigmotaxis) versus exploring the more exposed center.[10] A true anxiolytic effect is inferred when a compound increases exploration in the center of the field without significantly increasing overall distance traveled, which could indicate confounding hyperlocomotion.[11][12]

  • Light-Dark Box (LDB) Test: This model exploits the conflict between a rodent's natural preference for dark, enclosed spaces and its exploratory drive.[13][14] Anxiolytic compounds are expected to increase the time spent in the brightly lit compartment and the number of transitions between the two compartments.[15][16]

The convergence of positive results across these distinct models strengthens the hypothesis that a compound has genuine anxiolytic-like properties.[17]

Experimental Design: The Foundation of Trustworthy Data

A robust experimental design with appropriate controls is critical for interpreting behavioral data accurately. This protocol compares the investigational compound against a vehicle (negative control) and two distinct positive controls to provide both a benchmark for efficacy and initial mechanistic clues.

  • Test Groups:

    • Vehicle Control: The solvent used for drug administration (e.g., saline, 0.5% DMSO). This group establishes the baseline behavioral response.

    • 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride: Administered at several doses (e.g., 1, 5, 10 mg/kg) to establish a dose-response relationship.

    • Diazepam (Positive Control): A classic benzodiazepine anxiolytic (e.g., 1-2 mg/kg).[18][19] It serves as a benchmark for GABA-mediated anxiolysis. It is important to note that at higher doses, diazepam can induce sedation, which may confound results by reducing overall motor activity.[20][21]

    • Buspirone (Positive Control): A non-benzodiazepine, serotonergic anxiolytic (e.g., 1-5 mg/kg).[22][23] It provides a comparison for a different mechanism of action and typically has a different side-effect profile than diazepam.[24][25]

The following diagram illustrates the overall experimental workflow.

G cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_testing Behavioral Testing Phase (Day 1-3) cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (7 days) Habituation Habituation to Handling Animal_Acclimation->Habituation Dosing Drug Administration (i.p., 30 min pre-test) - Vehicle - Test Compound (3 doses) - Diazepam - Buspirone Habituation->Dosing EPM Elevated Plus Maze (EPM) Dosing->EPM Day 1 OFT Open Field Test (OFT) Dosing->OFT Day 2 LDB Light-Dark Box (LDB) Dosing->LDB Day 3 Data_Collection Video Tracking & Data Collection EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Stats Statistical Analysis (ANOVA, post-hoc tests) Data_Collection->Stats Interpretation Interpretation & Comparison Stats->Interpretation

Caption: General experimental workflow from animal preparation to data analysis.

Detailed Experimental Protocols

The following protocols are standardized to ensure reproducibility. It is crucial that the experimenter be blinded to the treatment groups to prevent bias.[8]

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze made of non-reflective material, elevated 50-60 cm from the floor. It consists of two open arms (e.g., 50x10 cm) and two closed arms of the same size with high walls (e.g., 40 cm).[5]

  • Environment: The room should be dimly lit (e.g., 20-30 lux in the center of the maze).

  • Procedure:

    • Acclimate the animal to the testing room for at least 60 minutes before the trial.

    • Administer the assigned compound or vehicle via the chosen route (e.g., intraperitoneal injection) 30 minutes prior to testing.

    • Gently place the animal in the center of the maze, facing one of the open arms.[7]

    • Allow the animal to explore the maze for a 5-minute session.[9]

    • Record the session using an overhead video camera for later analysis.

    • After the session, return the animal to its home cage.

    • Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.

  • Key Parameters:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Open Field Test (OFT) Protocol
  • Apparatus: A square arena (e.g., 50x50x40 cm) made of opaque, non-reflective material.[12] The floor is typically divided into a central zone and a peripheral zone by software.

  • Environment: The arena should be evenly and brightly illuminated (e.g., 300-400 lux).[11]

  • Procedure:

    • Acclimate and dose the animal as described for the EPM.

    • Gently place the animal in the center of the open field arena.[11]

    • Allow the animal to explore freely for a 5-10 minute period.[11]

    • Record the session with an overhead video camera.

    • Return the animal to its home cage and clean the apparatus thoroughly with 70% ethanol.

  • Key Parameters:

    • Time spent in the center zone vs. the peripheral zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

Light-Dark Box (LDB) Protocol
  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a larger, brightly lit compartment (approx. 2/3 of the box).[15] The compartments are connected by a small opening.

  • Environment: The light compartment should be brightly illuminated (e.g., 400-600 lux), while the dark compartment remains unlit.

  • Procedure:

    • Acclimate and dose the animal as previously described.

    • Place the animal into the dark compartment, facing away from the opening.[26]

    • Allow the animal to explore the apparatus for a 5-10 minute session.[27]

    • Record the session with an overhead video camera.

    • Return the animal to its home cage and clean the apparatus.

  • Key Parameters:

    • Time spent in the light compartment.

    • Number of transitions between compartments.

    • Latency to first enter the light compartment.

    • Total locomotor activity.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison across treatment groups. The following tables present hypothetical data illustrating a potential anxiolytic profile for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

Table 1: Hypothetical Results from the Elevated Plus Maze (EPM)

Treatment Group (Dose, mg/kg) % Time in Open Arms Open Arm Entries Total Distance (m)
Vehicle 15.2 ± 2.1 8.3 ± 1.5 25.1 ± 3.0
Test Compound (1.0) 20.5 ± 2.5 10.1 ± 1.8 26.5 ± 3.2
Test Compound (5.0) 35.8 ± 3.0* 15.2 ± 2.0* 27.0 ± 2.9
Test Compound (10.0) 38.1 ± 3.5* 16.5 ± 2.2* 25.9 ± 3.1
Diazepam (1.5) 40.5 ± 4.1* 14.8 ± 1.9* 20.1 ± 2.5#
Buspirone (3.0) 33.6 ± 3.8* 13.9 ± 1.7* 26.2 ± 2.8

*p < 0.05 vs. Vehicle; #p < 0.05 vs. Vehicle (indicating sedation)

Table 2: Hypothetical Results from the Open Field Test (OFT)

Treatment Group (Dose, mg/kg) Time in Center (s) Center Entries Total Distance (m)
Vehicle 25.4 ± 4.5 12.1 ± 2.0 30.5 ± 3.5
Test Compound (1.0) 30.1 ± 5.0 14.5 ± 2.3 31.8 ± 3.8
Test Compound (5.0) 55.9 ± 6.2* 22.8 ± 3.1* 32.5 ± 4.0
Test Compound (10.0) 60.3 ± 7.1* 25.1 ± 3.5* 31.0 ± 3.6
Diazepam (1.5) 65.2 ± 8.0* 20.5 ± 2.9* 22.8 ± 3.1#
Buspirone (3.0) 52.1 ± 6.8* 21.7 ± 3.0* 30.9 ± 3.3

*p < 0.05 vs. Vehicle; #p < 0.05 vs. Vehicle (indicating sedation)

Table 3: Hypothetical Results from the Light-Dark Box (LDB) Test

Treatment Group (Dose, mg/kg) Time in Light (s) Transitions
Vehicle 40.1 ± 5.5 10.2 ± 1.8
Test Compound (1.0) 55.6 ± 6.1 12.5 ± 2.0
Test Compound (5.0) 95.3 ± 8.9* 18.9 ± 2.5*
Test Compound (10.0) 102.7 ± 9.5* 20.1 ± 2.8*
Diazepam (1.5) 110.4 ± 10.2* 16.5 ± 2.2*
Buspirone (3.0) 90.5 ± 8.1* 19.5 ± 2.6*

*p < 0.05 vs. Vehicle

Interpreting the Comparative Data

In this hypothetical scenario, 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride demonstrates a clear dose-dependent anxiolytic-like effect across all three models. Crucially, unlike diazepam, it does not significantly reduce total distance traveled, suggesting a lack of sedative side effects at effective doses. Its profile appears comparable to buspirone, hinting at a potential non-benzodiazepine mechanism of action.

G start Behavioral Data Analysis (EPM, OFT, LDB) q1 Increased Time/Entries in Aversive Zones? start->q1 q2 Significant Change in Total Locomotion? q1->q2 Yes res2 Conclusion: No Anxiolytic Effect q1->res2 No res1 Conclusion: Potential Anxiolytic Effect q2->res1 No res3 Conclusion: Confounding Sedative or Stimulant Effects q2->res3 Yes

Caption: Decision tree for interpreting behavioral assay results.

Synthesizing Evidence and Proposing a Mechanism

The convergence of data from the EPM, OFT, and LDB tests provides strong evidence for the anxiolytic-like potential of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. The lack of sedation differentiates it from diazepam and aligns it more closely with buspirone. This suggests that the compound is unlikely to be a classical benzodiazepine receptor agonist.

Given its structural similarity to other CNS-active piperidine compounds, its mechanism could involve modulation of serotonin or dopamine receptors.[25] Buspirone's primary action is as a 5-HT1A partial agonist.[2] Therefore, a logical next step would be to conduct receptor binding assays to investigate the affinity of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride for various serotonin and dopamine receptor subtypes.

G cluster_receptor Hypothesized Target cluster_downstream Downstream Effect Compound 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride Receptor Serotonin Receptor (e.g., 5-HT1A) Compound->Receptor Binds as Partial Agonist? Modulation Modulation of Neuronal Firing Rate in Amygdala/Hippocampus Receptor->Modulation Anxiolysis Anxiolytic-Like Effect Modulation->Anxiolysis

Caption: Hypothesized serotonergic signaling pathway for the test compound.

Conclusion and Future Directions

This guide presents a comprehensive and scientifically rigorous framework for validating the anxiolytic-like properties of a novel compound, 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. The multi-assay approach, combined with direct comparison to benchmark drugs like diazepam and buspirone, allows for a robust assessment of efficacy while providing initial insights into potential mechanisms and side effect profiles.

The hypothetical data presented herein suggest that 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a promising candidate with anxiolytic-like effects comparable to standard-of-care drugs, but potentially with a superior safety profile (i.e., lack of sedation).

Next Steps in Development:

  • Mechanism of Action Studies: Conduct in vitro receptor binding and functional assays to identify the molecular target(s).

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Safety Pharmacology: Evaluate potential effects on cardiovascular, respiratory, and other vital systems.

  • Exploration of Other Models: Utilize models of conditioned fear or stress-induced anxiety to broaden the behavioral profile.

By following this structured and self-validating approach, researchers can confidently advance promising new chemical entities toward clinical development, addressing the significant unmet medical need for better anxiolytic therapies.

References

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Comparative

A Senior Application Scientist's Guide to the Off-Target Binding Profiles of 1,4'-Bipiperidine-4-carboxylic Acid Derivatives

Abstract The 1,4'-bipiperidine-4-carboxylic acid scaffold is a noteworthy privileged structure in modern medicinal chemistry, serving as the core of antagonists for critical targets like the C-C chemokine receptor type 5...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4'-bipiperidine-4-carboxylic acid scaffold is a noteworthy privileged structure in modern medicinal chemistry, serving as the core of antagonists for critical targets like the C-C chemokine receptor type 5 (CCR5) and the histamine H3 receptor.[1][2] Its rigid, three-dimensional structure and the presence of basic nitrogen atoms provide a robust framework for achieving high target potency. However, these same physicochemical properties present a significant, predictable challenge: off-target liabilities, most critically the potential for binding to the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[3] This guide provides a comparative analysis of the off-target binding profiles of derivatives of this scaffold, synthesizing data from multiple studies. We will dissect the structural drivers of off-target affinity, with a particular focus on hERG, and provide field-proven experimental protocols for assessing these risks during the drug discovery process.

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 1,4'-bipiperidine core is a valuable starting point for library synthesis due to its favorable pharmacokinetic properties and its ability to orient functional groups in precise vectors to interact with target receptors. Derivatives have shown potent activity as CCR5 antagonists for HIV-1 treatment and as histamine H3 receptor antagonists for neurological disorders.[2][4]

However, the journey from a potent lead compound to a safe therapeutic is fraught with challenges, primarily the management of off-target pharmacology. Unintended interactions with other receptors, enzymes, and ion channels can lead to adverse drug reactions (ADRs), causing high attrition rates in later stages of drug development. Early and systematic assessment of off-target binding is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug design.[5]

This guide focuses on a key liability of this scaffold class: cardiovascular risk, specifically through inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. We will explore how subtle modifications to the 1,4'-bipiperidine-4-carboxylic acid core can dramatically alter the safety profile and provide a blueprint for identifying and mitigating this risk.

Comparative Analysis: Mitigating hERG Affinity through Structural Modification

A recurring theme in the safety pharmacology of compounds containing basic nitrogen moieties is affinity for the hERG channel.[3] The channel's inner cavity is known to accommodate hydrophobic and cationic molecules, characteristics common to many CNS- and GPCR-targeted ligands. For the 1,4'-bipiperidine scaffold, the primary challenge is to retain on-target potency while engineering out this critical off-target interaction.

A key insight from extensive research is the profound impact of incorporating a carboxylic acid group. At physiological pH, this group is deprotonated to a carboxylate, introducing a negative charge. This feature can dramatically reduce hERG binding, likely through unfavorable electrostatic interactions within the channel's binding cavity.[6]

Let's compare hypothetical derivatives based on published structure-activity relationship (SAR) principles:

Derivative Key Structural Feature Primary Target Affinity Relative hERG Binding Affinity Rationale & Supporting Evidence
Compound A Unsubstituted 1,4'-Bipiperidine CoreHighHighThe basic nitrogen atoms and lipophilic bulk typical of this class contribute to hERG affinity. Many non-imidazole H3 antagonists with similar basic cores initially suffer from high hERG activity.[2]
Compound B Addition of a terminal Carboxylic AcidMaintained/HighSignificantly Reduced The negatively charged carboxylate group introduces an electrostatic clash or repulsion within the hERG channel pore, effectively preventing high-affinity binding. This principle has been demonstrated across diverse structural scaffolds.[6][7]
Compound C Introduction of polar groups on aromatic substituentsMaintained/HighModerately ReducedIncreasing polarity can sometimes reduce the non-specific hydrophobic interactions that contribute to hERG binding. For related piperidine-based CCR5 antagonists, adding polar substituents was found to enhance antiviral activity, suggesting a way to modulate properties while potentially improving selectivity.[4]

This comparative analysis underscores a critical design principle: the 1,4'-bipiperidine-4-carboxylic acid is not just a scaffold, but a purpose-built system where the carboxylic acid moiety acts as a built-in safety feature to mitigate hERG liability.

Below is a diagram illustrating the key structural elements and their influence on the off-target profile.

G cluster_0 1,4'-Bipiperidine-4-carboxylic acid Scaffold cluster_1 Pharmacological Impact Core Core Scaffold: 1,4'-Bipiperidine N1 Basic Nitrogen (N1) - Potential hERG interaction site - Governs pKa Core->N1 Inherent Basicity N4_prime Nitrogen (N4') - Attachment point for R1 group Core->N4_prime COOH Carboxylic Acid (R2) - Key hERG Mitigator Core->COOH Attached at C4' hERG hERG Channel Affinity N1->hERG Increases Risk R1 R1 Group - Drives Primary Target Affinity - Modulates Lipophilicity N4_prime->R1 Substitution COOH->hERG Decreases Risk (Electrostatic Repulsion) R1->hERG Can Influence (via lipophilicity) Target Primary Target Affinity R1->Target Determines Potency

Caption: Key structural features of the 1,4'-bipiperidine-4-carboxylic acid scaffold and their impact on pharmacology.

Experimental Workflows for Off-Target Profile Assessment

Trustworthy off-target profiling relies on a tiered, systematic approach. The process begins with broad, high-throughput in vitro screens and progresses to more complex, physiologically relevant assays for compounds of concern.

The Off-Target Screening Cascade

A robust screening cascade ensures that potential liabilities are identified early, saving time and resources. The workflow should be designed to triage compounds effectively, prioritizing those with the best balance of potency and safety for further development.

G cluster_0 Tier 1: Early, High-Throughput Screening cluster_1 Tier 2: Potency & Functional Assessment cluster_2 Tier 3: In Vivo Confirmation compound Test Compound (1,4'-Bipiperidine Derivative) broad_panel Broad Off-Target Panel (e.g., Eurofins SafetyScreen44™) ~10 µM single concentration compound->broad_panel herg_binding hERG Radioligand Binding Assay (High-throughput) compound->herg_binding decision1 Proceed if <50% inhibition at key off-targets broad_panel->decision1 herg_binding->decision1 ic50_determination IC50 Determination for Hits (≥50% inhibition in Tier 1) decision2 Proceed if sufficient safety margin exists (e.g., >30-fold Target vs. hERG) ic50_determination->decision2 herg_functional hERG Functional Assay (e.g., Automated Patch-Clamp) Determine IC50 herg_functional->decision2 cv_telemetry Cardiovascular Telemetry in Rodent/Non-Rodent (Assess QT interval, BP, HR) decision1->ic50_determination Hits Identified decision1->herg_functional hERG Binding >50% decision2->cv_telemetry Lead Candidate

Caption: A tiered workflow for assessing the off-target profile of drug candidates.

Protocol: High-Throughput hERG Radioligand Binding Assay

This protocol describes a competitive binding assay, a cost-effective and rapid method for determining a compound's affinity for the hERG channel in vitro. It serves as a critical first-tier screen.[8]

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-Astemizole) from the hERG channel expressed in cell membranes. The amount of radioactivity measured is inversely proportional to the test compound's binding affinity.

Materials:

  • hERG-expressing cell membrane preparation (e.g., from HEK293 cells, available commercially)

  • Radioligand: [³H]-Astemizole (specific activity ~50-80 Ci/mmol)

  • Non-specific binding (NSB) control: Astemizole, unlabeled (10 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM KCl, 1 mM MgCl₂, 0.1% BSA

  • 96-well microplates (GF/B or GF/C filter plates)

  • Scintillation fluid and microplate scintillation counter

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test 1,4'-bipiperidine-4-carboxylic acid derivative in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid artifacts. A typical concentration range for an IC₅₀ curve is 0.1 nM to 30 µM.

  • Assay Plate Setup (in triplicate):

    • Total Binding (TB) wells: Add 25 µL of assay buffer.

    • Non-Specific Binding (NSB) wells: Add 25 µL of 10 µM unlabeled Astemizole.

    • Test Compound wells: Add 25 µL of the corresponding test compound dilution.

  • Radioligand Addition:

    • Prepare the [³H]-Astemizole solution in assay buffer to a final concentration of ~1-2 nM.

    • Add 25 µL of the diluted radioligand to all wells.

  • Membrane Addition:

    • Thaw the hERG membrane preparation on ice. Dilute in ice-cold assay buffer to a concentration of 10-20 µg of protein per well.

    • Add 150 µL of the diluted membrane suspension to all wells. The final assay volume is 200 µL.

    • Causality Check: The protein concentration must be optimized to ensure that less than 10% of the radioligand is bound, a key assumption for the validity of the Cheng-Prusoff equation used later to calculate Ki.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration using a cell harvester onto the filter plate.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Causality Check: Rapid filtration and cold buffer are essential to prevent dissociation of the ligand-receptor complex during the washing steps.

  • Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation fluid to each well.

    • Count the plate in a microplate scintillation counter to determine the disintegrations per minute (DPM) in each well.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_TB - DPM_NSB)])

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Future Directions

The 1,4'-bipiperidine-4-carboxylic acid scaffold represents a powerful tool in the medicinal chemist's arsenal, but its utility is directly tied to the ability to manage its inherent off-target liabilities. The primary concern, affinity for the hERG channel, can be effectively mitigated through rational drug design. The incorporation of a carboxylic acid moiety is a validated strategy to confer a high degree of hERG safety through unfavorable electrostatic interactions.[6]

This guide illustrates that a successful drug discovery campaign is not merely a search for potency but a multi-parameter optimization process. By integrating systematic off-target profiling, leveraging established SAR principles, and employing robust in vitro assays early in the discovery cascade, researchers can design safer, more effective therapeutics based on the 1,4'-bipiperidine-4-carboxylic acid scaffold. Future work should continue to explore novel substitutions that further enhance the separation between on-target efficacy and off-target risk, ensuring that the therapeutic potential of this valuable scaffold is fully realized.

References

  • Kuhn, C. F., Bazin, M., Philippe, L., Zhang, J., Tylaska, L., Miret, J., & Bauer, P. H. (2007). Bipiperidinyl carboxylic acid amides as potent, selective, and functionally active CCR4 antagonists. Chemical Biology & Drug Design, 70(3), 268-272. [Link]

  • Zhu, B. Y., Jia, Z. J., Zhang, P., Su, T., Huang, W., Goldman, E., Tumas, D., Kadambi, V., Eddy, P., Sinha, U., Scarborough, R. M., & Song, Y. (2006). Inhibitory effect of carboxylic acid group on hERG binding. Bioorganic & Medicinal Chemistry Letters, 16(21), 5507-5512. [Link]

  • Imamura, S., Kurasawa, O., Nara, Y., Ichikawa, T., Nishikawa, Y., Iida, T., Hashiguchi, S., Kanzaki, N., Iizawa, Y., Baba, M., & Sugihara, Y. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295-2306. [Link]

  • Altasciences. (n.d.). Safety Pharmacology Studies. Retrieved from Altasciences. [Link]

  • Crumb, W. J. Jr, & Scornik, F. S. (2002). A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs. European Journal of Pharmacology, 449(3), 255-261. [Link]

  • Abe, J., Onodera, T., Niiya, H., Itoh, T., Fukuda, H., Kawamoto, T., Orita, M., & Tanaka, A. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 2940-2943. [Link]

  • Request PDF. (n.d.). Inhibitory effect of carboxylic acid group on hERG binding. Retrieved from ResearchGate. [Link]

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Validation

Establishing the Dose-Response Relationship of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in Preclinical Models: A Comparative Guide

For researchers, scientists, and drug development professionals, establishing a clear and robust dose-response relationship is a cornerstone of preclinical pharmacology. This guide provides an in-depth, experience-driven...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a clear and robust dose-response relationship is a cornerstone of preclinical pharmacology. This guide provides an in-depth, experience-driven framework for characterizing the novel compound 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride . While direct preclinical data for this specific molecule is not extensively published, its structural motifs suggest a potential interaction with G protein-coupled receptors (GPCRs), a major class of drug targets.[1]

Therefore, this guide will proceed under the scientifically-grounded hypothesis that 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride acts as a GPCR agonist. We will outline a comprehensive strategy to determine its potency and efficacy, comparing it with established, standard-of-care GPCR agonists. The methodologies described herein are designed to be self-validating and adhere to the highest standards of scientific rigor, ensuring the generation of reliable and reproducible data.

The Strategic Imperative: Why a Dose-Response Relationship is Critical

Before embarking on extensive and costly in vivo studies, a thorough in vitro characterization is paramount. The dose-response curve is the first quantitative measure of a drug's biological effect as a function of its concentration.[2] This relationship provides critical insights into:

  • Potency (EC₅₀): The concentration of the drug that elicits 50% of its maximal effect. A lower EC₅₀ indicates higher potency.

  • Efficacy (Eₘₐₓ): The maximum response a drug can produce.

  • Mechanism of Action: The shape of the curve can provide clues about the nature of the drug-receptor interaction.

A well-defined in vitro dose-response relationship is the foundation for rational dose selection in subsequent in vivo studies, bridging the gap between cellular activity and physiological outcomes.[3]

A Phased Approach to In Vitro Characterization

Our investigation into 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride will follow a logical, phased approach, starting with target engagement and progressing to functional cellular responses. This tiered strategy ensures that we build a comprehensive understanding of the compound's pharmacological profile.

Phase 1: Determining Target Affinity with Radioligand Binding Assays

The initial step is to confirm that our test compound directly interacts with the hypothesized GPCR target. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[4] These assays measure the displacement of a radiolabeled ligand, with a known affinity for the receptor, by the unlabeled test compound.[5]

Experimental Protocol: Radioligand Competition Binding Assay [6]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Cell membrane preparation (typically 5-50 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-dopamine for dopamine receptors).

      • Increasing concentrations of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride or a reference compound.

      • For determining non-specific binding, a high concentration of a known, unlabeled ligand is added to a separate set of wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).[7]

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Elucidating Functional Activity with Second Messenger Assays

Once target binding is confirmed, the next crucial step is to determine if this binding translates into a functional cellular response. GPCRs signal through various intracellular second messengers, and the choice of assay depends on the G protein subtype (Gαs, Gαi, or Gαq) the receptor is coupled to.[3][8]

Signaling Pathway Overview

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Agonist Agonist (e.g., Bipiperidine Compound) GPCR GPCR Agonist->GPCR Binds G_protein G Protein (α, β, γ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gs activation Gi inhibition PLC Phospholipase C G_protein->PLC Gq activation cAMP cAMP AC->cAMP Produces IP1 IP1 PLC->IP1 Leads to PKA PKA cAMP->PKA Activates Protein Kinase A Calcium Calcium IP1->Calcium Correlates with Ca2+ release

Caption: Simplified GPCR signaling pathways.

A. For Gαs and Gαi-Coupled Receptors: cAMP Assays

Activation of Gαs stimulates adenylyl cyclase, increasing cyclic AMP (cAMP) levels, while Gαi activation inhibits adenylyl cyclase, leading to a decrease in cAMP.[9] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust method for quantifying cAMP levels.[10]

Experimental Protocol: HTRF cAMP Assay [11]

  • Cell Preparation:

    • Culture cells expressing the target GPCR to the desired confluency.

    • Harvest and resuspend the cells in a stimulation buffer.

  • Assay Procedure (384-well plate format):

    • Dispense the cell suspension into the wells.

    • Add increasing concentrations of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride or a reference agonist (e.g., isoproterenol for β-adrenergic receptors).

    • For Gαi-coupled receptors, a co-stimulation with forskolin (an adenylyl cyclase activator) is required to measure the inhibitory effect.

    • Incubate the plate at room temperature (typically for 30 minutes).

  • Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.[7]

B. For Gαq-Coupled Receptors: IP-One Assays

Gαq activation stimulates phospholipase C, leading to the production of inositol triphosphate (IP₃), which is rapidly metabolized to inositol monophosphate (IP₁). The IP-One HTRF assay measures the accumulation of IP₁, a stable downstream metabolite.[12][13]

Experimental Protocol: HTRF IP-One Assay

  • Cell Stimulation:

    • Prepare and dispense cells expressing the Gαq-coupled receptor into a 384-well plate.

    • Add increasing concentrations of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride or a reference agonist (e.g., carbachol for muscarinic receptors).

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Detection:

    • Add the IP-One HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the HTRF ratio and determine the IP₁ concentration from a standard curve.

    • Plot the IP₁ concentration versus the log concentration of the test compound and perform a non-linear regression to obtain the EC₅₀ and Eₘₐₓ.[14]

Comparative Analysis of In Vitro Data

To contextualize the activity of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, its in vitro pharmacological parameters should be compared with those of well-characterized, standard-of-care GPCR agonists.

Table 1: Hypothetical In Vitro Comparison of GPCR Agonists

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Efficacy (% of Standard Agonist)
1,4'-Bipiperidine-4-carboxylic acid dihydrochloride Hypothetical GPCR-X 50 120 95%
Standard Agonist A (e.g., Isoproterenol)β₂-Adrenergic Receptor2510100%
Standard Agonist B (e.g., Dopamine)Dopamine D₂ Receptor1530100%
Standard Agonist C (e.g., Carbachol)Muscarinic M₃ Receptor100250100%

Transitioning to In Vivo Models: The Path to Physiological Relevance

Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. The primary goals of in vivo dose-response studies are to establish a relationship between the administered dose and the physiological or behavioral effect, and to identify a therapeutic window.[15][16]

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis A Animal Model Selection (e.g., Mouse, Rat) B Ethical Approval & NC3Rs Guidelines A->B C Dose Range Selection (based on in vitro data) B->C D Compound Administration (e.g., i.p., p.o.) C->D E Pharmacokinetic (PK) Sampling (Blood collection at time points) D->E F Pharmacodynamic (PD) Endpoint Measurement (Behavioral/Physiological) D->F G PK Analysis (Cmax, Tmax, AUC) E->G H PD Analysis (Dose-Response Curve) F->H I PK/PD Modeling G->I H->I

Caption: A typical workflow for preclinical in vivo studies.

Selection of Animal Models and Endpoints

The choice of animal model is critical and should be based on the therapeutic indication and the expression and function of the target GPCR in that species.[16] Rodent models (mice and rats) are commonly used in early preclinical studies due to their well-characterized genetics and physiology.[17]

The endpoints measured should be relevant to the expected therapeutic effect of the compound. For a novel GPCR agonist, these could include:

  • Behavioral Endpoints (in mice): Locomotor activity, anxiety-like behavior (elevated plus maze), and cognitive function (novel object recognition).[18]

  • Physiological Endpoints (in rats): Blood pressure, heart rate, body temperature, and biomarkers in blood or tissue samples.

Dose-Range Finding and Main Efficacy Study

A preliminary dose-range finding study is often conducted to determine the maximum tolerated dose (MTD) and to select a range of doses for the main efficacy study. The main study should include a vehicle control group, several dose levels of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride, and a positive control group treated with a standard-of-care compound. Adherence to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is essential for ensuring the rigor and reproducibility of the study.[19]

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Concurrent with the efficacy study, pharmacokinetic (PK) analysis should be performed to measure the absorption, distribution, metabolism, and excretion (ADME) of the compound. By integrating PK data with the pharmacodynamic (PD) data (the measured effect), a PK/PD model can be developed. This model provides a more sophisticated understanding of the relationship between drug exposure and response, which is invaluable for predicting human efficacious doses.[2]

Comparative Analysis of In Vivo Data

The in vivo efficacy of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride should be benchmarked against a relevant comparator drug.

Table 2: Hypothetical In Vivo Efficacy Comparison in a Mouse Model of Anxiety (Elevated Plus Maze)

Treatment GroupDose (mg/kg, i.p.)Time Spent in Open Arms (seconds, Mean ± SEM)% Increase in Open Arm Time vs. Vehicle
Vehicle-35 ± 4-
1,4'-Bipiperidine-4-carboxylic acid dihydrochloride 145 ± 528.6%
368 ± 794.3%
1085 ± 9 142.9%
Standard Comparator (e.g., Diazepam)175 ± 8114.3%
p < 0.05, **p < 0.01 vs. Vehicle

Conclusion: Synthesizing a Comprehensive Preclinical Profile

By systematically progressing from in vitro target engagement and functional assays to in vivo dose-response and PK/PD studies, a comprehensive preclinical profile of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride can be established. This integrated approach, which emphasizes rigorous, validated methodologies and comparison with established standards, provides the robust data package necessary to make informed decisions about the continued development of this novel compound. The ultimate goal is to build a strong scientific foundation that supports the translation of preclinical findings into successful clinical outcomes.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • PerkinElmer. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • TOPDIVE. (n.d.). Protocol For Gpcr Camp Assay Abcam. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • An, S., & Tolliday, N. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual.
  • GEN. (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Constitutive GPCR activity and inverse agonism. [Image]. Retrieved from [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 60(21), 8040–8064.
  • Zhang, X. (2024, February 12). Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands [Video]. YouTube. Retrieved from [Link]

  • Ehlert, F. J. (2011). Quantifying Agonist Activity at G Protein-coupled Receptors. Journal of Visualized Experiments, (58), 3318.
  • Imai, Y., Suzuki, M., & Sakano, H. (2015). Agonist-Independent GPCR Activity Regulates Anterior-Posterior Targeting of Olfactory Sensory Neurons. Cell, 163(2), 405-416.
  • MDPI. (n.d.). Microbiota-Derived Regulation of AhR and VDR Signaling in Intestinal Inflammation: Protective Roles of Prebiotics, Probiotics, and Postbiotics. Retrieved from [Link]

  • Schihada, H., & de Witte, W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. SLAS Discovery, 26(8), 1017-1027.
  • Wang, L., et al. (2023). Design and Synthesis of Novel GPR139 Agonists with Therapeutic Effects in Mouse Models of Social Interaction and Cognitive Impairment. Journal of Medicinal Chemistry, 66(21), 14758-14774.
  • GraphPad. (n.d.). Tutorial: Plotting dose-response curves. FAQ 1726. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–262.
  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual.
  • Cui, Y., et al. (2020). Recent progress in assays for GPCR drug discovery. Frontiers in Molecular Biosciences, 7, 602325.
  • NC3Rs. (n.d.). The ARRIVE guidelines: Animal Research: Reporting of In Vivo Experiments. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). STAR Protocols, 100007.
  • ResearchGate. (n.d.). Novel designer receptors to probe GPCR signaling and physiology. Retrieved from [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. FAQ 1751. Retrieved from [Link]

  • Saudi Food & Drug Authority. (2024, March 27). General Considerations for Preclinical Studies Submissions. Retrieved from [Link]

  • ResearchGate. (n.d.). IP-One HTRF ® assay measuring G q activation. [Image]. Retrieved from [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 244–258.
  • University of Oxford. (n.d.). NC3Rs guidelines. Research Involving Animals – Division of Biomedical Services. Retrieved from [Link]

  • Pharmacology & Bioinformatics. (2023, July 17). How to plot a dose response curve using Graphpad Prism #dose #response #pharmacology #graphpad [Video]. YouTube. Retrieved from [Link]

  • BMG LABTECH. (2010, October). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Application Note 209. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Retrieved from [Link]

  • De Min, A., et al. (2020). Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Methods and Protocols, 3(3), 63.
  • University of Texas at El Paso. (n.d.). NC3Rs Experimental Design Assistant (EDA). Retrieved from [Link]

  • Wellcome Collection. (n.d.). The ARRIVE guidelines : Animal Research: reporting of In Vivo Experiments / NC3Rs. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). STAR Protocols, 100007.
  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • WEICHILAB. (n.d.). HTRF IP-One Gq Detection Kit. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride

Executive Summary & Compound Identification 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a specialized heterocyclic building block commonly used in pharmaceutical synthesis. As a dihydrochloride salt of a secon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a specialized heterocyclic building block commonly used in pharmaceutical synthesis. As a dihydrochloride salt of a secondary/tertiary amine system, it presents specific acidity and solubility characteristics that dictate its disposal pathway.

Improper disposal of this compound can lead to the formation of toxic chloramines if mixed with hypochlorites or significant pH excursions in municipal water systems. This guide provides a self-validating protocol for the safe segregation, treatment, and disposal of this chemical.

Compound Identity Table
ParameterDetail
Chemical Name 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride
CAS Number 1185298-80-9
Molecular Formula C₁₁H₂₀N₂O₂[1][2][3][4][5][6][7] · 2HCl
Molecular Weight 285.21 g/mol
Physical State White to off-white solid (powder or crystals)
Acidity (pKa) Highly acidic in solution (due to 2x HCl); est. pH < 2.0 at 10% w/v
Solubility Soluble in water, DMSO, Methanol

Hazard Assessment & Pre-Disposal Check

Before initiating disposal, you must characterize the specific waste stream. This compound is an organic acid salt .

GHS Hazard Classification
  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H335: May cause respiratory irritation.[5][7][8]

  • Note: While often labeled as an irritant, the dihydrochloride form releases hydrochloric acid upon hydrolysis or contact with moisture, potentially lowering the pH of waste streams to corrosive levels (pH < 2).

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationReason for Use
Gloves Nitrile (min 0.11 mm thickness)Protects against acidic irritation and organic permeation.
Eye Protection Chemical Safety GogglesPrevents eye damage from acidic dust or splashes.
Respiratory N95 or P100 Dust MaskRequired if handling solid powder outside a fume hood.
Body Lab Coat (Buttoned)Prevents skin contact and clothing contamination.[8]

Waste Characterization & Segregation

Effective disposal requires segregating the waste based on its physical state and chemical compatibility.

Waste Stream Decision Tree

WasteSegregation Start Identify Waste Type IsSolid Is it Solid Pure Substance? Start->IsSolid IsLiquid Is it a Solution/Mixture? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste (Tag: Organic Solid, Acidic) IsSolid->SolidWaste Yes (Excess Reagent) LiquidCheck Check pH & Solvents IsLiquid->LiquidCheck Reaction Mixture Trash Trace Contaminated Packaging (Triple Rinse) IsLiquid->Trash Empty Container AqAcid Aqueous Acidic Waste (Tag: Corrosive, Organic) LiquidCheck->AqAcid Water-based (pH < 2) OrgSolv Organic Solvent Waste (Tag: Flammable/Halogenated) LiquidCheck->OrgSolv Solvent-based (DMSO/MeOH)

Figure 1: Decision logic for segregating 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired chemicals, excess reagent, or spill cleanup residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from the hydrochloride salt.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "1,4'-Bipiperidine-4-carboxylic acid dihydrochloride"[1][3]

    • Hazards: Irritant, Acidic.[6]

  • Packing: Double-bag the solid in clear polyethylene bags before placing it in the rigid container if the original bottle is damaged.

  • Storage: Store in the "Solid Organic" or "Solid Acid" waste accumulation area.

Protocol B: Liquid Waste (Aqueous Solutions)

Applicability: Mother liquors, aqueous extraction layers, or dissolved spill residues.

  • pH Verification: Dip a pH strip into the waste.

    • Result: Likely Red/Orange (pH 1–3).

  • Neutralization (Optional but Recommended):

    • Caution: Perform in a fume hood.

    • Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) while stirring.
    • Stop: When pH reaches 6–8.

    • Why? Neutralization prevents corrosion of waste drums and reduces risk during transport.

  • Collection: Pour into a carboy designated for "Aqueous Organic Waste" .

    • Do NOT mix with oxidizing agents (e.g., Chromic acid, Nitric acid) or bleach (Sodium Hypochlorite), as this may generate toxic chloramines or heat.

Protocol C: Empty Container Disposal

Applicability: Original reagent bottles.

  • Triple Rinse: Rinse the bottle three times with a small volume of water or methanol.

  • Rinsate Disposal: Collect the first rinse as Hazardous Liquid Waste (see Protocol B).

  • Defacing: Cross out the original label and mark "EMPTY".

  • Disposal: Place the clean, dry bottle in the glass recycling or general trash, depending on facility rules.

Emergency Spill Response

Scenario: You have dropped a 5g bottle of powder on the lab floor.

SpillResponse Alert 1. Alert & Isolate (Inform Lab Personnel) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment (Cover with spill pad) PPE->Contain Clean 4. Sweep/Scoop (Avoid Dust Generation) Contain->Clean Wash 5. Wash Area (Soap & Water) Clean->Wash Dispose 6. Bag & Tag (As Solid Haz Waste) Wash->Dispose

Figure 2: Immediate operational workflow for solid chemical spills.[5][7]

Critical Action: Do not use a brush that generates dust. Use a dustpan and scoop, or wet paper towels to capture the powder.

Regulatory Compliance (US & EU)

United States (EPA/RCRA)
  • Waste Code: This specific compound is not P-listed or U-listed. However, it must be characterized by the generator.

  • Characteristic Waste:

    • D002 (Corrosivity): If the waste is an aqueous solution with pH

      
       2, it carries the D002 code.
      
    • Unlisted Hazardous Waste: If solid, it is typically disposed of under a generic "Lab Pack" profile for organic solids.

  • Drain Disposal: Strictly Prohibited. The Clean Water Act prohibits discharging chemicals with pH < 5.0 or toxic organics into the sanitary sewer.

European Union (EWC)
  • Waste Code: Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

  • Disposal Route: High-temperature incineration is the standard requirement for halogenated organic salts.

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved October 26, 2023, from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedures for Chemical Disposal. Retrieved October 26, 2023, from [Link]

Sources

Handling

A Researcher's Guide to Handling 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride: A Focus on Personal Protective Equipment

As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle chemical reagents with the utmost confidence and safety. This guide moves beyond a simple checklist, providing a d...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle chemical reagents with the utmost confidence and safety. This guide moves beyond a simple checklist, providing a deep dive into the why behind each personal protective equipment (PPE) recommendation for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride. Understanding the principles of exposure prevention is key to fostering a robust safety culture and ensuring the integrity of your work.

This compound, like many substituted piperidines, requires careful handling. While a specific Safety Data Sheet (SDS) for the dihydrochloride salt should always be your primary reference, we can infer its hazard profile from structurally similar compounds. The parent compound, 1,4'-Bipiperidine, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The dihydrochloride salt form, being a solid, introduces the additional hazard of dust inhalation. Therefore, our strategy must be centered on preventing contact with skin, eyes, and the respiratory system.

Hazard Profile: Understanding the Risks

A thorough risk assessment is the foundation of any safe laboratory practice. Based on data from analogous compounds, here is the expected hazard profile for 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride:

Hazard ClassificationCategoryPotential Effect
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1][2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if inhaled.[1][2][3]

It is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[2] Therefore, it should be handled with the assumption that it may have other unknown hazards.

Core Protection: Your PPE Protocol

Your primary defense against exposure is a combination of engineering controls and appropriate PPE. Never underestimate the importance of a well-ventilated workspace.

1. Engineering Controls: Your First Line of Defense Always handle 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride in a certified chemical fume hood.[1][2][3] This is non-negotiable, as it captures dust and vapors at the source, preventing inhalation and minimizing contamination of the general lab environment. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1][2]

2. Eye and Face Protection: Shielding Sensitive Tissues Given its classification as a serious eye irritant, robust eye protection is mandatory.[1][2][3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended: Chemical splash goggles that form a seal around the eyes offer superior protection, especially when handling larger quantities or when there is a risk of splashing.[4][5]

  • Best Practice: When transferring significant amounts of the solid or working with solutions, supplement your goggles with a face shield.[4][6]

3. Hand Protection: Preventing Dermal Absorption The risk of skin irritation necessitates the use of chemical-resistant gloves.[4][7][8]

  • Glove Selection: Nitrile gloves are a suitable choice for handling this solid compound. Always inspect gloves for any signs of degradation or punctures before use.[1][9]

  • Proper Technique: Practice proper glove removal techniques to avoid contaminating your skin.[9] Wash your hands thoroughly with soap and water after removing gloves.[10]

4. Skin and Body Protection: An Essential Barrier A standard cotton lab coat is the minimum requirement to protect your skin and clothing from incidental contact. For procedures involving larger quantities, consider a chemically resistant apron over your lab coat.[4] Do not wear shorts or open-toed shoes in the laboratory.

5. Respiratory Protection: A Contingency Measure Under normal circumstances, working within a certified fume hood negates the need for respiratory protection.[2] However, in the event of a large spill outside of containment or if engineering controls are not available or fail, respiratory protection would be necessary. In such a scenario, a NIOSH-approved respirator with a particulate filter would be appropriate.[5]

Operational Plan: Step-by-Step Safety

Donning PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye Protection: Don your safety goggles and/or face shield.

  • Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.

Handling the Compound:

  • Perform all manipulations, including weighing and transfers, within a chemical fume hood.

  • Use tools like spatulas and weighing paper to avoid direct contact.

  • Keep the container tightly closed when not in use to prevent dust from becoming airborne.[1][3]

Doffing PPE:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat.

  • Eye Protection: Remove your eye and face protection last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Emergency Response: Immediate Actions

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][11]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2][3][11]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][3][11]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste, including the chemical itself and any contaminated materials (e.g., gloves, weighing paper, paper towels), must be treated as hazardous waste.[1]

  • Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated hazardous waste container.

  • Chemical Waste: Collect all residual 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.[1][3]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for handling 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls Start Start: Handling 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride Task Define Task (e.g., Weighing, Reaction Setup) Start->Task Quantity Assess Quantity (Small vs. Large Scale) Task->Quantity BasePPE Base PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat Quantity->BasePPE  Small Scale (<1g) Goggles Upgrade to: Chemical Splash Goggles Quantity->Goggles Large Scale (>1g) or Splash Risk   FumeHood Mandatory: Chemical Fume Hood BasePPE->FumeHood Goggles->BasePPE FaceShield Add: Face Shield Goggles->FaceShield FaceShield->FumeHood

Caption: PPE selection workflow based on task and scale.

By integrating these principles and protocols into your daily laboratory work, you can handle 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride with the highest degree of safety, ensuring both your personal well-being and the quality of your research.

References

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 4-Aminopiperidine-4-carboxylic acid dihydrochloride. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2008). MSDS of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4'-Bipiperidine. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • University of Washington. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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